4-Phenyl-2-(2-pyridyl)thiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-phenyl-2-pyridin-2-yl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2S/c1-2-6-11(7-3-1)13-10-17-14(16-13)12-8-4-5-9-15-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIPTGIQAZVFDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801302035 | |
| Record name | 2-(4-Phenyl-2-thiazolyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801302035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14384-67-9 | |
| Record name | 2-(4-Phenyl-2-thiazolyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14384-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Phenyl-2-thiazolyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801302035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14384-67-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 4-phenyl-2-(2-pyridyl)thiazole
An In-Depth Technical Guide to the Synthesis of 4-phenyl-2-(2-pyridyl)thiazole: Principles, Protocols, and Mechanistic Insights
Introduction
The thiazole ring is a prominent heterocyclic scaffold found in a multitude of biologically active compounds and pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in medicinal chemistry. The 2,4-disubstituted thiazole motif, in particular, serves as a core component in various drug candidates with activities ranging from antibacterial to anti-inflammatory.[2][3] This guide provides a comprehensive technical overview for the synthesis of a specific and valuable derivative, this compound.
Aimed at researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of steps. It delves into the mechanistic underpinnings of the chosen synthetic strategy, explains the rationale behind experimental choices, and provides detailed, self-validating protocols for the synthesis of both the final compound and its essential precursors. The primary focus will be on the classic and reliable Hantzsch thiazole synthesis, a cornerstone reaction in heterocyclic chemistry.[4]
Part 1: The Hantzsch Thiazole Synthesis - A Foundational Approach
The Hantzsch synthesis, first reported in 1887, remains one of the most direct and versatile methods for constructing the thiazole ring.[5][6] It classically involves the condensation reaction between an α-haloketone and a thioamide. This approach is highly effective for producing a wide array of 2,4-disubstituted thiazoles with predictable regiochemistry.
Retrosynthetic Analysis
A logical approach to any synthesis begins with retrosynthesis. For our target molecule, this compound, the C-N-C-S backbone of the thiazole ring can be disconnected through the bonds formed during the Hantzsch condensation. This disconnection reveals two readily accessible starting materials: an α-haloketone to provide the C4-phenyl substituent and a thioamide to provide the C2-pyridyl substituent.
Reaction Mechanism
The Hantzsch synthesis proceeds through a well-established mechanism involving three key stages: S-alkylation, cyclization, and dehydration.
-
Nucleophilic Attack (S-Alkylation): The sulfur atom of the thioamide, being a soft and potent nucleophile, attacks the electrophilic α-carbon of 2-bromoacetophenone, displacing the bromide ion. This forms an isothioamide intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the isothioamide intermediate then performs a nucleophilic attack on the carbonyl carbon. This intramolecular condensation forms a five-membered heterocyclic intermediate, a thiazoline alcohol.
-
Dehydration: Under the reaction conditions, the thiazoline alcohol readily undergoes dehydration (elimination of a water molecule) to form the stable, aromatic thiazole ring. This aromatization is the thermodynamic driving force for the reaction.
Part 2: Experimental Protocols
The success of the final condensation step relies on the quality and availability of the starting materials. This section provides validated protocols for their preparation.
Protocol 1: Synthesis of 2-Bromoacetophenone
Causality: This procedure involves the α-bromination of acetophenone. Acetic acid serves as both a solvent and a catalyst, promoting the enolization of the ketone, which is the reactive species that attacks the bromine. The reaction must be performed with caution as bromine is corrosive and toxic, and HBr gas is evolved.
| Parameter | Value |
| Reactant | Acetophenone |
| Reagent | Bromine (Br₂) |
| Solvent | Glacial Acetic Acid |
| Typical Yield | ~85-90% |
| Purity Check | Melting Point, TLC |
Step-by-Step Methodology:
-
Setup: In a fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a bubbler with sodium hydroxide solution to neutralize HBr).
-
Reaction Mixture: Charge the flask with acetophenone (0.1 mol) dissolved in glacial acetic acid (50 mL).
-
Reagent Addition: Slowly add a solution of bromine (0.1 mol) in glacial acetic acid (25 mL) from the dropping funnel over 30-45 minutes. Maintain the temperature below 20°C using an ice bath to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours until the red-brown color of bromine fades.
-
Isolation: Carefully pour the reaction mixture into 500 mL of ice-cold water with stirring. The product will precipitate as a white or pale-yellow solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove acetic acid, and then with a small amount of cold ethanol. Recrystallize the crude product from ethanol to yield pure 2-bromoacetophenone.
Protocol 2: Synthesis of 2-Pyridinecarbothioamide
Causality: This protocol converts a nitrile (2-cyanopyridine) into a thioamide. Hydrogen sulfide gas is bubbled through a basic solution of the nitrile. The base (triethylamine in pyridine) activates the H₂S for nucleophilic addition to the nitrile carbon.[7] This reaction requires careful handling of the highly toxic and flammable H₂S gas.
| Parameter | Value |
| Reactant | 2-Cyanopyridine |
| Reagent | Hydrogen Sulfide (H₂S) |
| Solvent/Base | Pyridine / Triethylamine |
| Typical Yield | ~80-85% |
| Purity Check | Melting Point, ¹H NMR |
Step-by-Step Methodology:
-
Setup: In a fume hood, dissolve 2-cyanopyridine (0.1 mol) in a mixture of pyridine (100 mL) and triethylamine (20 mL) in a flask equipped with a magnetic stirrer and a gas dispersion tube.
-
Reaction: Bubble hydrogen sulfide gas through the solution at a moderate rate for 4-6 hours. The solution will typically change color (e.g., to green or dark red).[7]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Isolation: Once complete, pour the reaction mixture into ice-water (500 mL). The thioamide will precipitate.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain pure 2-pyridinecarbothioamide.
Part 3: Final Synthesis of this compound
This section details the final condensation step, bringing together the synthesized precursors to form the target molecule.
Materials and Reagents
| Reagent | M.W. | Amount (mmol) | Eq. |
| 2-Bromoacetophenone | 199.05 | 10 | 1.0 |
| 2-Pyridinecarbothioamide | 138.19 | 10 | 1.0 |
| Ethanol (95%) | - | ~100 mL | - |
Step-by-Step Experimental Protocol
Causality: This procedure follows the Hantzsch condensation mechanism. Ethanol is a common solvent as it effectively dissolves both reactants and facilitates the reaction upon heating (reflux) without being overly reactive. The product is generally less soluble in the cooled ethanol/water mixture, allowing for precipitation and easy isolation.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-pyridinecarbothioamide (10 mmol, 1.38 g) in 50 mL of 95% ethanol.
-
Addition of Reactant: To this solution, add 2-bromoacetophenone (10 mmol, 1.99 g) dissolved in 50 mL of 95% ethanol.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by TLC (e.g., using a 3:1 mixture of petroleum ether:ethyl acetate as the eluent).
-
Work-up: After the reaction is complete, cool the flask to room temperature. A solid product may precipitate. If not, slowly add cold water to the mixture until precipitation is complete.
-
Isolation: Collect the crude solid by vacuum filtration. Wash the solid with a cold ethanol/water (1:1) mixture and then with a small amount of diethyl ether to remove any nonpolar impurities.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford pure this compound as a solid.
Product Characterization
To ensure the trustworthiness of the protocol, the final product must be rigorously characterized. The following data, based on literature reports, confirms the structure of this compound.[4][7]
| Analysis | Expected Result |
| Appearance | Yellowish-green solid |
| Melting Point | ~198°C |
| ¹H NMR (CDCl₃) | δ 7.07-7.12 (m, 3H, phenyl), δ 7.33-7.34 (m, 1H, pyridine), δ 7.42 (s, 1H, thiazole-H), δ 7.75-7.80 (m, 1H, pyridine), δ 8.15-8.20 (m, 1H, pyridine), δ 8.60-8.65 (m, 1H, pyridine) |
| ¹³C NMR | Expected peaks in the range of δ 114-165 ppm, corresponding to the aromatic carbons of the phenyl, pyridyl, and thiazole rings.[4] |
| HRMS (m/z) | Calculated for C₁₄H₁₀N₂S: 238.0565; Found: ~238.0560 |
References
- SciSpace. (2016). Highly Efficient One-Pot Synthesis of 2,4-Disubstituted Thiazoles Using Au(I) Catalyzed Oxidation System at Room Temperature.
- Lin, P.-C., et al. (2017). Efficient One-Pot Synthesis of 2,4-Disubstituted Thiazoles and Dimeric Thiazoles Directly from Acyl Chlorides and β-Azido Disulfides. Chinese Journal of Chemistry.
- ResearchGate. (n.d.). One-pot synthesis of 2,4-disubstituted thiazoles.
- ResearchGate. (n.d.). Synthesis of 2-pyridyl 4-phenyl-thiazoles.
- Taylor and Francis Online. (n.d.). Eco-Friendly One-Pot Synthesis of 2,4-Disubstituted Thiazoles by Grinding Under Catalyst- and Solvent-Free Conditions.
- Taylor and Francis Online. (2018). Novel one-pot expeditious synthesis of 2,4-disubstituted thiazoles through a three-component reaction under solvent free conditions.
- PubMed. (n.d.). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents.
- ResearchGate. (2023). Synthesis of new 2‐pyridinone and thiazole derivatives containing coumarin moiety.
- Synthesis and In vitro Pharmacological Evaluation of Novel Variants of 4-Pyridyl Compound and Pyridyl Thiazole Substituents. (2023). World Journal of Pharmaceutical Research.
- AIP Publishing. (n.d.). Synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological activity of 4”substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole.
- Royal Society of Chemistry. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.
- Asian Journal of Chemistry. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity.
- MDPI. (n.d.). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
- AIP Publishing. (2021). Synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide.
- ResearchGate. (n.d.). A plausible mechanism for the formation of Hantzsch thiazole derivatives.
- PubMed. (n.d.). Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors.
- Wikipedia. (n.d.). Hantzsch pyridine synthesis.
- Rasayan Journal. (n.d.). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides.
- MDPI. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
- ResearchGate. (n.d.). Synthetic protocol of the 4-phenyl-1,3-thiazole derivatives 4a–e.
- National Institutes of Health. (n.d.). Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management.
Sources
A Technical Guide to the Chemical Properties of 4-phenyl-2-(2-pyridyl)thiazole
Abstract: This document provides a comprehensive technical overview of the chemical properties, synthesis, and characterization of 4-phenyl-2-(2-pyridyl)thiazole. This heterocyclic compound, featuring a conjugated system of three aromatic rings, is a significant scaffold in medicinal chemistry and materials science. We will delve into its synthesis via the Hantzsch methodology, explore its physicochemical and spectroscopic characteristics, discuss its chemical reactivity, and survey its applications as a privileged structure in drug development. This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug discovery.
Introduction and Significance
The this compound core represents a confluence of three important pharmacophores: the phenyl group, the pyridine ring, and the thiazole nucleus. Thiazole-containing molecules are ubiquitous in nature (e.g., Vitamin B1) and medicine, exhibiting a vast range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Similarly, the pyridine ring is a fundamental component of numerous natural products and pharmaceuticals, valued for its ability to act as a hydrogen bond acceptor and its role in coordinating to biological targets.[3]
The combination of these moieties into a single, rigid, planar structure makes this compound an attractive scaffold for probing protein active sites. Its bidentate N,N-chelation motif (via the pyridine and thiazole nitrogen atoms) also makes it a valuable ligand in coordination chemistry. This guide offers a detailed examination of its core chemical properties to support and accelerate further research and development.
Synthesis and Mechanism
The most direct and widely adopted method for constructing the 2,4-disubstituted thiazole core is the Hantzsch Thiazole Synthesis.[2][4] This reaction is a classic condensation method known for its reliability and high yields.[2]
The Hantzsch Thiazole Synthesis
The synthesis of this compound is achieved through the cyclocondensation of an α-haloketone, specifically 2-bromoacetophenone (phenacyl bromide), with a thioamide, pyridine-2-carbothioamide.
Causality of Experimental Design:
-
Reactants: Pyridine-2-carbothioamide serves as the N-C=S component, providing the nitrogen and sulfur atoms for the thiazole ring. 2-Bromoacetophenone is the α-haloketone that provides the remaining three carbon atoms of the heterocyclic ring.
-
Solvent: A polar protic solvent like ethanol is typically used to facilitate the dissolution of the starting materials and the intermediates.
-
Mechanism: The reaction proceeds via an initial nucleophilic attack by the sulfur atom of the thioamide on the electrophilic carbon bearing the bromine atom (an SN2 reaction). This is followed by an intramolecular cyclization where the thioamide's nitrogen atom attacks the ketone's carbonyl carbon. The final step is a dehydration event, which is driven by the formation of the stable, aromatic thiazole ring.
Synthesis Workflow Diagram
The following diagram illustrates the key steps of the Hantzsch synthesis for this compound.
Caption: Hantzsch synthesis pathway for this compound.
Physicochemical Properties
The physicochemical properties of a compound are critical for its application in drug development, influencing its solubility, absorption, and distribution.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀N₂S | [5][6] |
| Molecular Weight | 238.31 g/mol | [5][6] |
| Appearance | Expected to be a solid at room temperature. | [5] |
| Aqueous Solubility | Low. The 3-pyridyl isomer is reported at 8.5 µg/mL (pH 7.4). | [6] |
| XLogP3 | 3.6 (Predicted for 3-pyridyl isomer) | [6] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous structural confirmation of the synthesized molecule. While a definitive published spectrum for the title compound is not available, the following data are estimated based on the analysis of closely related analogues.[7][8][9]
¹H NMR Spectroscopy (500 MHz, CDCl₃)
The proton NMR spectrum is expected to show distinct signals for the thiazole, phenyl, and pyridyl protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.65 | d | 1H | Pyridine H-6 | Deshielded by adjacent nitrogen. |
| ~8.20 | d | 1H | Pyridine H-3 | Aromatic proton adjacent to C-2. |
| ~7.95 | m | 2H | Phenyl H-2, H-6 | Ortho protons on the phenyl ring. |
| ~7.80 | td | 1H | Pyridine H-4 | Triplet of doublets due to coupling with H-3 and H-5. |
| ~7.75 | s | 1H | Thiazole H-5 | Characteristic singlet for the thiazole proton. |
| ~7.45 | m | 3H | Phenyl H-3, H-4, H-5 | Overlapping multiplet for remaining phenyl protons. |
| ~7.30 | ddd | 1H | Pyridine H-5 | Coupled to H-4 and H-6. |
¹³C NMR Spectroscopy (125 MHz, CDCl₃)
The carbon spectrum will confirm the number of unique carbon environments.
| Chemical Shift (δ, ppm) | Assignment |
| ~168.0 | Thiazole C-2 |
| ~155.0 | Thiazole C-4 |
| ~151.0 | Pyridine C-2 |
| ~149.5 | Pyridine C-6 |
| ~137.0 | Pyridine C-4 |
| ~134.0 | Phenyl C-1 (ipso) |
| ~129.5 | Phenyl C-4 |
| ~129.0 | Phenyl C-2, C-6 |
| ~126.5 | Phenyl C-3, C-5 |
| ~122.5 | Pyridine C-5 |
| ~121.0 | Pyridine C-3 |
| ~115.0 | Thiazole C-5 |
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
-
Expected [M+H]⁺: 239.0637 (Calculated for C₁₄H₁₁N₂S⁺)
Chemical Reactivity and Potential Transformations
The reactivity of this compound is governed by the electronic properties of its constituent rings.
-
Coordination Chemistry: The pyridine nitrogen (N-py) and the thiazole nitrogen (N-tz) form a bidentate chelation site, readily coordinating with transition metals to form stable complexes. This property is fundamental to its application in catalysis and materials science.
-
N-Oxidation: The pyridine nitrogen is susceptible to oxidation (e.g., using m-CPBA), which can modulate the electronic properties and solubility of the molecule.
-
Electrophilic Aromatic Substitution (EAS): The phenyl ring is the most likely site for EAS reactions like nitration or halogenation. The reaction will likely be directed to the para position due to steric hindrance from the thiazole ring. The pyridine and thiazole rings are generally deactivated towards EAS.
-
Reactivity Modeling (DFT): Density Functional Theory (DFT) calculations on similar pyridine-thiazole hybrids can predict sites of reactivity.[10] Parameters such as chemical hardness (η) can quantify the molecule's stability and resistance to electron density deformation, providing insights into its kinetic and thermodynamic properties.[10]
Applications in Drug Development and Research
The pyridyl-thiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in compounds targeting a wide range of diseases.
-
Anticancer Agents: Pyridine-thiazole hybrids have shown potent activity as inhibitors of various protein kinases, such as p38 MAP kinase, which are implicated in inflammatory diseases and cancer.[11]
-
Antimicrobial Activity: The thiazole nucleus is a core component of many antimicrobial drugs.[1] Pyridine-thiazole derivatives have been synthesized and evaluated for their activity against pathogenic bacteria and fungi, with some compounds showing promising minimum inhibitory concentration (MIC) values.[3]
-
Anti-inflammatory Agents: By inhibiting key signaling proteins in inflammatory pathways, these compounds have demonstrated potential as anti-inflammatory agents.[9][12]
Experimental Protocols
The following protocols are provided as a self-validating system for the synthesis and characterization of the title compound.
Protocol: Synthesis of this compound
-
Reagent Preparation: To a 100 mL round-bottom flask, add pyridine-2-carbothioamide (1.38 g, 10.0 mmol) and 2-bromoacetophenone (1.99 g, 10.0 mmol).
-
Solvent Addition: Add absolute ethanol (40 mL) to the flask.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) with magnetic stirring for 4-6 hours.
-
Causality: Heating provides the activation energy for the condensation and subsequent dehydration, while refluxing prevents solvent loss.
-
-
Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the eluent. The disappearance of starting materials and the appearance of a new, higher Rf spot indicates product formation.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form. Cool the mixture further in an ice bath for 30 minutes.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol (2 x 10 mL).
-
Purification: The crude product can be purified by recrystallization from hot ethanol to yield the final product as a crystalline solid.
-
Validation: The purity of the final product should be confirmed by melting point analysis and the spectroscopic methods outlined in Section 4.
-
Workflow: Synthesis to Characterization
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Derivatives of pyridine and thiazole hybrid: Synthesis, DFT, biological evaluation via antimicrobial and DNA cleavage activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. 4-Phenyl-2-(4-pyridyl)thiazole AldrichCPR 106950-18-9 [sigmaaldrich.com]
- 6. 4-Phenyl-2-(pyridin-3-yl)thiazole | C14H10N2S | CID 701015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystal structure of 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and antithyroid activity of pyridine, pyrimidine and pyrazine derivatives of thiazole-2-thiol and 2-thiazoline-2-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(4-Phenyl-2-thiazolyl)pyridine (CAS 14384-67-9)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-(4-Phenyl-2-thiazolyl)pyridine (CAS 14384-67-9), a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document delves into its fundamental chemical and physical properties, details a robust synthetic methodology, and explores its current and potential applications, with a particular focus on the rationale behind its use in drug discovery. The synthesis, characterization, and application of pyridyl-thiazole derivatives are contextualized with insights into their structure-activity relationships and mechanisms of action.
Introduction: The Pyridyl-Thiazole Scaffold
The fusion of pyridine and thiazole rings creates a privileged scaffold in medicinal chemistry.[1][2] The pyridine ring, a bioisostere of a phenyl group, often imparts favorable pharmacokinetic properties and can participate in crucial hydrogen bonding interactions with biological targets.[3] The thiazole ring, present in numerous natural products like vitamin B1 and penicillin, is a versatile pharmacophore known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[4][5] The combination of these two heterocycles in compounds such as 2-(4-Phenyl-2-thiazolyl)pyridine results in a molecule with a unique three-dimensional structure and electronic distribution, making it a compelling candidate for targeted therapeutic development.
Physicochemical Properties of 2-(4-Phenyl-2-thiazolyl)pyridine
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. 2-(4-Phenyl-2-thiazolyl)pyridine is a solid at standard conditions with a melting point of approximately 55-59°C.[6]
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Source(s) |
| CAS Number | 14384-67-9 | [1][7] |
| Molecular Formula | C₁₄H₁₀N₂S | [1][7] |
| Molecular Weight | 238.31 g/mol | [1][6] |
| IUPAC Name | 4-phenyl-2-(pyridin-2-yl)-1,3-thiazole | [1][8] |
| Synonyms | 4-Phenyl-2-(2-pyridyl)thiazole, 2-(4-Phenyl-1,3-thiazol-2-yl)pyridine | [6] |
| SMILES | c1ccc(-c2csc(-c3ccccn3)n2)cc1 | [1] |
| InChI Key | ZRIPTGIQAZVFDP-UHFFFAOYSA-N | [1][8] |
Table 2: Thermophysical Properties
| Property | Value | Conditions | Source(s) |
| Melting Point | 55-59 °C | Ambient Pressure | [6] |
| Normal Boiling Point | 483.59 °C | 1.01325 bar | [1] |
| Density | 1284.78 kg/m ³ | 25 °C, 1.01325 bar | [1][9] |
| Critical Temperature | 790.328 °C | - | [1] |
| Critical Pressure | 36.7755 bar | - | [1] |
Synthesis of 2-(4-Phenyl-2-thiazolyl)pyridine: The Hantzsch Thiazole Synthesis
The most common and efficient method for the synthesis of 2,4-disubstituted thiazoles is the Hantzsch thiazole synthesis.[9] This method involves the cyclocondensation of an α-haloketone with a thioamide. For the synthesis of 2-(4-Phenyl-2-thiazolyl)pyridine, the key precursors are 2-phenacyl bromide (an α-haloketone) and pyridine-2-carbothioamide (a thioamide).
Diagram 1: Hantzsch Synthesis of 2-(4-Phenyl-2-thiazolyl)pyridine
Caption: General workflow for the Hantzsch synthesis of 2-(4-Phenyl-2-thiazolyl)pyridine.
Experimental Protocol: Synthesis of 2-(4-Phenyl-2-thiazolyl)pyridine
This protocol is a representative procedure based on the principles of the Hantzsch thiazole synthesis.
Materials:
-
Pyridine-2-carbothioamide
-
2-Phenacyl bromide (or 2-chloroacetophenone)
-
Ethanol (absolute)
-
Triethylamine (optional, as a base)
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve pyridine-2-carbothioamide (1 equivalent) in absolute ethanol.
-
Addition of α-Haloketone: To the stirred solution, add 2-phenacyl bromide (1 equivalent) portion-wise at room temperature. A mild exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure 2-(4-Phenyl-2-thiazolyl)pyridine.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Applications in Drug Discovery and Development
The pyridyl-thiazole scaffold is a cornerstone in the design of novel therapeutic agents due to its ability to interact with a variety of biological targets. Derivatives of 2-(4-Phenyl-2-thiazolyl)pyridine have been investigated for several therapeutic applications.
Anticancer Activity
Numerous studies have highlighted the potential of pyridyl-thiazole derivatives as anticancer agents.[1][10] The mechanism of action often involves the inhibition of key enzymes in cell cycle progression and signal transduction.
-
Kinase Inhibition: Pyridyl-thiazole compounds have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), such as CDK2 and CDK9, which are crucial for cell cycle regulation.[11] Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.[11]
-
Targeted Therapy: The structural features of these compounds allow for rational design to enhance target specificity and therapeutic efficacy.[7][12] For instance, modifications to the phenyl and pyridyl rings can modulate the binding affinity to the target protein.
Diagram 2: Role of Pyridyl-Thiazole Derivatives in Cancer Cell Apoptosis
Caption: Simplified pathway showing the induction of apoptosis by pyridyl-thiazole derivatives.
Anti-inflammatory and Antimicrobial Activity
The thiazole moiety is known for its anti-inflammatory and antimicrobial properties.[5] Research has shown that certain pyridyl-thiazole derivatives exhibit potent anti-inflammatory activity, potentially through the inhibition of cyclooxygenase (COX) enzymes.[13] Furthermore, this class of compounds has been investigated for its activity against various pathogens, including Mycobacterium tuberculosis.[8]
Safety and Handling
According to the Safety Data Sheet (SDS), 2-(4-Phenyl-2-thiazolyl)pyridine is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335).[7] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion and Future Perspectives
2-(4-Phenyl-2-thiazolyl)pyridine is a versatile and valuable building block for the development of novel compounds with significant therapeutic potential. Its straightforward synthesis via the Hantzsch reaction allows for the generation of diverse libraries of derivatives for structure-activity relationship studies. The demonstrated anticancer, anti-inflammatory, and antimicrobial activities of the pyridyl-thiazole scaffold underscore its importance in modern drug discovery. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to develop highly selective and potent therapeutic agents.
References
- Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (n.d.). MDPI.
- Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. (2020). Arabian Journal of Chemistry.
- Synthesis of 2-pyridyl 4-phenyl-thiazoles The lead structure can be... (n.d.). ResearchGate.
- Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. (2025). ACS Omega.
- Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. (1986). PubMed.
- Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. (2025). National Institutes of Health.
- Investigation of potent anti-mycobacterium tuberculosis agents derived. (2026). Dovepress.
- Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. (n.d.). PubMed Central.
- Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. (n.d.). National Institutes of Health.
- Derivatives of Pyridine and Thiazole Hybrid: Synthesis, DFT, Biological Evaluation via Antimicrobial and DNA Cleavage Activity. (2025). ResearchGate.
- The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. (2024). ResearchGate.
- The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. (2017). SCIRP.
- Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)- N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. (2025). PubMed.
Sources
- 1. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities [scirp.org]
- 6. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)- N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-Phenyl-2-(2-pyridyl)thiazole: A Technical Guide for Researchers
Introduction
Synthesis of 4-Phenyl-2-(2-pyridyl)thiazole
The most common and efficient method for the synthesis of this compound is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. In this case, 2-bromoacetophenone is reacted with pyridine-2-carbothioamide.
Causality Behind Experimental Choices
The Hantzsch synthesis is a robust and versatile method for forming the thiazole ring. The choice of an α-bromoketone provides a reactive electrophilic site for the initial nucleophilic attack by the sulfur of the thioamide. The subsequent intramolecular cyclization and dehydration lead to the stable, aromatic thiazole ring. The use of a suitable solvent, such as ethanol, facilitates the reaction by dissolving the reactants and allowing for heating to overcome the activation energy of the reaction.
Experimental Workflow: Hantzsch Thiazole Synthesis
Caption: Hantzsch synthesis workflow for this compound.
Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve pyridine-2-carbothioamide (1 equivalent) in ethanol.
-
Addition of Reactant: To the stirred solution, add 2-bromoacetophenone (1 equivalent).
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Spectroscopic Characterization
The following sections detail the expected spectroscopic data for this compound based on its chemical structure and available data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for confirming its identity and purity.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the phenyl, pyridyl, and thiazole rings.
Expected Chemical Shifts (δ, ppm) in CDCl₃:
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Thiazole-H | ~7.5 - 8.0 | Singlet (s) |
| Phenyl-H (ortho) | ~7.8 - 8.2 | Multiplet (m) or Doublet (d) |
| Phenyl-H (meta, para) | ~7.2 - 7.6 | Multiplet (m) |
| Pyridyl-H (α to N) | ~8.5 - 8.8 | Doublet (d) |
| Pyridyl-H (γ to N) | ~7.7 - 8.0 | Triplet of doublets (td) |
| Pyridyl-H (β to N) | ~7.2 - 7.5 | Multiplet (m) |
| Pyridyl-H (α' to N) | ~8.0 - 8.3 | Doublet (d) |
Note: The exact chemical shifts and coupling constants will depend on the solvent and the specific spectrometer frequency.
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Expected Chemical Shifts (δ, ppm) in CDCl₃:
| Carbon | Expected Chemical Shift (ppm) |
| Thiazole C2 | ~165 - 170 |
| Thiazole C4 | ~150 - 155 |
| Thiazole C5 | ~115 - 120 |
| Phenyl C (ipso) | ~130 - 135 |
| Phenyl C (ortho, meta, para) | ~125 - 130 |
| Pyridyl C2' | ~150 - 155 |
| Pyridyl C3', C5' | ~120 - 125 |
| Pyridyl C4' | ~135 - 140 |
| Pyridyl C6' | ~148 - 152 |
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR Acquisition: Use a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. A typical spectral width is 0-200 ppm.
-
Data Processing: Process the raw data (FID) using Fourier transformation, followed by phase and baseline correction.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.
Expected Mass Spectrum Data:
-
Molecular Ion (M⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the exact mass of this compound (C₁₄H₁₀N₂S), which is approximately 238.06 g/mol .
-
Fragmentation Pattern: Common fragmentation pathways may involve the cleavage of the phenyl or pyridyl rings from the thiazole core.
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to minimize fragmentation and observe the molecular ion.
-
Analysis: Analyze the sample using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement, which can be used to confirm the elemental composition.
UV-Visible Absorption Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system in this compound is expected to result in strong absorption in the UV region.
Expected UV-Vis Absorption Data (in Ethanol):
| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |
| ~250-280 | High | π → π* (Phenyl and Pyridyl rings) |
| ~300-340 | Moderate to High | π → π* (Thiazole ring and extended conjugation) |
-
Sample Preparation: Prepare a stock solution of known concentration of this compound in a UV-grade solvent (e.g., ethanol, acetonitrile). Prepare a series of dilutions to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a wavelength range of 200-800 nm, using the pure solvent as a reference blank.
Fluorescence Spectroscopy
The rigid, planar structure of this compound suggests that it may exhibit fluorescence upon excitation with UV light.
Expected Fluorescence Emission Data (in Ethanol):
| Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |
| ~320-350 | ~380-450 | To be determined |
Note: The Stokes shift (the difference between the absorption and emission maxima) is an important characteristic of a fluorescent molecule.
-
Sample Preparation: Prepare a dilute solution of the compound in a fluorescence-grade solvent. The concentration should be low enough to avoid inner filter effects (absorbance at the excitation wavelength should be less than 0.1).
-
Instrumentation: Use a spectrofluorometer.
-
Data Acquisition:
-
First, record the absorption spectrum to determine the optimal excitation wavelength (λex).
-
Set the excitation wavelength to the λmax of the lowest energy absorption band.
-
Scan the emission wavelength from just above the excitation wavelength to the near-IR region (e.g., 350-700 nm).
-
-
Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
Data Summary
The following table summarizes the expected spectroscopic data for this compound.
| Spectroscopic Technique | Key Expected Features |
| ¹H NMR | Signals in the aromatic region (7.2-8.8 ppm) corresponding to the thiazole, phenyl, and pyridyl protons. |
| ¹³C NMR | Resonances for the 14 unique carbons, with the thiazole carbons appearing at characteristic downfield shifts. |
| Mass Spectrometry | A strong molecular ion peak at m/z ≈ 238.06. |
| UV-Vis Absorption | Strong absorption bands in the UV region (~250-340 nm) due to π → π* transitions. |
| Fluorescence Emission | Expected emission in the near-UV or visible region upon excitation at the absorption maximum. |
Logical Relationships in Spectroscopic Analysis
Caption: Logical workflow for the synthesis and spectroscopic analysis of this compound.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and spectroscopic characterization of this compound. By following the detailed protocols and understanding the expected spectral features, researchers can confidently synthesize and analyze this important heterocyclic compound. The combination of NMR, mass spectrometry, UV-Vis, and fluorescence spectroscopy provides a complete picture of the molecular structure and photophysical properties, which is essential for its further development in various scientific applications.
References
- Hantzsch Thiazole Synthesis: Title: Hantzsch Thiazole Synthesis Source: Chem Help Asap URL: [Link]
- NMR Spectroscopy Protocols: Title: How To Prepare And Run An NMR Sample Source: ALWSCI Blog URL: [Link]
- Mass Spectrometry Protocols: Title: Sample Preparation Protocol for Open Access MS Source: Mass Spectrometry Research Facility, University of Oxford URL: [Link]
- UV-Vis and Fluorescence Spectroscopy Protocols: Title: Determination of Fluorescence Emission and UV-Vis-NIR Absorbance for Nanomaterials Solution Using a HORIBA Scientific NanoLog Source: Defense Technical Inform
4-phenyl-2-(2-pyridyl)thiazole molecular structure
An In-Depth Technical Guide to the Molecular Structure of 4-phenyl-2-(2-pyridyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The this compound scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This guide provides a comprehensive analysis of its molecular architecture, synthesis, and characterization. We will delve into the nuanced structural features that underpin its utility, explore the robust Hantzsch synthesis for its creation, and detail the spectroscopic techniques used for its unambiguous identification. This document is intended to serve as a technical resource for researchers leveraging this versatile molecule in the design of novel therapeutic agents, from anticancer to anti-inflammatory applications.[2][3][4]
Core Molecular Identity
This compound is a heterocyclic aromatic compound comprising three interconnected ring systems: a central thiazole ring, a phenyl group at position 4, and a pyridyl group at position 2. This specific arrangement of aromatic and heteroaromatic rings creates a unique electronic and steric profile that is crucial for its biological interactions.
| Property | Value | Source |
| IUPAC Name | 4-phenyl-2-pyridin-2-yl-1,3-thiazole | PubChem CID 701015[5] |
| Molecular Formula | C₁₄H₁₀N₂S | PubChem CID 701015[5] |
| Molecular Weight | 238.31 g/mol | PubChem CID 701015[5] |
| Canonical SMILES | C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CC=N3 | PubChem CID 701015[5] |
| InChI Key | JDMNBLHGHILQCV-UHFFFAOYSA-N | PubChem CID 701015[5] |
The structural arrangement of these rings is not entirely rigid. While the rings themselves are planar due to sp² hybridization, there is rotational freedom around the single bonds connecting the phenyl and pyridyl groups to the central thiazole core. The dihedral angles between these rings are critical determinants of the molecule's overall 3D conformation, which in turn governs its ability to fit into the binding pockets of biological targets like enzymes and receptors. Crystallographic studies of analogous structures show significant interplanar angles between the constituent rings, indicating a non-coplanar resting state.[6]
Caption: 2D molecular structure of this compound.
Synthesis Pathway: The Hantzsch Thiazole Synthesis
The most fundamental and widely adopted method for constructing the 2,4-disubstituted thiazole core is the Hantzsch thiazole synthesis.[7] This reaction is a classic cyclocondensation that provides a direct and efficient route to the target molecule. The causality behind this choice of protocol lies in its reliability and the ready availability of the starting materials.
The synthesis proceeds by reacting an α-haloketone with a thioamide. For this compound, the specific reactants are 2-bromo-1-phenylethanone (the α-haloketone component, which provides the phenyl group at C4 and the C5 atom of the thiazole ring) and pyridine-2-carbothioamide (the thioamide, which provides the pyridyl group at C2, the sulfur atom, and the nitrogen atom).
Caption: Workflow for the Hantzsch synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on the principles of the Hantzsch synthesis.[7]
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyridine-2-carbothioamide (1.0 eq) in anhydrous ethanol.
-
Addition: To the stirring solution, add 2-bromo-1-phenylethanone (1.0 eq). The addition may be exothermic, and the mixture may change color.
-
Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: After cooling to room temperature, the solvent is typically removed under reduced pressure. The resulting residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate (to neutralize the HBr byproduct) and then with brine.
-
Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation is paramount. A combination of spectroscopic techniques is employed to validate the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic framework of the molecule.
¹H NMR: The proton NMR spectrum is highly characteristic. The key is to recognize that each ring system has a distinct electronic environment, leading to predictable chemical shifts. Based on data from analogous structures, the following assignments can be made.[7][8]
| Proton Type | Multiplicity | Approximate Chemical Shift (δ, ppm) | Rationale |
| Thiazole-H (C5-H) | Singlet (s) | 7.5 - 8.3 | Isolated proton on the thiazole ring.[7] |
| Phenyl-H | Multiplet (m) | 7.1 - 7.8 | Protons on the C4-phenyl substituent. |
| Pyridyl-H | Multiplet (m) | 7.1 - 8.7 | Protons on the C2-pyridyl ring, with the proton alpha to the nitrogen typically being the most downfield.[7] |
¹³C NMR: The carbon spectrum complements the proton data, confirming the number and type of carbon environments.
| Carbon Type | Approximate Chemical Shift (δ, ppm) |
| Thiazole C5 | 114 - 117 |
| Aromatic C (Phenyl & Pyridyl) | 120 - 150 |
| Thiazole C4 | 150 - 155 |
| Thiazole C2 | 164 - 167 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule by their characteristic vibrational frequencies.[9][10]
-
~3100-3000 cm⁻¹: Aromatic C-H stretching from all three rings.
-
~1600-1450 cm⁻¹: C=N and C=C stretching vibrations characteristic of the thiazole, pyridine, and phenyl rings. These are often sharp and intense bands.
-
~1400-1000 cm⁻¹: Fingerprint region containing various C-H bending and C-C stretching modes.
-
Below 900 cm⁻¹: C-H out-of-plane bending vibrations, which can be indicative of the substitution patterns on the aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For this compound (C₁₄H₁₀N₂S), the high-resolution mass spectrum (HRMS) would show a molecular ion peak ([M+H]⁺) corresponding to a calculated mass of approximately 239.0643.[5][7]
Applications in Drug Discovery and Materials Science
The this compound core is a validated pharmacophore in drug development. Its rigid, planar structure and distribution of hydrogen bond acceptors (the nitrogen atoms) and hydrophobic surfaces (the phenyl ring) allow it to participate in specific, high-affinity interactions with biological macromolecules.
-
Anticancer Agents: Numerous derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including lung cancer.[4][11] The mechanism of action often involves the inhibition of key cellular proteins like kinases or tubulin.[1][2]
-
Anti-inflammatory Activity: A series of 4-phenyl-5-pyridyl-1,3-thiazole analogues were identified as potent inhibitors of p38 MAP kinase, a critical enzyme in the inflammatory signaling cascade.[3] This highlights the potential for this scaffold in treating inflammatory diseases like rheumatoid arthritis.
-
Antitubercular Agents: Derivatives have shown promising activity against Mycobacterium tuberculosis, suggesting they could be developed into new treatments for tuberculosis.[8]
Conclusion
This compound is more than a simple chemical compound; it is a versatile and powerful building block for the creation of functional molecules. Its well-defined molecular structure, accessible synthesis via the Hantzsch reaction, and clear spectroscopic signatures make it an ideal starting point for chemical exploration. The proven track record of its derivatives in modulating key biological pathways ensures that this scaffold will remain a focus of intensive research in medicinal chemistry and drug development for the foreseeable future.
References
- Sabt, A., et al. (2026). Investigation of potent anti-mycobacterium tuberculosis agents derived. Drug Design, Development and Therapy.
- ResearchGate. (n.d.). Synthesis of 2-pyridyl 4-phenyl-thiazoles.
- Sigma-Aldrich. (n.d.). This compound-5-carboxylic acid AldrichCPR.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 701015, 4-Phenyl-2-(pyridin-3-yl)thiazole. PubChem.
- AIP Publishing. (n.d.). Synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide.
- Xu, Z., et al. (2016). Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways. Scientific Reports.
- AIP Publishing. (2021). Synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide. AIP Conference Proceedings.
- ACS Omega. (2025). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer.
- MDPI. (n.d.). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 151089826, 2-[4-(Pyridin-4-ylmethyl)phenyl]-1,3-thiazole. PubChem.
- PubMed. (n.d.). Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors.
- National Center for Biotechnology Information. (n.d.). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents.
- National Center for Biotechnology Information. (n.d.). Crystal structure of 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole.
- MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- Benchchem. (n.d.). Spectroscopic Analysis of 4-Phenyl-1,2,3-thiadiazole: A Technical Guide.
Sources
- 1. Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Phenyl-2-(pyridin-3-yl)thiazole | C14H10N2S | CID 701015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Crystal structure of 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Photophysical Properties of 4-Phenyl-2-(2-pyridyl)thiazole Derivatives
Abstract
Derivatives of 4-phenyl-2-(2-pyridyl)thiazole represent a significant class of heterocyclic compounds, garnering substantial interest for their versatile photophysical properties and wide-ranging applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis, photophysical characterization, and structure-property relationships of these derivatives. It is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical experimental protocols. The guide delves into the nuances of their absorption and emission characteristics, the factors influencing their fluorescence quantum yields, and the methodologies for their precise measurement.
Introduction: The Significance of the this compound Scaffold
The unique arrangement of aromatic and heteroaromatic rings in the this compound core imparts a rigid, planar structure with an extended π-conjugated system. This molecular architecture is the foundation for its intriguing photophysical behavior, making it a valuable building block in the design of functional materials. The thiazole ring, an electron-rich heterocycle, often acts as a π-linker, facilitating charge transfer processes that are crucial for fluorescence. The presence of the pyridyl and phenyl rings offers ample opportunities for synthetic modification, allowing for the fine-tuning of the molecule's electronic and, consequently, its photophysical properties. These derivatives have shown promise as fluorescent probes, components in organic light-emitting diodes (OLEDs), and as scaffolds for bioactive agents, including anti-tubercular and anti-cancer drugs.[1][2] Understanding the relationship between their structure and photophysical properties is paramount for the rational design of new materials with tailored applications.
Synthetic Pathways to this compound Derivatives
The most prevalent and efficient method for the synthesis of the this compound scaffold is the Hantzsch thiazole synthesis .[3] This classical condensation reaction provides a straightforward route to a variety of substituted derivatives.
The Hantzsch Thiazole Synthesis Workflow
The synthesis typically involves the reaction of a pyridine thioamide with a 4-substituted phenacyl bromide. The pyridine thioamide itself can be prepared from the corresponding pyridine nitrile.
Caption: General workflow for the Hantzsch synthesis of this compound derivatives.
Experimental Protocol: A Representative Synthesis
The following is a representative protocol for the synthesis of 4-(4-methoxyphenyl)-2-(pyridin-2-yl)thiazole:
-
Thioamide Formation: 2-Pyridinecarbonitrile is reacted with a thionating agent, such as Lawesson's reagent or ammonium sulfide, in a suitable solvent like N,N-dimethylformamide (DMF) to yield 2-pyridinethioamide.[3]
-
Hantzsch Condensation: An equimolar amount of 2-pyridinethioamide and 2-bromo-1-(4-methoxyphenyl)ethanone (a phenacyl bromide derivative) are refluxed in a solvent like ethanol.[3]
-
Work-up and Purification: Upon completion of the reaction, the mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified, typically by recrystallization from a suitable solvent, to afford the pure 4-(4-methoxyphenyl)-2-(pyridin-2-yl)thiazole.[3]
-
Characterization: The structure of the synthesized compound is confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[3]
Core Photophysical Properties and Structure-Property Relationships
The photophysical properties of this compound derivatives are intrinsically linked to their molecular structure. Modifications to the phenyl and pyridyl rings can significantly alter their absorption and emission characteristics.
Absorption and Emission Spectra
These compounds typically exhibit strong absorption bands in the UV-visible region, corresponding to π-π* electronic transitions within the conjugated system. The position of the absorption maximum (λ_abs) is sensitive to the electronic nature of the substituents.
-
Effect of Phenyl Ring Substitution: Electron-donating groups (e.g., methoxy, -OCH₃) on the 4-position of the phenyl ring tend to cause a bathochromic (red) shift in the absorption and emission spectra compared to the unsubstituted parent compound. This is attributed to the increased electron density in the π-system, which lowers the energy of the π-π* transition. Conversely, electron-withdrawing groups (e.g., chloro, -Cl) can lead to a hypsochromic (blue) shift or have a less pronounced effect.[3]
-
Effect of Pyridyl Isomerism: The position of the nitrogen atom in the pyridyl ring also plays a crucial role. Studies have shown that 2-pyridyl and 4-pyridyl isomers generally exhibit more favorable photophysical properties, such as higher quantum yields, compared to their 3-pyridyl counterparts.[3]
Fluorescence Quantum Yield (Φ_F)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. For this compound derivatives, the quantum yield is highly dependent on the substitution pattern.
-
Enhancement with Electron-Donating Groups: The presence of an electron-donating group, such as a methoxy group, on the phenyl ring has been shown to significantly enhance the fluorescence quantum yield.[3] This is likely due to the promotion of an intramolecular charge transfer (ICT) state that is more emissive.
Data Summary
The following table summarizes the photophysical data for a selection of this compound derivatives, demonstrating the structure-property relationships discussed.
| Compound | R-Group (on Phenyl Ring) | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) |
| 2a | -H | 335 | 400 | 5484 | 0.22 |
| 2c | -Cl | 338 | 402 | 5304 | 0.20 |
| 2e | -CH₃ | 340 | 405 | 5313 | 0.25 |
| 2f | -OCH₃ | 352 | 412 | 4734 | 0.35 |
Data extracted from a study by S. G. Padvi et al. (2018).[3]
Experimental Methodologies for Photophysical Characterization
Accurate characterization of the photophysical properties of these derivatives requires precise experimental techniques.
UV-Visible Absorption and Fluorescence Spectroscopy
These are the primary techniques used to determine the absorption and emission spectra of the compounds.
Caption: Workflow for basic absorption and fluorescence spectral characterization.
Protocol:
-
Solvent Selection: Choose a spectroscopic grade solvent in which the compound is soluble and that does not absorb or emit in the region of interest.
-
Sample Preparation: Prepare a stock solution of the compound of known concentration. From this, prepare a series of dilutions. For fluorescence measurements, it is crucial to work with optically dilute solutions (absorbance < 0.1 at the excitation wavelength) to avoid inner filter effects.
-
Absorption Measurement: Record the UV-Vis absorption spectrum using a spectrophotometer. The wavelength of maximum absorbance (λ_abs) is determined.
-
Fluorescence Measurement: Using a spectrofluorometer, excite the sample at or near its λ_abs. Record the fluorescence emission spectrum to determine the wavelength of maximum emission (λ_em).
Determination of Relative Fluorescence Quantum Yield
The relative method, using a well-characterized fluorescence standard, is the most common and reliable way to determine the quantum yield of a fluorescent compound.
Principle: If a standard and a sample solution have the same absorbance at the same excitation wavelength, they are assumed to absorb the same number of photons. Therefore, the ratio of their integrated fluorescence intensities is proportional to the ratio of their quantum yields.
The quantum yield of the sample (Φ_s) is calculated using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)
Where:
-
Φ_r is the quantum yield of the reference standard.
-
I_s and I_r are the integrated fluorescence intensities of the sample and reference, respectively.
-
A_s and A_r are the absorbances of the sample and reference at the excitation wavelength, respectively.
-
n_s and n_r are the refractive indices of the sample and reference solvents, respectively.
Step-by-Step Protocol:
-
Select a Standard: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).
-
Prepare Solutions: Prepare a series of 5-6 dilutions of both the sample and the standard in the chosen solvent(s).
-
Measure Absorbance: Record the absorbance spectrum for each dilution and determine the absorbance value at the chosen excitation wavelength. Ensure all absorbance values are below 0.1.
-
Measure Fluorescence: Record the corrected fluorescence emission spectrum for each solution, using the same excitation wavelength and instrument settings for both the sample and the standard.
-
Integrate Emission Spectra: Calculate the integrated fluorescence intensity (area under the emission curve) for each spectrum.
-
Plot Data: For both the sample and the standard, plot a graph of integrated fluorescence intensity versus absorbance.
-
Calculate Gradients: Perform a linear regression for each data set. The slope of the line represents the gradient (Grad).
-
Calculate Quantum Yield: Use the gradients (Grad_s and Grad_r) to calculate the sample's quantum yield using the modified equation:
Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)
Potential Applications
The tunable photophysical properties of this compound derivatives make them attractive candidates for a variety of applications:
-
Bioimaging and Sensing: Their fluorescence can be exploited for the development of probes for detecting specific analytes or for cellular imaging. The pyridyl nitrogen can act as a binding site for metal ions, potentially leading to "turn-on" or "turn-off" fluorescence sensing.
-
Organic Electronics: As fluorescent materials with good quantum yields, they can be investigated as emitters in OLEDs.
-
Drug Development: The thiazole scaffold is a known pharmacophore. The luminescent properties of these compounds can be used to study their uptake and localization in cells, aiding in the development of new therapeutic agents.[1][2]
Conclusion
This compound derivatives are a versatile class of compounds with significant potential in both materials science and medicinal chemistry. Their photophysical properties are highly tunable through synthetic modification, particularly by altering the substituents on the phenyl ring. The Hantzsch synthesis provides a reliable route to these materials, and their photophysical characteristics can be thoroughly investigated using standard spectroscopic techniques. The structure-property relationships elucidated in this guide, particularly the enhancement of fluorescence quantum yield with electron-donating groups, provide a rational basis for the design of new derivatives with optimized properties for specific applications.
References
- Padvi, S. G., Kedar, S. R., & Potnis, V. V. (2018).
- N,O π-Conjugated 4-Substituted-1,3-Thiazole BF2 Complexes: Synthesis and Photophysical Properties. Request PDF. (n.d.). [Link]
- Synthesis of 4-methyl-2-(2-pyridyl)-5-(2-thiophenyl)thiazole.
- Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. PMC. (n.d.). [Link]
- Pyridin-2-ylthiazolothiazoles – Synthesis and photophysical properties. Request PDF. (n.d.). [Link]
- Thiazole- and Thiadiazole-Based Metal–Organic Frameworks and Coordination Polymers for Luminescent Applic
- Structure-fluorescence relationships in 2-aryl-5-(2′-aminophenyl)-4-hydroxy-1,3-thiazoles.
- CuAAC “Click”-Derived Luminescent 2-(2-(4-(4-(Pyridin-2-yl)-1H-1,2,3-triazol-1-yl)butoxy)phenyl)benzo[d]thiazole-Based Ru(II)/Ir(III)/Re(I) Complexes as Anticancer Agents.
- Unraveling the structure–property relationships in fluorescent phenylhydrazones: the role of substituents and molecular interactions. PubMed Central. (2025). [Link]
- Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. RSC Publishing. (n.d.). [Link]
- Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. PMC - NIH. (n.d.). [Link]
- Thiazole Orange derivatives: synthesis, fluorescence properties, and labeling cancer cells. PubMed. (n.d.). [Link]
- Benzothiazole- and Benzoxazole-Substituted Pyridine-2-Carboxylates as Efficient Sensitizers of Europium Luminescence. Scilit. (2009). [Link]
- Investigation of potent anti-mycobacterium tuberculosis agents derived. DDDT. (2026). [Link]
- Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. PubMed. (n.d.). [Link]
- Synthesis, quantitative structure–property relationship study of novel fluorescence active 2-pyrazolines and applic
- Switchable Luminescence of New Compounds Based on Imidazoles and Azomethines. Request PDF. (n.d.). [Link]
- 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents.
Sources
An In-Depth Technical Guide on the Potential Applications of 4-Phenyl-2-(2-pyridyl)thiazole in Medicinal Chemistry
Foreword: The Thiazole Scaffold - A Cornerstone of Modern Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in drug discovery.[1][2][3] Its unique electronic properties and ability to act as a bioisostere for other functional groups have cemented its role in a plethora of clinically approved drugs.[3][4] When functionalized with phenyl and pyridyl moieties, as in 4-phenyl-2-(2-pyridyl)thiazole, the resulting molecule gains a remarkable versatility, positioning it as a compound of significant interest for therapeutic innovation. This guide will provide a comprehensive overview of the synthesis, biological activities, and potential medicinal chemistry applications of this intriguing molecule.
Synthesis and Characterization of the Core Scaffold
The classical and most widely adopted method for the synthesis of this compound is the Hantzsch thiazole synthesis.[5][6] This robust reaction involves the condensation of an α-haloketone with a thioamide.
General Synthetic Protocol: Hantzsch Thiazole Synthesis
A common route involves the reaction of a 4-substituted phenacyl bromide with a pyridine carbothioamide.[5][6]
Experimental Protocol:
-
Preparation of Thioamide: A solution of the corresponding pyridine carbonitrile is treated with hydrogen sulfide gas in the presence of a base like triethylamine or pyridine to yield the thioamide.[6]
-
Condensation Reaction: The thioamide is then refluxed with a 4-substituted phenacyl bromide in a suitable solvent, typically ethanol.[5][6]
-
Workup and Purification: Upon completion, the reaction mixture is cooled and poured into cold water to precipitate the crude product. The solid is then filtered, washed, and purified by recrystallization from a solvent such as ethanol.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. researchgate.net [researchgate.net]
- 4. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmacology.imedpub.com [pharmacology.imedpub.com]
A Technical Guide to the Discovery, Synthesis, and Biological Significance of 4-Phenyl-2-(2-pyridyl)thiazole and its Analogs
Abstract
The confluence of heterocyclic chemistry and drug discovery has yielded numerous scaffolds of profound therapeutic importance. Among these, the 2,4-disubstituted thiazole framework, particularly when incorporating phenyl and pyridyl moieties, has emerged as a "privileged structure" in medicinal chemistry. This guide provides an in-depth technical exploration of the discovery of 4-phenyl-2-(2-pyridyl)thiazole and its analogs. We will dissect the foundational synthetic strategies, delve into the pivotal structure-activity relationship (SAR) studies that have driven its evolution, and examine its broad spectrum of biological activities, with a primary focus on its potential as an anticancer agent. This document is intended for researchers, scientists, and drug development professionals, offering both a high-level strategic overview and granular, field-proven experimental protocols.
Introduction: The Strategic Importance of Thiazole and Pyridine Scaffolds
The thiazole ring is a cornerstone of medicinal chemistry, present in a multitude of pharmacologically active compounds, from the antibiotic penicillin to the antiretroviral drug ritonavir and the anticancer agent dasatinib.[1] Its unique electronic properties, ability to act as a bioisostere for other aromatic systems, and capacity to engage in hydrogen bonding and other non-covalent interactions make it an attractive scaffold for drug design.[1][2] Similarly, the pyridine ring is a ubiquitous feature in pharmaceuticals and natural products, including nicotinic acid (vitamin B3) and pyridoxine (vitamin B6), valued for its hydrogen bonding capabilities and metabolic stability.[3]
The strategic hybridization of these two heterocycles into a single molecular entity, the pyridyl-thiazole core, has unlocked a rich area of chemical space. Specifically, the this compound scaffold has been the subject of intensive investigation, revealing a remarkable breadth of biological activities and positioning it as a lead structure for the development of novel therapeutics.
Foundational Chemistry: Synthesis of the Pyridyl-Thiazole Core
The most direct and widely adopted method for constructing the 2,4-disubstituted thiazole ring is the Hantzsch thiazole synthesis. This venerable reaction involves the cyclocondensation of an α-haloketone with a thioamide. In the context of our topic, this translates to the reaction between a substituted phenacyl bromide (the α-haloketone) and a pyridine-containing thioamide.
A general procedure involves refluxing an equimolar solution of the appropriate pyridine-carbothioamide and a 4-substituted phenacyl bromide in a suitable solvent like ethanol.[4] The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the phenacyl bromide, followed by intramolecular cyclization and dehydration to yield the final thiazole product.
Caption: General Hantzsch synthesis pathway for pyridyl-thiazole analogs.
Experimental Protocol: Synthesis of 4-phenyl-2-(pyridin-2-yl)thiazole
This protocol provides a representative method for synthesizing the parent compound.
Materials:
-
Pyridine-2-carbothioamide (1.0 mmol, 138.2 mg)
-
2-Bromo-1-phenylethanone (phenacyl bromide) (1.0 mmol, 199.0 mg)
-
Ethanol (5 mL)
Procedure:
-
To a solution of pyridine-2-carbothioamide (1.0 mmol) in ethanol (4 mL), add 4-substituted phenacyl bromide (1.0 mmol).[4]
-
Reflux the reaction mixture on a hot plate. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase hexane:ethyl acetate 8:3).[4][5] The reaction is typically complete within 3 hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water or onto crushed ice.[4][5]
-
A solid product will precipitate. Filter the solid, wash thoroughly with water to remove any unreacted starting materials and salts, and dry.
-
Recrystallize the crude product from hot ethanol to obtain the purified 4-phenyl-2-(pyridin-2-yl)thiazole.[4][5]
-
Confirm the structure and purity using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[4][6]
Discovery as Potent Anticancer Agents
A significant breakthrough in understanding the therapeutic potential of this scaffold came from systematic screening programs. The National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) evaluated a series of pyridine-thiazole hybrids against a panel of 60 human cancer cell lines.[7]
One particularly active compound, a 4-phenyl-2-(pyridylamino)thiazole derivative, demonstrated not only cytostatic (growth-inhibiting) effects but also cytotoxic (cell-killing) properties across a wide range of cancer types.[7] Cell lines derived from non-small cell lung cancer, melanoma, colon cancer, and central nervous system (CNS) cancers were found to be especially sensitive.[7] Further studies on novel 4-phenyl-2-((pyridylmethylene)hydrazinyl)thiazole derivatives confirmed potent cytotoxicity against the A549 lung cancer cell line, with several analogs showing greater efficacy than the standard chemotherapeutic drug, cisplatin.[8]
| Compound Structure | Target Cell Line | Reported Activity (IC₅₀ or GI%) | Reference |
| 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone | HL-60 (Leukemia) | IC₅₀ = 0.57 µM | [7] |
| Pyridine-thiazole hybrid (Compound 4 in source) | NCI-60 Panel | Growth range from -76.78% to 41.12% (cytotoxic) | [7] |
| 4-phenyl-2-((pyridylmethylene)hydrazinyl)thiazole analogs | A549 (Lung) | Several compounds more potent than cisplatin | [8] |
| 4-phenyl-5-pyridyl-1,3-thiazole analog (10b in source) | THP-1 (Monocytic) | Potent inhibition of TNF-α release | [9] |
| N-(4-Chlorophenyl)-2-p-tolylthiazole-4-carboxamide | SKNMC, Hep-G2 | IC₅₀ = 10.8 - 11.6 µM | [10] |
Mechanism of Action: Inducing Apoptosis
Mechanistic studies have revealed that these compounds can trigger programmed cell death, or apoptosis. Flow cytometry analysis of A549 lung cancer cells treated with active analogs showed a significant increase in both early and late apoptotic cell populations compared to untreated controls.[8] This apoptotic induction was further confirmed to involve mitochondrial pathways, as evidenced by changes in mitochondrial membrane potential and the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.
Caption: Proposed apoptotic pathway induced by pyridyl-thiazole analogs.
Decoding the Structure-Activity Relationship (SAR)
The therapeutic potential of the this compound core is highly tunable through chemical modification. Understanding the SAR is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
-
Substitution on the 4-Phenyl Ring: The electronic nature of substituents on the phenyl ring at the C4 position of the thiazole significantly impacts activity. Studies on antitubercular agents showed that electron-withdrawing groups, such as chloro (Cl) and nitro (NO₂), at the para-position of the phenyl ring often enhance potency.[6] For example, compound 7d (4-chlorophenyl) and 7f (4-nitrophenyl) demonstrated potent activity against Mycobacterium tuberculosis.[6]
-
Substitution on the 2-Pyridyl Ring: While the 2-pyridyl isomer is common, analogs with 3-pyridyl and 4-pyridyl moieties have also been synthesized. In a series targeting lung cancer, derivatives with 2-pyridyl and 4-pyridyl groups generally showed similar cytotoxicity, while some 3-pyridyl analogs exhibited enhanced activity, particularly when paired with specific substitutions on the 4-phenyl ring.[8]
-
Modifications at the Thiazole C2 Position: Replacing the direct pyridyl connection with a linker, such as a hydrazinylidene moiety (-NH-N=C-), has proven to be a successful strategy. This modification led to a series of potent antitubercular and anticancer agents.[6][8] The introduction of a carboxamide linker (-C(=O)NH-) at the thiazole C4 position has also been explored to create potent insecticide leads.[11]
-
Substitution at the Thiazole C5 Position: The C5 position is another key site for modification. The introduction of a carboxylic acid group, yielding this compound-5-carboxylic acid, creates a handle for further derivatization or for modulating physicochemical properties like solubility.
Caption: Key structure-activity relationship points for the pyridyl-thiazole scaffold.
Broadening the Therapeutic Scope
While oncology has been a major focus, the versatility of the this compound scaffold is evident from its activity in other therapeutic areas.
-
Antimicrobial Activity: Analogs have demonstrated significant activity against various pathogens. A series of 2-amino-4-(2-pyridyl)thiazole derivatives were optimized as potent agents against Mycobacterium tuberculosis and the malaria parasite Plasmodium falciparum.[12] Other studies have highlighted the broad-spectrum antibacterial and antifungal properties of related structures.[13][14]
-
Anti-inflammatory Activity: A series of 4-phenyl-5-pyridyl-1,3-thiazole analogs were identified as potent inhibitors of p38 MAP kinase, a key enzyme in the inflammatory cascade.[9] These compounds effectively blocked the release of the pro-inflammatory cytokine TNF-α and showed significant in vivo efficacy in a mouse model of arthritis, highlighting their potential as novel anti-inflammatory drugs.[9]
Key Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells and is widely used to measure cytotoxicity of potential anticancer compounds.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.[7]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO (or other solubilizing agent) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
Conclusion and Future Directions
The this compound scaffold represents a highly successful application of heterocyclic chemistry to drug discovery. From its straightforward synthesis via the Hantzsch reaction to its potent and varied biological activities, it has proven to be a rich source of lead compounds. Extensive SAR studies have provided a clear roadmap for optimizing these molecules for enhanced potency and selectivity against cancer, microbial, and inflammatory targets.
Future work will likely focus on refining the ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of these compounds to improve their drug-like properties.[9] The use of advanced computational modeling and targeted synthetic strategies will be essential in translating the profound in vitro activity of these analogs into clinically viable therapeutic agents. The journey of the this compound scaffold is a compelling example of how fundamental chemical motifs can be rationally elaborated to address complex medical challenges.
References
- Lesyk, R., et al. (2019). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules. [Link]
- Bhati, K., & Kumar, A. (2018). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Current Drug Discovery Technologies. [Link]
- Harkin, S., et al. (2020). Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development. Organic & Biomolecular Chemistry. [Link]
- Yilmaz, I., et al. (2024). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega. [Link]
- Koukoura, A., et al. (2019). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. PLoS ONE. [Link]
- Patel, H., et al. (2023). Synthesis and In vitro Pharmacological Evaluation of Novel Variants of 4-Pyridyl Compound and Pyridyl Thiazole Substituents. International Peer Reviewed Journal of Science & Technology. [Link]
- N’Da, D. D., et al. (2014). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Bioorganic & Medicinal Chemistry Letters. [Link]
- Saleh, M. A., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals. [Link]
- Saleh, M. A., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [Link]
- Soni, H., et al. (2011). Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. Journal of Chemical and Pharmaceutical Research. [Link]
- Pathak, N., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]
- Abdel-Aziz, M., et al. (2021). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry. [Link]
- Yilmaz, I., et al. (2024). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. Semantic Scholar. [Link]
- Sabt, A., et al. (2024). Investigation of potent anti-mycobacterium tuberculosis agents derived from pyridine-thiazole scaffold: Design, synthesis, and biological evaluation. Drug Design, Development and Therapy. [Link]
- Kamat, V., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega. [Link]
- Li, Y., et al. (2022). Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. Molecules. [Link]
- Lee, S. H., et al. (2010). Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
- Shelke, P. G., et al. (2022).
- Hassan, A. S., et al. (2021). Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity. Journal of Taibah University for Science. [Link]
- Mohammadi-Farani, A., et al. (2017). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences. [Link]
Sources
- 1. archives.ijper.org [archives.ijper.org]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 3. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. pharmacology.imedpub.com [pharmacology.imedpub.com]
- 5. nanobioletters.com [nanobioletters.com]
- 6. dovepress.com [dovepress.com]
- 7. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
preliminary investigation of 4-phenyl-2-(2-pyridyl)thiazole cytotoxicity
An In-depth Technical Guide for the Preliminary Cytotoxic Investigation of 4-phenyl-2-(2-pyridyl)thiazole
Foreword: Contextualizing the Investigation
The intersection of thiazole and pyridine heterocycles has yielded numerous compounds with significant pharmacological potential, particularly in oncology.[1][2] Thiazole-bearing molecules, such as the FDA-approved drug Dasatinib, have demonstrated efficacy by targeting key cellular pathways that drive cancer progression.[1] The novel compound, this compound, represents a logical iteration within this chemical space. Its structural motifs suggest a potential for biological activity, yet a formal cytotoxic profile is absent from the public domain.
This guide provides a comprehensive, multi-phased framework for conducting a preliminary in vitro investigation into the cytotoxicity of this compound. It is designed for researchers in drug discovery and chemical biology, moving beyond simple protocol recitation to explain the causal logic behind the experimental sequence. The objective is not merely to determine if the compound is toxic, but to begin building a mechanistic narrative of how it exerts its effects at a cellular level.
Phase 1: Establishing Foundational Cytotoxicity and Selectivity
The initial and most critical step is to determine whether this compound possesses cytotoxic activity and, if so, at what concentration. This is achieved by establishing a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀), which represents the concentration required to inhibit 50% of cell growth or metabolic activity.[3] This foundational data is essential for designing all subsequent mechanistic experiments. To ascertain potential therapeutic relevance, it is crucial to assess cytotoxicity in both cancer cell lines and a non-cancerous cell line to derive a selectivity index (SI).[4][5] A higher SI indicates a compound is preferentially toxic to cancer cells, a desirable trait for a potential therapeutic agent.
Experimental Workflow: Foundational Screening
The following diagram outlines the logical flow for the initial assessment of this compound.
Caption: General workflow for in vitro cytotoxicity testing of a novel compound.[3]
Protocol 1: Cell Viability Assessment via MTT Assay
The MTT assay is a colorimetric method that measures cellular metabolic activity as a proxy for cell viability.[4][6] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[4] The amount of formazan produced is proportional to the number of living cells.
Methodology
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) and non-cancerous cells (e.g., HEK293) in separate 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X working stock of this compound by performing serial dilutions in complete culture medium from the main stock solution (e.g., 10 mM in DMSO). Ensure the final DMSO concentration in the highest concentration treatment does not exceed 0.5% to avoid solvent-induced toxicity.
-
Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest DMSO concentration).
-
Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[3]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Gently agitate the plate for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the formula: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.[4]
Data Presentation: Foundational Cytotoxicity Profile
Summarize the calculated IC₅₀ values in a clear, structured table.
| Cell Line | Cell Type | IC₅₀ (µM) after 48h | Selectivity Index (SI) |
| A549 | Human Lung Carcinoma | Value | IC₅₀ (HEK293) / IC₅₀ (A549) |
| MCF-7 | Human Breast Adenocarcinoma | Value | IC₅₀ (HEK293) / IC₅₀ (MCF-7) |
| HEK293 | Human Embryonic Kidney | Value | N/A |
Phase 2: Elucidating the Primary Mechanism of Cell Death
Once the IC₅₀ is established, the investigation must pivot to understanding how the compound induces cell death. A primary distinction is between apoptosis (programmed cell death) and necrosis (uncontrolled cell death due to injury).[7] Apoptosis is a highly regulated process involving specific biochemical events, including the activation of caspase enzymes and the disruption of mitochondrial function.[7][8] Identifying apoptosis as the primary mechanism is often a positive indicator in the context of anticancer drug discovery.
Apoptotic Signaling Pathways
Apoptosis is broadly initiated via two main routes: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial-mediated) pathway. Both pathways converge on the activation of executioner caspases (e.g., Caspase-3), which orchestrate the dismantling of the cell.
Caption: Converging pathways of apoptosis induction.[7]
Protocol 2: Apoptosis Quantification via Annexin V & Propidium Iodide (PI) Staining
This is the gold-standard assay for detecting apoptosis by flow cytometry.[8][9] In early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[10] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify these early apoptotic cells.[8] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes, but can enter late apoptotic and necrotic cells with compromised membranes.[9]
Methodology
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for 24 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation (1500 rpm for 5 minutes). Wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.[9]
-
Protocol 3: Assessment of Mitochondrial Membrane Potential (MMP)
The disruption of mitochondrial function, particularly the loss of mitochondrial membrane potential (ΔΨm), is a key event in the intrinsic apoptotic pathway.[7] This can be measured using fluorescent dyes like Tetramethylrhodamine, Ethyl Ester (TMRE), which accumulate in active mitochondria with high membrane potential.[11][12] A decrease in TMRE fluorescence indicates mitochondrial depolarization, an early sign of apoptosis.[12]
Methodology
-
Cell Treatment: Seed cells in a 96-well black, clear-bottom plate or in 6-well plates for flow cytometry. Treat with the compound at IC₅₀ concentrations as described above. Include a positive control for depolarization, such as FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone).[11][13]
-
Dye Loading: At the end of the treatment period, add TMRE dye to each well (final concentration ~100-200 nM) and incubate for 20-30 minutes at 37°C.[11]
-
Washing: Gently wash the cells with warm PBS or culture medium to remove excess dye.
-
Measurement:
-
Plate Reader: Measure fluorescence intensity (Excitation ~549 nm / Emission ~575 nm). A decrease in fluorescence corresponds to a loss of MMP.
-
Flow Cytometry: Harvest cells and analyze the fluorescence signal in the appropriate channel (e.g., PE). A shift of the population to the left indicates depolarization.
-
Data Presentation: Apoptosis Profile
Summarize the quantitative data from flow cytometry experiments in a table.
| Treatment | % Live Cells (Q4) | % Early Apoptotic (Q3) | % Late Apoptotic/Necrotic (Q2) |
| Control | Value | Value | Value |
| Compound (0.5x IC₅₀) | Value | Value | Value |
| Compound (1x IC₅₀) | Value | Value | Value |
| Compound (2x IC₅₀) | Value | Value | Value |
Phase 3: Investigating Upstream Cellular Mechanisms
With evidence of apoptosis, the next logical step is to investigate upstream cellular events that could trigger this process. Two common mechanisms for cytotoxic compounds are the induction of cell cycle arrest and the generation of oxidative stress.
Protocol 4: Cell Cycle Analysis
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, causing cells to arrest in a specific phase (G1, S, or G2/M), which can subsequently lead to apoptosis.[14] Cell cycle distribution is readily analyzed by flow cytometry after staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI).[15][16] The amount of fluorescence is directly proportional to the amount of DNA.
Methodology
-
Cell Treatment: Seed and treat cells in 6-well plates with the compound at IC₅₀ concentrations for 24 hours.
-
Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).[16]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer, using a linear scale for DNA content.[16] The resulting histogram will show peaks corresponding to cells in the G0/G1 phase (2n DNA content), G2/M phase (4n DNA content), and the S phase (intermediate DNA content). An accumulation of cells in any of these phases compared to the control suggests compound-induced cell cycle arrest.
Protocol 5: Measurement of Intracellular Reactive Oxygen Species (ROS)
Excessive production of reactive oxygen species (ROS), such as superoxide and hydrogen peroxide, can induce oxidative stress, damage cellular components like mitochondria and DNA, and trigger apoptosis.[17] The generation of ROS can be quantified using cell-permeable fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA).[18][19] Inside the cell, DCF-DA is deacetylated to a non-fluorescent form, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
Methodology
-
Cell Treatment: Seed cells in a 96-well black, clear-bottom plate. Treat with the compound at IC₅₀ concentrations for a shorter duration (e.g., 1, 3, or 6 hours), as ROS generation is often an early event.[18]
-
Probe Loading: Remove the treatment medium and incubate the cells with DCF-DA solution (e.g., 10-20 µM in serum-free medium) for 30-45 minutes at 37°C.
-
Washing: Gently wash the cells twice with warm PBS to remove excess probe.
-
Measurement: Immediately measure the fluorescence intensity using a microplate reader (Excitation ~485 nm / Emission ~535 nm). An increase in fluorescence indicates an elevation in intracellular ROS levels.
Mechanistic Relationship: ROS, Mitochondria, and Apoptosis
This diagram illustrates a potential mechanism where the compound induces ROS, leading to mitochondrial dysfunction and subsequent apoptosis.
Caption: Hypothesized pathway linking ROS induction to apoptosis.
Conclusion: Synthesizing a Preliminary Mechanistic Profile
By systematically executing these three phases, a researcher can construct a robust preliminary profile of this compound's cytotoxic activity. The combined data will answer several key questions:
-
Is the compound cytotoxic? (Phase 1: IC₅₀ values)
-
Does it show selectivity for cancer cells? (Phase 1: Selectivity Index)
-
Does it induce a programmed cell death pathway? (Phase 2: Annexin V & MMP assays)
-
What cellular processes might it disrupt to initiate cell death? (Phase 3: Cell cycle & ROS analysis)
The insights gained from this preliminary investigation are critical for making informed decisions about the compound's potential. Positive results—such as high selectivity, potent induction of apoptosis via mitochondrial disruption, and arrest of the cell cycle—would provide a strong rationale for advancing the compound to more complex in vitro and subsequent in vivo studies.
References
- Sartorius. (n.d.). Incucyte® Mitochondrial Membrane Potential Assay. Sartorius. [Link]
- Jo, J., et al. (2015). Mitochondrial Membrane Potential Assay. Bio-protocol, 5(20). [Link]
- baseclick GmbH. (n.d.).
- Kamaraj, S., et al. (2022). In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues. Pharmaceuticals, 15(11), 1339. [Link]
- Ivasechko, I., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules, 27(19), 6219. [Link]
- MDPI. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. MDPI. [Link]
- Wang, M., et al. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Molecules, 29(3), 695. [Link]
- American Chemical Society. (2024). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega. [Link]
- Slaninova, V., et al. (2023). Basic Methods of Cell Cycle Analysis. International Journal of Molecular Sciences, 24(4), 3568. [Link]
- International Journal of Pharmaceutical Research and Applications. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. [Link]
- ResearchGate. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- University of Chicago. (n.d.). Cell Cycle Analysis. University of Chicago Flow Cytometry Facility. [Link]
- National Technical University of Ukraine "Igor Sikorsky Kyiv Polytechnic Institute". (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. ELAKPI. [Link]
- Worsley, C. M., et al. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PLOS ONE, 17(6), e0270599. [Link]
- o2h discovery. (n.d.). Cell cycle analysis. o2h discovery. [Link]
- American Chemical Society. (2013).
- National Institutes of Health. (2013).
- National Institutes of Health. (2024). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. PubMed Central. [Link]
- Abdallah, A. E. M., et al. (2021). Synthesis and Anticancer Evaluations of Novel Thiazole Derivatives Derived from 4-Phenylthiazol-2-amine. Acta Chimica Slovenica, 68(3), 604-616. [Link]
- Laddha, P. R., et al. (2024). Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. Preprints.org. [Link]
- National Technical University of Ukraine "Igor Sikorsky Kyiv Polytechnic Institute". (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. ELAKPI. [Link]
- ResearchGate. (2021). Synthesis and Anticancer Evaluations of Novel Thiazole Derivatives Derived from 4-Phenylthiazol-2-amine.
- National Institutes of Health. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. PubMed. [Link]
- National Institutes of Health. (2012). Measurement of Reactive Oxygen Species in the Culture Media Using Acridan Lumigen PS-3 Assay. PubMed Central. [Link]
- Sies, H., et al. (2017). Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field. Journal of Clinical Medicine, 6(8), 74. [Link]
- El-Naggar, A. M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7306. [Link]
- Drug Design, Development and Therapy. (2022). Investigation of potent anti-mycobacterium tuberculosis agents derived from 2-hydrazinyl-4-phenylthiazole. Dovepress. [Link]
- Wang, Z., et al. (2016). Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)
- Semantic Scholar. (2012). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Semantic Scholar. [Link]
- National Institutes of Health. (2024).
Sources
- 1. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. theaspd.com [theaspd.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. アポトーシスのイメージング | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 10. Apoptosis Assays [sigmaaldrich.com]
- 11. TMRE-Mitochondrial Membrane Potential Assay Kit (ab113852) | Abcam [abcam.com]
- 12. Mitochondrial Membrane Potential Assay Kit (II) | Cell Signaling Technology [cellsignal.com]
- 13. Mitochondrial Membrane Potential Assay | Sartorius [sartorius.com]
- 14. o2hdiscovery.co [o2hdiscovery.co]
- 15. Cell Cycle Analysis: Techniques & Applications [baseclick.eu]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
exploring the mechanism of action of 4-phenyl-2-(2-pyridyl)thiazole
An In-depth Technical Guide to the Mechanistic Actions of the 4-phenyl-2-(2-pyridyl)thiazole Scaffold
Abstract
The this compound core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its synthetic tractability and the diverse range of biological activities exhibited by its derivatives. This guide provides a comprehensive exploration of the multifaceted mechanisms of action associated with this scaffold, moving beyond a singular focus to present its pleiotropic effects across various therapeutic areas. We will dissect its role as an anti-inflammatory agent through kinase inhibition, its potential as an antimycobacterial therapeutic by targeting essential enzymes, and its broad-spectrum anticancer activities, including the disruption of angiogenesis. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental validation of these mechanisms and providing a robust framework for future discovery efforts.
Introduction to the this compound Scaffold
The thiazole ring is a cornerstone in medicinal chemistry, found in numerous natural products, including Vitamin B1 (Thiamine), and a wide array of synthetic drugs.[1][2] Its unique electronic properties and ability to form key hydrogen bonds make it an ideal building block for designing biologically active agents. The specific arrangement of a phenyl group at the 4-position and a pyridyl group at the 2-position of the thiazole ring creates a rigid, planar structure with a distinct conformational profile. This core, represented by the chemical formula C₁₄H₁₀N₂S and a molecular weight of 238.31 g/mol , serves as the foundation for a multitude of derivatives.[3] These derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, antimycobacterial, antiplasmodial, and anticancer effects.[4][5][6] This guide will elucidate that the "mechanism of action" is not monolithic but rather a function of the specific derivative and the biological context in which it is studied.
Core Mechanisms of Action by Therapeutic Area
The biological activity of the this compound scaffold is highly dependent on the substitutions made to its core structure and the specific cellular targets it engages. Below, we explore the primary mechanisms identified in key therapeutic fields.
Anti-inflammatory Activity: Inhibition of p38 MAP Kinase
One of the most clearly defined mechanisms for this class of compounds is in the realm of inflammation. A series of 4-phenyl-5-pyridyl-1,3-thiazole analogues were identified as potent inhibitors of p38 mitogen-activated protein (MAP) kinase.[5]
Causality of Action: The p38 MAP kinase signaling pathway is a critical regulator of the inflammatory response. Upon stimulation by stressors like lipopolysaccharide (LPS), p38 MAP kinase becomes phosphorylated and activated, leading to the downstream production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). By binding to and inhibiting p38 MAP kinase, these thiazole derivatives block the signaling cascade, resulting in a significant reduction of TNF-α release from monocytic cells.[5] This targeted inhibition makes them promising candidates for treating inflammatory conditions like rheumatoid arthritis.[5]
Caption: p38 MAP Kinase inflammatory pathway and point of inhibition.
Antimycobacterial Activity: Targeting Cell Wall Synthesis
Derivatives of the 2-aminothiazole scaffold, a close structural relative, have shown potent activity against Mycobacterium tuberculosis (Mtb).[4][6][7] Molecular docking studies and enzymatic assays suggest that these compounds may act by inhibiting key enzymes involved in the mycobacterial cell wall synthesis pathway.
Potential Targets:
-
Enoyl Acyl Carrier Protein Reductase (InhA): A specific pyridine-thiazole derivative was identified as a potent inhibitor of InhA, a crucial enzyme in the fatty acid synthase-II (FAS-II) system of Mtb, which is responsible for synthesizing the long-chain mycolic acids of the cell wall.[8]
-
β-Ketoacyl-ACP Synthase (KasA): Docking experiments with other 2-aminothiazole derivatives point to KasA, another essential enzyme in the FAS-II pathway, as a potential target.[7]
Inhibition of these enzymes disrupts the integrity of the mycobacterial cell wall, leading to bacterial death. The potent activity and novel target engagement make this scaffold a valuable starting point for developing new antitubercular agents to combat drug-resistant strains.
Anticancer Activity: A Pleiotropic Approach
The this compound scaffold exhibits anticancer properties through multiple mechanisms, highlighting its versatility in oncology drug discovery.
Identified Mechanisms:
-
Inhibition of Angiogenesis: Certain pyridinyl-thiazolyl carboxamide derivatives have been shown to inhibit the formation and migration of human umbilical vein endothelial cells (HUVECs).[9] They effectively block VEGF-induced angiogenesis, a critical process for tumor growth and metastasis, by interfering with angiogenesis signaling pathways.[9]
-
Kinase Inhibition (c-Met): The thiazole carboxamide scaffold has been explored for its potential to inhibit c-Met kinase, a receptor tyrosine kinase often dysregulated in various cancers.[10]
-
Induction of Apoptosis: While not always directly demonstrated for the core structure, related N-phenyl-thiazole derivatives have been shown to induce apoptosis, possibly through the activation of caspase-3, a key executioner in programmed cell death.[2]
-
Broad Cytotoxicity: Various derivatives have demonstrated potent cytotoxicity against a panel of cancer cell lines, including those from lung, breast, colon, and leukemia, often with greater efficacy than standard drugs like cisplatin.[11][12]
Caption: Pleiotropic anticancer mechanisms of the thiazole scaffold.
Experimental Protocols for Mechanistic Elucidation
To ensure scientific integrity, mechanistic claims must be supported by robust experimental data. The following protocols represent standard, self-validating methodologies for investigating the activities described above.
Protocol 1: In Vitro p38α MAP Kinase Inhibition Assay
This protocol determines the direct inhibitory effect of a compound on p38α kinase activity.
Principle: This is a biochemical assay that measures the phosphorylation of a specific substrate by the p38α enzyme in the presence of ATP. The amount of phosphorylation is quantified and compared between reactions with and without the test compound.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl, MgCl₂, DTT), a solution of recombinant human p38α enzyme, a specific peptide substrate (e.g., ATF2), and ATP. Dissolve the test compound (e.g., a 4-phenyl-5-pyridyl-1,3-thiazole derivative) in DMSO to create a stock solution.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the p38α enzyme, the substrate, and serial dilutions of the test compound. Include a "positive control" (a known p38 inhibitor) and a "negative control" (DMSO vehicle).
-
Initiation: Start the kinase reaction by adding a solution of ATP (often radiolabeled ³²P-ATP or ³³P-ATP for sensitive detection). Incubate at 30°C for a specified time (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid) or EDTA solution.
-
Detection: Spot the reaction mixture onto a phosphocellulose filter mat. Wash the mat extensively to remove unincorporated ATP. The amount of radiolabeled phosphate transferred to the substrate, which is bound to the filter, is quantified using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Causality and Validation: The direct measurement of substrate phosphorylation in a cell-free system confirms that the compound's effect is due to the inhibition of the kinase itself, not an upstream or downstream cellular process. The inclusion of positive and negative controls validates the assay's performance.
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Protocol 2: Antimycobacterial Minimum Inhibitory Concentration (MIC) Assay
This cell-based assay determines the lowest concentration of a compound that prevents visible growth of Mycobacterium tuberculosis.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture M. tuberculosis (e.g., H37Rv strain) in an appropriate liquid medium (e.g., Middlebrook 7H9 with supplements) to mid-log phase. Adjust the bacterial suspension to a standardized turbidity (e.g., McFarland standard 0.5).
-
Compound Plating: In a 96-well microplate, prepare two-fold serial dilutions of the test compound in the culture medium.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a "no-drug" growth control and a "sterile" medium control.
-
Incubation: Seal the plate and incubate at 37°C for 7-14 days. M. tuberculosis is a slow-growing organism, requiring extended incubation.
-
Growth Assessment: Determine growth inhibition. This can be done visually or by using a growth indicator like Resazurin, which changes color in the presence of metabolically active cells.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (or no color change with an indicator).
Protocol 3: HUVEC Transwell Migration Assay
This assay assesses a compound's ability to inhibit the migration of endothelial cells, a key step in angiogenesis.
Step-by-Step Methodology:
-
Cell Culture: Culture HUVECs in appropriate endothelial growth medium. Starve the cells in a low-serum medium for several hours before the assay.
-
Assay Setup: Use a Transwell insert plate (e.g., 8 µm pore size). Add a chemoattractant (e.g., VEGF or high-serum medium) to the lower chamber.
-
Cell Seeding: Resuspend the starved HUVECs in a low-serum medium containing various concentrations of the test compound (or DMSO vehicle control). Seed these cells into the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for 4-6 hours to allow for cell migration through the porous membrane towards the chemoattractant.
-
Cell Staining and Counting: Remove the non-migrated cells from the top surface of the membrane with a cotton swab. Fix and stain the migrated cells on the bottom surface of the membrane with a dye like Crystal Violet.
-
Quantification: Elute the dye and measure its absorbance with a plate reader, or count the number of migrated cells in several microscopic fields. Calculate the percentage of migration inhibition compared to the vehicle control.
Quantitative Data Summary
The following table summarizes representative biological activity data for derivatives of the thiazole scaffold, as reported in the literature.
| Compound Class | Assay Type | Target/Cell Line | Reported Activity (IC₅₀ / MIC) | Reference |
| 4-Phenyl-5-pyridyl-1,3-thiazole | p38α Kinase Inhibition | Recombinant Enzyme | IC₅₀ values in the nanomolar range | [5] |
| Pyridine-Thiazole Hydrazone | Antitubercular | M. tuberculosis H37Rv | MIC: 0.5 µg/mL | [8] |
| Pyridine-Thiazole Hydrazone | InhA Inhibition | Recombinant Enzyme | IC₅₀: 0.36 µM | [8] |
| Pyridinyl-Thiazolyl Carboxamide | Anti-angiogenesis | HUVEC Migration | Strong inhibition at low µM concentrations | [9] |
| 2-Amino-4-(2-pyridyl)thiazole | Antiplasmodial | P. falciparum NF54 | IC₅₀ values in the low micromolar range | [4][6] |
| Phenylthiazole-Pyridine Hybrid | Anticancer | HL-60 Leukemia Cells | IC₅₀: 0.57 µM | [12] |
Conclusion and Future Directions
The this compound scaffold is a highly versatile chemical entity whose mechanism of action is pleiotropic and context-dependent. Its derivatives have been validated as potent inhibitors of inflammatory kinases like p38, disruptors of mycobacterial cell wall synthesis, and multifaceted anticancer agents that can inhibit angiogenesis and induce cytotoxicity. The specific mechanism is dictated by the precise chemical structure of the derivative, which governs its target affinity.
Future research should focus on target deconvolution for the most potent compounds to unambiguously identify their protein binding partners. Further optimization of the scaffold using structure-activity relationship (SAR) insights will be crucial for improving potency, selectivity, and pharmacokinetic profiles, ultimately paving the way for the development of novel therapeutics for a range of human diseases.
References
- Synthesis and In vitro Pharmacological Evaluation of Novel Variants of 4-Pyridyl Compound and Pyridyl Thiazole Substituents. (2023).
- Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. (2025). ACS Omega.
- Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. (2014). PubMed.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2021). MDPI.
- Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. (2009). PubMed.
- Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (2021). MDPI.
- Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. (2013).
- Investigation of potent anti-mycobacterium tuberculosis agents derived from pyridine-thiazole scaffold as enoyl acyl carrier protein reductase (InhA) inhibitors. (2026). Drug Development and Therapeutics.
- 4-Phenyl-2-(4-pyridyl)thiazole. Sigma-Aldrich.
- Discovery and Optimization of N-Substituted 2-(4-pyridinyl)
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI.
- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2022).
- N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (2015).
Sources
- 1. mdpi.com [mdpi.com]
- 2. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Phenyl-2-(4-pyridyl)thiazole AldrichCPR 106950-18-9 [sigmaaldrich.com]
- 4. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmacology.imedpub.com [pharmacology.imedpub.com]
- 8. dovepress.com [dovepress.com]
- 9. Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-phenyl-2-(2-pyridyl)thiazole Derivatives with Anticancer Properties
Introduction: The Imperative for Novel Anticancer Scaffolds
The global burden of cancer necessitates a continuous search for novel therapeutic agents that can overcome the limitations of current treatments, such as drug resistance and off-target toxicity.[1] Heterocyclic compounds, particularly those containing thiazole and pyridine rings, represent a privileged scaffold in medicinal chemistry due to their diverse biological activities.[1][2] The 4-phenyl-2-(2-pyridyl)thiazole core has emerged as a promising framework for the development of potent and selective anticancer agents. Its rigid structure allows for precise orientation of substituents to interact with biological targets, while the nitrogen and sulfur atoms can engage in crucial hydrogen bonding and coordination interactions. This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of this promising class of compounds, intended for researchers, scientists, and drug development professionals.
Chemical Synthesis: Building the Core Scaffold
The cornerstone of synthesizing this compound derivatives is the Hantzsch thiazole synthesis, a classic and efficient method for constructing the thiazole ring.[3][4][5] This reaction involves the condensation of an α-haloketone with a thioamide.
General Synthetic Pathway
The synthesis typically begins with the preparation of the requisite pyridine-2-carbothioamide from 2-cyanopyridine. This thioamide is then reacted with a substituted α-bromoketone (phenacyl bromide derivative) to yield the target this compound.
Caption: General workflow for the Hantzsch synthesis of this compound derivatives.
Detailed Experimental Protocol: Hantzsch Thiazole Synthesis
This protocol provides a representative procedure for the synthesis of a this compound derivative.
Materials:
-
Pyridine-2-carbothioamide
-
Substituted phenacyl bromide (e.g., 4-chlorophenacyl bromide)
-
Absolute Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Thin Layer Chromatography (TLC) apparatus
-
Büchner funnel and flask
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve pyridine-2-carbothioamide (1.0 equivalent) in absolute ethanol.
-
Addition of α-Haloketone: To this solution, add the substituted phenacyl bromide (1.0 equivalent).
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[4]
-
Isolation of Product: Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[3]
Anticancer Activity and Structure-Activity Relationship (SAR)
A significant body of research has demonstrated the potent cytotoxic effects of this compound derivatives against a wide range of human cancer cell lines, including lung, breast, colon, and leukemia.[6][7] The anticancer activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
In Vitro Cytotoxicity Data
The following table summarizes the IC50 values of representative this compound derivatives against various cancer cell lines.
| Compound ID | R-group on Phenyl Ring | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | H | A549 (Lung) | 7.30 | [6] |
| 1b | 4-Cl | A549 (Lung) | >2.59 (selective) | [6] |
| 1c | 4-OCH₃ | A549 (Lung) | >2.59 (selective) | [6] |
| 2a | 4-NO₂ | MCF-7 (Breast) | ~10-15 nM range | [2] |
| 2b | 4-CH₃ | MCF-7 (Breast) | ~10-15 nM range | [2] |
| 3a | H | HepG2 (Liver) | 5.6 | |
| 3b | 4-Br | HepG2 (Liver) | 2.2 | |
| 4a | 4-NO₂ | SKNMC (Neuroblastoma) | 10.8 | [8][9] |
Structure-Activity Relationship (SAR) Insights
-
Substituents on the Phenyl Ring: The nature and position of substituents on the 4-phenyl ring significantly influence the anticancer activity. Electron-withdrawing groups, such as nitro (NO₂) and halogen atoms (Cl, Br), at the para-position of the phenyl ring often enhance cytotoxicity.[2][8] Conversely, electron-donating groups can sometimes reduce activity.
-
Position of the Pyridyl Nitrogen: The orientation of the nitrogen atom in the pyridine ring (2-pyridyl, 3-pyridyl, or 4-pyridyl) can impact the biological activity, likely due to differences in how the molecule fits into the binding pocket of its target protein.[6][10]
-
Modifications at the Thiazole Ring: Alterations to the thiazole core itself are generally less explored but can also modulate activity.
Mechanism of Action: Unraveling the Molecular Pathways
The anticancer effects of this compound derivatives are attributed to their ability to induce programmed cell death (apoptosis) and interfere with key signaling pathways essential for cancer cell survival and proliferation.
Induction of Apoptosis
A primary mechanism of action for these compounds is the induction of apoptosis.[6] This is often characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. Mechanistically, these derivatives have been shown to:
-
Activate Caspases: They can trigger the activation of key executioner caspases, such as caspase-3, which are central to the apoptotic cascade.[9]
-
Modulate Bcl-2 Family Proteins: Some derivatives can influence the expression of Bcl-2 family proteins, which are critical regulators of apoptosis.
-
Induce DNA Fragmentation: A hallmark of late-stage apoptosis, DNA fragmentation, has been observed in cells treated with these compounds.[11]
Caption: A simplified signaling pathway illustrating the induction of apoptosis by this compound derivatives.
Inhibition of Kinase Signaling Pathways
Several studies have pointed to the inhibition of protein kinases as a key mechanism of action. These enzymes are often dysregulated in cancer and play a crucial role in cell growth, proliferation, and survival.
-
EGFR and VEGFR-2 Inhibition: Some derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are important targets in cancer therapy.[12]
-
p38 MAP Kinase Inhibition: A novel series of 4-phenyl-5-pyridyl-1,3-thiazole analogues demonstrated potent inhibition of p38 MAP kinase, which is involved in inflammatory responses and cell stress.[13]
In Vitro and In Vivo Evaluation
The preclinical development of these compounds involves a series of in vitro and in vivo assays to assess their efficacy and safety.
In Vitro Assays
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15]
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[14]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Caption: Experimental workflow for the MTT cell viability assay.
Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to quantify apoptosis.[1][2][16][17] Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V. Late apoptotic and necrotic cells have compromised membrane integrity and are stained by PI.
Protocol: Annexin V/PI Staining
-
Cell Collection: Collect both adherent and floating cells after treatment with the compound.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[2]
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry. Healthy cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.[2]
Western blotting is used to detect and quantify specific proteins in cell lysates, providing insights into the molecular mechanisms of drug action.[13][18]
Protocol: Western Blotting
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., cleaved caspase-3, p-EGFR) overnight at 4°C.[13]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Evaluation
Promising compounds are further evaluated in animal models, typically immunodeficient mice bearing human tumor xenografts, to assess their antitumor efficacy and toxicity in a living organism.[6][10][20]
Human Tumor Xenograft Models
In these models, human cancer cells are implanted either subcutaneously (ectopic) or in the organ of origin (orthotopic) in immunodeficient mice (e.g., nude or SCID mice).[6][21]
Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Inject a suspension of human cancer cells (e.g., A549, MCF-7) subcutaneously into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into control and treatment groups. Administer the this compound derivative (and a vehicle control) via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Monitor tumor volume and the body weight of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Conclusion and Future Directions
This compound derivatives represent a versatile and potent class of anticancer agents. Their straightforward synthesis, coupled with their significant in vitro and in vivo activity, makes them attractive candidates for further development. Future research should focus on optimizing the lead compounds to improve their pharmacokinetic properties and reduce potential toxicity. Additionally, a deeper understanding of their molecular targets and the specific signaling pathways they modulate will be crucial for their successful translation into clinical applications. The development of more selective and potent derivatives, potentially through computational modeling and structure-based drug design, holds great promise for the future of cancer therapy.
References
- Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega.
- Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. IntechOpen.
- Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC, PubMed Central.
- Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. Linköping University Electronic Press.
- Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. MDPI.
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace.
- N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evalu
- Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents. Portal of Croatian Scientific and Professional Journals - HRČAK.
- Xenograft Models.
- Anti-liver cancer activity in vitro and in vivo induced by 2-pyridyl 2,3-thiazole deriv
- Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium.
- MTT assay protocol. Abcam.
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- Synthesis and Anticancer Evaluations of Novel Thiazole Derivatives Derived
- The Novel 4-Phenyl-2-Phenoxyacetamide Thiazoles modulates the tumor hypoxia leading to the crackdown of neoangiogenesis and evoking the cell de
- Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. PubMed.
- Application Notes: Western Blot Protocol for Target Validation of "Anticancer Agent 114". Benchchem.
- Synthesis, anticancer activity and mechanism of action of new thiazole deriv
- Thiazole Derivatives as Inhibitors for the Treatment of Cancer Cells Resistant. PMC, NIH.
- Investigation of potent anti-mycobacterium tuberculosis agents derived. DDDT.
- Application Notes and Protocols: Hantzsch Thiazole Synthesis of 4-(2,4,5-Trichlorophenyl). Benchchem.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
- N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evalu
- One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry.
- The Novel 4-Phenyl-2-Phenoxyacetamide Thiazoles modulates the tumor hypoxia leading to the crackdown of neoangiogenesis and evoking the cell de
- Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 2-Hydrazinyl Deriv
- Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI.
- Synthesis, anticancer activity and mechanism of action of new thiazole deriv
- Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymeriz
Sources
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. dovepress.com [dovepress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs. - Altogen Labs [altogenlabs.com]
- 9. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medium.com [medium.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. xenograft.org [xenograft.org]
- 21. Xenograft Models - Creative Biolabs [creative-biolabs.com]
Initial Screening of 4-phenyl-2-(2-pyridyl)thiazole for Antimicrobial Activity: A Technical Guide
Abstract
This technical guide provides a comprehensive framework for the initial in vitro antimicrobial screening of the novel heterocyclic compound, 4-phenyl-2-(2-pyridyl)thiazole. The escalating threat of antimicrobial resistance necessitates the exploration of new chemical scaffolds for therapeutic development. Thiazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities.[1][2] This document outlines a logical, field-proven workflow, commencing with the synthesis and characterization of the target compound, followed by a systematic evaluation of its antibacterial and antifungal properties. The methodologies detailed herein are grounded in the standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring the generation of robust and reproducible data. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery of novel antimicrobial agents.
Introduction: The Rationale for Investigating this compound
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active molecules.[1][2] Its unique structural features allow for diverse substitutions, enabling the fine-tuning of its pharmacological properties. The incorporation of a phenyl and a pyridyl moiety into the thiazole core, as in this compound, is hypothesized to enhance its antimicrobial potential. The phenyl group can contribute to hydrophobic interactions with biological targets, while the pyridyl nitrogen can act as a hydrogen bond acceptor or a metal-coordinating site, potentially interfering with essential microbial processes.
Previous studies on related phenylpyridylthiazole and other thiazole derivatives have demonstrated a range of biological activities, including anti-inflammatory, anticancer, and, most relevant to this guide, antimicrobial effects.[3][4] The proposed mechanisms of action for thiazole-based antimicrobials are varied and include the inhibition of essential enzymes such as β-ketoacyl-acyl carrier protein synthase III (FabH) and the MurB enzyme, which are involved in fatty acid and cell wall biosynthesis, respectively.[1][5][6] This precedent provides a strong scientific rationale for the systematic investigation of this compound as a potential new antimicrobial agent.
This guide will provide a step-by-step methodology for the initial assessment of this compound, from its synthesis to its biological evaluation against a clinically relevant panel of microorganisms.
Synthesis and Characterization of this compound
The synthesis of this compound can be efficiently achieved via the well-established Hantzsch thiazole synthesis.[7] This reaction involves the condensation of an α-haloketone with a thioamide.
Synthetic Protocol
Materials:
-
2-bromoacetophenone
-
Pyridine-2-carbothioamide
-
Ethanol, absolute
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyridine-2-carbothioamide (1.0 eq) in absolute ethanol.
-
To this solution, add 2-bromoacetophenone (1.0 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford this compound as a solid.
Physicochemical Characterization
The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure of the compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be performed to determine the exact mass and confirm the elemental composition.
-
Melting Point (m.p.): The melting point of the purified compound should be determined as an indicator of purity.
Antimicrobial Screening Workflow
The initial antimicrobial screening will be conducted in a tiered approach, starting with a primary qualitative screen to identify any activity, followed by quantitative assays to determine the potency of the compound. The workflow is depicted in the diagram below.
Caption: Workflow for the initial antimicrobial screening of this compound.
Selection of Microbial Strains
A representative panel of microorganisms should be selected for the initial screening to assess the broad-spectrum potential of the compound. The following strains, obtained from the American Type Culture Collection (ATCC), are recommended as they are widely accepted for antimicrobial susceptibility testing.[3]
Bacterial Strains:
-
Gram-positive:
-
Staphylococcus aureus (ATCC 29213)
-
Enterococcus faecalis (ATCC 29212)
-
-
Gram-negative:
-
Escherichia coli (ATCC 25922)
-
Pseudomonas aeruginosa (ATCC 27853)
-
Fungal Strains:
-
Yeast:
-
Candida albicans (ATCC 10231)
-
-
Mold:
-
Aspergillus brasiliensis (ATCC 16404)
-
Primary Screening: Disk Diffusion Assay
The disk diffusion method is a qualitative, cost-effective, and rapid method for the initial assessment of antimicrobial activity.
Protocol:
-
Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline or broth and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).
-
Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plate.
-
Disk Application: Aseptically place sterile paper disks (6 mm in diameter) onto the inoculated agar surface.
-
Compound Application: Pipette a defined volume (e.g., 10 µL) of a stock solution of this compound (e.g., 1 mg/mL in DMSO) onto each disk.
-
Controls: Include a positive control disk with a known antibiotic (e.g., ciprofloxacin for bacteria, amphotericin B for fungi) and a negative control disk with the solvent (DMSO) alone.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.
-
Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each disk. A zone of inhibition indicates that the compound has antimicrobial activity.
Secondary Screening: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative assay used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism. This method should be performed for any microorganism that shows susceptibility in the primary screen.
Protocol:
-
Compound Dilution: In a 96-well microtiter plate, prepare a two-fold serial dilution of this compound in the appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism and dilute it to the final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the diluted inoculum to each well of the microtiter plate.
-
Controls: Include a growth control well (inoculum without the compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates under the same conditions as the disk diffusion assay.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
To determine whether the compound is microbistatic (inhibits growth) or microbicidal (kills the microorganism), the minimum bactericidal concentration (MBC) or minimum fungicidal concentration (MFC) can be determined.
Protocol:
-
Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth.
-
Spot-inoculate the aliquot onto a fresh agar plate.
-
Incubate the plates under appropriate conditions.
-
The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and concise table for easy comparison.
| Microorganism | ATCC No. | Zone of Inhibition (mm) at 10 µ g/disk | MIC (µg/mL) | MBC/MFC (µg/mL) |
| Staphylococcus aureus | 29213 | |||
| Enterococcus faecalis | 29212 | |||
| Escherichia coli | 25922 | |||
| Pseudomonas aeruginosa | 27853 | |||
| Candida albicans | 10231 | |||
| Aspergillus brasiliensis | 16404 |
The interpretation of the results should consider the potency (MIC values) and the spectrum of activity (the range of microorganisms inhibited). A low MIC value indicates high potency. A compound with activity against both Gram-positive and Gram-negative bacteria is considered broad-spectrum. The ratio of MBC/MIC or MFC/MIC can provide insights into the nature of the antimicrobial activity. A ratio of ≤ 4 is generally considered indicative of cidal activity.
Potential Mechanisms of Action and Future Directions
The initial screening provides a foundational understanding of the antimicrobial profile of this compound. Based on the observed spectrum of activity, further studies can be designed to elucidate its mechanism of action.
Caption: Potential microbial targets for this compound.
Future studies could include:
-
Time-kill kinetics assays: To further characterize the cidal or static nature of the compound.
-
Mechanism of action studies: Employing techniques such as macromolecular synthesis inhibition assays or enzymatic assays against known antimicrobial targets.
-
Cytotoxicity assays: To assess the selectivity of the compound for microbial cells over mammalian cells.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogues of this compound to optimize its antimicrobial activity and pharmacological properties.
Conclusion
This technical guide provides a robust and scientifically sound framework for the initial antimicrobial screening of this compound. By following a systematic approach grounded in established methodologies, researchers can generate reliable data to evaluate the potential of this compound as a lead for the development of new antimicrobial agents. The successful identification of novel scaffolds with potent antimicrobial activity is a critical step in addressing the global challenge of antimicrobial resistance.
References
- Which bacterial species should be chosen for an initial antimicrobial screening of plant extracts? (2025). ResearchGate.
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews.
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews.
- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). Antibiotics.
- Synthesis of 2-pyridyl 4-phenyl-thiazoles The lead structure can be... (n.d.). ResearchGate.
- Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters.
- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). National Center for Biotechnology Information.
- Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2023). Molecules.
- Synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide. (2021). AIP Conference Proceedings.
- Synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide. (2021). AIP Publishing.
- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2022). Molecules.
- Design, Synthesis, Biological Activity and In Silico Evaluation of Novel Phenylthiazole Derivatives as Multifunctional Skin-Whitening Agents. (2024). ResearchGate.
- Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety. (2023). Molecules.
- Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. (2024). Journal of Applied Organometallic Chemistry.
- Investigation of potent anti-mycobacterium tuberculosis agents derived from pyridine-thiazole scaffold: Synthesis, biological evaluation and molecular modeling. (2024). Drug Development and Therapeutics.
- Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). National Center for Biotechnology Information.
- Synthesis and Antimicrobial Activity of 2(4-Phenyl Thiazole) Caroxamido- 3(P-Chloro Amino) 5-Phenyl Pyrazolines and its Metal Complex. (2001). Oriental Journal of Chemistry.
- Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. (2020). ResearchGate.
Sources
- 1. dovepress.com [dovepress.com]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 5. atcc.org [atcc.org]
- 6. NALHN Research Governance Office - Research Protocol Template | SA Health [sahealth.sa.gov.au]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-phenyl-2-(2-pyridyl)thiazole via Hantzsch Thiazole Synthesis
Abstract: This document provides a comprehensive guide for the synthesis of 4-phenyl-2-(2-pyridyl)thiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The protocol details the classic Hantzsch thiazole synthesis, a robust and reliable method for constructing the thiazole ring. The guide is structured to provide not only a step-by-step experimental procedure but also the underlying mechanistic principles, safety protocols, and characterization guidelines. It begins with the necessary preparation of the precursor, 2-pyridinecarbothioamide, followed by its condensation with phenacyl bromide to yield the target molecule. This application note is intended for researchers, chemists, and professionals in drug development who require a detailed and scientifically grounded protocol for this synthesis.
Introduction and Scientific Background
The thiazole nucleus is a prominent scaffold in a multitude of biologically active compounds and pharmaceutical agents. Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged structure in drug design. The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most fundamental and widely utilized methods for the construction of substituted thiazoles.[1] The reaction typically involves the condensation of an α-haloketone with a thioamide.[2][3][4] This method is valued for its operational simplicity, high yields, and the accessibility of its starting materials.[2]
This guide focuses on the specific synthesis of this compound. This molecule incorporates both a phenyl and a pyridyl moiety, functional groups that are frequently explored in the development of novel therapeutic agents and functional materials. The protocol is presented in two main stages: first, the synthesis of the requisite 2-pyridinecarbothioamide from 2-cyanopyridine, and second, the Hantzsch condensation to form the final product.
Reaction Mechanism and Rationale
The Hantzsch thiazole synthesis proceeds through a well-established multi-step mechanism involving nucleophilic substitution, intramolecular cyclization, and dehydration-aromatization.[2][5]
-
S-Alkylation (SN2 Reaction): The reaction initiates with the sulfur atom of the thioamide (2-pyridinecarbothioamide) acting as a potent nucleophile. It attacks the electrophilic α-carbon of the haloketone (phenacyl bromide), displacing the bromide ion in a classic SN2 reaction.[2][4][6]
-
Intramolecular Cyclization: Following the initial S-alkylation, the nitrogen atom of the resulting intermediate performs an intramolecular nucleophilic attack on the carbonyl carbon. This step forms a five-membered heterocyclic intermediate, a hydroxythiazoline.[2][6]
-
Dehydration and Aromatization: The hydroxythiazoline intermediate is unstable and readily undergoes dehydration (loss of a water molecule) to form a more stable, conjugated system. The subsequent loss of a proton and the bromide ion (as HBr) drives the final aromatization to yield the stable this compound product.[4]
The thermodynamic driving force for this reaction is the formation of the highly stable aromatic thiazole ring.
Caption: A simplified diagram of the key steps in the Hantzsch thiazole synthesis.
Experimental Protocols
This section is divided into two parts: the preparation of the thioamide starting material and the final thiazole synthesis.
Part A: Synthesis of 2-Pyridinecarbothioamide
This precursor is synthesized from 2-cyanopyridine via thionation. The most common laboratory method involves the reaction of the nitrile with a source of hydrogen sulfide.[7]
Materials & Equipment:
-
2-Cyanopyridine
-
Hydrogen sulfide (gas) or Sodium hydrosulfide (NaHS)
-
Pyridine (as solvent and basic catalyst)
-
Ethanol
-
Hydrochloric acid (dilute)
-
Three-necked round-bottom flask, gas inlet tube, magnetic stirrer, reflux condenser, ice bath.
Procedure:
-
In a well-ventilated fume hood, prepare a solution of 2-cyanopyridine in a mixture of pyridine and ethanol in a three-necked flask.
-
Equip the flask with a gas inlet tube, a magnetic stirrer, and a reflux condenser.
-
Cool the stirred solution in an ice bath.
-
Slowly bubble hydrogen sulfide gas through the solution. Alternatively, add sodium hydrosulfide portion-wise. The reaction is often exothermic and should be kept cool.[7]
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.[7]
-
Upon completion, stop the H₂S flow and pass a stream of nitrogen gas through the mixture to remove any excess dissolved H₂S.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Dissolve the crude residue in water and acidify with dilute hydrochloric acid. This will protonate and precipitate the thioamide product.
-
Filter the resulting solid precipitate, wash it thoroughly with cold water, followed by a small amount of cold diethyl ether to remove non-polar impurities.
-
Dry the purified 2-pyridinecarbothioamide over anhydrous sodium sulfate or in a vacuum oven.
Part B: Hantzsch Synthesis of this compound
Materials & Equipment:
-
2-Pyridinecarbothioamide (from Part A)
-
2-Bromoacetophenone (Phenacyl bromide)
-
Absolute Ethanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Round-bottom flask, reflux condenser, magnetic stirrer with hotplate, Buchner funnel, vacuum flask.
Reagent Data Table:
| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| 2-Pyridinecarbothioamide | C₆H₆N₂S | 138.19 | 10.0 | 1.0 | 1.38 g |
| Phenacyl bromide | C₈H₇BrO | 199.04 | 10.0 | 1.0 | 1.99 g |
| Absolute Ethanol | C₂H₅OH | 46.07 | - | - | 30 mL |
Procedure:
-
To a 100 mL round-bottom flask, add 2-pyridinecarbothioamide (1.38 g, 10.0 mmol) and absolute ethanol (30 mL). Stir until the solid is fully dissolved.
-
Add phenacyl bromide (1.99 g, 10.0 mmol) to the solution. Caution: Phenacyl bromide is a strong lachrymator and irritant. Handle only in a fume hood with appropriate PPE.[8][9]
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with continuous stirring. A catalytic amount of anhydrous sodium acetate can be added to facilitate the reaction.[10]
-
Maintain the reflux for 8-10 hours.[10] Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase).[2]
-
After the reaction is complete (as indicated by the consumption of starting materials), remove the flask from the heat and allow it to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing 60 mL of a 5% aqueous sodium carbonate solution.[2] This step neutralizes the hydrobromic acid formed during the reaction, causing the neutral product to precipitate.[4]
-
Stir the resulting suspension for 15-20 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake sequentially with cold water (2 x 20 mL) and a small amount of cold ethanol (10 mL) to remove residual salts and impurities.[2]
-
Allow the product to air-dry on the filter paper, then transfer it to a tared watch glass and dry completely in a vacuum oven.
Purification and Characterization
Purification: The crude product is typically purified by recrystallization from a suitable solvent, such as ethanol or an isopropanol/petroleum ether mixture.[10][11]
-
Recrystallization Protocol: Dissolve the crude solid in a minimum amount of hot ethanol. If the solution has colored impurities, a small amount of activated charcoal can be added. Filter the hot solution to remove the charcoal or any insoluble impurities. Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration.[12]
If recrystallization fails to yield a pure product, column chromatography can be employed. However, thiazoles can sometimes be sensitive to the acidic nature of standard silica gel.[12] In such cases, using neutralized silica gel or alumina is recommended.[12]
Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons. The spectrum should show characteristic signals for the phenyl, pyridyl, and thiazole ring protons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
-
Melting Point Analysis: A sharp melting point range indicates high purity of the crystalline product.
Overall Workflow Diagram
Caption: A flowchart illustrating the complete process from starting materials to final product.
Safety and Handling Precautions
All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Phenacyl Bromide (2-Bromoacetophenone): This compound is a lachrymator and is corrosive. It causes severe skin burns and eye damage.[9][13][14] Avoid inhalation of dust and contact with skin and eyes.[8][13] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[9][14]
-
2-Pyridinecarbothioamide: Harmful if swallowed, in contact with skin, or if inhaled. It may cause irritation to the eyes, respiratory system, and skin.[15]
-
Hydrogen Sulfide (H₂S): Extremely toxic and flammable gas. All operations involving H₂S must be conducted in a certified, high-performance fume hood.
-
Solvents: Ethanol is flammable. Keep away from ignition sources. Pyridine is flammable and has a strong, unpleasant odor.
Dispose of all chemical waste according to institutional and local environmental regulations.
References
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of 2-Pyridinecarbothioamide.
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- Pipzine Chemicals. (n.d.). 2-Pyridinecarbothioamide.
- Drug Development and Therapeutic Tools. (2026). Investigation of potent anti-mycobacterium tuberculosis agents derived.
- AIP Publishing. (2021). Synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide.
- Synquest Labs. (n.d.). 4-(Methylthio)phenacyl bromide Safety Data Sheet.
- Apollo Scientific. (n.d.). Phenacyl bromide Safety Data Sheet.
- NIH National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives.
- SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
- YouTube. (2019). synthesis of thiazoles.
- CDH Fine Chemical. (n.d.). PHENACYL BROMIDE CAS NO 70-11-1 MATERIAL SAFETY DATA SHEET.
- Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010.
- Safety Data Sheet. (n.d.). Phenacyl bromide 109980.
- TCI Chemicals. (2025). SAFETY DATA SHEET - Phenacyl Bromide.
- ChemBK. (2024). 2-pyridinecarbothioamide.
- YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment.
- Benchchem. (n.d.). Technical Support Center: Purification of 4-Phenyl-1,2,3-Thiadiazole Derivatives.
Sources
- 1. synarchive.com [synarchive.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. scribd.com [scribd.com]
- 4. youtube.com [youtube.com]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. dovepress.com [dovepress.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. synquestlabs.com [synquestlabs.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. chembk.com [chembk.com]
Introduction: The Significance of the Pyridyl-Thiazole Scaffold
An Application Note for the Synthesis of 4-phenyl-2-(2-pyridyl)thiazole
The thiazole ring is a prominent heterocyclic motif found in numerous bioactive natural products and pharmaceuticals, including the antibiotic Penicillin and the vitamin Thiamine (Vitamin B1).[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged structure in medicinal chemistry. When coupled with a phenyl and a pyridyl moiety, as in this compound, the resulting scaffold serves as a versatile building block for developing novel therapeutic agents, particularly in the fields of oncology and antimicrobial research.[3][4]
This guide provides a detailed, field-proven protocol for the synthesis of this compound via the classic Hantzsch thiazole synthesis.[5][6] We will delve into the mechanistic underpinnings of the reaction, explain the rationale behind each experimental step, and provide a framework for the successful execution and validation of the synthesis.
Principle of Synthesis: The Hantzsch Thiazole Condensation
The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry, first described by Arthur Hantzsch in 1887.[6] The method involves the condensation reaction between an α-haloketone and a thioamide to form the thiazole ring.[7]
For the synthesis of this compound, the reaction proceeds between 2-bromoacetophenone (providing the 4-phenyl group) and pyridine-2-carbothioamide (providing the 2-pyridyl group and the N-C=S backbone).
Overall Reaction Scheme:
Mechanistic Pathway
The reaction mechanism is a well-established sequence of nucleophilic attack, cyclization, and dehydration. Understanding these steps is crucial for troubleshooting and optimizing the reaction conditions.
-
Nucleophilic Attack: The sulfur atom of the thioamide, being a soft nucleophile, attacks the electrophilic α-carbon of the 2-bromoacetophenone in an SN2 reaction, displacing the bromide ion.[7]
-
Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon.
-
Dehydration: The tetrahedral intermediate undergoes dehydration (loss of a water molecule) to form the final, stable aromatic thiazole ring.[7]
Below is a diagram illustrating the key mechanistic steps.
Caption: The mechanism of the Hantzsch thiazole synthesis.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Pyridine-2-carbothioamide | ≥97% | Sigma-Aldrich, etc. | Can be synthesized from pyridine-2-carbonitrile.[4] |
| 2-Bromoacetophenone | ≥98% | Sigma-Aldrich, etc. | Also known as phenacyl bromide. Lachrymatory. |
| Ethanol (EtOH) | Anhydrous | Fisher Scientific, etc. | Serves as the reaction solvent. |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Standard lab supplier | Used for neutralization during workup. |
| Deionized Water (H₂O) | N/A | In-house | |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard lab supplier | For extraction and chromatography. |
| Hexanes | ACS Grade | Standard lab supplier | For chromatography. |
| Silica Gel | 60 Å, 230-400 mesh | Standard lab supplier | For column chromatography. |
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add pyridine-2-carbothioamide (1.0 g, 7.2 mmol).
-
Add 25 mL of anhydrous ethanol and stir until the thioamide is fully dissolved.
-
In the fume hood, carefully add 2-bromoacetophenone (1.43 g, 7.2 mmol) to the solution.
-
Causality Note: An equimolar ratio of reactants is used to maximize conversion. Ethanol is an excellent solvent for both reactants and is suitable for the required reflux temperature.
-
-
Reflux:
-
Attach a reflux condenser to the flask and place it in a heating mantle.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-4 hours.
-
Field Insight: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes:ethyl acetate as the eluent. The disappearance of the starting materials and the appearance of a new, UV-active spot for the product indicates reaction progression.
-
-
Workup and Isolation:
-
After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
-
Pour the reaction mixture into 100 mL of cold deionized water in a beaker. A solid product (the hydrobromide salt of the thiazole) should precipitate.
-
Stir the suspension for 15 minutes to ensure complete precipitation.
-
Filter the crude solid product using a Büchner funnel and wash it with a small amount of cold water.
-
Trustworthiness Note: This precipitation step isolates the product salt from the ethanol and any unreacted starting materials that are more soluble in the aqueous ethanol mixture.
-
-
Neutralization and Purification:
-
Transfer the filtered solid to a separatory funnel containing 50 mL of ethyl acetate and 50 mL of a saturated aqueous solution of sodium bicarbonate.
-
Shake the funnel vigorously, venting frequently, until all the solid dissolves and gas evolution ceases. This converts the hydrobromide salt to the free base, which is soluble in ethyl acetate.
-
Separate the organic layer, and wash it with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.
-
Expertise Note: For high purity, the crude product should be purified by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and increasing to 25% EtOAc).
-
Combine the pure fractions and remove the solvent to yield this compound as a solid.
-
Characterization and Data
The identity and purity of the synthesized compound should be confirmed through standard analytical techniques.
| Parameter | Expected Value | Source |
| Appearance | Yellowish-green solid | [4] |
| Yield | 80-90% | [4] |
| Melting Point | 198 °C | [4] |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.33 (d, 1H, pyridine), 8.15 (d, 1H, pyridine), 7.85 (d, 2H, phenyl), 7.77 (t, 1H, pyridine), 7.42 (s, 1H, thiazole), 7.33 (m, 1H, pyridine), 7.10 (m, 2H, phenyl), 7.08 (m, 1H, phenyl) | [4] |
| Mass Spec (ESI-MS) | m/z [M+H]⁺ calculated for C₁₄H₁₀N₂S: 239.06; found: ~239.1 | [5] |
Conclusion
The Hantzsch condensation provides a reliable and efficient route for the synthesis of this compound. By following this detailed protocol and understanding the underlying chemical principles, researchers can confidently produce this valuable heterocyclic building block for applications in drug discovery and materials science. The self-validating nature of the protocol, confirmed through rigorous monitoring and characterization, ensures a high degree of reproducibility and success.
References
- Highly Efficient One-Pot Synthesis of 2,4-Disubstituted Thiazoles Using Au(I)
- Synthesis of 2-pyridyl 4-phenyl-thiazoles.
- Hantzsch Thiazole Synthesis.SynArchive.
- Hantzsch thiazole synthesis - labor
- Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents.PubMed Central.
- Synthesis and In vitro Pharmacological Evaluation of Novel Variants of 4-Pyridyl Compound and Pyridyl Thiazole Substituents.IPJSVP.
- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene.PubMed Central (PMC).
Sources
- 1. scispace.com [scispace.com]
- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacology.imedpub.com [pharmacology.imedpub.com]
- 5. researchgate.net [researchgate.net]
- 6. synarchive.com [synarchive.com]
- 7. youtube.com [youtube.com]
Application Notes & Protocols: 4-phenyl-2-(2-pyridyl)thiazole as a Ligand in Coordination Chemistry
Introduction: The Versatility of 4-phenyl-2-(2-pyridyl)thiazole in Coordination Chemistry
This compound, hereafter referred to as "pythiaz," is a robust bidentate chelating ligand that has attracted considerable interest within the scientific community. Its structure, featuring a pyridine ring linked to a phenyl-substituted thiazole, provides a unique combination of steric and electronic properties. This makes it an excellent building block for the synthesis of a wide array of metal complexes. The coordination of pythiaz to metal centers has led to the development of novel compounds with promising applications in fields ranging from medicinal chemistry, particularly as anticancer agents, to materials science and catalysis.[1][2]
The inherent modularity of the pythiaz scaffold allows for facile chemical modifications, enabling the fine-tuning of the resulting metal complexes' properties. This guide provides an in-depth overview of the synthesis of the pythiaz ligand, the preparation of its metal complexes, and detailed protocols for their characterization and evaluation in a drug development context.
Synthesis of the this compound Ligand
The most common and efficient method for synthesizing pythiaz is the Hantzsch thiazole synthesis.[3] This classic condensation reaction involves the reaction of a phenacyl halide with a thioamide. The following protocol provides a reliable method for the laboratory-scale synthesis of pythiaz.
Protocol 1: Synthesis of this compound
| Step | Procedure | Expert Insights & Rationale |
| 1. Reactant Preparation | In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve phenacyl bromide (1.0 eq.) and 2-pyridinecarboxamide (1.05 eq.) in 100 mL of absolute ethanol. | Phenacyl bromide is a lachrymator and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. A slight excess of the thioamide ensures the complete consumption of the phenacyl bromide. |
| 2. Reaction | Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 hexane:ethyl acetate). | The reflux provides the necessary thermal energy for the cyclization reaction to proceed efficiently. TLC is a critical in-process control to determine the point of reaction completion, indicated by the disappearance of the starting material spots. |
| 3. Isolation of Crude Product | After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator. The resulting concentrated solution is then poured into 200 mL of cold distilled water with stirring to precipitate the crude product. | Pytz is sparingly soluble in water, leading to its precipitation upon addition of an aqueous anti-solvent. |
| 4. Purification | Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold distilled water to remove any water-soluble impurities. The crude product is then recrystallized from a suitable solvent, such as ethanol, to yield pure this compound as a crystalline solid. | Recrystallization is a crucial step to obtain a highly pure ligand, which is essential for the successful synthesis of well-defined coordination complexes. The purity can be confirmed by melting point determination and spectroscopic analysis. |
Diagram 1: Workflow for the Synthesis of this compound
Caption: A step-by-step visual guide to the synthesis of the pythiaz ligand.
Synthesis of Metal-Pytz Coordination Complexes
The pythiaz ligand readily coordinates to a variety of transition metal ions through the nitrogen atoms of the pyridine and thiazole rings. The following is a general protocol for the synthesis of metal-pythiaz complexes, which can be adapted based on the specific metal and desired stoichiometry.
Protocol 2: General Synthesis of [M(pythiaz)nXm] Complexes
| Step | Procedure | Expert Insights & Rationale |
| 1. Ligand Solution | In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the this compound ligand (e.g., 2 equivalents) in a suitable solvent such as methanol or acetonitrile. | The use of an inert atmosphere is critical when working with air-sensitive metal precursors to prevent oxidation. The choice of solvent should be based on the solubility of both the ligand and the metal salt. |
| 2. Metal Salt Solution | In a separate Schlenk flask, dissolve the desired metal salt (e.g., RuCl₃·xH₂O, PdCl₂, Cu(OAc)₂) (1 equivalent) in the same solvent. | The metal salt provides the central metal ion for the coordination complex. The stoichiometry can be varied to achieve different ligand-to-metal ratios in the final product. |
| 3. Reaction | Slowly add the metal salt solution to the stirred ligand solution at room temperature. The reaction mixture is then stirred for an appropriate time (typically 2-24 hours), which may require heating to reflux depending on the metal's reactivity. | A color change is often indicative of complex formation. The reaction time and temperature should be optimized for each specific metal-ligand system. |
| 4. Isolation | Upon completion of the reaction, cool the solution to room temperature. If a precipitate has formed, it can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. If no precipitate forms, the solvent can be slowly evaporated, or a non-solvent can be added to induce crystallization. | The method of isolation will depend on the solubility and crystallinity of the resulting complex. For structural characterization by X-ray diffraction, single crystals are desirable. |
Table 1: Examples of Metal-Pytz Complexes and Their Potential Applications
| Metal Ion | Precursor Salt | Typical Complex Stoichiometry | Potential Application | Reference |
| Palladium(II) | Pd(OAc)₂ | [Pd(pythiaz)Cl₂] | Catalysis in cross-coupling reactions | [4] |
| Nickel(II) | NiBr₂ | [Ni(pythiaz)Br₂] | Catalysis and electronic materials | [5] |
| Zinc(II) | Zn(NO₃)₂·6H₂O | [Zn(pythiaz)₂(NO₃)₂] | Luminescent sensing | [6] |
Characterization of Pytz Ligand and its Metal Complexes
A comprehensive suite of analytical techniques is necessary to confirm the identity and purity of the synthesized ligand and its metal complexes.
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical environment of the protons and carbons in the molecule. Coordination to a metal center typically results in a downfield shift of the ligand's NMR signals.[3]
-
Mass Spectrometry (MS): Techniques such as ESI-MS or MALDI-TOF are used to determine the molecular weight of the compounds, confirming their elemental composition.
-
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy: IR spectroscopy can show shifts in the vibrational frequencies of the C=N and C-S bonds upon coordination. UV-Vis spectroscopy reveals the electronic transitions within the molecule and is particularly useful for studying the photophysical properties of the complexes.
-
Single-Crystal X-ray Diffraction: This is the definitive method for determining the three-dimensional structure of the metal complexes, providing precise information on bond lengths, bond angles, and coordination geometry.
Diagram 2: Characterization Workflow for Metal-Pytz Complexes
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. 5-N-Arylaminothiazoles with pyridyl groups and their first-row transition metal complexes: synthesis, photophysical properties, and Zn sensing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-Phenyl-2-(2-pyridyl)thiazole in High-Efficiency Phosphorescent OLEDs
<
Abstract
This document provides a comprehensive technical guide for researchers and scientists on the application of 4-phenyl-2-(2-pyridyl)thiazole (PPT) and its derivatives in the fabrication of organic light-emitting diodes (OLEDs). PPT serves as a critical ancillary ligand in cyclometalated iridium(III) complexes, which are premier phosphorescent emitters capable of harvesting both singlet and triplet excitons to achieve internal quantum efficiencies approaching 100%.[1] We will explore the fundamental principles governing the function of these materials, provide detailed, field-tested protocols for the synthesis of a representative emitter and the subsequent fabrication of a multilayer phosphorescent OLED (PhOLED), and present key performance data.
Introduction: The Role of this compound in Emitter Chemistry
The thiazole ring is a versatile five-membered heterocycle containing both nitrogen and sulfur, widely recognized for its utility in pharmaceuticals and, increasingly, in materials science for applications like OLEDs and semiconductors.[2][3] The thiazolo[5,4-d]thiazole fused ring system, in particular, is noted for being an electron-deficient, rigid, and planar structure that facilitates strong intermolecular π–π stacking, a desirable trait for charge transport in organic electronics.[4]
In the context of phosphorescent emitters, PPT functions as an ancillary or auxiliary ligand in heteroleptic Iridium(III) complexes. The general structure of these emitters is [Ir(C^N)₂ L^X], where C^N is a cyclometalating ligand (like 2-phenylpyridine, ppy) and L^X is the ancillary ligand.
Causality Behind the Choice of PPT:
-
Tuning Emissive Energy: The electronic properties of the ancillary ligand are pivotal in modulating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the complex. The electron-deficient nature of the thiazole ring can help to stabilize the HOMO, leading to a larger energy gap and a blue-shift in the emission color. Conversely, functionalization of the phenyl or pyridyl rings can tune the emission across the visible spectrum.[5]
-
Enhancing Photoluminescence Quantum Yield (PLQY): The rigid structure of the PPT ligand helps to suppress non-radiative decay pathways that occur via vibrational modes. This structural rigidity is crucial for achieving high PLQY.
-
Improving Thermal and Chemical Stability: Iridium complexes featuring robust ligands like PPT exhibit high thermal stability, a prerequisite for the vacuum thermal evaporation process used in OLED fabrication and for ensuring long device operational lifetimes.[6]
The core mechanism of light emission in these PhOLEDs relies on efficiently harvesting triplet excitons.[7] In an electrical field, recombination of electrons and holes produces excitons in a 1:3 ratio of singlets to triplets. While fluorescent OLEDs can only utilize the singlet excitons, the heavy iridium atom in phosphorescent emitters promotes strong spin-orbit coupling.[7][8] This allows for rapid intersystem crossing from singlet to triplet states, enabling the radiative decay from the triplet state (phosphorescence) and unlocking a path to 100% internal quantum efficiency.[7]
Synthesis of a Representative Emitter: Bis(2-phenylpyridine)(this compound)iridium(III) [Ir(ppy)₂(PPT)]
This section details the synthesis of a common heteroleptic iridium complex. The procedure is a two-step process: first, the creation of the iridium dimer precursor, followed by the reaction with the ancillary PPT ligand.
Protocol 2.1: Synthesis of the Iridium Dimer, [(ppy)₂Ir(μ-Cl)₂Ir(ppy)₂]
Rationale: This chloro-bridged dimer is a standard intermediate in the synthesis of heteroleptic iridium complexes. It is formed by the cyclometalation reaction between IrCl₃ and the C^N ligand (2-phenylpyridine).
Materials:
-
Iridium(III) chloride hydrate (IrCl₃·nH₂O)
-
2-phenylpyridine (ppy)
-
2-ethoxyethanol
-
Deionized water
-
Argon (Ar) gas supply
Procedure:
-
Combine Iridium(III) chloride hydrate (1.0 equiv) and 2-phenylpyridine (2.5 equiv) in a 2:1 mixture of 2-ethoxyethanol and deionized water.
-
Thoroughly degas the mixture by bubbling with argon for 30 minutes. This is critical to prevent oxidation and side reactions at high temperatures.
-
Heat the reaction mixture to reflux (approx. 120-130 °C) under an argon atmosphere for 12-18 hours. The reaction progress can be monitored by the formation of a yellow precipitate.
-
After cooling to room temperature, the yellow solid is collected by vacuum filtration.
-
Wash the collected solid sequentially with water, ethanol, and finally hexane to remove unreacted starting materials and solvent residues.
-
Dry the resulting yellow powder under vacuum. The product, [(ppy)₂Ir(μ-Cl)₂Ir(ppy)₂], is typically used in the next step without further purification.
Protocol 2.2: Synthesis of the Final Complex, [Ir(ppy)₂(PPT)]
Rationale: The chloro-bridges of the dimer are cleaved by the ancillary ligand (PPT) in a "bridge-splitting" reaction, yielding the final monomeric complex. The addition of a mild base like Na₂CO₃ can facilitate the reaction.
Materials:
-
[(ppy)₂Ir(μ-Cl)₂Ir(ppy)₂] (from Protocol 2.1)
-
This compound (PPT) (1.1 equiv per Ir atom)
-
Glycerol or 2-ethoxyethanol (solvent)
-
Argon (Ar) gas supply
Procedure:
-
In a round-bottom flask, suspend the iridium dimer (1.0 equiv) and this compound (2.2 equiv) in glycerol.
-
Degas the mixture with argon for 30 minutes.
-
Heat the mixture to 180-200 °C under an argon atmosphere and stir for 8-12 hours.
-
Cool the reaction to room temperature. Add methanol to precipitate the crude product and dilute the viscous glycerol.
-
Collect the solid by vacuum filtration and wash thoroughly with water and methanol.
-
Purify the crude product via column chromatography on silica gel, typically using a dichloromethane/hexane solvent gradient.
-
The final product is a bright yellow-orange solid. Characterization should be performed using ¹H NMR, Mass Spectrometry, and UV-Vis/PL spectroscopy.[9][10]
OLED Device Fabrication and Architecture
The performance of an OLED is critically dependent on its multilayer structure, which is designed to optimize charge injection, transport, and recombination within the emissive layer (EML).[7][11] Devices are typically fabricated on pre-cleaned indium tin oxide (ITO) coated glass substrates via high-vacuum thermal evaporation.[12]
Diagram: Standard PhOLED Fabrication Workflow
Caption: Workflow for vacuum thermal evaporation-based OLED fabrication.
Protocol 3.1: Multilayer PhOLED Fabrication
Rationale: Each layer in the device stack performs a specific function. The HIL reduces the injection barrier for holes from the ITO anode. The HTL transports holes to the EML while blocking electrons. The EML is where injected electrons and holes recombine to form excitons and emit light. The ETL transports electrons from the cathode and blocks holes. The EIL facilitates electron injection. This layered structure confines charge carriers within the emissive layer, maximizing recombination efficiency.[13][14]
Device Structure Example: ITO / HAT-CN (10 nm) / TAPC (40 nm) / TCTA:Ir(ppy)₂(PPT) (8 wt%, 20 nm) / TmPyPB (50 nm) / LiF (1 nm) / Al (100 nm)
Materials & Equipment:
-
Patterned ITO-coated glass substrates (Anode)
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Quartz crystal microbalances for thickness monitoring
-
Organic materials:
-
HIL: Dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HAT-CN)
-
HTL: 4,4′-Cyclohexylidenebis[N,N-bis(4-methylphenyl)aniline] (TAPC)
-
EML Host: 4,4′,4″-Tris(carbazol-9-yl)triphenylamine (TCTA)
-
EML Guest: [Ir(ppy)₂(PPT)] (synthesized)
-
ETL: 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB)
-
EIL: Lithium Fluoride (LiF)
-
-
Cathode: Aluminum (Al) pellets/wire
Procedure:
-
Substrate Cleaning: Sequentially sonicate the ITO substrates in detergent, deionized water, acetone, and isopropanol (15 min each). Dry with a nitrogen gun. Immediately before loading into the vacuum chamber, treat with UV-Ozone for 10-15 minutes to increase the ITO work function and remove organic residues.
-
Layer Deposition: Load the cleaned substrates and deposition materials into the thermal evaporation chamber. Evacuate to a base pressure below 5 x 10⁻⁷ Torr.
-
Deposit the layers sequentially according to the device structure.
-
HIL (HAT-CN): Deposit at a rate of ~0.1 Å/s.
-
HTL (TAPC): Deposit at a rate of ~1.0 Å/s.
-
EML (Co-deposition): Deposit the TCTA host and the Ir(ppy)₂(PPT) guest simultaneously from two separate sources. The doping concentration (e.g., 8 wt%) is controlled by the relative deposition rates. For an 8% concentration at a total deposition rate of 1.0 Å/s, the host rate would be ~0.92 Å/s and the guest rate would be ~0.08 Å/s.
-
ETL (TmPyPB): Deposit at a rate of ~1.0 Å/s.
-
EIL (LiF): Deposit at a rate of ~0.1 Å/s.
-
Cathode (Al): Deposit at a higher rate of ~5.0 Å/s to ensure good film quality.
-
-
Encapsulation: Immediately transfer the completed device to an inert atmosphere (e.g., a nitrogen-filled glovebox) and encapsulate using UV-curable epoxy and a glass coverslip to prevent degradation from atmospheric oxygen and moisture.
Device Characterization and Performance Metrics
After fabrication, the device's performance must be thoroughly evaluated.
Diagram: OLED Energy Level Alignment
Caption: Energy level diagram of a typical multilayer PhOLED structure.
Key Characterization Techniques:
-
Current Density-Voltage-Luminance (J-V-L): Measured using a source meter and a calibrated photodiode/spectrometer. This provides fundamental data on turn-on voltage, luminance, and current efficiency.
-
Electroluminescence (EL) Spectrum: Determines the emission color and purity. The coordinates are reported using the CIE 1931 color space.
-
External Quantum Efficiency (EQE): The ratio of photons emitted from the device to the number of electrons injected. This is a crucial metric for device efficiency. High-performance red PhOLEDs can achieve EQEs exceeding 30%.[15]
-
Operational Lifetime (LT₅₀/LT₉₅): The time it takes for the device's initial luminance to decay to 50% or 95% under constant current operation.
Table: Representative Performance of PhOLEDs with Thiazole-Based Iridium Emitters
| Emitter Type | Emission Color | Max EQE (%) | Luminous Eff. (cd/A) | Power Eff. (lm/W) | CIE (x, y) | Reference |
| Ir(III) Complex with 5-benzoyl-2-phenylpyridine | Orange-Red | 9.25 | 25.9 | 8.74 | (0.53, 0.47) | [14] |
| Ir(III) Complex with trifluoromethyl group | Orange-Red | 6.27 | 17.47 | 7.19 | (0.51, 0.48) | [16] |
| Ir(dfppy)₂phpzpy | Sky-Blue | 29.30 | 58.74 | 49.85 | (0.18, 0.34) | [17] |
| Ir-3 with phenothiazine unit | Red | 18.1 | 23.71 | N/A | N/A | [13] |
Note: Performance is highly dependent on the full device architecture and materials used.
Conclusion and Future Outlook
This compound and its derivatives are highly effective ancillary ligands for constructing robust and efficient phosphorescent emitters for OLED applications. The protocols outlined provide a reliable framework for the synthesis of these materials and their integration into high-performance device architectures. Future research will likely focus on developing novel thiazole-based ligands to achieve even higher efficiencies, particularly in the challenging deep-blue region, and to enhance operational stability for demanding commercial applications such as solid-state lighting and next-generation displays.
References
- Recent progress on organic light-emitting diodes with phosphorescent ultrathin (<1nm) light-emitting layers - PMC. (n.d.). PubMed Central.
- Zeng, Y. P., Gao, C. W., Hu, L. J., Chen, H. H., Chen, G. Y., Li, G. N., & Niu, Z. G. (2015). Synthesis, Crystal Structure, Photophysical Properties and Theoretical Study of a New Iridium(III) Complex Containing 2-phenylbenzothiazole Ligand. Acta Chimica Slovenica, 62(4), 917-922. [Link]
- Fabrication and Efficiency Improvement of Soluble Blue Phosphorescent Organic Light-Emitting Diodes Using a Multilayer Structure Based on an Alcohol-Soluble Blue Phosphorescent Emitting Layer. (n.d.). ResearchGate.
- Preparation of Fac-Tris(2-Phenylpyridinato) Iridium(III). (2018). Organic Syntheses, 95, 29-45. [Link]
- Gong, S., Chen, Y., & Ma, D. (2006). White organic light-emitting devices with a phosphorescent multiple emissive layer. Applied Physics Letters, 89(4). [Link]
- Li, M., Li, X., Wang, Y., Liu, Y., & Zhang, H. (2022). Simple Synthesis of Red Iridium(III) Complexes with Sulfur-Contained Four-Membered Ancillary Ligands for OLEDs. Molecules, 27(23), 8206. [Link]
- Bain, N. H. A. S., Ali, N. M., Juahir, Y., Mustafar, S., Kassim, M., Muzakir@Lokman, S. K., Yamin, B. M., & Daran, J. C. (2023). SYNTHESIS, CRYSTAL STRUCTURE, SPECTROSCOPIC CHARACTERISATION, AND PHOTOPHYSICAL PROPERTIES OF IRIDIUM(III) COMPLEX WITH PYRIDINE. Malaysian Journal of Analytical Sciences, 27(2), 280-291. [Link]
- Ty-karska, E., K-mila, S., & B-k, B. (2022). Efficient OLEDs Based on Slot-Die-Coated Multicomponent Emissive Layer.
- Schmid, T., & Lang, E. S. (2021). bis(2-Phenylpyridinato-)[4,4′-bis(iodoethynyl)-2,2′-bipyridine]-iridium(III)
- Synthesis and photophysical properties of bis(phenylpyridine) iridium(III) dicyanide complexes. (n.d.). ResearchGate.
- Tetrazole Iridium(III) complexes as class of phosphorescent emitters for high-efficiency OLEDs. (n.d.). ResearchGate.
- (PDF) Highly Efficient Phosphorescent Blue-Emitting [3+2+1] Coordinated Iridium (III) Complex for OLED Application. (n.d.). ResearchGate.
- Recent Advancement in the Synthesis of Ir-Based Complexes - PMC. (n.d.). PubMed Central.
- Cationic iridium(iii) complexes with a halogen-substituted pyridylbenzimidazole ancillary ligand for photodynamic therapy. (2023).
- Near-infrared emitting iridium complexes: Molecular design, photophysical properties, and related applications - PMC. (n.d.). PubMed Central.
- Zhang, D., Cai, M., Zhang, Y., Zhang, D., & Duan, L. (2022). High-Performance Narrowband Pure-Red OLEDs with External Quantum Efficiencies up to 36.1% and Ultralow Efficiency Roll-Off. Angewandte Chemie International Edition, 61(19), e202200345. [Link]
- On the Photophysical Properties of Ir III, Pt II, and Pd II (Phenylpyrazole) (Phenyldipyrrin) Complexes. (2020). PubMed. [Link]
- a) Key points in architecting the OLET device architecture. b)... (n.d.). ResearchGate.
- Anticancer efficacy of bis-heteroleptic iridium(iii) complexes with difluoro-substituted phenylpyridine ligands - PMC. (n.d.). PubMed Central.
- Red-phosphorescent OLEDs employing iridium (III) complexes based on 5-benzoyl-2-phenylpyridine derivatives. (n.d.). ResearchGate.
- Kang, H. J., Lee, K. H., Kim, H. M., Seo, J. H., Kim, Y. K., & Yoon, S. S. (2012). Orange-red phosphorescent OLEDs using iridium(III) complexes with benzoylphenylpyridine ligands containing fluorine and trifluoromethyl groups. Journal of Nanoscience and Nanotechnology, 12(5), 4248-4251. [Link]
- An effective design strategy for thermally activated delayed fluorescence emitters with aggregation-induced emission to enable sky-blue OLEDs that achieve an EQE of nearly 30%. (n.d.). RSC Publishing.
- Li, H., Lam, T. L., Yan, L., Dai, L., Choi, B., Cho, Y. S., Kwak, Y., & Che, C. M. (2020). Tetradentate Platinum(II) Emitters: Design Strategies, Photophysics, and OLED Applications. In Luminescent Platinum(II) and Palladium(II) Complexes (pp. 1-45). Springer. [Link]
- 41.1: Invited Paper: Molecular Design of Organic Semiconductors Aiming for High Performance OLED, OFET and Organic Laser Diode. (n.d.). ResearchGate.
- Thiazole- and Thiadiazole-Based Metal–Organic Frameworks and Coordination Polymers for Luminescent Applic
- Application and synthesis of thiazole ring in clinically approved drugs. (2023). PubMed. [Link]
- Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics. (n.d.). RSC Publishing.
- N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (n.d.). NIH.
- Phenanthro[9,10- d ]imidazole with thiophene rings toward OLEDs application. (n.d.). ResearchGate.
Sources
- 1. pubs.aip.org [pubs.aip.org]
- 2. mdpi.com [mdpi.com]
- 3. Application and synthesis of thiazole ring in clinically approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Anticancer efficacy of bis-heteroleptic iridium(iii) complexes with difluoro-substituted phenylpyridine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ossila.com [ossila.com]
- 8. Near-infrared emitting iridium complexes: Molecular design, photophysical properties, and related applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mjas.analis.com.my [mjas.analis.com.my]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Recent progress on organic light-emitting diodes with phosphorescent ultrathin (<1nm) light-emitting layers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. High-Performance Narrowband Pure-Red OLEDs with External Quantum Efficiencies up to 36.1% and Ultralow Efficiency Roll-Off - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Orange-red phosphorescent OLEDs using iridium(III) complexes with benzoylphenylpyridine ligands containing fluorine and trifluoromethyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: The 4-phenyl-2-(2-pyridyl)thiazole Scaffold in Modern Drug Design
Introduction: The Thiazole Heterocycle as a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents due to their favorable physicochemical properties and versatile binding capabilities. The thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen, is a quintessential example of such a "privileged scaffold".[1] It is a core component in numerous FDA-approved drugs, including the antibacterial Sulfathiazole and the H2 blocker Famotidine.[1] The unique electronic nature of the thiazole ring, coupled with its ability to act as a hydrogen bond acceptor and its rigid structure, makes it an ideal anchor for designing molecules that can interact with specific biological targets.
This guide focuses on a particularly promising derivative: the 4-phenyl-2-(2-pyridyl)thiazole scaffold. This structure combines three key pharmacophoric elements:
-
The Thiazole Core: Provides a rigid, planar foundation and key heteroatoms for molecular interactions.
-
The 4-Phenyl Group: Offers a large, hydrophobic surface for engaging with non-polar pockets in target proteins. This ring is also an ideal site for synthetic modification to explore structure-activity relationships (SAR).
-
The 2-Pyridyl Group: Introduces a nitrogen atom that can act as a hydrogen bond acceptor or a metal-coordinating site, significantly influencing the molecule's solubility and binding affinity.
The convergence of these features has rendered the this compound scaffold a versatile starting point for developing novel therapeutics across multiple disease areas, including oncology, infectious diseases, and inflammatory conditions.[1][2][3] These application notes provide detailed synthetic protocols, biological evaluation methodologies, and insights into the SAR of this promising scaffold.
Part 1: Synthesis of the this compound Core and Derivatives
The most robust and widely adopted method for constructing the 4-phenylthiazole core is the classic Hantzsch thiazole synthesis.[4][5] This reaction involves the condensation of an α-haloketone with a thioamide. The protocol below details a general procedure for synthesizing the parent scaffold and its derivatives, which are crucial for SAR exploration.
Experimental Workflow: Hantzsch Thiazole Synthesis
Caption: General workflow for the Hantzsch synthesis of 4-aryl-2-(2-pyridyl)thiazoles.
Protocol 1: Synthesis of this compound
Rationale: This protocol utilizes the reaction between pyridine-2-carbothioamide and 2-bromoacetophenone. Ethanol is chosen as the solvent for its ability to dissolve both reactants and its appropriate boiling point for facilitating the reaction under reflux without requiring high-pressure apparatus. The workup relies on the principle that the resulting hydrobromide salt is often less soluble in the cold reaction mixture, allowing for isolation, followed by neutralization to yield the final product.
Materials:
-
Pyridine-2-carbothioamide
-
2-Bromoacetophenone
-
Absolute Ethanol
-
Saturated Sodium Bicarbonate solution
-
Deionized Water
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, Buchner funnel, filter paper
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve pyridine-2-carbothioamide (1.0 eq) and 2-bromoacetophenone (1.05 eq) in absolute ethanol (approx. 20 mL per gram of thioamide).
-
Cyclization: Attach a condenser to the flask and heat the mixture to reflux (approx. 78°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 3-5 hours.
-
Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product, often as a hydrobromide salt.
-
Filtration: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Neutralization & Purification: Suspend the collected solid in deionized water and add saturated sodium bicarbonate solution dropwise while stirring until the pH is neutral (pH ~7-8). This converts the salt to the free base. Collect the resulting solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
Recrystallization: For higher purity, recrystallize the final product from a suitable solvent like ethanol. The pure this compound is typically obtained as a crystalline solid.[4]
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[4]
Part 2: Applications in Drug Design & Structure-Activity Relationship (SAR)
The this compound scaffold has been successfully employed to generate lead compounds for various therapeutic targets. The ease of modifying the phenyl ring at the C4-position and the pyridyl ring at the C2-position allows for systematic exploration of SAR.
Case Study 1: Anticancer Agents
Derivatives based on this scaffold have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including lung (A549), breast (MCF-7), and hepatocellular carcinoma (Hep-G2).[1][6][7]
Mechanism of Action: The anticancer effects are often attributed to the inhibition of protein kinases, which are critical regulators of cell proliferation and survival.[8] For instance, certain thiazole derivatives have been identified as potent inhibitors of c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer.[8] Another observed mechanism is the induction of apoptosis (programmed cell death), potentially through the activation of caspases.[1]
Structure-Activity Relationship (SAR) Insights:
-
Substitution on the 4-Phenyl Ring: The electronic nature and position of substituents on the C4-phenyl ring are critical for activity.
-
Electron-withdrawing groups (e.g., -NO₂, -Cl) at the para or meta positions of the phenyl ring often enhance cytotoxic effects compared to unsubstituted analogs. For example, a derivative with a para-nitro group showed an IC₅₀ of 10.8 µM against the SKNMC neuroblastoma cell line.[1]
-
Electron-donating groups can have varied effects, sometimes reducing activity.
-
-
Position of Pyridine Nitrogen: The orientation of the pyridine ring (2-pyridyl, 3-pyridyl, or 4-pyridyl) can significantly impact activity, likely by altering the molecule's ability to form key hydrogen bonds within the target's active site.[6]
-
Linkers and Side Chains: Adding linkers (e.g., amide, hydrazone) at the 2-amino position (if using a 2-aminothiazole variant) allows for the introduction of additional functional groups that can probe deeper into binding pockets and improve potency.[2]
Case Study 2: Antimycobacterial Agents
The global health threat of tuberculosis has driven the search for new drugs, and the pyridine-thiazole scaffold has emerged as a promising foundation.
Mechanism of Action: A key target for many antitubercular drugs is the enoyl acyl carrier protein reductase (InhA), an essential enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis.[9] Molecular docking studies have shown that the pyridine-thiazole scaffold can fit snugly into the InhA active site, establishing stable binding interactions.[9]
Structure-Activity Relationship (SAR) Insights:
The following table summarizes SAR data for a series of 4-phenyl-2-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)thiazole derivatives tested against M. tuberculosis H37Rv.[9]
| Compound ID | Substitution on 4-Phenyl Ring | MIC (µg/mL) | Key Insight |
| 7a | H (Unsubstituted) | > 2.0 | The unsubstituted phenyl ring provides baseline activity. |
| 7b | 4-CH₃ | > 2.0 | A small electron-donating group does not significantly improve potency. |
| 7c | 4-F | 1.0 - 2.0 | Halogen substitution (Fluorine) can enhance activity. |
| 7d | 4-Cl | 1.0 | A larger, more electronegative halogen (Chlorine) further improves potency.[9] |
| 7e | 4-Br | 0.5 - 1.0 | Bromine substitution provides the most potent activity in this series, suggesting a hydrophobic/halogen interaction is favorable. |
| 7f | 4-NO₂ | 1.0 | A strong electron-withdrawing group also confers good activity.[9] |
Part 3: Biological Evaluation Protocols
Once a library of compounds has been synthesized, a cascade of biological assays is required to determine their efficacy and selectivity.
Screening Workflow for Novel Compounds
Caption: A typical in vitro screening cascade for drug discovery.
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of living cells, allowing for the calculation of the half-maximal inhibitory concentration (IC₅₀).[1]
Materials:
-
Human cancer cell line (e.g., A549, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates, multichannel pipette, incubator (37°C, 5% CO₂), microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 8,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the test compounds in growth medium from a concentrated DMSO stock. The final DMSO concentration in the well should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds (or vehicle control).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 20 µL of MTT solution (5 mg/mL) to each well. Incubate for an additional 4 hours. During this time, purple formazan crystals will form in viable cells.[1]
-
Formazan Solubilization: Discard the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol 3: Antimycobacterial Activity (Microplate Alamar Blue Assay - MABA)
Rationale: This assay uses the redox indicator Alamar Blue to measure the metabolic activity of Mycobacterium tuberculosis. Actively growing bacteria reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. Inhibition of growth is detected by the absence of this color change.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC
-
Test compounds and a standard drug (e.g., Isoniazid)
-
Alamar Blue reagent
-
96-well microplates
Procedure:
-
Inoculum Preparation: Grow M. tuberculosis to mid-log phase and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.
-
Compound Plating: Add 100 µL of sterile deionized water to the outer perimeter wells of the 96-well plate to prevent evaporation. In the remaining wells, serially dilute the test compounds two-fold across the plate.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the test compound. Include wells with bacteria only (growth control) and media only (sterility control).
-
Incubation: Seal the plate with a breathable sealer and incubate at 37°C for 5-7 days.
-
Assay Development: Add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well. Re-incubate for 24 hours.
-
Reading Results: A blue color in a well indicates no bacterial growth, while a pink color indicates growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Conclusion
The this compound scaffold represents a highly tractable and versatile platform for the design of novel therapeutic agents. Its synthetic accessibility via the Hantzsch reaction allows for the rapid generation of diverse chemical libraries. As demonstrated, systematic modification of the scaffold's peripheral groups leads to potent modulators of various biological targets, with significant potential in oncology and infectious disease. The protocols and SAR insights provided herein serve as a foundational guide for researchers and drug development professionals aiming to leverage this powerful chemical scaffold in their discovery programs.
References
- Mohammadi-Farani, A., Foroumadi, A., Kashani, M. R., & Aliabadi, A. (n.d.). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. NIH.
- Sabt, A., Korycka-Machala, M., Kassem, A. F., The Son, N., Ha, N. X., Brzostek, A., Thabit, M. G., Kawka, M., Dziadek, B., Elshamy, A. I., Atwa, A. M., & Dziadek, J. (2026). Investigation of Potent Anti-Mycobacterium tuberculosis Agents Derived from Pyridine Derivatives Targeting the Enoyl Acyl Carrier Protein Reductase (InhA): Design, Synthesis, and Computational Analysis. Drug Design, Development and Therapy, 20, 1-17. [Link]
- (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
- (n.d.). Synthesis and biological activity of 4″-substituted-2-(4′-formyl-3′-phenylpyrazole)-4-phenyl thiazole. ResearchGate.
- (2021). Synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide. AIP Publishing.
- (n.d.). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. PubMed.
- (n.d.). Synthesis of 2-pyridyl 4-phenyl-thiazoles The lead structure can be... ResearchGate.
- (2025). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. PMC - PubMed Central - NIH.
- (2025). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega.
- (n.d.). Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. MDPI.
- Rodrigues, J. P. A., et al. (2018). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. NIH.
- (n.d.). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents. ResearchGate.
- (n.d.). Biological activity and biomolecule interaction of pyridyl thiazole derivative and its copper complex. ResearchGate.
- (n.d.). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. ACS Publications.
- (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Taylor & Francis Online.
- (n.d.). Synthetic protocol of the 4-phenyl-1,3-thiazole derivatives 4a–e. ResearchGate.
- (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. MDPI.
- (n.d.). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. SciELO.
- (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI.
- (n.d.). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. MDPI.
Sources
- 1. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nanobioletters.com [nanobioletters.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. dovepress.com [dovepress.com]
Application Note: A Detailed Protocol for Measuring the Fluorescence Quantum Yield of 4-Phenyl-2-(2-pyridyl)thiazole
Introduction: Quantifying Molecular Efficiency
The fluorescence quantum yield (Φf or QY) is a cornerstone photophysical parameter that quantifies the efficiency of a molecule's fluorescence process. It is defined as the ratio of photons emitted as fluorescence to the number of photons absorbed.[1][2] A high quantum yield is often a prerequisite for applications in bio-imaging, chemical sensing, and materials science, as it directly correlates with the brightness of a fluorescent probe.[2]
This guide provides a comprehensive protocol for determining the fluorescence quantum yield of 4-phenyl-2-(2-pyridyl)thiazole, a heterocyclic compound with potential applications in coordination chemistry and materials science. We will employ the comparative method, a robust and widely used technique that measures the fluorescence of the test compound relative to a well-characterized standard of known quantum yield.[2][3][4] This approach offers high accuracy without requiring complex, specialized instrumentation like an integrating sphere.[2][5]
Theoretical Framework: The Fate of an Excited State
Upon absorbing a photon, a fluorophore is elevated to an electronically excited state. From this state, it can return to the ground state via several pathways. These deactivation processes can be either radiative (fluorescence) or non-radiative (e.g., internal conversion, intersystem crossing, vibrational relaxation).[4][6] The quantum yield is the probability that the excited state will be deactivated through fluorescence.
Caption: De-excitation pathways for a fluorophore.
The comparative method, established by Williams et al., relies on the principle that if a standard and a sample solution have the same absorbance at the same excitation wavelength, they are absorbing an equal number of photons.[3][4] Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields. To account for differences in solvent and concentration, the following equation is used:
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2) [1][4][7]
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.
-
η is the refractive index of the solvent.
-
Subscripts X and ST denote the test sample and the standard, respectively.
Experimental Design and Key Considerations
The accuracy of a quantum yield measurement is highly dependent on careful experimental design. The following points explain the rationale behind the crucial steps in the protocol.
-
Selection of a Reference Standard: The ideal standard should have absorption and emission profiles that are in a similar spectral region to the test sample.[1] This minimizes wavelength-dependent biases in the spectrometer's detector. For this compound, which is expected to absorb in the UV-A region, Quinine Sulfate is a suitable standard.
-
Critical Insight: While historically used in sulfuric acid, the quantum yield of quinine sulfate in H₂SO₄ is highly temperature-dependent.[8] Recent studies strongly recommend using Quinine in 0.1 M perchloric acid (HClO₄) , which has a stable quantum yield of 0.60 and shows no temperature dependence up to 45 °C.[6][8]
-
-
Solvent Choice: The solvent can significantly impact a fluorophore's quantum yield through polarity effects and other interactions.[6][9] Whenever possible, the same solvent should be used for both the test sample and the standard. If different solvents are necessary, the refractive index correction in the equation becomes essential. Spectroscopic grade solvents must be used to avoid fluorescent impurities.
-
Concentration and the Inner Filter Effect: The protocol's trustworthiness is established by preparing a series of dilutions. This is critical to avoid the "inner filter effect," where high concentrations lead to self-absorption of emitted light, causing a non-linear relationship between absorbance and fluorescence intensity.[4] To prevent this, the absorbance of all solutions in the 10 mm fluorescence cuvette should never exceed 0.1 at the excitation wavelength.[4][10] Plotting integrated fluorescence intensity vs. absorbance should yield a straight line passing through the origin, validating the chosen concentration range.[4][11]
-
Instrumentation and Settings: All fluorescence measurements for both the standard and the sample must be performed under identical experimental conditions (e.g., excitation wavelength, slit widths, detector voltage).[12] It is also crucial to use a spectrofluorometer capable of producing corrected emission spectra to account for the instrument's wavelength-dependent response.[5]
Detailed Experimental Protocol
This protocol outlines the complete workflow for measuring the fluorescence quantum yield of this compound using Quinine Sulfate in 0.1 M HClO₄ as the standard.
Caption: Experimental workflow for comparative QY measurement.
4.1. Materials and Reagents
-
Test Sample: this compound
-
Standard: Quinine Sulfate Monohydrate
-
Solvent: Spectroscopic grade ethanol (or other suitable solvent)
-
Standard Solvent: 0.1 M Perchloric Acid (HClO₄), prepared with ultrapure water
-
Cuvettes: Two 10 mm path length quartz fluorescence cuvettes and one 10 mm quartz absorption cuvette
-
Volumetric flasks and micropipettes
4.2. Instrumentation
-
UV-Vis Spectrophotometer: Capable of measuring absorbance with high precision.
-
Spectrofluorometer: Equipped with a xenon lamp source and capable of providing corrected emission spectra.
4.3. Solution Preparation
-
Standard Stock Solution: Accurately prepare a ~10⁻⁵ M stock solution of Quinine Sulfate in 0.1 M HClO₄.
-
Sample Stock Solution: Accurately prepare a ~10⁻⁵ M stock solution of this compound in ethanol.
-
Serial Dilutions: From each stock solution, prepare a series of 5-6 dilutions. The target is to have solutions with absorbances at the chosen excitation wavelength of approximately 0.01, 0.02, 0.04, 0.06, and 0.08 in a 10 mm cuvette. A pure solvent blank for each is also required.
4.4. Absorbance Measurements
-
Select an appropriate excitation wavelength (λₑₓ). This should be a wavelength where both the sample and standard absorb light, preferably near the sample's absorption maximum. Let's assume 350 nm for this protocol.
-
Using the UV-Vis spectrophotometer, record the absorbance of each of the prepared solutions (sample and standard) at the chosen λₑₓ (350 nm). Use the corresponding pure solvent (ethanol or 0.1 M HClO₄) as the blank reference.
-
Record these absorbance values meticulously.
4.5. Fluorescence Measurements
-
Set the spectrofluorometer with the chosen excitation wavelength (λₑₓ = 350 nm). Set appropriate excitation and emission slit widths (e.g., 2-5 nm) and ensure these settings remain constant for all subsequent measurements.
-
Using the fluorescence cuvette, first measure the emission spectrum of the pure solvent blank (ethanol) to check for background signals.
-
Measure the corrected fluorescence emission spectrum for each of the this compound dilutions.
-
Rinse the cuvette thoroughly. Now measure the emission spectrum of the pure 0.1 M HClO₄ blank.
-
Measure the corrected fluorescence emission spectrum for each of the Quinine Sulfate dilutions.
4.6. Data Analysis and Calculation
-
Integrate Spectra: For each recorded emission spectrum, integrate the area under the curve. This gives the total fluorescence intensity (I). Most instrument software has a built-in integration function.[7]
-
Plot Data: For both the test sample and the standard, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).[4][7]
-
Linear Regression: Perform a linear regression on each dataset. The resulting plot should be a straight line passing through the origin. The slope of this line is the gradient (Grad). You will obtain Gradₓ for the sample and Gradₛₜ for the standard.
-
Calculate Quantum Yield: Use the calculated gradients, the known quantum yield of the standard (Φₛₜ = 0.60), and the refractive indices of the solvents to calculate the quantum yield of the test sample (Φₓ) using the primary equation.
Representative Data Presentation
The collected and calculated data should be organized clearly.
| Solution | Solvent | Refractive Index (η) | Absorbance at 350 nm | Integrated Fluorescence Intensity (a.u.) |
| Quinine Std 1 | 0.1M HClO₄ | 1.334 | 0.011 | 150,230 |
| Quinine Std 2 | 0.1M HClO₄ | 1.334 | 0.022 | 301,500 |
| Quinine Std 3 | 0.1M HClO₄ | 1.334 | 0.045 | 605,980 |
| Quinine Std 4 | 0.1M HClO₄ | 1.334 | 0.063 | 849,150 |
| Quinine Std 5 | 0.1M HClO₄ | 1.334 | 0.081 | 1,091,200 |
| Test Sample 1 | Ethanol | 1.361 | 0.015 | 125,600 |
| Test Sample 2 | Ethanol | 1.361 | 0.029 | 244,150 |
| Test Sample 3 | Ethanol | 1.361 | 0.048 | 403,800 |
| Test Sample 4 | Ethanol | 1.361 | 0.069 | 579,990 |
| Test Sample 5 | Ethanol | 1.361 | 0.085 | 715,230 |
From a linear fit of the data above (Intensity vs. Absorbance):
-
GradST (Quinine Sulfate) ≈ 1.35 x 10⁷
-
GradX (Test Sample) ≈ 8.42 x 10⁶
Calculation: ΦX = 0.60 * (8.42 x 10⁶ / 1.35 x 10⁷) * (1.361² / 1.334²) ΦX = 0.60 * (0.624) * (1.041) ΦX ≈ 0.39
Conclusion
The comparative method provides a reliable and accessible means for determining the fluorescence quantum yield of novel compounds like this compound. By carefully selecting a stable reference standard, controlling solution concentrations to avoid inner filter effects, and maintaining consistent instrumental parameters, researchers can obtain accurate and reproducible results. This protocol, emphasizing the causality behind each step, serves as a robust framework for characterizing the photophysical properties of fluorophores critical for advancements in drug development and materials science.
References
- Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2286. [Link]
- HORIBA Scientific. A Guide to Recording Fluorescence Quantum Yields. [Link]
- Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067-1071. [Link]
- Agilent Technologies. (2014). Determination of Relative Fluorescence Quantum Yield using the Agilent Cary Eclipse. [Link]
- ISS.
- Brandner, A. (2014). Implementation of a Comparative Method for Measuring Photoluminescence Quantum Yields of Novel Compounds in Solution.
- Fletcher, A. N. (1969). Quinine sulfate as a fluorescence quantum yield standard. Photochemistry and Photobiology, 9(5), 439-444. [Link]
- Berlman, I. B. (1969). Fluorescence of Benzene. The Effects of Solvent and Temperature on the Quantum Yield. The Journal of Chemical Physics, 50(7), 3313-3319. [Link]
- Nandi, N., et al. (1999). Solvent effect on absolute fluorescence quantum yield of Rhodamine 6G determined using transient thermal lens technique. Modern Physics Letters B, 13(21), 747-754. [Link]
- Maciá-Ruiz, R., et al. (2020). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Molecules, 25(23), 5585. [Link]
- Al-Kahtani, A. A., & El-Sayed, M. Y. (2020). Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives. RSC advances, 10(73), 44923-44933. [Link]
- Rurack, K., & Resch-Genger, U. (2019). Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. Analytical Chemistry, 91(8), 5389-5394. [Link]
- Resch-Genger, U., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 15(8), 2451-2484. [Link]
- Melhuish, W. H. (1961). Quantum efficiencies of fluorescence of organic substances: effect of solvent and concentration of the fluorescent solute. The Journal of Physical Chemistry, 65(2), 229-235. [Link]
- Edinburgh Instruments.
- JASCO. Fluorescence quantum yield measurement. [Link]
- Prahl, S.
- Edinburgh Instruments. Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. [Link]
- Eaton, D. F. (1988). Reference materials for fluorescence measurement. Pure and Applied Chemistry, 60(7), 1107-1114. [Link]
- Daney de Marcillac, W., et al. (2011). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals.
- ResearchGate. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. [Link]
- Dang, V. Q., & Teets, T. S. (2022). A practical guide to measuring and reporting photophysical data. Dalton Transactions, 51(2), 345-357. [Link]
- Ganesan, A., et al. (2023). CuAAC “Click”-Derived Luminescent 2-(2-(4-(4-(Pyridin-2-yl)-1H-1,2,3-triazol-1-yl)butoxy)phenyl)benzo[d]thiazole-Based Ru(II)/Ir(III)/Re(I) Complexes as Anticancer Agents. Inorganic Chemistry, 62(36), 14619-14635. [Link]
- ResearchGate. Fluorescence spectra of compounds 1 and 2 with quantum yield higher than 0.5. [Link]
- Wang, Y., et al. (2018). Environment sensitive 2-(2-hydroxyphenyl) benzothiazole derivatives with large two-photon absorption cross-section. Materials Chemistry C, 6(3), 639-646. [Link]
- Pawlak, B., et al. (2020). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. Scientific reports, 10(1), 1-11. [Link]
- Kunkely, H., & Vogler, A. (2018). Air‐Stable Solid‐State Photoluminescence Standards for Quantitative Measurements Based on 4′‐Phenyl‐2, 2′: 6′, 2″‐terpyridine. Chemistry–A European Journal, 24(59), 15724-15727. [Link]
- Thomas, J., et al. (2018). Correlating structure and photophysical properties in thiazolo [5, 4-d] thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. Journal of Materials Chemistry C, 6(11), 2829-2838. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 701015, 4-Phenyl-2-(pyridin-3-yl)thiazole. [Link]
- Hagimori, M., et al. (2022). Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains. Molecules, 27(19), 6296. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. static.horiba.com [static.horiba.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Making sure you're not a bot! [opus4.kobv.de]
- 6. Quantum yield - Wikipedia [en.wikipedia.org]
- 7. agilent.com [agilent.com]
- 8. Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.aip.org [pubs.aip.org]
- 10. iss.com [iss.com]
- 11. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 12. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of 4-phenyl-2-(2-pyridyl)thiazole-5-carboxylic acid
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the synthesis of 4-phenyl-2-(2-pyridyl)thiazole-5-carboxylic acid, a molecule of interest for researchers in medicinal chemistry and materials science. The protocol is designed to be robust and reproducible, with detailed explanations of the underlying chemical principles and procedural choices.
Introduction: The Significance of the Thiazole Scaffold
Thiazole rings are a prominent structural motif in a vast array of biologically active compounds and functional materials.[1][2] This five-membered aromatic heterocycle, containing both sulfur and nitrogen, is a key component in numerous pharmaceuticals, including antibacterial, antifungal, and anticancer agents.[3] The specific target of this protocol, this compound-5-carboxylic acid, combines the thiazole core with phenyl and pyridyl substituents, offering a rich scaffold for further chemical modification and exploration of its biological and material properties.
The synthetic strategy outlined herein employs the well-established Hantzsch thiazole synthesis, a reliable method for the construction of the thiazole ring system from an α-halocarbonyl compound and a thioamide.[4][5] This is followed by a straightforward hydrolysis to yield the final carboxylic acid.
Overall Synthetic Workflow
The synthesis of this compound-5-carboxylic acid is a two-step process. The first step is a Hantzsch thiazole synthesis to form the ethyl ester intermediate, followed by hydrolysis to the final carboxylic acid product.
Figure 1: Overall synthetic workflow for this compound-5-carboxylic acid.
Experimental Protocols
Materials and Reagents
| Reagent | CAS Number | Supplier Recommendation | Purity |
| Pyridine-2-carbothioamide | 2849-48-1 | Sigma-Aldrich, TCI | >97% |
| Ethyl 2-chloro-3-oxo-3-phenylpropanoate | 41381-97-9 | Sigma-Aldrich, Combi-Blocks | >95% |
| Ethanol (absolute) | 64-17-5 | Fisher Scientific | >99.5% |
| Lithium Hydroxide (monohydrate) | 1310-66-3 | Sigma-Aldrich | >98% |
| Tetrahydrofuran (THF) | 109-99-9 | Sigma-Aldrich | >99% |
| Hydrochloric Acid (concentrated) | 7647-01-0 | VWR | 37% |
| Ethyl Acetate | 141-78-6 | Fisher Scientific | ACS Grade |
| Hexanes | 110-54-3 | Fisher Scientific | ACS Grade |
| Anhydrous Sodium Sulfate | 7757-82-6 | Sigma-Aldrich | >99% |
Step 1: Synthesis of Ethyl this compound-5-carboxylate
This step involves the cyclocondensation reaction between pyridine-2-carbothioamide and ethyl 2-chloro-3-oxo-3-phenylpropanoate.
Protocol:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyridine-2-carbothioamide (1.38 g, 10 mmol) and absolute ethanol (40 mL).
-
Stir the mixture at room temperature until the pyridine-2-carbothioamide is fully dissolved.
-
Add ethyl 2-chloro-3-oxo-3-phenylpropanoate (2.27 g, 10 mmol) to the solution.[6]
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain reflux for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system. The product spot should be UV active.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the solvent volume to approximately 10 mL using a rotary evaporator.
-
Pour the concentrated mixture into 100 mL of cold water with stirring.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
A solid precipitate of the product should form. If an oil forms, continue stirring until it solidifies.
-
Collect the solid by vacuum filtration and wash the filter cake with cold water (2 x 20 mL).
-
Dry the crude product under vacuum. The product can be further purified by recrystallization from ethanol.
Step 2: Synthesis of this compound-5-carboxylic acid
This final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.
Protocol:
-
In a 100 mL round-bottom flask, dissolve the crude ethyl this compound-5-carboxylate (approx. 10 mmol) in a mixture of THF (30 mL) and water (10 mL).
-
Add lithium hydroxide monohydrate (0.63 g, 15 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC (3:1 hexanes:ethyl acetate) until the starting material is no longer visible. The carboxylic acid product will remain at the baseline.
-
After completion, remove the THF under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with 20 mL of water and cool in an ice bath.
-
Acidify the solution to a pH of approximately 3-4 by the dropwise addition of 2 M hydrochloric acid. A precipitate of the final product will form.
-
Collect the solid product by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum to yield the final product.
Discussion and Mechanistic Insights
The synthesis of the thiazole ring in Step 1 proceeds via the Hantzsch thiazole synthesis mechanism.[1][5] This involves the initial nucleophilic attack of the sulfur atom of the thioamide onto the carbon bearing the chlorine atom in the α-halo-β-ketoester. This is followed by an intramolecular cyclization where the nitrogen of the thioamide attacks the ketone carbonyl. Subsequent dehydration leads to the formation of the aromatic thiazole ring.
The choice of ethanol as a solvent in Step 1 is due to its ability to dissolve the starting materials and its suitable boiling point for the reaction. The basic workup with sodium bicarbonate is necessary to neutralize any hydrochloric acid formed during the reaction.
The hydrolysis in Step 2 is a standard saponification reaction. Lithium hydroxide is a common choice for this transformation as it is a strong base that effectively cleaves the ester bond. The acidification step is crucial to protonate the carboxylate salt and precipitate the final carboxylic acid product.
Characterization
The identity and purity of the final product, this compound-5-carboxylic acid, should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis. The expected molecular weight of the final product is 282.32 g/mol .
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Ethyl 2-chloro-3-oxo-3-phenylpropanoate is harmful if swallowed and causes skin and eye irritation.[6]
-
Concentrated hydrochloric acid is corrosive and should be handled with care.
References
- Benchchem.
- ResearchGate. Synthesis, Characterization and Crystal Structure of 2-Pyridinecarboxamide.
- ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis.
- Chem Help Asap. Hantzsch Thiazole Synthesis.
- National Institutes of Health.
- SynArchive. Hantzsch Thiazole Synthesis.
- ResearchGate.
- PrepChem.com. Synthesis of picolinamide.
- Google Patents. Pyridine-2-amide compound as well as preparation method, pharmaceutical composition and use thereof.
- Farmacia Journal. SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS.
- ChemSynthesis.
- ChemicalBook.
- Sigma-Aldrich. This compound-5-carboxylic acid AldrichCPR.
- Taylor & Francis Online.
- PubChem.
- ChemicalBook. PYRIDINE-2-CARBOXAMIDE.
- Royal Society of Chemistry. Supporting information for 'Sulfonyl-Azide-Free' (SAFE) Aqueous-Phase Diazo Transfer Reaction for Parallel and.
- Drug Design, Development and Therapy. Investigation of potent anti-mycobacterium tuberculosis agents derived.
- Chemical Synthesis Database.
- National Institutes of Health.
- The Royal Society of Chemistry.
- BLDpharm. 1301738-68-0|4-Phenyl-2-(pyridin-2-yl)thiazole-5-carboxylic acid.
- Guidechem. 1225963-57-4 4-Phenyl-2-(4-pyridyl)thiazole-5-carboxylic acid, 97%.
- National Institutes of Health.
- National Institutes of Health. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl).
- PubChem.
- PubChem. Ethyl 2-(4-hydroxyphenyl)
- PubChem. N-hydroxy-4-phenyl-2-pyridin-4-yl-1,3-thiazole-5-carboxamide.
- National Institutes of Health.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. synarchive.com [synarchive.com]
- 6. Ethyl 2-chloro-3-oxo-3-phenylpropanoate | C11H11ClO3 | CID 9855991 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocols: High-Purity Isolation of 4-phenyl-2-(2-pyridyl)thiazole
Introduction: The Significance of Purity for 4-phenyl-2-(2-pyridyl)thiazole
This compound is a heterocyclic compound featuring a core structure of significant interest in medicinal chemistry and materials science. Thiazole derivatives are known to exhibit a wide range of pharmacological activities.[1][2] The precise biological and physical properties of this compound are intrinsically linked to its purity. Trace impurities, such as unreacted starting materials, side-products, or residual solvents, can drastically alter experimental outcomes, leading to erroneous structure-activity relationship (SAR) data, flawed toxicological assessments, and poor device performance in materials applications.
This guide provides a comprehensive overview of robust, field-proven techniques for the purification of this compound. It is designed for researchers, chemists, and drug development professionals who require a high-purity product for their work. We will delve into the rationale behind method selection, provide step-by-step protocols, and offer troubleshooting advice to overcome common purification challenges.
Understanding the Impurity Profile: A Prerequisite for Effective Purification
Effective purification begins with an understanding of potential impurities. This compound is commonly synthesized via the Hantzsch thiazole synthesis.[3] This reaction involves the condensation of a thioamide (pyridine-2-carbothioamide) with an α-haloketone (2-bromo-1-phenylethanone).
Common Impurities Include:
-
Unreacted Starting Materials: Residual pyridine-2-carbothioamide and 2-bromo-1-phenylethanone.
-
Side-Products: Products from self-condensation of the α-haloketone or other unintended reaction pathways.
-
Residual Solvents: Solvents used in the synthesis and workup (e.g., ethanol, DMF).[4]
The distinct polarity differences between the non-polar phenyl group, the moderately polar thiazole ring, and the polar pyridine moiety of the target compound, compared to its potential impurities, form the basis for the chromatographic and recrystallization strategies outlined below.
Purification Methodologies: From Crude Solid to Analytical Grade
The choice of purification technique depends on the nature of the crude product (e.g., solid vs. oil) and the types of impurities present. A multi-step approach, beginning with a bulk purification method and followed by a high-resolution technique, is often the most effective strategy.
Logical Workflow for Purification
The following diagram illustrates a typical decision-making workflow for purifying the crude product.
Caption: Decision workflow for purifying crude this compound.
Detailed Experimental Protocols
Protocol 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at high and low temperatures. The ideal solvent will dissolve the compound completely when hot but sparingly when cold, while impurities remain either fully soluble or insoluble at all temperatures. For thiazole derivatives, ethanol is often an effective recrystallization solvent.[2][4][5][6]
Step-by-Step Protocol:
-
Solvent Selection: Place a small amount of the crude solid in a test tube and add a few drops of a test solvent (e.g., ethanol, isopropanol, or ethyl acetate). If it dissolves readily at room temperature, the solvent is unsuitable. If it is insoluble at room temperature, heat the test tube. A good solvent will dissolve the solid upon heating.
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. This is crucial for maximizing yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.
-
Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. The purity can then be checked by melting point determination and TLC.
Protocol 2: Flash Column Chromatography
Column chromatography is the most versatile method for purifying both solid and oily products. It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase (a solvent or mixture of solvents).[1][7]
Step-by-Step Protocol:
-
Eluent System Selection via TLC:
-
Dissolve a small sample of the crude product in a solvent like dichloromethane.
-
Spot the solution onto a TLC plate (silica gel 60 F₂₅₄).[1]
-
Develop the plate in various solvent systems (e.g., hexane:ethyl acetate mixtures of increasing polarity).
-
The ideal eluent system will provide a retention factor (Rf) of 0.2-0.4 for the target compound, with good separation from all impurities.[7]
-
-
Column Packing:
-
Prepare a slurry of silica gel (70-230 mesh) in the initial, least polar eluent.[1]
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder.
-
Carefully add this dry-loaded sample to the top of the packed column. This "dry loading" technique typically results in better separation than loading a liquid sample.
-
-
Elution and Fraction Collection:
-
Begin elution with the chosen solvent system, starting with a lower polarity and gradually increasing it if necessary (gradient elution).
-
Collect fractions in test tubes and monitor the separation by TLC.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Caption: Separation of components during column chromatography.
Purity Assessment and Characterization
Confirming the purity and identity of the final product is a critical final step.
| Technique | Purpose | Expected Result for Pure this compound |
| Thin Layer Chromatography (TLC) | Assess purity; monitor reactions and column fractions. | A single spot with a consistent Rf value. |
| Melting Point (m.p.) | Assess purity of a crystalline solid. | A sharp, narrow melting point range consistent with literature values. Impurities typically broaden and depress the melting point. |
| ¹H NMR Spectroscopy | Confirm chemical structure and detect proton-containing impurities. | The spectrum should show characteristic signals for the phenyl, pyridyl, and thiazole protons with correct integration values and coupling patterns.[3] The absence of signals from starting materials or solvents confirms purity. |
| Mass Spectrometry (MS) | Determine molecular weight and confirm molecular formula. | A molecular ion peak corresponding to the exact mass of the compound (C₁₄H₁₀N₂S, MW: 238.31).[8] |
Troubleshooting Common Purification Issues
| Problem | Possible Cause | Suggested Solution |
| Product will not crystallize (oily product) | High level of impurities; residual solvent. | Purify by column chromatography first.[7] Try dissolving the oil in a solvent like dichloromethane, washing with brine, drying the organic layer, and removing the solvent. |
| Poor recovery from recrystallization | Too much solvent was used; compound is too soluble in the chosen solvent. | Use the absolute minimum amount of hot solvent for dissolution. Try a less polar solvent system. |
| Compound decomposes on silica gel column | The compound is sensitive to the acidic nature of silica gel. | Use neutralized silica gel (washed with a base like triethylamine) or switch to a different stationary phase like neutral alumina.[7] |
| Poor separation in column chromatography | Incorrect eluent system; column was poorly packed or overloaded. | Re-evaluate the eluent system using TLC.[7] Ensure the column is packed uniformly and do not load too much crude product relative to the amount of silica gel. |
References
- Taha, M. et al. (2018). Investigation of potent anti-mycobacterium tuberculosis agents derived from hydrazinyl-thiazole derivatives. Drug Design, Development and Therapy.
- ResearchGate. Synthesis of 2-pyridyl 4-phenyl-thiazoles.
- Sadeghpour, H. et al. (2017). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences.
- Banerjee, J. et al. (2014). Conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening. International Journal of Pharmacy and Technology.
- Journal of Chemical and Pharmaceutical Research. Synthesis and biological activity of 4” -substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole.
- International Journal of Pharmaceutical Sciences Review and Research. Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides.
- International Journal of Pharmaceutical Sciences and Research. Synthesis and In vitro Pharmacological Evaluation of Novel Variants of 4-Pyridyl Compound and Pyridyl Thiazole Substituents.
- International Union of Crystallography. Syntheses and structures of spontaneously resolved (2S)-2-phenyl-3-(thiazol-2-yl)-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one and racemic 2-(furan-2-yl).
Sources
- 1. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. dovepress.com [dovepress.com]
- 6. pharmacology.imedpub.com [pharmacology.imedpub.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-Phenyl-2-(4-pyridyl)thiazole AldrichCPR 106950-18-9 [sigmaaldrich.com]
in vitro assay protocol for testing 4-phenyl-2-(2-pyridyl)thiazole anticancer activity
Application Notes and Protocols
Topic: Comprehensive In Vitro Assay Suite for Characterizing the Anticancer Activity of 4-phenyl-2-(2-pyridyl)thiazole
Audience: Researchers, scientists, and drug development professionals.
Abstract
The discovery and validation of novel small molecule inhibitors are cornerstones of modern oncology research. Thiazole derivatives, a class of heterocyclic compounds, have demonstrated significant potential as anticancer agents.[1] This document provides a comprehensive, field-tested guide for characterizing the in vitro anticancer properties of a specific compound, This compound . As a Senior Application Scientist, this guide is structured not as a rigid template, but as a logical, multi-stage workflow. It begins with broad cytotoxicity screening and progresses to more nuanced mechanistic assays, including the induction of apoptosis, cell cycle arrest, and inhibition of metastatic potential. Each protocol is designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key steps to ensure robust and reproducible data generation.
Experimental Strategy: A Multi-Faceted Approach
A thorough in vitro evaluation of a potential anticancer agent requires more than a single endpoint. Our approach is a sequential process designed to build a comprehensive biological profile of the compound's activity.
Caption: A logical workflow for the in vitro characterization of an anticancer compound.
Part 1: Assessment of Cytotoxicity and Potency (MTT Assay)
Expertise & Rationale: The initial and most critical step in evaluating any potential anticancer drug is to determine its cytotoxicity—its ability to kill cancer cells.[2] The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[3][4] This assay is based on the principle that mitochondrial dehydrogenases in living, metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[5][6] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of the half-maximal inhibitory concentration (IC50)—the concentration of the drug required to inhibit cell growth by 50%.[7]
Protocol 1: MTT Cytotoxicity Assay
-
Cell Plating:
-
Select a panel of relevant human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, U87 for glioblastoma).
-
Harvest exponentially growing cells and perform a cell count.
-
Seed cells into a 96-well flat-bottom plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium.[8]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in culture medium to create a range of final treatment concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Controls are critical:
-
Vehicle Control: Wells treated with the highest concentration of DMSO used in the dilutions (typically <0.5%).
-
Untreated Control: Wells containing cells with medium only (represents 100% viability).
-
Positive Control: Wells treated with a known cytotoxic agent like Doxorubicin or Cisplatin.
-
-
Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions and controls to the respective wells.
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Addition and Formazan Solubilization:
-
Following incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[3]
-
Incubate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Carefully aspirate the medium containing MTT. Be cautious not to disturb the formazan crystals or the cell monolayer.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7][9] Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.[6]
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = [(OD of Treated Cells - OD of Blank) / (OD of Untreated Control - OD of Blank)] * 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Data Presentation: IC50 Values
| Cancer Cell Line | Tissue of Origin | This compound IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Experimental Value | 0.8 ± 0.1 |
| A549 | Lung Carcinoma | Experimental Value | 1.2 ± 0.2 |
| U87 | Glioblastoma | Experimental Value | 0.9 ± 0.15 |
| PC-3 | Prostate Carcinoma | Experimental Value | 2.5 ± 0.4 |
Part 2: Elucidating the Mechanism of Cell Death (Apoptosis)
Expertise & Rationale: Once cytotoxicity is established, the next logical question is how the compound induces cell death. Apoptosis, or programmed cell death, is a primary mechanism for many effective anticancer drugs.[7] The Annexin V/Propidium Iodide (PI) assay is the gold standard for detecting and quantifying apoptosis by flow cytometry. In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[10] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome (like FITC), it can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[11] This dual staining allows for the differentiation of four distinct cell populations.
Caption: The major phases of the eukaryotic cell cycle.
Protocol 3: Cell Cycle Analysis via PI Staining
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with the IC50 concentration of this compound for 24 hours, as described in the apoptosis protocol. Include appropriate controls.
-
-
Cell Fixation:
-
Harvest cells via trypsinization, wash once with cold PBS, and centrifuge to obtain a cell pellet.
-
Resuspend the pellet in 0.5 mL of cold PBS to achieve a single-cell suspension. This is a critical step to prevent clumping during fixation. [12] * While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. [12][13]Fixation permeabilizes the cell membrane, allowing PI to enter and stain the nuclear DNA. [14] * Incubate the cells for at least 2 hours at 4°C. Cells can be stored in ethanol at -20°C for several weeks. [15]
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and decant the ethanol. Wash the pellet twice with PBS to remove residual ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. [15]RNase A is crucial because PI can also bind to double-stranded RNA, and its removal ensures that the signal is specific to DNA content. [14][12] * Incubate for 30 minutes at room temperature, protected from light. [13] * Analyze the samples by flow cytometry, measuring the fluorescence in the linear mode. [15] * The resulting data is visualized as a histogram, where software is used to quantify the percentage of cells in each phase of the cell cycle.
-
Data Presentation: Cell Cycle Distribution
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Untreated Control | Experimental Value | Experimental Value | Experimental Value |
| Vehicle Control (DMSO) | Experimental Value | Experimental Value | Experimental Value |
| Compound (IC50) | Experimental Value | Experimental Value | Experimental Value |
| Positive Control (e.g., Nocodazole) | Experimental Value | Experimental Value | Experimental Value |
Part 4: Evaluating Anti-Metastatic Potential (Transwell Migration & Invasion Assay)
Expertise & Rationale: A key hallmark of cancer malignancy is the ability of tumor cells to metastasize, which involves cell migration and invasion through the extracellular matrix (ECM). [16]The Transwell assay, also known as the Boyden chamber assay, is a widely used in vitro method to quantify these processes. [17][18]The assay uses a permeable support insert that creates two chambers separated by a microporous membrane. [19]* Migration Assay: Measures the ability of cells to move through the bare pores of the membrane towards a chemoattractant. [17][19]* Invasion Assay: Measures a more aggressive phenotype where the membrane is coated with a layer of basement membrane extract (BME) or Matrigel, requiring cells to actively degrade this matrix before migrating. [16][19]
Protocol 4: Transwell Migration and Invasion Assay
-
Chamber Preparation:
-
Rehydrate Transwell inserts (typically with an 8 µm pore size) in serum-free medium for 2 hours at 37°C.
-
For Invasion Assay only: Coat the top surface of the membrane with a thin layer of BME (e.g., Matrigel) and allow it to polymerize according to the manufacturer's instructions. [20]
-
-
Cell Preparation and Seeding:
-
Starve the cancer cells in serum-free medium for 12-24 hours prior to the assay. This minimizes background migration and sensitizes them to the chemoattractant.
-
Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
Add 100-200 µL of the cell suspension (containing various sub-lethal concentrations of the test compound) to the upper chamber of the Transwell insert.
-
In the lower chamber (the well of the plate), add 600 µL of complete medium containing 10% FBS, which acts as the chemoattractant. [19]Also include the corresponding concentrations of the test compound.
-
-
Incubation and Analysis:
-
Incubate the plate for 12-48 hours (time must be optimized for each cell line).
-
After incubation, carefully remove the non-migrated/non-invaded cells from the top surface of the membrane using a cotton swab.
-
Fix the cells that have migrated to the underside of the membrane with methanol or paraformaldehyde.
-
Stain the fixed cells with a solution such as 0.5% Crystal Violet.
-
-
Quantification:
-
After washing and drying, visualize the stained cells under a microscope.
-
Count the number of migrated/invaded cells in several representative fields of view (e.g., 5 fields per membrane).
-
Calculate the average number of cells per field and express the results as a percentage of the vehicle control.
-
References
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- NCI-Frederick. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
- University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol.
- University of Zurich. (n.d.). Cell Cycle Analysis by Propidium Iodide (PI) Staining.
- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- ACS Omega. (2025). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer.
- NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.
- Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection.
- ResearchGate. (n.d.). Cell Migration, Chemotaxis and Invasion Assay Protocol.
- Sapkale, P. V., et al. (2023). Design and synthesis of 2, 4 disubstituted thiazole derivatives as a potential anticancer agent: Molecular docking, synthesis, analysis, and biological activity study. World Journal of Advanced Research and Reviews.
- Protocols.io. (2023). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research.
- CLYTE Technologies. (2025). Deep Dive into the Transwell Migration and Invasion Assay.
- Corning. (n.d.). Transwell Cell Migration and Invasion Assay Guide.
- ACS Publications. (n.d.). Synthesis of 2,4-disubstituted thiazoles and selenazoles as potential antitumor and antifilarial agents. Journal of Medicinal Chemistry.
- Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay.
- An, T. N. M., et al. (2014). Synthesis, Anticancer and Antioxidant Activity of Novel 2,4-Disubstituted Thiazoles. Bulletin of the Korean Chemical Society.
- Spetea, M., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro. Anticancer Research.
- Ivasechko, I., et al. (2023). Molecular design, synthesis and anticancer activity of new thiopyrano[2,3-d]thiazoles based on 5-hydroxy-1,4-naphthoquinone (juglone). European Journal of Medicinal Chemistry.
- Lesyk, R., et al. (n.d.). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. MDPI.
- Cotor, D. C., et al. (n.d.). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC - NIH.
- Timofeeva, O., & Gaponova, A. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PMC.
- JoVE. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube.
- Al-Abdullah, E. S., et al. (2022). Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. MDPI.
- MDPI. (n.d.). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents.
- Al-Ostath, A. H., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). PubMed Central.
- Hammed, A. D., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research.
- Abdallah, A. E. M., et al. (2021). (PDF) Synthesis and Anticancer Evaluations of Novel Thiazole Derivatives Derived from 4-Phenylthiazol-2-amine. ResearchGate.
- MDPI. (2025). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives.
- NIH. (n.d.). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents.
Sources
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. clyte.tech [clyte.tech]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 12. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. docs.research.missouri.edu [docs.research.missouri.edu]
- 16. researchgate.net [researchgate.net]
- 17. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 18. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 19. clyte.tech [clyte.tech]
- 20. corning.com [corning.com]
Application Notes and Protocols: A Comprehensive Methodological Guide for Studying the Anti-inflammatory Effects of 4-phenyl-2-(2-pyridyl)thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a detailed and robust methodological framework for investigating the anti-inflammatory properties of novel 4-phenyl-2-(2-pyridyl)thiazole derivatives. This guide is designed to equip researchers with the necessary protocols to meticulously evaluate the efficacy and elucidate the mechanism of action of these compounds, from initial in vitro screening to more complex cellular and molecular analyses.
The provided protocols are grounded in established scientific principles and have been structured to ensure data integrity and reproducibility. By understanding the causality behind each experimental choice, researchers can confidently generate high-quality, reliable data to advance the development of this promising class of anti-inflammatory agents. Thiazole derivatives have shown potential in modulating key inflammatory pathways, including those involving cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[1][2]
I. Foundational In Vitro Screening: The Initial Litmus Test
A critical first step in evaluating any potential anti-inflammatory compound is to assess its general activity and cytotoxicity. These initial assays are cost-effective, rapid, and provide the foundational data needed to justify more in-depth studies.[3][4][5]
Protocol 1: Cell Viability Assay (MTT Assay)
Rationale: Before assessing anti-inflammatory effects, it is crucial to determine the concentrations at which the thiazole derivatives are non-toxic to the cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.
Protocol 2: Inhibition of Protein Denaturation Assay
Rationale: Denaturation of proteins is a well-documented cause of inflammation. This assay provides a preliminary indication of a compound's ability to stabilize proteins and thus exert an anti-inflammatory effect.[6]
Step-by-Step Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.5 mL of 1% bovine serum albumin (BSA) and 0.45 mL of the test compound at various concentrations.
-
pH Adjustment: Adjust the pH of the reaction mixture to 6.3 using 1N HCl.
-
Incubation: Incubate the samples at 37°C for 20 minutes, followed by heating at 57°C for 3 minutes.
-
Cooling and Absorbance Measurement: After cooling, add 2.5 mL of phosphate-buffered saline (PBS) and measure the turbidity at 660 nm.
-
Calculation: The percentage inhibition of denaturation is calculated against a control sample without the test compound.
II. Quantifying the Attenuation of Inflammatory Mediators
Once non-toxic concentrations are established, the next phase is to directly measure the effect of the thiazole derivatives on key inflammatory mediators produced by activated immune cells. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages and is commonly used to induce an inflammatory response in vitro.[7][8][9]
Protocol 3: Nitric Oxide (NO) Production Assay (Griess Assay)
Rationale: During inflammation, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to a significant increase in the production of nitric oxide (NO), a key pro-inflammatory mediator. The Griess assay is a simple and sensitive method to measure nitrite (a stable product of NO), providing an indirect measure of NO production.[10][11][12]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate. Pre-treat the cells with non-toxic concentrations of the thiazole derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) in a new 96-well plate.[10][13][14]
-
Incubation and Measurement: Incubate in the dark at room temperature for 10-15 minutes. Measure the absorbance at 540 nm.[10][13]
-
Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.
Protocol 4: Quantification of Pro-inflammatory Cytokines (ELISA)
Rationale: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are central to the inflammatory cascade. Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive technique to quantify the levels of these cytokines in the cell culture supernatant.[15][16][17][18][19]
Step-by-Step Methodology:
-
Sample Preparation: Use the same cell culture supernatants collected for the Griess assay.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the standards and samples.
-
Adding a detection antibody.
-
Adding an enzyme conjugate (e.g., Streptavidin-HRP).
-
Adding a substrate to produce a colorimetric signal.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (usually 450 nm).
-
Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
III. Delving into the Molecular Mechanisms: Signaling Pathways and Gene Expression
To understand how these thiazole derivatives exert their anti-inflammatory effects, it is essential to investigate their impact on the underlying molecular pathways that regulate inflammation. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical regulators of the inflammatory response.[20][21][22][23][24][25][26][27][28]
Experimental Workflow for Mechanistic Studies
Caption: Workflow for mechanistic studies of thiazole derivatives.
Protocol 5: Western Blot Analysis of Key Inflammatory Proteins
Rationale: Western blotting allows for the detection and semi-quantitative analysis of specific proteins. This protocol focuses on key proteins involved in the NF-κB pathway (phospho-p65, phospho-IκBα) and the downstream inflammatory enzymes iNOS and COX-2.[29][30][31][32][33]
Step-by-Step Methodology:
-
Cell Lysis and Protein Quantification: After treatment, lyse the cells and determine the protein concentration of the lysates using a BCA or Bradford assay.[29]
-
SDS-PAGE and Protein Transfer: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[29]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[29][30]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p65, phospho-IκBα, iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[29]
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Protocol 6: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Rationale: qPCR is a highly sensitive technique used to measure the levels of specific mRNA transcripts. This allows for the determination of whether the thiazole derivatives are inhibiting the expression of pro-inflammatory genes at the transcriptional level.[34][35][36][37][38]
Step-by-Step Methodology:
-
Total RNA Extraction: Following cell treatment, extract total RNA from the cells using a suitable kit or the TRIzol method.[34]
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.[34]
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, the synthesized cDNA, and specific primers for the target genes (TNF-α, IL-6, iNOS, COX-2) and a housekeeping gene (e.g., GAPDH or ACTB).[34]
-
Thermal Cycling: Perform the qPCR in a real-time PCR cycler.
-
Data Analysis: Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
IV. Key Inflammatory Signaling Pathways
Understanding the intricate signaling cascades that govern the inflammatory response is paramount to elucidating the mechanism of action of the this compound derivatives.
NF-κB Signaling Pathway
Caption: Simplified NF-κB signaling pathway in inflammation.
MAPK Signaling Pathway
Caption: General overview of the MAPK signaling pathway.
V. Data Presentation and Interpretation
Table 1: Illustrative Data for Nitric Oxide Production
| Treatment Group | Concentration (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Control (untreated) | - | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | - | 25.8 ± 2.1 | 0% |
| LPS + Thiazole Derivative | 1 | 20.5 ± 1.8 | 20.5% |
| LPS + Thiazole Derivative | 5 | 14.7 ± 1.5 | 43.0% |
| LPS + Thiazole Derivative | 10 | 8.9 ± 1.1 | 65.5% |
| LPS + Thiazole Derivative | 25 | 4.3 ± 0.6 | 83.3% |
| Values are presented as mean ± standard deviation (n=3). Data is for illustrative purposes. |
Table 2: Illustrative Data for Pro-inflammatory Cytokine Secretion
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (untreated) | - | 35 ± 8 | 15 ± 4 |
| LPS (1 µg/mL) | - | 1250 ± 110 | 850 ± 75 |
| LPS + Thiazole Derivative | 10 | 625 ± 55 | 450 ± 40 |
| Values are presented as mean ± standard deviation (n=3). Data is for illustrative purposes. |
Table 3: Illustrative Densitometry Data from Western Blot Analysis
| Treatment Group | Relative p-p65 Expression (Normalized to β-actin) | Relative iNOS Expression (Normalized to β-actin) |
| Control (untreated) | 0.10 ± 0.02 | 0.05 ± 0.01 |
| LPS (1 µg/mL) | 1.00 ± 0.15 | 1.00 ± 0.12 |
| LPS + Thiazole Derivative (10 µM) | 0.45 ± 0.08 | 0.35 ± 0.06 |
| Values are presented as mean ± standard deviation (n=3). Data is for illustrative purposes. |
VI. Concluding Remarks for the Researcher
This comprehensive guide provides a robust starting point for the systematic evaluation of this compound derivatives as potential anti-inflammatory agents. By following these detailed protocols, researchers can generate high-quality, reproducible data that will be instrumental in understanding the therapeutic potential of these compounds. For more advanced studies, consideration can be given to in vivo models of inflammation, such as the carrageenan-induced paw edema model in rodents, to assess the systemic anti-inflammatory effects of the most promising derivatives.[39][40][41][42][43] The judicious selection of appropriate models is a vital step in the early phase of drug development.[41]
References
- Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
- Huang, P., et al. (2010). MAPK signaling in inflammation-associated cancer development. Protein & Cell, 1(3), 218–226. [Link]
- Gaestel, M., et al. (2009). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Frontiers in Bioscience, 14, 2362-2383. [Link]
- Gunathilake, K. D. P. P., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
- Zhang, Q., et al. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 8, 516. [Link]
- Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]
- Assay Genie. (2024).
- Min, K., et al. (2014). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Immunology, 5, 484. [Link]
- Arthur, J. S. C., & Ley, S. C. (2013). Mitogen-activated protein kinases in innate immunity. Nature Reviews Immunology, 13(9), 679–692. [Link]
- Umar, M. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review.
- Towers, C. (n.d.).
- Lawrence, T. (2009). The Nuclear Factor NF-kB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
- PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. [Link]
- A. S. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents. Inorganic and Nano-Metal Chemistry, 1-13. [Link]
- Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]
- Kumar, V., et al. (2013). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition, 3(2), 23-28. [Link]
- Jogdand, S. S., et al. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. International Journal of Creative Research Thoughts, 10(4), d675-d682. [Link]
- Sarveswaran, R., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 173-182. [Link]
- ResearchGate. (2013). Can any one suggest the exact protocol for NO assay using Griess reagent? [Link]
- Al-Ostath, A. I., et al. (2023). Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents. Current Organic Synthesis, 20(1), 2-13. [Link]
- Ylostalo, J. H., et al. (2014). Macrophage Inflammatory Assay. Bio-protocol, 4(1), e999. [Link]
- Kumar, P., et al. (2024). Synthesis and anti-inflammatory activity of thiazole derivatives. World Journal of Advanced Research and Reviews, 22(2), 1630–1636. [Link]
- ResearchGate. (2016). Possible ways to optimize Greiss Reagent protocol for NO production in macrophages? [Link]
- Tsikas, D. (2017). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Molecules, 22(11), 1836. [Link]
- protocols.io. (2019). Protocol Griess Test. [Link]
- Lu, J., et al. (2018). 2.5. Inflammation-Related Gene Expression Measurement Using qPCR Array. Bio-protocol, 8(12), e2888. [Link]
- S. S., et al. (2024). In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br.
- Kumar, R., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4933. [Link]
- Sarveswaran, R., et al. (2017). In Vitro Assays To Investigate The Anti-Inflammatory Activity Of Herbal Extracts A Review. World Journal of Pharmaceutical Research, 6(17), 173-182. [Link]
- Di, P., et al. (2018). Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor.
- Wang, Y., et al. (2023). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Advances, 13(33), 23155-23161. [Link]
- AnyGenes. (n.d.). Inflammation pathways analysis with AnyGenes® qPCR arrays. [Link]
- Berthelette, A. M., et al. (2021). The Threshold Effect: Lipopolysaccharide-Induced Inflammatory Responses in Primary Macrophages Are Differentially Regulated in an iRhom2-Dependent Manner. Frontiers in Immunology, 11, 614059. [Link]
- ScienCell. (n.d.). GeneQuery™ Human Inflammation Signaling and Response qPCR Array Kit. [Link]
- Ginis, I., et al. (2002). Quantitative real-time RT-PCR analysis of inflammatory gene expression associated with ischemia-reperfusion brain injury. Journal of Cerebral Blood Flow & Metabolism, 22(6), 660–671. [Link]
- Hisamoto, H., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Analytical Sciences, 29(1), 133-137. [Link]
- IBL International. (n.d.). TNF-α (free) ELISA. [Link]
- ResearchGate. (n.d.). Western blot analysis of iNOS and COX-2 in RAW 264.7 cells exposed to... [Link]
- National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA)
- ResearchGate. (n.d.). Western blot analysis of COX-2 (Upper) and iNOS (Lower) protein... [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Chapter - Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents | Bentham Science [benthamscience.com]
- 3. journalajrb.com [journalajrb.com]
- 4. ijcrt.org [ijcrt.org]
- 5. researchgate.net [researchgate.net]
- 6. bbrc.in [bbrc.in]
- 7. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. promega.com [promega.com]
- 13. researchgate.net [researchgate.net]
- 14. Protocol Griess Test [protocols.io]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 17. novamedline.com [novamedline.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 24. assaygenie.com [assaygenie.com]
- 25. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. synapse.koreamed.org [synapse.koreamed.org]
- 27. scispace.com [scispace.com]
- 28. purformhealth.com [purformhealth.com]
- 29. benchchem.com [benchchem.com]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. pdf.benchchem.com [pdf.benchchem.com]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. pdf.benchchem.com [pdf.benchchem.com]
- 35. 2.5. Inflammation-Related Gene Expression Measurement Using qPCR Array [bio-protocol.org]
- 36. anygenes.com [anygenes.com]
- 37. GeneQuery™ Human Inflammation Signaling and Response qPCR Array Kit... [sciencellonline.com]
- 38. Quantitative real-time RT-PCR analysis of inflammatory gene expression associated with ischemia-reperfusion brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. mdpi.com [mdpi.com]
- 40. wuxibiology.com [wuxibiology.com]
- 41. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 42. ijpras.com [ijpras.com]
- 43. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
application of 4-phenyl-2-(2-pyridyl)thiazole in developing kinase inhibitors
An in-depth guide for researchers, scientists, and drug development professionals on the application of the 4-phenyl-2-(2-pyridyl)thiazole scaffold in the discovery and development of novel kinase inhibitors.
Foreword: The Thiazole Scaffold in Kinase Inhibition
Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most important classes of therapeutic targets.[2][3] The development of small molecule kinase inhibitors has revolutionized medicine, with dozens of approved drugs transforming patient outcomes.[1][3]
Within the vast chemical space explored for kinase inhibition, heterocyclic scaffolds are paramount. The thiazole ring, a five-membered aromatic heterocycle containing nitrogen and sulfur, is a "privileged structure" in medicinal chemistry.[4] Its unique electronic properties, ability to engage in hydrogen bonding, and structural rigidity make it an ideal anchor for binding within the ATP pocket of kinases.[4][5] Thiazole-containing compounds have shown remarkable success as inhibitors of a wide range of kinases, including cyclin-dependent kinases (CDKs), Aurora kinases, and B-Raf.[5] This document focuses on a specific, promising scaffold: This compound . By combining the established thiazole core with phenyl and pyridyl moieties, this scaffold presents a versatile platform for developing potent and selective kinase inhibitors.
This guide provides a Senior Application Scientist's perspective on leveraging this scaffold, moving from initial synthesis and screening to cellular validation and early "drug-likeness" profiling. The protocols herein are designed to be self-validating, and the rationale behind key experimental decisions is explained to empower researchers to adapt and innovate.
Section 1: The this compound Scaffold: Synthesis and Rationale
The this compound scaffold is an attractive starting point for kinase inhibitor design. The pyridine ring can act as a hydrogen bond acceptor, interacting with the "hinge" region of the kinase ATP-binding site—a critical interaction for many inhibitors. The phenyl group sits in a position ripe for modification, allowing for the exploration of hydrophobic pockets and the tuning of physicochemical properties.
Rationale for Kinase Targeting
The arrangement of the pyridyl nitrogen and the thiazole core creates a bidentate chelation motif that is well-suited to interact with the kinase hinge. This region forms the backbone of the ATP binding pocket and is a common anchoring point for Type I and Type II kinase inhibitors. The 4-phenyl substituent can be modified to achieve selectivity, as the surrounding regions of the ATP pocket vary significantly between different kinases.
General Synthesis Route: Hantzsch Thiazole Synthesis
A reliable method for synthesizing the core scaffold is the Hantzsch thiazole synthesis.[6] This involves the reaction of a thioamide with an α-haloketone. For the this compound core, this translates to the condensation of 2-pyridinecarbothioamide with a 2-bromo-1-phenylethanone derivative.
Caption: General workflow for Hantzsch synthesis of the core scaffold.
Section 2: Application in Hit Identification and Lead Generation
Once the scaffold is synthesized, the first critical step is to identify which kinases it inhibits and to what extent. This is achieved through a combination of broad screening and targeted dose-response assays.
Initial Hit Identification: Kinase Panel Screening
The most efficient way to identify potential targets is to screen the compound against a large, functionally diverse panel of kinases. This provides a "bird's-eye view" of the compound's activity and initial selectivity profile. However, the true validation of a hit comes from determining its half-maximal inhibitory concentration (IC50).
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a robust, high-throughput method for determining the IC50 value of a test compound by measuring the amount of ADP produced in a kinase reaction.[2][7] Less ADP production corresponds to greater kinase inhibition.
Causality and Self-Validation:
-
Why Luminescence? Assays like ADP-Glo™ are highly sensitive, have a large dynamic range, and are less prone to interference from colored or fluorescent compounds compared to other methods.[8]
-
Controls for Validity:
-
Positive Control (e.g., Staurosporine): A known, potent, non-selective kinase inhibitor ensures the assay system is working correctly.[2]
-
Negative Control (DMSO): The vehicle for the compound, this control defines the 0% inhibition level (maximum kinase activity).
-
"No Kinase" Control: Defines the 100% inhibition level (background signal).
-
Materials:
-
This compound derivative (Test Compound)
-
Kinase of interest (e.g., p38α, ROCK-II)
-
Kinase-specific substrate peptide
-
ATP at or near the Km concentration for the specific kinase
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[2]
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
-
Plate reader with luminescence detection
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a 10-point, 1:3 serial dilution series in DMSO. This logarithmic dilution series is crucial for accurately defining the sigmoidal curve needed for IC50 calculation.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control.
-
Add 2 µL of the kinase (pre-diluted in assay buffer) to each well.
-
Incubate for 15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction starts.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate at 30°C for 60 minutes. The time and temperature should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent. This converts the ADP generated into ATP and provides the luciferase/luciferin for the light-producing reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.
-
Section 3: Application in Lead Optimization: A p38α Case Study
The this compound scaffold is structurally very similar to reported inhibitors of p38 MAP kinase.[9] We can use this as a case study for how to rationally optimize the scaffold to improve potency and selectivity through Structure-Activity Relationship (SAR) studies.
Structure-Activity Relationship (SAR) Exploration
SAR is the iterative process of modifying a compound's chemical structure and measuring the effect on its biological activity.[9][10] For our scaffold, key positions for modification are the phenyl ring and the pyridyl ring.
Caption: Key modification points for SAR studies on the scaffold.
Data-Driven Optimization
By systematically synthesizing and testing analogues, a data table can be constructed to guide further optimization. The goal is to identify substitutions that enhance potency (lower IC50) against the target kinase (e.g., p38α) while decreasing activity against off-target kinases (e.g., a counter-screen target).
| Compound ID | R1 (Phenyl Substitution) | R2 (Pyridyl Position) | p38α IC50 (nM) | Off-Target Kinase IC50 (nM) | Selectivity Index |
| Scaffold-001 | H | 2-pyridyl | 250 | 500 | 2 |
| Scaffold-002 | 4-F | 2-pyridyl | 80 | 640 | 8 |
| Scaffold-003 | 4-OMe | 2-pyridyl | 450 | 700 | 1.6 |
| Scaffold-004 | 3-Cl | 2-pyridyl | 120 | 1200 | 10 |
| Scaffold-005 | 4-F | 3-pyridyl | 300 | 450 | 1.5 |
Table 1: Hypothetical SAR data for optimizing the this compound scaffold against p38α. The Selectivity Index is calculated as (Off-Target IC50 / p38α IC50).
Interpretation:
-
The data suggests that an electron-withdrawing group at the para-position of the phenyl ring (Scaffold-002) improves potency.
-
Moving the substituent to the meta-position (Scaffold-004) also maintains good potency while significantly improving selectivity.
-
Changing the pyridyl isomerism (Scaffold-005) is detrimental to activity, highlighting the importance of the 2-pyridyl moiety for hinge binding.
Section 4: Application in Cellular Models: Proving the Mechanism
A potent compound in a biochemical assay is a great start, but it's meaningless if it doesn't work in a living cell.[11] Cellular assays are essential to confirm that the compound can cross the cell membrane, engage its target in a complex environment, and produce the desired biological effect.[12][13]
Confirming Target Engagement and Downstream Effects
For a p38α inhibitor, cellular validation involves showing that the compound inhibits the phosphorylation of a known downstream substrate, such as MAPK-activated protein kinase 2 (MK2).
Caption: Simplified p38α signaling pathway for cellular assay validation.
Protocol 2: Western Blot Analysis of Downstream Substrate Phosphorylation
This protocol validates target inhibition by measuring the levels of phosphorylated MK2 (p-MK2) in cells treated with the inhibitor.
Causality and Self-Validation:
-
Why Western Blot? It provides a semi-quantitative, visual confirmation of the inhibition of a specific signaling event.
-
Controls for Validity:
-
Stimulated Control (+LPS, +DMSO): Shows the maximum phosphorylation signal.
-
Unstimulated Control (-LPS, +DMSO): Shows the basal level of phosphorylation.
-
Total Protein Loading Control (e.g., β-actin or total MK2): Ensures that any decrease in the p-MK2 signal is due to inhibition, not differences in the amount of protein loaded in each lane.
-
Materials:
-
THP-1 cells (human monocytic cell line)
-
Lipopolysaccharide (LPS) for stimulation
-
Scaffold-004 (or other lead compound)
-
Lysis Buffer, SDS-PAGE gels, and Western blot equipment
-
Primary antibodies: anti-phospho-MK2, anti-total-MK2, anti-β-actin
-
HRP-conjugated secondary antibody and chemiluminescent substrate
Methodology:
-
Cell Treatment:
-
Plate THP-1 cells and allow them to adhere.
-
Pre-treat cells with varying concentrations of Scaffold-004 (e.g., 0.1, 1, 10 µM) or DMSO for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 30 minutes to activate the p38 pathway. Include an unstimulated control.
-
-
Protein Extraction:
-
Wash cells with cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Quantify total protein concentration using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibody (e.g., anti-p-MK2) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply chemiluminescent substrate.
-
-
Data Acquisition and Analysis:
-
Image the blot using a chemiluminescence imager.
-
A dose-dependent decrease in the p-MK2 band intensity, with no change in the total-MK2 or β-actin bands, validates cellular target inhibition.
-
Section 5: Early-Stage ADME Profiling
A compound's journey to becoming a drug depends on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Poor ADME is a major cause of late-stage drug failure. Early in vitro assessment is critical.[14]
Protocol 3: In Vitro Metabolic Stability Assay
This assay assesses how quickly a compound is metabolized by liver enzymes, providing an early indication of its likely in vivo half-life.
Methodology Outline:
-
Incubation: Incubate the test compound (at a low concentration, e.g., 1 µM) with human liver microsomes and NADPH (an essential cofactor for metabolic enzymes) at 37°C.
-
Time Points: Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining.
-
Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½).
Summary Workflow: From Scaffold to Pre-clinical Candidate
The development of a kinase inhibitor is a multi-stage, iterative process. The this compound scaffold serves as a starting point for this journey.
Caption: Integrated workflow for kinase inhibitor development.
References
- Small molecule kinase inhibitors approved by the FDA from 2000 to 2011: a systematic review of preclinical ADME data. (Semantic Scholar) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEa9XE_MOug-EjJIreIMnZzmsTjlOPHP6PnENgON4_HE3dHPDVTq2JMLM9UqOzZVjDKG7URUGeE5CvYIFnPqx7K5wkocUNZilRuCDs0PxU__-o0Pc7_L3936jO42rABinrKbMZlaWixI--q1YeNCs2_IM6RqpE9KTK0dvZ3ShDVDK6jlLmzyvcUvCyXMhIUFdI7774Xmu5Y_8YOqQ2GAVx-XXGVSDuXbfNx7LW5tr6JMOdFpAWYYW_maajB9FITNgdK9_9SU5ROVyhVbS9kiYViE1CQ3Rx6I=]
- Testing kinase inhibitors where it matters: Drug screening in intact cells. (Reaction Biology) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmA24Gp3SYJSDDq-AGvLE-MN-k0apJeq5gIn9MBM6FB7HX5yt8fzaoQxu_o9gCs1-kjctrYNncAYRz5m6mE51f0GnWY2t1yF42wSZDhF6cvErE3VdR1LtlyxrLcGjYZ0mEU5JR5hVjsV0YYvj49oy2nZxxs48A9viSDs0w3bJnNdm1gqMhoqOdoDiMngIaMWMe]
- Application Notes and Protocols for Kinase Activity Assays. (BenchChem) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfD3b14AKgk2GYyfCXNx0C3fkSsygApWD3IFH9aVu5N0Pto2NC3gd3ALbjdT-QQu7hZkxLJ6brYaAm8z22mm705R06S75acAjDS6I-iyreewmNGWEm36iT3c97AScPCaq88K1zJAMCeaTIu8b-nz0SudiX2fSvGccT3JP553hTgvDg5TWtqiY2gPX6O07t6uymbhRXuVEA]
- Cell-based test for kinase inhibitors. (INiTS) [https://vertexaisearch.cloud.google.
- A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from. (SciSpace) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDbSf1r3_qkXU5cH7dFjbO94j5YT3Zl-ToH0C1I_WYxU9qui4enCwovCz90rvv6-iDAp2tVKYDS6b7Th714iSSob_m46BncXFCNfhcBYjoLK17JYQJeYPOw94n693WSv3sJ6tCxbhDjMg1cAuS7flF5nCZIknqcMOscV6FsP2_9UxpzdMHHac32DsVL0LawqnjGvoAGCqXidu6VSsjvCI=]
- A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. (PubMed Central) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgsjF68BbFu7PwvbB5zcGMjSmxoFN4jtAQ0j8rw6YGUb3eSba26Chh6TFf8q5244WTUcuW9ExCirq8LjlUYuRtcbajjhyqoEH81RUjWOJkuI9XzLkfNK4MTqa37cg7CN9YHpayOyQC22cMeD0=]
- Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. (MDPI) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbgBMFwwN-KerFPEscJPs5fYWUSeVVAlJs36tphKJcCarPW1b596t4n3h98j4zYx9YRBngMti7pfKX2l1MVQRxZhBXEOmJzIukg6njF4YCgI8ngemnZgwlxi90F7sPYlAsZE0=]
- A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. (ScienceOpen) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1F1KQMQwRbziA_6eiFvl6ILIy4kuLpTP1rPYOJGyT95rBiDmjV0G5AvbGtiDgbQiPc5IQgffve_HT--kNtu1fkyUIwCWtzdemYgHSEqwBQKE_olZa2GKHXWhw-l-RbDb8VoC0o3PKcAJEBUB50DhBxJcJVXUd9Ti0g70iFAmMicH8M8qxx7VT]
- Small molecule kinase inhibitors approved by the FDA from 2000 to 2011: a systematic review of preclinical ADME data. (PubMed) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMP-vkKeGGg6nJ7MZDruCksCjDwAqZgqh9wxhZ3l_sOmsA3p1dZduD7sMF2OqtIRUObYOOxMfB8RlmVmr4p2PXABpjkQN_L7NwsK0EK4FxlJNZnbhCu4rbiF1A5yKlCe_hnctI]
- Synthesis of 2-pyridyl 4-phenyl-thiazoles The lead structure can be... (ResearchGate) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGA1UzSGrZF8JYRrSeRK21oeSTd9UznQrrovuOuAJ5oNHyAjplNt1XKIpN0PM1aS8XHgcJqm7GOFK7V03epO1-GLwUqIMsZ7lQEzKcRbEltR-uEZPvIWwfwk8lXFPe3Yz1L67fVjgHdEb8dncZUTI7g2pWgNXr8tkE3aYI40-FTlvGpIHOaH0xlloVoK59hbetdxI_N7qTr8BsRsnHw-TufE89If5jsI2rTDVMznv6KV7M7aFK959PF7FjwVh9P7_bk3Fk=]
- Cellular Kinase Target Engagement Assay Service. (Creative Biolabs) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHH13anS9md9dea0D8Ta69g3f6iv-z_zYK2802sAba3UG5cr5jasKHXtxHPxR7x4z7aCKoxEs1MWKVFzCWpS-MW23IGLPFrg6w1Rty-VpO3lNH-5dVSznD-aCvwNJ0yBJSAa9nkSFlAiP81bEMFHTADSwYmzSMS6CLrRKvIfwuzNqgP6z1UR3cZSxs0vHmK8nFqEz8xJEZf]
- Application Notes and Protocols for a Novel Kinase Inhibitor. (BenchChem) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJU2XptexZQdN7gQzf_by2GU4WrtSNiCBOC_MITU58dASpYUwZDGie8Mv-91hsL7aPp1yzJr7ttOSuEyVeG71zBhhjAU2cBiMbYYQv2qGdPEIKCdyZvvMTo7CtmDfEANYqicIAvWTX-9Wc-NFZ4D1QJV8hsCTxWHXJgUZN3SLXDMyiPPI9mrq7sImA-cD8sq0jdKB3Mu2drJE=]
- Structure-Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3- b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. (PubMed) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHudzZ7ZIStMxdWVQYSc53s4U4XfMJFdyHqsEWpMBVP5VAc5o2pPetwwGMLw_ETvnagq-0QyUc0_VX9Itzuvw787SSZ1LUj0TnY7rScCV9lOrthhc9kl-PoPEtfyNXt9-O--O1u]
- Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. (PubMed) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzGDLFAZqiVO4yLADMsThmVOR77TaeyYOrbf4yhUAzRasFxztUlgjhHXbeoibIJhuHJjhgU_JWuuAP_YESbUl0ydJDfyG5KwcseFRIGB8ZzzjXUam35bsE2lkg42KaNN6oe9lW]
- Measuring and interpreting the selectivity of protein kinase inhibitors. (PubMed Central) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFy0807kExEKIYkFViVG2Qe4cd6lUyn-fDSOGwEVGxi2RPHEMQXmmjPNdqGoBxviNWh8DJjjbMtjCZOLuLoBi0fhketXQaJaJqEvQ2q_9Cbg7UB6S_xdOgsglBjzkisFqYk7zYdFEBb7DG5HW4=]
- Kinase assays. (BMG LABTECH) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGosj-DowoTrPXR2hGCc79lxkkqIz-yW7G_uh37DyJ5PwEuJ8vAuRIl47POSGu8DEuUp3Mu6tquUxFU2uK7fY-2fPkH5mq48Z6BFhlE4YP2JIWugrHD2vBTftx8L4QIYYe29rnh4Xz_EyV5BJY=]
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (Celtarys Research) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6NzjXnon8wrtYyFoAbgqoMrXrYeX58xIUrXincWb6Qd2LSU2__1WLvEPa4LqKJ6iHWrb_Y0KlgyVPxh0zBej6mLBpvGOVJDLl3U25nav2s4aOm_4JBFLQM37s5JjN5liRt63vSMN6amjqkBnkDMtBgXL1vhh2jzZ7szBSwNrJ6lOgUreXFQ72tvJXwLaw]
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (RSC Publishing) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNWwrovDAtT9E9CaGiiOs-6fGp3Lmv0sQj6NL0f2mV5JiJZXJYsgTaWW_epglCUKtfwA_SlJuLisOuV6vtgITC1KsKe64raY2uipkUcUBWzbPBiy2-d3tzTbRG33LxDllNZZMlDnNjNdTNmThBiDzL56OLn6fhndHCZgXW]
- Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. (PubMed) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhmcG014S2GFfbf9ot8JvnlDPqOriiRMiJCdba9Rqqvm6DTvzIPWs3XzZ7zZMOb_emfMj-bGOkC5kKsARo7SuXBGOcooXwvh4ms9IUwu7dTJki_ZVOtF8aW0PY07WR8i7c_E1S]
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (RSC Publishing) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaJqN6R34SG9Huniv4uq-WmCmWuL05tALYRdb1d6iBhMy8faP0g7WF7_orpHflF20sR7OGPEXkU7jsjxEYxPbDHvll-zKmfD7lMnEjr9EuTml17oLRWsB0_D0X7Ho4JpahJ5fYYxLSot8zXL_g]
- Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. (Semantic Scholar) [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJkneciXI9sGgM5ttopRJRu7LUY31I61veydbDyhPOK_EWMFNH74MBqpQlxF0wE_xrH1NCRBekwj4KRLgPM-uzfHkQe1FW7l1WQVTeM5lY-gCOVt0-R49JtBqXTWEKbtHzaQVIQ9dqXPLi0mbX8En4ZY7Rj99VoPNqXX5XOyRjfPaYFsAWT3oDuSB5vD-sWnRtga7cSKyjtRgEYZA9Fvb6T5DFBMpIEIIT83LxufizNSl2wLDJpa63zxrbbw==]
Sources
- 1. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. inits.at [inits.at]
- 13. Cellular Kinase Target Engagement Assay - Creative Biolabs [creative-biolabs.com]
- 14. Small molecule kinase inhibitors approved by the FDA from 2000 to 2011: a systematic review of preclinical ADME data - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: A Comprehensive Guide to the Synthesis of 5-Methyl-4-phenyl-2-(2-pyridyl)thiazole for Research Applications
Abstract: This document provides a detailed, research-grade protocol for the synthesis of 5-methyl-4-phenyl-2-(2-pyridyl)thiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Thiazole derivatives are prominent scaffolds in drug discovery, exhibiting a wide range of biological activities, including anticancer and antimycobacterial properties[1][2][3][4]. This guide outlines a robust synthetic strategy based on the classic Hantzsch thiazole synthesis, detailing the preparation of requisite precursors, the main cyclization reaction, and methods for purification and characterization. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the methodology effectively.
Introduction and Synthetic Strategy
The target molecule, 5-methyl-4-phenyl-2-(2-pyridyl)thiazole, is a trisubstituted thiazole. The Hantzsch thiazole synthesis remains one of the most reliable and high-yielding methods for constructing such scaffolds[5][6][7]. This reaction involves the condensation of an α-haloketone with a thioamide.
Our synthetic strategy is a two-step process:
-
Precursor Synthesis: Preparation of the two key building blocks:
-
Pyridine-2-carbothioamide (Thioamide): Synthesized from commercially available 2-picolinamide via thionation.
-
1-Bromo-1-phenylpropan-2-one (α-Haloketone): Synthesized from 1-phenyl-2-propanone (phenylacetone) via α-bromination.
-
-
Hantzsch Cyclization: Condensation of the two precursors in a suitable solvent to yield the final thiazole product.
This approach provides a clear and efficient pathway to the desired compound from readily available starting materials.
Reaction Scheme:
Part A: Precursor Synthesis
Scheme 1: Synthesis of Pyridine-2-carbothioamide and 1-Bromo-1-phenylpropan-2-one.
Part B: Hantzsch Thiazole Synthesis
Scheme 2: Synthesis of 5-methyl-4-phenyl-2-(2-pyridyl)thiazole.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Supplier Notes |
| 2-Picolinamide | C₆H₆N₂O | 122.12 | 1452-77-3 | Reagent grade, ≥98% |
| Lawesson's Reagent | C₁₄H₁₄O₂P₂S₄ | 404.47 | 19172-47-5 | ≥97% |
| Toluene | C₇H₈ | 92.14 | 108-88-3 | Anhydrous, ≥99.8% |
| 1-Phenyl-2-propanone | C₉H₁₀O | 134.18 | 103-79-7 | Reagent grade, ≥98% |
| Bromine (Br₂) | Br₂ | 159.81 | 7726-95-6 | ≥99.5%, handle with extreme care |
| Acetic Acid | CH₃COOH | 60.05 | 64-19-7 | Glacial, ≥99.7% |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Absolute, 200 proof |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Saturated aqueous solution |
| Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Anhydrous |
| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | 230-400 mesh for column chromatography |
Protocol 1: Synthesis of Pyridine-2-carbothioamide
Expertise & Rationale: This protocol employs Lawesson's reagent for the thionation of an amide. This is a standard and highly efficient method for converting carbonyl oxygen to sulfur under relatively mild conditions[8]. Toluene is used as an inert, high-boiling solvent suitable for this reaction.
Procedure:
-
Set up a round-bottom flask equipped with a reflux condenser and a magnetic stir bar under a nitrogen atmosphere.
-
To the flask, add 2-picolinamide (10.0 g, 81.9 mmol) and anhydrous toluene (200 mL).
-
Add Lawesson's reagent (18.2 g, 45.0 mmol, 0.55 eq) portion-wise to the stirred suspension. Caution: The reaction may be exothermic.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Filter the mixture to remove any insoluble byproducts.
-
Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Purify the crude product by recrystallization from ethanol/water to yield pyridine-2-carbothioamide as a yellow crystalline solid.
Protocol 2: Synthesis of 1-Bromo-1-phenylpropan-2-one
Expertise & Rationale: This procedure describes the α-bromination of a ketone. The reaction is performed in acetic acid, which serves as both a solvent and a catalyst. Bromine is a hazardous reagent and must be handled in a fume hood with appropriate personal protective equipment (PPE).
Procedure:
-
To a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a gas outlet connected to a trap (e.g., sodium thiosulfate solution), add 1-phenyl-2-propanone (10.0 g, 74.5 mmol) dissolved in glacial acetic acid (50 mL).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add bromine (11.9 g, 3.8 mL, 74.5 mmol, 1.0 eq) dropwise from the dropping funnel over 30-45 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until the red-brown color of bromine has faded.
-
Carefully pour the reaction mixture into 200 mL of ice-cold water.
-
Extract the aqueous mixture with dichloromethane (3 x 75 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude α-haloketone. This product is often used in the next step without further purification. Note: This compound is a lachrymator.
Protocol 3: Synthesis of 5-Methyl-4-phenyl-2-(2-pyridyl)thiazole
Expertise & Rationale: This is the core Hantzsch thiazole synthesis. The reaction proceeds via an initial S-alkylation of the thioamide's sulfur atom on the α-haloketone, followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring[5][6]. Ethanol is a common and effective solvent for this condensation.
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, dissolve pyridine-2-carbothioamide (5.0 g, 36.2 mmol) in absolute ethanol (100 mL).
-
Add the crude 1-bromo-1-phenylpropan-2-one (approx. 36.2 mmol, 1.0 eq) to the solution.
-
Heat the mixture to reflux (approx. 78 °C) and maintain for 8-12 hours. Monitor the reaction by TLC (Eluent: 30% Ethyl Acetate in Hexane).
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate. A precipitate should form.
-
Filter the solid product using a Büchner funnel and wash the filter cake with cold water.
-
Air-dry the crude solid.
-
Purify the product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the pure fractions and evaporate the solvent to yield 5-methyl-4-phenyl-2-(2-pyridyl)thiazole as a solid.
Workflow Visualization
The overall synthetic workflow can be visualized as a three-stage process: precursor synthesis, the main reaction, and finally, purification and analysis.
Caption: Overall workflow for the synthesis of the target thiazole.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
¹H-NMR: Expected signals would include a singlet for the methyl group, multiplets for the phenyl and pyridyl protons. The absence of the thiazole C5-H proton, which typically appears as a singlet around 7.5-8.5 ppm in related structures, confirms the 5-methyl substitution[9].
-
¹³C-NMR: Signals corresponding to all unique carbon atoms in the molecule should be observed.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product (C₁₅H₁₂N₂S, M.W. = 252.34) should be prominent.
-
Melting Point: A sharp melting point indicates high purity.
Safety and Troubleshooting
-
Safety: Always work in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves. Bromine is highly corrosive and toxic; handle with extreme caution. Lawesson's reagent can release H₂S upon contact with acid; handle in a fume hood.
-
Troubleshooting:
-
Low yield in Protocol 1: Ensure Lawesson's reagent is fresh and the reaction is run under anhydrous conditions.
-
Incomplete reaction in Protocol 3: The α-haloketone can be unstable. Ensure it is used promptly after synthesis. Reaction time may need to be extended; monitor carefully by TLC.
-
Purification difficulties: If the product is difficult to separate from impurities, try alternative recrystallization solvents or a different mobile phase for chromatography.
-
References
- Synthesis of 2-pyridyl 4-phenyl-thiazoles.
- Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. PubMed. [Link]
- Hantzsch Thiazole Synthesis. SynArchive. [Link]
- Synthesis of new 2‐pyridinone and thiazole derivatives containing coumarin moiety.
- Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
- Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. Taylor & Francis Online. [Link]
- Investigation of potent anti-mycobacterium tuberculosis agents derived. Drug Design, Development and Therapy. [Link]
- Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies. RSC Publishing. [Link]
- Thioamide synthesis by thion
Sources
- 1. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. synarchive.com [synarchive.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. mdpi.com [mdpi.com]
- 8. Thioamide synthesis by thionation [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Application Note: A Practical Guide to the Characterization of 4-phenyl-2-(2-pyridyl)thiazole using NMR and Mass Spectrometry
Introduction
4-phenyl-2-(2-pyridyl)thiazole is a heterocyclic compound featuring a central thiazole ring functionalized with a phenyl group at the 4-position and a pyridyl group at the 2-position. This molecular scaffold is of significant interest to researchers in medicinal chemistry and materials science. Derivatives of pyridine-thiazole hybrids have been explored for a range of biological activities, including potential anticancer and antimicrobial properties.[1][2] Given its importance, unambiguous structural confirmation is a critical step in its synthesis and application.
This guide provides a detailed, practical framework for the comprehensive characterization of this compound using two cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, provide step-by-step protocols, and interpret the resulting data to build a complete structural picture.
Molecular Structure and Properties
Part 1: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, we can map the molecular skeleton and deduce the electronic environment of each atom.
Expertise & Rationale: Why NMR is Essential
For a molecule like this compound, NMR is indispensable. ¹H NMR allows us to:
-
Count the number of distinct protons: The integration of each signal corresponds to the number of protons it represents.
-
Determine the electronic environment: The chemical shift (δ) of a proton indicates how shielded or deshielded it is, providing clues about nearby functional groups.
-
Identify neighboring protons: The splitting pattern (multiplicity) of a signal, governed by the coupling constant (J), reveals the number of protons on adjacent carbons.
¹³C NMR complements this by providing a count of unique carbon atoms and their respective chemical environments, confirming the carbon backbone of the molecule.
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized this compound sample.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), inside a clean vial. The choice of solvent is critical; it must dissolve the compound without contributing interfering signals in the ¹H spectrum. CDCl₃ is a common first choice for many organic molecules.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
The analysis should be performed on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for optimal signal dispersion.
-
¹H NMR: Acquire the proton spectrum using standard parameters. A typical spectral width would be 0-12 ppm, with a relaxation delay of 1-5 seconds to ensure accurate signal integration.[4]
-
¹³C NMR: Acquire the carbon spectrum. Due to the low natural abundance of the ¹³C isotope, a greater number of scans is required. A spectral width of 0-200 ppm is generally sufficient to cover all expected carbon signals.[4]
-
NMR Characterization Workflow
Caption: Workflow for Mass Spectrometry-based characterization.
Predicted Mass Spectrum and Fragmentation
-
Molecular Ion Peak: In ESI positive mode, the expected molecular ion will be the protonated species [M+H]⁺.
-
Expected m/z: 239.06 (C₁₄H₁₁N₂S⁺)
-
-
Major Fragmentation Pathways: The fragmentation of pyridyl-thiazole systems often involves cleavage of the bonds connecting the rings or fragmentation within the rings themselves. [5] Table 3: Predicted Major Fragments in ESI-MS/MS
| m/z (Predicted) | Proposed Formula | Proposed Structure / Loss |
| 212.05 | C₁₃H₈N₂S⁺ | Loss of HCN from the pyridine ring |
| 161.04 | C₁₀H₇NS⁺ | Cleavage yielding the phenylthiazole cation |
| 135.04 | C₈H₅S⁺ | Further fragmentation of the phenylthiazole core |
| 104.05 | C₇H₆N⁺ | Phenylnitrile cation from rearrangement |
| 78.05 | C₅H₄N⁺ | Pyridyl cation from cleavage |
The fragmentation pattern serves as a self-validating system. The observation of these specific fragments provides strong, confirmatory evidence for the connectivity of the phenyl, thiazole, and pyridyl moieties.
Conclusion
The structural characterization of this compound can be achieved with high confidence through the synergistic application of NMR spectroscopy and mass spectrometry. NMR provides an intricate map of the proton and carbon framework, while mass spectrometry confirms the molecular weight, elemental composition, and connectivity through predictable fragmentation. The detailed protocols and data interpretation guide presented here offer a robust and reliable methodology for researchers, scientists, and drug development professionals to ensure the identity and purity of this important heterocyclic compound.
References
- Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development. (2013). PubMed. [Link]
- Investigation of potent anti-mycobacterium tuberculosis agents derived. (2022). Drug Design, Development and Therapy. [Link]
- Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. (n.d.).
- Synthesis, molecular docking and QSAR studies of 2, 4-disubstituted thiazoles as antimicrobial agents. (2015). Journal of Applied Pharmaceutical Science. [Link]
- Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. (2019). RSC Advances. [Link]
- Synthesis of 2,4-disubstituted thiazoles. (n.d.).
- Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. (2020). BMC Chemistry. [Link]
- Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (2021). Molecules. [Link]
- Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. (2023). ACS Omega. [Link]
- Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. (2018). Molecules. [Link]
- CuAAC “Click”-Derived Luminescent 2-(2-(4-(4-(Pyridin-2-yl)-1H-1,2,3-triazol-1-yl)butoxy)phenyl)benzo[d]thiazole-Based Ru(II)/Ir(III)/Re(I) Complexes as Anticancer Agents. (2023). Inorganic Chemistry. [Link]
- N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (2018). Research in Pharmaceutical Sciences. [Link]
- 1H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl). (n.d.).
- Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (2006).
- Possible mass fragmentation pattern of compound 3. (n.d.).
- 1 H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand. (n.d.).
- Derivatives of Pyridine and Thiazole Hybrid: Synthesis, DFT, Biological Evaluation via Antimicrobial and DNA Cleavage Activity. (2021).
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2016). International Journal of Organic Chemistry. [Link]
- 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. (2020). Molbank. [Link]
Sources
Application Note: 4-Phenyl-2-(2-pyridyl)thiazole as a Versatile Fluorescent Probe
Introduction: The Power of Tunable Fluorescence in Modern Research
In the realms of cellular biology, drug discovery, and environmental monitoring, the ability to selectively detect and quantify specific analytes is paramount. Fluorescent probes have emerged as indispensable tools, offering high sensitivity and spatiotemporal resolution for visualizing molecular events.[1] Among the diverse array of fluorophores, heterocyclic compounds containing thiazole and pyridine moieties have garnered significant attention due to their unique photophysical properties and coordination capabilities.[2][3]
This application note details the synthesis, characterization, and application of 4-phenyl-2-(2-pyridyl)thiazole, a fluorescent probe with a remarkable capacity for sensing changes in its chemical environment, particularly pH and the presence of metal ions like iron (Fe³⁺).[4] Its fluorescence is based on an intramolecular charge transfer (ICT) mechanism, which can be modulated by protonation or coordination with metal ions, leading to distinct changes in its emission profile.[2] This "turn-on" or ratiometric response makes it a highly valuable tool for researchers in various scientific disciplines.
Chemical Structure and Physicochemical Properties
This compound is a small organic molecule featuring a central thiazole ring functionalized with a phenyl group at the 4-position and a pyridyl group at the 2-position. This specific arrangement of aromatic and heterocyclic rings gives rise to its unique fluorescent properties.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀N₂S | [5] |
| Molecular Weight | 238.31 g/mol | [5] |
| Appearance | Solid | [5] |
| Solubility | Soluble in common organic solvents like DMSO and acetonitrile. | General Knowledge |
Principle of Operation: A Tale of Two States
The fluorescence of this compound is governed by the principles of intramolecular charge transfer (ICT). In its ground state, the molecule possesses a certain electron distribution across its π-conjugated system. Upon excitation with light of an appropriate wavelength, an electron is promoted to a higher energy level, leading to a redistribution of electron density. The subsequent relaxation of the molecule back to its ground state is accompanied by the emission of a photon, which we observe as fluorescence.
The key to the functionality of this compound as a probe lies in the modulation of this ICT process. The nitrogen atom of the pyridyl group can act as a binding site for protons (H⁺) or metal ions. When the probe is in a protonated state or coordinated with a metal ion, the electron-withdrawing nature of the pyridyl ring is enhanced. This "locking" of the conformation alters the energy of the excited state and, consequently, the wavelength and intensity of the emitted light.[4] This change in fluorescence serves as a detectable signal for the presence of the analyte.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Fluorescent Sensing of both Fe(III) and pH Based on this compound and Construction of OR Logic Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
Application Notes & Protocols: A Multi-Tiered Approach for Evaluating the Biological Efficacy of 4-Phenyl-2-(2-pyridyl)thiazole Compounds
Introduction
The 4-phenyl-2-(2-pyridyl)thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide spectrum of biological activities.[1][2] Derivatives of this class have shown significant promise as anticancer, anti-inflammatory, and kinase-inhibiting agents.[3][4][5][6] The evaluation of these compounds requires a systematic, multi-tiered approach to first identify biological activity, then elucidate the mechanism of action, and finally, validate efficacy in a more complex physiological context.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the biological efficacy of novel this compound analogues. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental choices, thereby ensuring data integrity and reproducibility. Our approach progresses from broad initial screenings to highly specific mechanistic and in vivo studies, enabling a robust evaluation of a compound's therapeutic potential.
Figure 1: A multi-tiered workflow for evaluating compound efficacy.
Section 1: Foundational Assays: Cytotoxicity and Antiproliferative Screening
Scientific Rationale
The initial step in evaluating any potential therapeutic compound is to determine its effect on cell viability and proliferation.[7][8] These assays establish a baseline of biological activity and provide the half-maximal inhibitory concentration (IC50), a critical metric for dose-selection in subsequent, more complex experiments.[8] Colorimetric assays like the MTT or XTT assay are widely used due to their robustness, high-throughput capability, and reliance on metabolic activity as an indicator of cell health.[9][10]
Protocol 1.1: MTT Assay for Cell Proliferation and Viability
This protocol measures the metabolic activity of cells by quantifying the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[11]
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)[3]
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom plates
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. Observe the formation of purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC50 value.
Expert Insights & Rationale:
-
Cell Density: Seeding density is critical. Too few cells may lead to weak signal, while too many can result in overgrowth and nutrient depletion, confounding the results.
-
Vehicle Control: The vehicle (e.g., DMSO) concentration must be kept constant across all wells and should not exceed a level that causes toxicity itself (typically <0.5%).
-
Self-Validation: The inclusion of a positive control (a known cytotoxic agent) validates that the assay system can detect antiproliferative effects. Wells with medium only serve to determine the background absorbance.
Data Presentation: IC50 Values
Summarize the results in a clear, concise table.
| Compound ID | Target Cell Line | Incubation Time (h) | IC50 (µM) ± SD |
| Cmpd-A | MCF-7 | 72 | 2.57 ± 0.16 |
| Cmpd-A | HepG2 | 72 | 7.26 ± 0.44 |
| Doxorubicin | MCF-7 | 72 | 0.85 ± 0.09 |
Data is hypothetical and for illustrative purposes, inspired by findings for similar thiazole derivatives.[3]
Section 2: Mechanistic Elucidation: Cell-Based Assays
Once a compound demonstrates significant antiproliferative activity, the next logical step is to investigate how it exerts its effect. This involves a series of assays designed to probe key cellular pathways related to cell death, division, and signaling.
Evaluation of Pro-Apoptotic Activity
Scientific Rationale: Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. A key hallmark of an effective anticancer agent is its ability to induce apoptosis.[12] We can detect apoptosis by identifying key events like the externalization of phosphatidylserine (PS) on the cell membrane (early apoptosis) and the activation of executioner caspases (caspase-3 and -7).[13][14]
Protocol 2.1.1: Annexin V/PI Staining for Apoptosis by Flow Cytometry This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[14][15] Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC).[14] Propidium Iodide (PI) is a fluorescent DNA intercalator that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.[7][16]
Materials:
-
Cells treated with the test compound at its IC50 and 2x IC50 concentrations.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Flow cytometer.
Step-by-Step Methodology:
-
Cell Preparation: Treat cells with the test compound for 24-48 hours. Include a vehicle control and a positive control (e.g., Staurosporine, 1 µM for 4 hours).
-
Cell Collection: Collect both floating and adherent cells. Centrifuge at 500 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[16]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour.
Protocol 2.1.2: Caspase-3/7 Activity Assay This assay provides a quantitative measure of apoptosis by detecting the activity of executioner caspases 3 and 7. Many commercial kits utilize a substrate that, when cleaved by active caspase-3/7, releases a fluorescent or luminescent signal.[17]
Materials:
-
Caspase-Glo® 3/7 Assay System (or similar).
-
White-walled 96-well plates suitable for luminescence.
-
Luminometer.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed and treat cells in a white-walled 96-well plate as described in Protocol 1.1.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents by orbital shaking for 1 minute, then incubate at room temperature for 1-2 hours.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the signal to the vehicle control to determine the fold-increase in caspase activity.
Investigation of Cell Cycle Arrest
Scientific Rationale: Dysregulation of the cell cycle is a fundamental characteristic of cancer.[18] Many chemotherapeutic agents function by inducing cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cells from replicating their DNA and dividing.[3][19] Flow cytometry with PI staining allows for the quantification of DNA content, thereby revealing the distribution of cells across the different phases of the cell cycle (G0/G1, S, G2/M).[20][21]
Protocol 2.2.1: Propidium Iodide Staining for Cell Cycle Analysis This protocol uses the fluorescent dye propidium iodide (PI) which stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in the cell.[18]
Materials:
-
Treated and control cells.
-
Cold 70% ethanol.
-
PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).
-
Flow cytometer.
Step-by-Step Methodology:
-
Cell Collection: Collect approximately 1 x 10⁶ cells per sample after treatment.
-
Fixation: Wash cells with cold PBS, then resuspend the pellet in 1 mL of cold 70% ethanol while gently vortexing. Fix overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash once with cold PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of the PI/RNase A staining solution. The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.[18]
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Use software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase compared to the control indicates cell cycle arrest.
Evaluation of Anti-inflammatory Pathway Modulation
Scientific Rationale: Chronic inflammation is closely linked to cancer development and other diseases. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a master regulator of inflammation.[22] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitor protein, IκBα. Upon stimulation (e.g., by TNF-α), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate pro-inflammatory gene transcription.[22] Thiazole derivatives have been shown to inhibit this pathway.[23]
Figure 2: Inhibition of the canonical NF-κB signaling pathway.
Protocol 2.3.1: NF-κB Luciferase Reporter Assay This is a highly sensitive method to measure NF-κB transcriptional activity.[24][25] It uses a cell line stably or transiently transfected with a plasmid containing a luciferase reporter gene under the control of NF-κB response elements.
Materials:
-
HEK293 or similar cells transfected with an NF-κB luciferase reporter plasmid.
-
TNF-α (or LPS) to stimulate NF-κB activation.
-
Luciferase assay system (e.g., Promega Luciferase Assay System).
-
Luminometer.
Step-by-Step Methodology:
-
Cell Seeding: Seed the reporter cells in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway. Include unstimulated controls and stimulated vehicle-only controls.
-
Cell Lysis: Wash the cells with PBS and lyse them according to the luciferase assay kit protocol.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysate and immediately measure the luminescence with a luminometer.
-
Data Analysis: Normalize the luminescence readings of treated cells to the stimulated vehicle control to calculate the percentage of inhibition.
Evaluation of Kinase Inhibition
Scientific Rationale: Protein kinases are critical regulators of cell signaling, and their dysregulation is a common driver of cancer and inflammation. Many small molecule drugs, including thiazole derivatives, function by inhibiting specific kinases.[6][26] An initial evaluation can be performed using a biochemical assay to measure direct inhibition of a target kinase's enzymatic activity.
Protocol 2.4.1: In Vitro Kinase Inhibition Assay (ADP-Glo™) The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[11] Lower ADP levels in the presence of an inhibitor indicate potent inhibition.
Materials:
-
Recombinant kinase of interest (e.g., VEGFR-2, p38 MAP kinase).[5][6]
-
Kinase-specific substrate.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Luminometer.
Step-by-Step Methodology:
-
Kinase Reaction Setup: In a 384-well plate, add the test compound, the recombinant kinase, and the appropriate substrate/ATP mixture.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP produced into ATP and generate a luminescent signal. Incubate for 30-60 minutes.
-
Data Acquisition: Measure the luminescence.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value.[11][27]
Section 3: In Vivo Efficacy Models
Scientific Rationale: While in vitro and cell-based assays are essential for screening and mechanistic studies, they do not fully replicate the complexity of a living organism.[28] In vivo models are critical for evaluating a compound's efficacy, pharmacokinetics (PK), and potential toxicity in a physiological context before it can be considered for clinical development.[29][30]
Figure 3: Workflow for a typical in vivo anticancer xenograft study.
Protocol 3.1: Anticancer Efficacy in Human Tumor Xenograft Models
This model involves implanting human cancer cells into immunodeficient mice (e.g., athymic nude or SCID mice) to study tumor growth and response to therapy.[29][31]
Materials:
-
Immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old).
-
Human cancer cell line (e.g., MDA-MB-231).
-
Matrigel (optional, to support tumor establishment).
-
Test compound formulated for in vivo administration (e.g., in 0.5% CMC).
-
Calipers for tumor measurement.
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously inject 1-5 million cancer cells, often mixed with Matrigel, into the flank of each mouse.[29]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle Control, Test Compound at 30 mg/kg, Positive Control).
-
Treatment: Administer the compound and controls according to the planned schedule (e.g., daily oral gavage) for a set period (e.g., 21 days).
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.[31] Monitor animal body weight as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) percentage. Tumors can be used for further pharmacodynamic (PD) analysis (e.g., Western blot, IHC).
Protocol 3.2: Anti-inflammatory Efficacy in Carrageenan-Induced Paw Edema Model
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of novel compounds.[4][32]
Materials:
-
Wistar or Sprague-Dawley rats.
-
Carrageenan solution (1% in saline).
-
Test compound formulation.
-
Plethysmometer for measuring paw volume.
Step-by-Step Methodology:
-
Animal Grouping: Divide rats into treatment groups.
-
Compound Administration: Administer the test compound, vehicle, or positive control orally or intraperitoneally.
-
Inflammation Induction: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point.
Conclusion
The systematic evaluation of this compound compounds, progressing from broad phenotypic screening to specific mechanistic and in vivo studies, is paramount for successful drug discovery. This multi-tiered approach ensures that resources are focused on compounds with genuine therapeutic promise. By adhering to these detailed and self-validating protocols, researchers can generate high-quality, reproducible data to confidently assess the biological efficacy of this important class of molecules and advance the most promising candidates toward clinical development.
References
- Jeong, J. H., et al. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention.
- El-Gamal, M. I., et al. (2015). Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors. Drug Design, Development and Therapy.
- Dykes, D. J., et al. (1982). Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. In Vivo Cancer Models.
- Crown Bioscience. (2021). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery.
- MIMETAS. (n.d.). Preclinical Drug Testing Using Xenograft Models.
- Pozarowski, P., & Darzynkiewicz, Z. (2004). Analysis of cell cycle by flow cytometry. Methods in Molecular Biology.
- NanoCellect. (2020). How to Complete Cell Cycle Analysis via Flow Cytometry.
- Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry.
- Lin, Y. M., et al. (2021). Systematic Review of Patient-Derived Xenograft Models for Preclinical Studies of Anti-Cancer Drugs in Solid Tumors. Cancers.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- Gomha, S. M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules.
- Yaremko, N., et al. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. SCIENTIA PHARMACEUTICA.
- Kumar, A., & Ahmad, I. (2023). An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.
- MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Molecules.
- University of Bergen. (n.d.). Protocol IncuCyte® Apoptosis Assay.
- Ali, I., et al. (2024). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). PLOS ONE.
- Riyadh, S. M., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules.
- Singh, K., et al. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega.
- Thayyullathil, F., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of Visualized Experiments.
- Helal, M. H. M., et al. (2013). Synthesis and biological evaluation of some novel thiazole compounds as potential anti-inflammatory agents. European Journal of Medicinal Chemistry.
- Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology.
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Li, W., et al. (2006). Cell-based assays for profiling activity and safety properties of cancer drugs. Journal of Pharmacological and Toxicological Methods.
- van der Worp, H. B., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling.
- Fan, C. W., & Bobbala, S. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. International Journal of Molecular Sciences.
- Diab, M., & El-Gendy, A. O. (2020). Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System. Biomedicines.
- MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Molecules.
- Creative Biolabs. (n.d.). Cell Proliferation Assays.
- Wilson, R. I., et al. (2020). In vitro benchmarking of NF-κB inhibitors. PLOS ONE.
- Inbe, H., et al. (2007). Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Roskoski, R. Jr. (2022). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology.
- ResearchGate. (2012). What methods can be used to detect NF-kB activation?
- Al-Suwaidan, I. A., et al. (2022). Investigation of potent anti-mycobacterium tuberculosis agents derived from 4-phenyl-2-(pyridin-2-yl)thiazole: Synthesis, biological evaluation and molecular docking study. Drug Design, Development and Therapy.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. scilit.com [scilit.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Proliferation Assays - Creative Biolabs [creative-biolabs.com]
- 9. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cell-based assays for profiling activity and safety properties of cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. uib.no [uib.no]
- 18. biocompare.com [biocompare.com]
- 19. nanocellect.com [nanocellect.com]
- 20. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Practical Guide for Live Cell Cycle Analysis in Flow Cytometry - Nordic Biosite [nordicbiosite.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 27. reactionbiology.com [reactionbiology.com]
- 28. xenograft.org [xenograft.org]
- 29. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 30. crownbio.com [crownbio.com]
- 31. karger.com [karger.com]
- 32. biointerfaceresearch.com [biointerfaceresearch.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Phenyl-2-(2-pyridyl)thiazole
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 4-phenyl-2-(2-pyridyl)thiazole. Recognizing that yield optimization is a critical challenge, this document provides in-depth troubleshooting, validated protocols, and the causal reasoning behind key experimental choices. Our goal is to empower you to diagnose issues in your synthesis and systematically improve your outcomes.
Section 1: The Hantzsch Synthesis Pathway: A Mechanistic Overview
The most reliable and widely used method for synthesizing this compound is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the cyclocondensation of an α-haloketone with a thioamide. For our target molecule, the specific reactants are 2-bromoacetophenone (phenacyl bromide) and pyridine-2-carbothioamide.
The reaction proceeds through a series of nucleophilic attack and dehydration steps to form the aromatic thiazole ring. Understanding this mechanism is fundamental to troubleshooting, as it helps predict potential side reactions and points of failure.
Caption: Initial troubleshooting workflow for low yield.
Q2: My TLC shows multiple spots, and the reaction doesn't go to completion. What are the likely side products and how can I prevent them?
A2: A messy reaction profile typically indicates competing side reactions.
-
Unreacted Starting Materials: The most obvious spots. If they persist, it suggests the activation energy is not being overcome or that an inhibitor is present.
-
Solution: Ensure the reaction is heated sufficiently. Refluxing in ethanol (78 °C) is a standard condition. [4]If the reaction stalls, a marginal increase in temperature or prolonged reaction time may be necessary.
-
-
Self-Condensation of 2-Bromoacetophenone: In the presence of base or heat, phenacyl bromide can react with itself to form complex mixtures.
-
Solution: This is less common in the Hantzsch synthesis but can occur if the thioamide is not nucleophilic enough or if its addition is delayed. Ensure both starting materials are mixed before heating.
-
-
Formation of 2-amino-4-phenylthiazole: If you are using thiourea instead of pyridine-2-carbothioamide, you will form this byproduct. This can happen if your thioamide synthesis was incomplete or used thiourea as a sulfur source and it was not fully removed.
-
Solution: Verify the purity of your pyridine-2-carbothioamide by NMR and melting point analysis.
-
Q3: The reaction is clean but the yield is still moderate. How can I optimize the reaction conditions for a higher yield?
A3: Once starting material purity is confirmed, fine-tuning the reaction parameters is the next logical step.
| Parameter | Standard Condition | Optimization Strategy & Rationale |
| Solvent | Ethanol | Ethanol is effective for dissolving the reactants. Other polar, protic solvents like isopropanol can be tested. Aprotic solvents like DMF or acetonitrile may alter the reaction kinetics but can be effective. [5] |
| Temperature | Reflux (~78 °C) | While reflux is standard, running the reaction at a slightly lower temperature (e.g., 60 °C) for a longer duration can sometimes minimize byproduct formation, increasing the isolated yield of the desired product. |
| Reaction Time | 4-12 hours | Monitor the reaction by TLC every 2 hours. The reaction is typically complete when the starting material spots disappear. Pushing the reaction too long after completion can lead to degradation. |
| Catalyst | None (typically) | While the Hantzsch synthesis is often run without a catalyst, some studies report improved yields and shorter reaction times using heterogeneous catalysts like silica-supported tungstosilicic acid or copper silicate. [3][4]This can be an effective strategy if uncatalyzed methods are unsatisfactory. |
Q4: My final product is a persistent oil or is difficult to purify. What are the best purification strategies?
A4: Purification can be challenging, but a systematic approach is effective.
-
Aqueous Workup: After the reaction, pour the mixture over crushed ice or into cold water to precipitate the crude product. [4]Filter the solid. If an oil forms, perform a liquid-liquid extraction with a solvent like ethyl acetate or dichloromethane. Wash the organic layer with a saturated sodium bicarbonate solution (to remove acidic impurities like HBr) and then with brine. [6]
-
Recrystallization: This is the most effective method for purifying a solid product. Ethanol is a common and effective solvent for this class of compounds. [7]The key is to use a minimal amount of hot solvent to dissolve the crude product completely and then allow it to cool slowly.
-
Column Chromatography: If recrystallization fails or the product is an oil, column chromatography is necessary.
-
Stationary Phase: The thiazole ring system can be sensitive to the acidic nature of standard silica gel, potentially causing decomposition on the column. [6]If you observe streaking or product loss, use neutralized silica gel (washed with triethylamine) or switch to a more inert stationary phase like neutral alumina. [6] * Mobile Phase: A gradient system of petroleum ether/ethyl acetate or hexane/ethyl acetate is a good starting point. Determine the optimal solvent system using TLC, aiming for an Rf value of 0.2-0.4 for the product. [6]
-
Section 3: Frequently Asked Questions (FAQs)
-
What is a typical, realistic yield for this synthesis?
-
Can I use 2-chloroacetophenone instead of 2-bromoacetophenone?
-
Yes, the chloro-analogue can be used. However, the C-Br bond is weaker and bromide is a better leaving group than chloride. Therefore, the reaction with 2-bromoacetophenone is typically faster and may proceed under milder conditions, often leading to a better overall yield.
-
-
Is it necessary to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon)?
-
For the standard Hantzsch synthesis, an inert atmosphere is generally not required. The reaction is not particularly sensitive to air or moisture, provided the reagents themselves are dry.
-
Section 4: Optimized Experimental Protocols
These protocols are provided as a validated starting point. Researchers should always perform their own risk assessments before conducting any experiment.
Protocol 4.1: Synthesis of Pyridine-2-carbothioamide
This protocol uses Lawesson's reagent for the thionation of an amide.
-
Combine pyridine-2-carboxamide (1.0 eq) and Lawesson's reagent (0.5 eq) in anhydrous toluene.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting crude solid by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the pure thioamide.
Protocol 4.2: Synthesis and Purification of 2-Bromoacetophenone
This protocol describes the α-bromination of acetophenone.
-
Dissolve acetophenone (1.0 eq) in glacial acetic acid in a flask equipped with a dropping funnel. [8]2. Cool the solution in an ice bath.
-
Slowly add bromine (1.0 eq) dropwise with constant stirring. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Slowly pour the reaction mixture into a beaker of ice-cold water with stirring.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove acetic acid and HBr.
-
Recrystallize the crude solid from methanol to yield pure, white crystals of 2-bromoacetophenone (m.p. 49-51 °C). [8]
Protocol 4.3: Hantzsch Synthesis of this compound
-
In a round-bottom flask, dissolve pyridine-2-carbothioamide (1.0 eq) in absolute ethanol.
-
Add a solution of 2-bromoacetophenone (1.0 eq) in absolute ethanol to the flask.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C).
-
Maintain the reflux for 6-8 hours. Monitor the reaction's completion by TLC (e.g., 7:3 hexane:ethyl acetate), observing the disappearance of the starting material spots.
-
Once complete, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing crushed ice. A solid precipitate should form.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Dry the crude product thoroughly. Proceed with purification as described below.
Protocol 4.4: Purification by Recrystallization
-
Transfer the dried crude product to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol and heat the mixture gently until the solid is completely dissolved.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for 30 minutes to maximize crystallization.
-
Collect the pure crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.
-
Dry the crystals in a vacuum oven. Characterize by ¹H NMR, ¹³C NMR, and melting point analysis.
References
- Ahmed Sabt, Małgorzata Korycka-Machala, Asmaa F Kassem, et al. (2026). Investigation of potent anti-mycobacterium tuberculosis agents derived. Drug Design, Development and Therapy.
- Ahmad Mohammadi-Farani, Alireza Foroumadi, Monireh Rezvani Kashani, Alireza Aliabadi. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. National Institutes of Health (NIH).
- AIP Publishing. (2021). Synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide. AIP Publishing.
- ACS Omega. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Publications.
- Organic Chemistry Portal. Thioamide synthesis by thionation. Organic Chemistry Portal.
- Organic Syntheses. phenacyl bromide - Organic Syntheses Procedure. Organic Syntheses.
- ResearchGate. (n.d.). Synthesis of 2-pyridyl 4-phenyl-thiazoles The lead structure can be... ResearchGate.
- ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate.
- Dhamke, A., et al. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. MDPI.
- Yogi, P., et al. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry.
- CUTM Courseware. (n.d.). Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. CUTM Courseware.
- Ben-M'barek, K., et al. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. National Institutes of Health (NIH).
- BenchChem. (2025). Technical Support Center: Purification of 4-Phenyl-1,2,3-Thiadiazole Derivatives. BenchChem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanobioletters.com [nanobioletters.com]
- 5. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. dovepress.com [dovepress.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
troubleshooting common problems in Hantzsch thiazole synthesis
Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize this robust reaction for the creation of thiazole derivatives. Named after Arthur Hantzsch who first reported it in 1887, this reaction involves the condensation of an α-haloketone with a thioamide and remains a cornerstone of heterocyclic chemistry.[1][2] While known for its reliability and high yields, challenges can arise.[3][4]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven experience.
Part 1: Troubleshooting Common Problems
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.
Q1: My reaction yield is very low, or I've isolated no product. What are the likely causes and how can I fix it?
Low or no yield is one of the most common issues and can stem from several factors, ranging from reagent quality to suboptimal reaction conditions.
Potential Causes & Step-by-Step Solutions:
-
Reagent Quality and Stability:
-
α-Haloketone Instability: These reagents can be lachrymatory and unstable over time, especially if exposed to moisture or light.
-
Troubleshooting Protocol:
-
Verify Purity: Check the purity of the α-haloketone by TLC or ¹H NMR before use. If impurities are detected, consider purification by recrystallization or distillation.
-
Fresh Reagents: Whenever possible, use freshly opened or newly purchased α-haloketones.
-
Proper Storage: Store α-haloketones in a cool, dark, and dry environment, preferably under an inert atmosphere (N₂ or Ar).
-
-
-
Thioamide Instability: Thioamides can be sensitive to hydrolysis, particularly in alkaline aqueous media where they can convert to the corresponding amide.[5] They are also susceptible to epimerization at the α-carbon under basic conditions used in peptide synthesis.[6][7]
-
Troubleshooting Protocol:
-
Assess Purity: Ensure the thioamide is pure and dry.
-
pH Control: Avoid strongly basic conditions during workup if your thioamide is sensitive. A mild base like sodium bicarbonate is often sufficient for neutralization.[8]
-
Solvent Choice: Use anhydrous solvents to prevent hydrolysis. Dichloromethane, benzene, and ethyl acetate are generally safe choices for thioamides.[5]
-
-
-
-
Suboptimal Reaction Conditions:
-
Insufficient Heat: The Hantzsch synthesis often requires thermal energy to overcome the activation barrier for cyclization and dehydration.[8][9]
-
Troubleshooting Protocol:
-
Temperature Screening: Ensure the reaction is heated appropriately. A typical starting point for reactions in methanol or ethanol is reflux temperature (e.g., ~100°C for methanol).[3][9]
-
Microwave Irradiation: For faster reaction times and potentially improved yields, consider using microwave-assisted synthesis.[10][11] This technique can often drive reactions to completion in minutes rather than hours.[11]
-
-
-
Improper Solvent: The choice of solvent is critical and can significantly impact reaction rate and yield.[9]
-
Troubleshooting Protocol:
-
Solvent Optimization: While alcohols like methanol and ethanol are common, explore other options. A mixture of ethanol and water (50/50 v/v) has been shown to be effective and environmentally friendly.[4][12]
-
Solvent-Free Conditions: In some cases, solvent-free reactions can enhance rates and yields.[13]
-
-
-
-
Mechanistic Failures:
-
Inefficient Sₙ2 Attack: The first step of the mechanism is an Sₙ2 reaction where the sulfur of the thioamide attacks the α-carbon of the haloketone.[3][8]
-
Troubleshooting Protocol:
-
Leaving Group: Ensure your α-haloketone has a good leaving group. α-bromoketones are generally more reactive than α-chloroketones.[14]
-
Steric Hindrance: Highly substituted α-haloketones or bulky thioamides may slow down the initial Sₙ2 step. Increased reaction time or temperature may be necessary.
-
-
-
Q2: I am observing significant side product formation. What are these byproducts and how can I suppress them?
Side reactions can compete with the main pathway, reducing the yield and complicating purification.
Common Side Reactions & Mitigation Strategies:
-
Formation of Dimeric Byproducts: The α-haloketone can undergo self-condensation, or the thioamide can react with multiple molecules of the haloketone.
-
Causality: This is often due to incorrect stoichiometry or slow cyclization of the initial intermediate.
-
Mitigation Protocol:
-
Control Stoichiometry: Use a slight excess (e.g., 1.1 to 1.5 equivalents) of the thioamide to ensure the α-haloketone is consumed efficiently in the desired reaction.[3][8]
-
Slow Addition: Add the α-haloketone dropwise to the solution of the thioamide to maintain a low concentration of the haloketone, disfavoring self-condensation.
-
-
-
Formation of Isomeric Products: When using N-monosubstituted thioureas, condensation can lead to two different regioisomers.[15]
-
Causality: The reaction pathway can change depending on the pH. In neutral solvents, the reaction typically yields 2-(N-substituted amino)thiazoles. However, under acidic conditions, a mixture including 3-substituted 2-imino-2,3-dihydrothiazoles can form.[15][16]
-
Mitigation Protocol:
-
pH Control: For selective synthesis of 2-(N-substituted amino)thiazoles, perform the reaction in a neutral solvent like ethanol or methanol.[15]
-
Acid-Catalyzed Isomerization: If the imino-dihydrothiazole is the desired product, conducting the reaction in an acidic medium (e.g., 10M HCl in ethanol) can favor its formation.[15][16]
-
-
Part 2: Frequently Asked Questions (FAQs)
Q3: What is the general mechanism of the Hantzsch thiazole synthesis?
The reaction proceeds through a well-established multi-step pathway:[17]
-
Nucleophilic Attack (Sₙ2): The sulfur atom of the thioamide acts as a nucleophile and attacks the α-carbon of the haloketone, displacing the halide.[8]
-
Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon of the ketone.[3]
-
Dehydration: A molecule of water is eliminated to form a 4-hydroxy-4,5-dihydrothiazole intermediate.
-
Aromatization: The final step involves the loss of a proton and the hydroxyl group (as another water molecule) or loss of HX to form the stable, aromatic thiazole ring.[3][8]
Caption: Core mechanism of the Hantzsch thiazole synthesis.
Q4: Do I need a catalyst for this reaction?
The classic Hantzsch synthesis often proceeds without a catalyst, especially when heated.[3][13] However, modern variations frequently employ catalysts to improve reaction efficiency, shorten times, and enable milder conditions.[9]
| Catalyst Type | Example | Typical Conditions | Yield Range | Reference |
| Heterogeneous Acid | Silica-supported tungstosilicic acid | Conventional heating or ultrasonic irradiation | 79-90% | [4][12] |
| Organocatalyst | Asparagine | 80°C in DMSO | Good to Excellent | [14] |
| Oxidant | Iodine (I₂) | 80°C in DMSO | Good to Excellent | [14] |
Q5: How should I purify my final thiazole product?
Purification strategy depends on the physical properties of the product and the nature of any impurities.
-
Precipitation and Filtration: Many thiazole products, particularly 2-aminothiazoles, are poorly soluble in water.[3]
-
Standard Protocol:
-
After the reaction is complete, cool the mixture to room temperature.[3]
-
Pour the reaction mixture into a beaker containing a weak base solution (e.g., 5% Na₂CO₃ or saturated NaHCO₃) to neutralize the HBr or HCl salt that often forms initially.[8]
-
The neutral thiazole product will often precipitate as a solid.[8]
-
Collect the solid by suction filtration, wash the filter cake with water, and air-dry.[3] This crude product is often pure enough for characterization.[3]
-
-
-
Silica Gel Chromatography: If precipitation does not yield a pure product, column chromatography is the next step.
-
Eluent System: A common mobile phase is a mixture of ethyl acetate and hexanes.[3] The exact ratio should be determined by TLC analysis.
-
Q6: How can I monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) is the most common method.
-
Workflow:
-
Prepare a TLC plate spotting your α-haloketone, thioamide, and a co-spot of both.
-
As the reaction proceeds, take small aliquots and spot them on the plate.
-
Monitor the disappearance of the starting materials and the appearance of a new spot corresponding to the product.
-
A suitable mobile phase, such as 50% ethyl acetate in hexane, can be used for visualization under UV light.[3]
-
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review.
- Chem Help Asap. Hantzsch Thiazole Synthesis.
- Bouherrou, et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI.
- A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (Year not specified).
- SynArchive. Hantzsch Thiazole Synthesis.
- BenchChem. Optimizing Hantzsch thiazole synthesis reaction conditions.
- Bouherrou, et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH.
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021).
- Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.
- ChemHelpASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube.
- Review of the synthesis and biological activity of thiazoles. (2020). Taylor & Francis Online.
- Wang, Z. (2010). Hantzsch Thiazole Synthesis. Comprehensive Organic Name Reactions and Reagents.
- Mechanism of Hantzsch Thiazole Synthesis. (Year not specified). ResearchGate.
- New methods for the rapid synthesis of thiazoles. (2023). University of Sussex - Figshare.
- BenchChem Technical Support Team. (2025). Hantzsch Thiazole Synthesis: Technical Support Center. BenchChem.
- One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2025). ResearchGate.
- Thiazole synthesis. (Year not specified). Organic Chemistry Portal.
- Reaction mechanism of Hantzsch thiazole synthesis. (Year not specified). ResearchGate.
- Thiazole is an aromatic five membered heterocyclic compound. (Year not specified). CUTM Courseware.
- Microwave-assisted Hantzsch thiazole synthesis. (Year not specified). NIH.
- Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. (Year not specified). ChemRxiv.
- A Bottom-Up Approach To Preserve Thioamide Residue Stereochemistry during Fmoc Solid-Phase Peptide Synthesis. (2019).
- Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Royal Society of Chemistry.
- Thiazole formation through a modified Gewald reaction. (2015).
- Stability of thioamides?. (2013).
- Contemporary Applications of Thioamides and Methods for Their Synthesis. (Year not specified).
- Hansen, T. N., & Olsen, C. A. Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv.
Sources
- 1. synarchive.com [synarchive.com]
- 2. scribd.com [scribd.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Item - New methods for the rapid synthesis of thiazoles - University of Sussex - Figshare [sussex.figshare.com]
- 11. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thiazole synthesis [organic-chemistry.org]
- 14. bepls.com [bepls.com]
- 15. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity | Semantic Scholar [semanticscholar.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for 4-Phenyl-2-(2-pyridyl)thiazole Synthesis
Welcome to the Technical Support Center for the synthesis of 4-phenyl-2-(2-pyridyl)thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this important synthetic transformation. The methodologies described herein are grounded in established chemical principles to ensure reliability and reproducibility in your laboratory.
I. Reaction Overview: The Hantzsch Thiazole Synthesis
The most common and reliable method for synthesizing this compound is the Hantzsch thiazole synthesis. This reaction involves the condensation of pyridine-2-carbothioamide with an α-haloketone, typically 2-bromoacetophenone (phenacyl bromide).[1][2] The reaction proceeds via an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[1]
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials and their respective stoichiometry?
A1: The primary starting materials are pyridine-2-carbothioamide and 2-bromoacetophenone. A slight excess of the thioamide (1.1 to 1.2 equivalents) is sometimes used to ensure the complete consumption of the more expensive and lachrymatory α-haloketone. However, a 1:1 molar ratio is often sufficient for good conversion.
Q2: Which solvent is optimal for this reaction?
A2: Ethanol is the most commonly employed solvent for the Hantzsch synthesis of pyridylthiazoles, often leading to high yields.[3] Other polar protic solvents such as methanol or isopropanol can also be effective. The choice of solvent can influence reaction time and temperature requirements.
Q3: What is the ideal reaction temperature and duration?
A3: The reaction is typically carried out at reflux temperature of the chosen solvent (e.g., ~78 °C for ethanol).[3] Reaction times can vary from a few hours to overnight. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the point of completion.
Q4: Is a catalyst necessary for this reaction?
A4: The traditional Hantzsch synthesis does not strictly require a catalyst. However, the reaction can be facilitated by the addition of a mild base to neutralize the HBr formed during the reaction, which can drive the equilibrium towards the product. In some variations of the Hantzsch synthesis, catalysts like silica-supported tungstosilisic acid have been used to improve yields and reaction times, particularly in one-pot multicomponent reactions.[4]
Q5: What are the expected yield and purity of the final product?
A5: Under optimized conditions, yields for the synthesis of this compound can be quite high, often in the range of 80-95%. The crude product obtained after workup is often of high purity, but recrystallization or column chromatography may be necessary to remove any residual starting materials or byproducts.
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and provides practical solutions.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting & Optimization |
| Poor Quality Starting Materials | Ensure the purity of both pyridine-2-carbothioamide and 2-bromoacetophenone. 2-Bromoacetophenone can degrade over time, especially if exposed to light and moisture.[5] It is advisable to use freshly opened or purified reagents. |
| Suboptimal Reaction Temperature | The reaction generally requires heating to overcome the activation energy of the cyclization and dehydration steps.[6] If the reaction is proceeding slowly at a lower temperature, gradually increasing the heat to the reflux temperature of the solvent is recommended. Monitor for any potential decomposition at higher temperatures using TLC. |
| Incorrect Solvent | While ethanol is a reliable choice, if yields are consistently low, a solvent screen with other polar protic solvents like methanol or isopropanol may be beneficial.[6] |
| Incomplete Reaction | Monitor the reaction progress closely using TLC. If the reaction stalls, a slight excess of one of the reactants (typically the thioamide) can be added. Extended reaction times may also be necessary. |
Problem 2: Formation of Side Products and Impurities
| Potential Cause | Troubleshooting & Optimization |
| Self-condensation of 2-bromoacetophenone | This can occur under basic conditions. Ensure that if a base is used, it is added cautiously, or consider running the reaction under neutral conditions initially. |
| Formation of Isomeric Byproducts | While less common with pyridine-2-carbothioamide, the reaction of α-haloketones with N-monosubstituted thioureas can sometimes yield isomeric products under acidic conditions.[7][8] Maintaining neutral or slightly basic conditions can help ensure the desired regioselectivity. |
| Presence of Unreacted Starting Materials | If TLC indicates the presence of starting materials in the crude product, purification is necessary. Unreacted pyridine-2-carbothioamide can often be removed by washing the crude product with a dilute acid solution. 2-bromoacetophenone can be removed by recrystallization or column chromatography. |
Problem 3: Difficulties in Product Isolation and Purification
| Potential Cause | Troubleshooting & Optimization |
| Product Oiling Out Instead of Precipitating | If the product separates as an oil upon addition of water, try cooling the mixture in an ice bath and scratching the inside of the flask with a glass rod to induce crystallization. If this fails, extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane), dry the organic layer, and concentrate under reduced pressure. The resulting crude material can then be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography. |
| Product Contamination with Salts | If a base was used during the work-up, inorganic salts may co-precipitate with the product. Thoroughly wash the filtered solid with deionized water to remove any soluble salts.[6] |
| Co-elution during Column Chromatography | If impurities are difficult to separate by column chromatography, try using a different solvent system with a different polarity or consider using a different stationary phase (e.g., alumina instead of silica gel). |
IV. Experimental Protocols
A. Synthesis of this compound
This protocol is a generalized procedure based on the Hantzsch thiazole synthesis.
Materials:
-
Pyridine-2-carbothioamide
-
2-Bromoacetophenone (Phenacyl bromide)
-
Ethanol, absolute
-
Saturated sodium bicarbonate solution
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve pyridine-2-carbothioamide (1.0 eq) in absolute ethanol.
-
To this solution, add 2-bromoacetophenone (1.0 eq).
-
Heat the reaction mixture to reflux and maintain this temperature with stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate as the mobile phase). The reaction is typically complete within 3-6 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water.
-
Slowly add a saturated solution of sodium bicarbonate with stirring until the mixture is neutral or slightly basic (pH 7-8).
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid with copious amounts of cold deionized water to remove any inorganic salts.
-
Allow the solid to air dry or dry in a vacuum oven at a low temperature.
-
For further purification, the crude product can be recrystallized from ethanol.
B. Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few more minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
V. Data Presentation
Table 1: Optimization of Reaction Conditions
| Parameter | Condition | Observation/Rationale | Reference |
| Solvent | Ethanol | Generally provides high yields and is a good solvent for both reactants. | [3] |
| Methanol | Also a viable option, may require slightly different reaction times. | [1] | |
| DMF/Dioxane | Can be used, but may require more rigorous purification. | ||
| Temperature | Reflux (~78 °C in Ethanol) | Provides sufficient energy for the reaction to proceed at a reasonable rate without significant decomposition. | [3] |
| Catalyst | None (classic method) | The reaction proceeds well without a catalyst. | [1] |
| Mild Base (e.g., NaHCO₃) | Can be used to neutralize the HBr byproduct and may improve yield. | ||
| Work-up | Precipitation in water | The product is generally insoluble in water, allowing for easy isolation. | [9] |
VI. Visualizations
A. Hantzsch Thiazole Synthesis Mechanism
Caption: Reaction mechanism for the Hantzsch synthesis of this compound.
B. Experimental Workflow
Caption: A typical experimental workflow for the synthesis and purification.
VII. Safety and Handling
-
2-Bromoacetophenone (Phenacyl bromide): This compound is a lachrymator and is corrosive. It can cause severe skin burns and eye damage.[10][11] It is also toxic if swallowed, in contact with skin, or if inhaled.[12] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Pyridine-2-carbothioamide: This compound may be harmful if swallowed and can cause skin and serious eye irritation.[13] It may also cause an allergic skin reaction. Standard laboratory PPE should be worn when handling this reagent.
-
General Precautions: The reaction should be performed in a well-ventilated area. Avoid inhalation of vapors and contact with skin and eyes. In case of accidental exposure, seek immediate medical attention.
VIII. Alternative Synthetic Routes
While the Hantzsch synthesis is the most direct and common method, other named reactions can also be employed for the synthesis of the thiazole core, which could be adapted for this specific target molecule. These include:
-
Cook-Heilbron Synthesis: This method involves the reaction of an α-aminonitrile with carbon disulfide.
-
Gabriel Synthesis of Thiazoles: This involves the cyclization of α-acylaminoketones.
These alternative routes are generally less direct for the synthesis of this compound compared to the Hantzsch method.
IX. References
-
Hossain, M. F., Dey, S., Das, A., Yadav, R. N., & Paul, A. K. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. ResearchGate. Retrieved from [Link]
-
Boumoud, B., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1533. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pyridine-2-carbothioamide. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. Retrieved from [Link]
-
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). 2-Pyridinecarbothioamide. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
-
Sharma, A., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization study for the synthesis of unusual Hantzsch product 2-arylpyridine via Hantzsch reaction. Retrieved from [Link]
-
YouTube. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological activity of 4″-substituted-2-(4′-formyl-3′-phenylpyrazole)-4-phenyl thiazole. Retrieved from [Link]
-
Sharma, A., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. Retrieved from [Link]
-
Guchhait, S. K., et al. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Chemistry & Chemical Technology, 16(4), 521-527. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Ali, S. H., & Sayed, A. R. (2020). Review of the synthesis and biological activity of thiazoles. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 837-864. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and biological activity of 4″-substituted-2-(4′-formyl-3′-phenylpyrazole)-4-phenyl thiazole. Retrieved from [Link]
-
Shawali, A. S., et al. (2017). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 22(3), 423. Retrieved from [Link]
-
ResearchGate. (n.d.). Phenacyl Bromide: A Versatile Organic Intermediate for Synthesis of Heterocyclic Compounds. Retrieved from [Link]
-
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
Sabt, A., et al. (2023). Investigation of potent anti-mycobacterium tuberculosis agents derived from pyridine scaffold targeting InhA: Design, synthesis, biological evaluation and molecular docking studies. Drug Design, Development and Therapy, 17, 1-18. Retrieved from [Link]
-
Molecules. (2014). Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating and Simultaneous Real-Time Monitoring by Raman Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening. Retrieved from [Link]
-
Gilon, C., et al. (2012). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Journal of visualized experiments : JoVE, (68), e4234. Retrieved from [Link]
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nanobioletters.com [nanobioletters.com]
- 4. mdpi.com [mdpi.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity | Semantic Scholar [semanticscholar.org]
- 9. youtube.com [youtube.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. Pyridine-2-carbothioamide | C6H6N2S | CID 1549499 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Phenyl-2-(2-pyridyl)thiazole
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 4-phenyl-2-(2-pyridyl)thiazole. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific purification challenges associated with this heterocyclic compound. The protocols and insights provided are based on established chemical principles and field-proven techniques.
Introduction to Purification Challenges
This compound is commonly synthesized via the Hantzsch thiazole synthesis, which involves the condensation of 2-bromoacetophenone with pyridine-2-carbothioamide. While this reaction is generally efficient, the purification of the final product can present several challenges. These may include the removal of unreacted starting materials, separation from side products, and handling the compound's specific physicochemical properties. This guide will walk you through these challenges with practical solutions.
A general workflow for the synthesis and purification is outlined below.
Caption: General workflow for the synthesis and purification of this compound.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the purification of this compound in a question-and-answer format.
Question 1: After the initial workup, my crude product is a dark, oily residue instead of a solid. How should I proceed?
Answer:
It is not uncommon for crude products to be oily due to the presence of residual solvents, unreacted starting materials, or low-melting point impurities. Here is a systematic approach to handle this issue:
-
Solvent Removal: Ensure all solvents from the extraction step (e.g., ethyl acetate, dichloromethane) are thoroughly removed under reduced pressure. Heating the flask gently in a warm water bath can aid this process.
-
Aqueous Wash: Dissolve the oil in a suitable organic solvent like dichloromethane and wash it with a saturated sodium bicarbonate solution, followed by brine. This can help remove acidic impurities and residual water-soluble reagents[1]. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate again.
-
Attempt to Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the oil's surface. This can create nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure product, add it to the oil to induce crystallization.
-
Trituration: Add a small amount of a non-polar solvent in which the product is insoluble (e.g., hexanes or petroleum ether) and stir vigorously. This can sometimes cause the oil to solidify.
-
-
Proceed to Chromatography: If the product remains an oil, column chromatography is the most effective next step for purification[1].
Question 2: I am having trouble with the recrystallization of my product. It either "oils out" or the recovery is very low. What can I do?
Answer:
"Oiling out" occurs when the solid melts in the hot solvent instead of dissolving, or when the solution becomes supersaturated and the solute comes out as a liquid rather than a solid upon cooling. Here are some solutions for common recrystallization problems:
-
For Oiling Out:
-
Increase Solvent Volume: Your solution may be too concentrated. Add more of the hot solvent to fully dissolve the oil, then allow it to cool slowly[2].
-
Use a Mixed-Solvent System: If a single solvent is problematic, a mixed-solvent system can be effective. Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble, like ethanol or dichloromethane). Then, while heating, add a "poor" solvent (one in which it is less soluble, like hexanes or water) dropwise until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify the solution, and then allow it to cool slowly[3][4].
-
-
For Low Recovery:
-
Minimize Hot Solvent: Use only the minimum amount of hot solvent necessary to dissolve the solid. Using an excess will result in a significant portion of your product remaining in the mother liquor upon cooling[1].
-
Ensure Proper Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals and improves recovery[1].
-
Check Solubility: The reported recrystallization solvent for this compound is ethanol. If your recovery is low, it might be due to the compound having a higher than expected solubility in cold ethanol. Consider a mixed solvent system to reduce its solubility at low temperatures.
-
Question 3: My purified product has a melting point lower than the reported 198°C. What are the likely impurities?
Answer:
A low or broad melting point is a strong indicator of impurities. In the Hantzsch synthesis of this compound, the most common impurities are:
-
Unreacted Starting Materials: 2-Bromoacetophenone and pyridine-2-carbothioamide.
-
Side Products: Under certain conditions, particularly acidic environments, the Hantzsch synthesis can sometimes yield isomeric byproducts[5].
-
Oxidized Byproducts: Dihydropyridine derivatives formed during the synthesis can sometimes be oxidized to the corresponding pyridine, which can be an impurity[5].
To remove these, a second purification step is recommended. If recrystallization was your first step, column chromatography is a good second option.
| Compound/Impurity | Typical Properties | Removal Strategy |
| This compound | Solid, MP ~198°C | Desired Product |
| 2-Bromoacetophenone | Solid, lachrymator | Column Chromatography, Recrystallization |
| Pyridine-2-carbothioamide | Solid | Column Chromatography, Recrystallization |
| Isomeric Byproducts | Varies | Column Chromatography, Preparative HPLC |
Question 4: I am performing column chromatography, but my compound is streaking on the TLC plate and giving poor separation on the column. What is causing this?
Answer:
Streaking on TLC and poor separation for nitrogen-containing compounds like this compound is often due to the interaction of the basic pyridine nitrogen with the acidic silanol groups on the surface of the silica gel. This leads to strong adsorption and tailing of the spot.
Solution: Deactivate the Silica Gel
You can neutralize the acidic sites on the silica gel by adding a small amount of a base to your eluent system.
-
Develop an appropriate eluent system: A good starting point for this compound would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Aim for an Rf value of 0.2-0.4 for your product on a standard TLC plate[1].
-
Add Triethylamine (TEA): To your chosen eluent system, add 0.5-1% triethylamine. For example, if your eluent is 70:30 Hexane:Ethyl Acetate, you would add 1 mL of TEA to 99 mL of this mixture.
-
Run the column: Use this modified eluent to run your column. The TEA will compete with your compound for the acidic sites on the silica, resulting in sharper bands and better separation[5][6].
Caption: Troubleshooting workflow for column chromatography issues.
Frequently Asked Questions (FAQs)
Q1: What is a reliable, step-by-step protocol for recrystallizing this compound?
A1: Based on literature and general lab practice, here is a robust protocol:
-
Solvent Selection: Ethanol is a reported solvent for recrystallization.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling (using a hot plate or steam bath) with stirring until the solid is completely dissolved. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum. The expected melting point of the pure compound is approximately 198°C.
Q2: What if both recrystallization and standard column chromatography fail to provide a pure product?
A2: If you are dealing with a complex mixture of impurities that have similar polarities to your product, more advanced techniques may be necessary:
-
Preparative Thin-Layer Chromatography (Prep TLC): For small-scale purifications (typically <100 mg), preparative TLC can be an excellent option. The crude mixture is applied as a band onto a thick silica plate, which is then developed in an appropriate solvent system. The band corresponding to the desired product (visualized under UV light) is scraped off, and the compound is extracted from the silica with a polar solvent like ethyl acetate or methanol[7][8].
-
Preparative High-Performance Liquid Chromatography (Prep HPLC): For larger quantities or very difficult separations, preparative HPLC offers high resolution. A reversed-phase C18 column is often used for polar compounds. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape[9][10].
Q3: How do I confirm the purity and identity of my final product?
A3: A combination of analytical techniques should be used:
-
Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot on the TLC plate.
-
Melting Point (MP): A sharp melting point close to the literature value (198°C) is a good indicator of purity. Impurities will typically cause the melting point to be lower and broader.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most definitive method for structural confirmation. The spectra should be clean, with all peaks assignable to the product's structure and with correct integrations for ¹H NMR.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
By following these guidelines, researchers can effectively navigate the purification challenges of this compound and obtain a product of high purity for their downstream applications.
References
- University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
- Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
- BenchChem. (2025).
- An efficient RP-HPLC method for UV/mass triggered purification of bis-thiazol-2-amine derivatives. (2022). Journal of Pharmaceutical and Biomedical Analysis, 210, 114567.
- Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation.
- Teledyne ISCO. (n.d.). The Power of Preparative HPLC Systems.
- University of Rochester, Department of Chemistry. (n.d.). How To: Run a Prep TLC.
- Nichols, L. (2022). 7.
- MIT OpenCourseWare. (n.d.). 8.
- ResearchGate. (n.d.). Synthesis of 2-pyridyl 4-phenyl-thiazoles.
- Hantzsch reaction: synthesis and characterization of some new 1,4-dihydropyridine derivatives as potent antimicrobial and antioxidant agents. (2011). European Journal of Medicinal Chemistry, 46(12), 5859-5868.
- Reddit. (2024).
- ACS Publications. (n.d.). Solvent-Free Heterocyclic Synthesis. Chemical Reviews.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Synthesis New and Novel Aryl Thiazole Deriv
- Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. (n.d.).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017). Molecules, 22(10), 1673.
- Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
- Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silic
- Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4-phenyl-1,2,3-thiadiazole via the Hurd-Mori Reaction.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development, 20(4), 689-710.
- Investigation of potent anti-mycobacterium tuberculosis agents derived. (n.d.).
- ResearchG
- EPFL. (n.d.).
- The Royal Society of Chemistry. (n.d.). Synthesis of 2-(5'-phenylthien-2'-yl)benzothiazole.
- Synthesis of dicationic diarylpyridines as nucleic-acid binding agents. (n.d.).
- ResearchGate. (n.d.). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II.
- Hantzsch reaction: synthesis and characterization of some new 1,4-dihydropyridine derivatives as potent antimicrobial and antioxidant agents. (2011). European Journal of Medicinal Chemistry, 46(12), 5859-5868.
- Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. (2023). Molecules, 28(12), 4758.
- ResearchGate. (n.d.). (PDF) Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX.
- Sigma-Aldrich. (n.d.). 4-Phenyl-2-(p-tolyl)thiazole.
- Sigma-Aldrich. (n.d.). 4-Phenyl-2-(3-pyridyl)thiazole.
- Sigma-Aldrich. (n.d.). 4-phenyl-2-(4-pyridyl)thiazole.
- N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evalu
- Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. (2025). Future Medicinal Chemistry.
- Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. (n.d.).
- Syntheses and structures of spontaneously resolved (2S)-2-phenyl-3-(thiazol-2-yl)-2,3,5,6-tetrahydro-4H-1,3-thiazin-4-one and racemic 2-(furan-2-yl). (2025).
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chromatography [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. organomation.com [organomation.com]
- 8. How To [chem.rochester.edu]
- 9. youtube.com [youtube.com]
- 10. Base Deactivated HPLC Column Definition - HPLC Primer [mtc-usa.com]
Technical Support Center: Synthesis of 4-Phenyl-2-(2-pyridyl)thiazole
Welcome to the technical support guide for the synthesis of 4-phenyl-2-(2-pyridyl)thiazole. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing the Hantzsch thiazole synthesis for this target molecule. Here, we move beyond simple protocols to address the nuanced challenges and side reactions that can arise during the experiment. Our goal is to provide you with the causal understanding and practical solutions needed to troubleshoot your synthesis effectively, ensuring high yield and purity.
The synthesis of this compound is most commonly achieved via the Hantzsch thiazole synthesis, a robust condensation reaction between an α-haloketone and a thioamide.[1][2] In this specific case, the reactants are 2-bromo-1-phenylethanone and pyridine-2-carbothioamide. While the reaction is generally high-yielding, its success is contingent on the quality of the starting materials, precise control of reaction conditions, and an understanding of potential side reactions.[1][3]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for this synthesis?
A1: The reaction proceeds via the classic Hantzsch thiazole synthesis pathway. It begins with a nucleophilic attack (SN2 reaction) from the sulfur atom of pyridine-2-carbothioamide on the α-carbon of 2-bromo-1-phenylethanone.[1][3] This is followed by an intramolecular cyclization where the thioamide nitrogen attacks the ketone carbonyl. The resulting intermediate then undergoes dehydration to form the aromatic thiazole ring.[3] The aromaticity of the final product is a significant thermodynamic driving force for the reaction.[3]
Q2: My overall yield is consistently low. What are the most common initial factors to check?
A2: Low yield is a frequent issue that can typically be traced back to one of three areas:
-
Purity of Starting Materials: Both 2-bromo-1-phenylethanone and pyridine-2-carbothioamide can degrade or contain impurities that inhibit the reaction.
-
Reaction Conditions: Sub-optimal temperature, reaction time, or solvent choice can lead to incomplete conversion or the formation of side products.
-
Work-up and Purification: Product may be lost during the isolation phase, especially if the pH is not controlled correctly during precipitation.
Q3: The final product is a dark oil or a discolored solid, not the expected crystalline product. What causes this?
A3: Discoloration is almost always due to impurities and side products. This can range from unreacted starting materials to polymeric tars formed at elevated temperatures. Common colored impurities include those arising from the self-condensation of the α-haloketone or decomposition of the thioamide. A detailed troubleshooting guide for identifying and mitigating these is provided below.
Troubleshooting Guide: Side Reactions & Experimental Pitfalls
This section addresses specific problems you may encounter during the synthesis. Each entry details the potential cause, the underlying chemical mechanism, and actionable solutions.
Problem 1: Reaction Failure or Stalling (Low Conversion)
Q: I've mixed my reagents, and after the recommended reaction time, TLC analysis shows mostly unreacted starting materials. What's wrong?
A: Possible Cause 1A: Degradation of 2-Bromo-1-phenylethanone
-
Expertise & Causality: 2-Bromo-1-phenylethanone is a reactive α-haloketone and a lachrymator. It is susceptible to hydrolysis back to acetophenone if exposed to moisture, and it can undergo self-condensation or decomposition upon prolonged storage, especially if exposed to light or impurities. The presence of these contaminants will reduce the concentration of the active reagent, thereby stalling the reaction.
-
Troubleshooting & Validation:
-
Verify Purity: Before starting the reaction, run a quick ¹H NMR or TLC of your 2-bromo-1-phenylethanone. For TLC, use a mobile phase like 20% ethyl acetate in hexanes. The presence of multiple spots indicates impurity. In the NMR, look for the characteristic singlet of the -CH₂Br protons.
-
Purification: If impure, the ketone can be recrystallized from a suitable solvent like ethanol.
-
Storage: Store 2-bromo-1-phenylethanone in a tightly sealed container, protected from light, and in a cool, dry place.
-
A: Possible Cause 1B: Poor Quality of Pyridine-2-carbothioamide
-
Expertise & Causality: The thioamide is the nucleophilic component in the first step. Its purity is paramount. It is often synthesized from 2-cyanopyridine via thionation.[4] Incomplete conversion during its synthesis can leave residual 2-cyanopyridine, which is unreactive in the Hantzsch synthesis. Furthermore, thioamides can be susceptible to hydrolysis, especially if stored improperly.
-
Troubleshooting & Validation:
-
Purity Check: Verify the melting point of your thioamide. A broad or depressed melting point suggests impurities. Confirm its identity and purity via NMR spectroscopy.
-
Drying: Ensure the thioamide is thoroughly dry before use, as moisture can promote hydrolysis and interfere with the main reaction. Drying in a vacuum oven at a mild temperature is recommended.
-
A: Possible Cause 1C: Sub-optimal Reaction Conditions
-
Expertise & Causality: The cyclization and dehydration steps of the Hantzsch synthesis have significant activation energy barriers and often require thermal promotion.[3] Running the reaction at too low a temperature will result in a very slow reaction rate, while insufficient time will lead to incomplete conversion.
-
Troubleshooting & Validation:
-
TLC Monitoring: Do not rely solely on a prescribed reaction time. Monitor the reaction's progress by TLC, observing the disappearance of the starting materials and the appearance of the product spot.
-
Optimize Conditions: If the reaction is stalling, a modest increase in temperature or extending the reaction time may be necessary. A summary of typical conditions is provided below.
-
| Parameter | Recommended Range | Rationale |
| Solvent | Ethanol, Methanol | Protic solvents that readily dissolve the starting materials.[1] |
| Temperature | 60°C to Reflux | Provides sufficient energy for cyclization and dehydration without causing excessive decomposition. |
| Time | 2 - 6 hours | Typically sufficient for completion, but should always be confirmed by TLC monitoring. |
| Stoichiometry | 1.0 : 1.1 (Ketone:Thioamide) | A slight excess of the thioamide can help drive the reaction to completion.[3] |
Problem 2: Identification of Unexpected Side Products
Q: My reaction worked, but I've isolated a significant side product. My mass spectrum shows a peak at m/z 270. What could this be?
A: Possible Side Product 2A: 2,2'-Thiobis(1-phenylethanone)
-
Expertise & Causality: This side product (C₁₆H₁₄O₂S, MW ≈ 270.35 g/mol ) can arise from the reaction of two molecules of 2-bromo-1-phenylethanone with a sulfide source. This sulfide source can be hydrogen sulfide (H₂S) impurity, which can sometimes be present in thioamides, or result from the decomposition of the thioamide itself under harsh conditions.
-
Troubleshooting & Validation:
-
Use High-Purity Thioamide: Ensure your pyridine-2-carbothioamide is of high purity and free from sulfur-related impurities.
-
Control Temperature: Avoid excessive heating, as this can accelerate the decomposition of the thioamide.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (N₂ or Ar) can sometimes mitigate side reactions caused by atmospheric moisture or oxygen.
-
Q: My crude NMR spectrum is messy and shows aliphatic signals that don't correspond to the product or starting materials. What's happening?
A: Possible Side Product 2B: Favorskii Rearrangement Products or Aldol Adducts
-
Expertise & Causality: In the presence of a base (sometimes used in Hantzsch variations, or if the thioamide is sufficiently basic), α-haloketones can undergo side reactions. The Favorskii rearrangement can occur, leading to ester or acid derivatives after workup. More commonly, the base can deprotonate the α-carbon of the starting acetophenone (if hydrolysis of the bromoketone occurs), leading to aldol condensation products.
-
Troubleshooting & Validation:
-
Avoid Strong Bases: The Hantzsch synthesis typically does not require a strong external base; the thioamide itself is usually basic enough to facilitate the reaction. Avoid adding bases like NaOH, NaH, or alkoxides unless a specific protocol requires it.
-
pH Control during Work-up: The standard work-up involves pouring the reaction mixture into a mild base solution (e.g., Na₂CO₃) to neutralize the HBr formed and precipitate the product.[1] Ensure the pH does not become excessively high.
-
Visualized Reaction and Troubleshooting Workflows
Core Reaction Mechanism
The following diagram illustrates the accepted mechanism for the Hantzsch synthesis of this compound.
Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism.
Troubleshooting Flowchart
Use this decision tree to diagnose common issues in your synthesis.
Sources
how to increase the solubility of 4-phenyl-2-(2-pyridyl)thiazole for biological assays
Technical Support Center: Solubility Enhancement for 4-phenyl-2-(2-pyridyl)thiazole
Welcome to the technical support guide for this compound and related poorly soluble compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome solubility challenges encountered during biological assays. The inherent hydrophobicity of the phenyl and thiazole ring structures often leads to poor aqueous solubility, a critical hurdle for obtaining reliable and reproducible experimental data. This guide provides a systematic, question-and-answer approach to effectively solubilize this compound for your in vitro and in vivo research needs.
Frequently Asked Questions & Troubleshooting Guides
Q1: I have a new batch of this compound. What is the absolute first step I should take before using it in my aqueous assay buffer?
A1: The foundational step is to prepare a high-concentration stock solution in a suitable organic solvent. Direct dissolution in aqueous buffers will almost certainly fail due to the compound's lipophilic nature. Creating a concentrated organic stock allows you to introduce the compound into the final assay medium at a very high dilution, minimizing the solvent's impact.
Expert Insight: Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent due to its powerful solubilizing capacity and miscibility with water.[1] However, it's crucial to remember that DMSO can have biological effects of its own, including cytotoxicity and differentiation induction, typically at concentrations above 0.5% (v/v).[1] Always run a vehicle control (assay buffer with the same final concentration of DMSO) to ensure the observed effects are from your compound, not the solvent.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh out the required amount of this compound powder. (Molecular Weight can be found on the supplier's documentation).
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Solubilization: Vortex vigorously. If necessary, gently warm the solution in a 37°C water bath and/or sonicate for 5-10 minutes to ensure complete dissolution. Visually inspect for any remaining particulate matter against a light source.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and moisture absorption. Store at -20°C or -80°C for long-term stability.
Q2: My compound precipitates out of solution when I dilute the DMSO stock into my aqueous assay buffer. What is the simplest method to fix this?
A2: The first and most straightforward technique to try is the use of co-solvents. When your compound crashes out upon dilution, it means the final concentration of DMSO is too low to maintain solubility in the highly polar aqueous environment. A co-solvent works by reducing the overall polarity of the solvent system, making it more "hospitable" to hydrophobic molecules.[2]
Expert Insight: This method is popular for initial screening assays due to its simplicity.[2] However, co-solvents can be cytotoxic or interfere with enzyme kinetics at higher concentrations.[3][4] Therefore, it is critical to determine the maximum tolerable concentration of any co-solvent in your specific assay system. Polyethylene glycol 400 (PEG 400) and propylene glycol (PG) are often better tolerated in cell-based assays than ethanol.[3]
Table 1: Common Co-solvents for Biological Assays
| Co-solvent | Typical Starting Concentration (v/v) in Final Assay Medium | Key Considerations |
| Ethanol | 1-5% | Can cause protein denaturation at higher concentrations.[5] |
| Propylene Glycol (PG) | 1-10% | Generally well-tolerated; often used in parenteral formulations.[3] |
| Polyethylene Glycol 400 (PEG 400) | 1-10% | Good solubilizing power and generally low toxicity.[3][6] |
| Glycerol | 5-20% | High viscosity; may be less effective for highly nonpolar compounds. |
Protocol 2: Co-solvent Screening
-
Preparation: Prepare several versions of your aqueous assay buffer, each containing a different co-solvent from Table 1 at a range of concentrations (e.g., 1%, 2%, 5%, 10%).
-
Dilution: While vortexing the co-solvent-containing buffer, slowly add your DMSO stock solution dropwise to reach the desired final compound concentration.
-
Observation: Let the solution stand at the assay temperature for 15-30 minutes. Visually inspect for any signs of precipitation (cloudiness, Tyndall effect, visible particles).
-
Validation: Once you find a condition that maintains solubility, run a vehicle control with the buffer containing both DMSO and the co-solvent to check for any background effects on your assay.
Caption: Workflow for troubleshooting precipitation using co-solvents.
Q3: The required co-solvent concentration is toxic to my cells or inhibits my enzyme. What is a more biocompatible alternative?
A3: Cyclodextrin-based solubilization is the ideal next step. Cyclodextrins (CDs) are cyclic oligosaccharides that act as molecular hosts. They possess a hydrophilic exterior, which ensures water solubility, and a hydrophobic internal cavity. Poorly soluble molecules like this compound can become encapsulated within this cavity, forming an "inclusion complex" that is readily soluble in aqueous media.[7][8][9]
Expert Insight: This method is significantly less likely to cause cytotoxicity or interfere with protein function compared to co-solvents or surfactants.[1][9] Chemically modified CDs, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD), are preferred over native β-cyclodextrin due to their much higher aqueous solubility and improved safety profiles.[10]
Table 2: Comparison of Commonly Used Cyclodextrins
| Cyclodextrin Type | Key Advantage | Typical Concentration |
| β-Cyclodextrin (β-CD) | Low cost | Limited by low water solubility (~1.85 g/100mL) |
| Hydroxypropyl-β-CD (HP-β-CD) | High water solubility, low toxicity | 1-10% (w/v) |
| Sulfobutylether-β-CD (SBE-β-CD) | High water solubility, very low toxicity | 1-20% (w/v) |
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex
-
CD Solution: Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v) in your assay buffer or purified water.
-
Compound Addition: Add the powdered this compound directly to the CD solution. Alternatively, for difficult compounds, first dissolve the compound in a minimal amount of a volatile solvent like ethanol or methanol, add it to the CD solution, and then remove the organic solvent via evaporation or lyophilization.
-
Complexation: Stir or shake the mixture vigorously at room temperature or with gentle heating (40-50°C) for several hours (4-24 hours) to allow for efficient complex formation.
-
Clarification: Centrifuge or filter the solution (using a 0.22 µm filter) to remove any undissolved compound. The clear supernatant is your stock solution of the inclusion complex.
-
Quantification: It is highly recommended to determine the final concentration of the solubilized compound in the supernatant using a validated analytical method like HPLC-UV.
Caption: Stepwise guide for selecting a solubilization strategy.
References
- Drug Dev Deliv. (2024). Investigation of potent anti-mycobacterium tuberculosis agents derived. [Link]
- ACS Omega. (2025). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. [Link]
- protocols.io. (2023). Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs. [Link]
- National Institutes of Health (NIH). (n.d.). Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory. [Link]
- National Institutes of Health (NIH). (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. [Link]
- MDPI. (n.d.).
- Research Journal of Pharmacognosy. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines. [Link]
- Journal of Chemical and Pharmaceutical Research. (2024).
- National Institutes of Health (NIH). (n.d.).
- National Institutes of Health (NIH). (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. [Link]
- ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. [Link]
- ResearchGate. (2025).
- ResearchGate. (n.d.). Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs v1. [Link]
- ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays. [Link]
- ResearchGate. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
- Taylor & Francis Online. (n.d.).
- Formula Botanica. (2024).
- Pharmaceutical Technology. (n.d.).
- Bio-protocol. (n.d.). Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs. [Link]
- Journal of Chemical and Pharmaceutical Research. (2024). Formulation and Evaluation of Nanoparticle-Based Systems for Enhanced Drug Solubility and Bioavailability. [Link]
- Taylor & Francis Online. (n.d.). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. [Link]
- SAGE Journals. (n.d.). In Vitro Enzyme Inhibition. [Link]
- Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
- National Institutes of Health (NIH). (2018). The Use of Surfactants to Solubilise a Glucagon Analogue. [Link]
- ResearchGate. (2024).
- ACS Publications. (2020). Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs. [Link]
- Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]
- National Institutes of Health (NIH). (n.d.).
- Google Patents. (n.d.). Methods for making liposomes containing hydrophobic drugs.
- Dove Press. (2024). Nanotechnology & Poorly Soluble Drugs. [Link]
- National Institutes of Health (NIH). (n.d.). Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. [Link]
- Avicenna Journal of Medical Biochemistry. (n.d.). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. [Link]
- Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. [Link]
- ResearchGate. (n.d.).
- National Institutes of Health (NIH). (n.d.). 4-Phenylurazole. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpbr.in [ijpbr.in]
- 3. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Technical Support Center: Enhancing Reproducibility in 4-Phenyl-2-(2-pyridyl)thiazole Experiments
Welcome to the technical support center for 4-phenyl-2-(2-pyridyl)thiazole. This resource is designed for researchers, medicinal chemists, and drug development professionals to address common reproducibility challenges encountered during the synthesis, purification, and application of this compound. Our goal is to provide you with in-depth, scientifically grounded troubleshooting guides and frequently asked questions to ensure the success and reliability of your experiments.
Troubleshooting Guide: From Synthesis to Application
This guide is structured in a question-and-answer format to directly address specific issues you may encounter. Each section provides a detailed analysis of the problem, potential causes, and a step-by-step protocol for resolution.
Issue 1: Low or No Yield in the Hantzsch Thiazole Synthesis of this compound
Question: I am attempting to synthesize this compound via the Hantzsch synthesis by reacting 2-acetylpyridine with phenacyl bromide to form an intermediate, followed by reaction with a thioamide source, but my yields are consistently low or I obtain no product. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields in the Hantzsch synthesis are a common issue and can typically be traced back to reagent quality, reaction conditions, or the stability of intermediates. The general reaction, a variation of the Hantzsch thiazole synthesis, involves the reaction of an α-haloketone with a thioamide.[1] In this case, you are reacting 2-pyridinecarboxamide (as a precursor to the thioamide) with 2-bromo-1-phenylethan-1-one (phenacyl bromide).
Workflow for Hantzsch Thiazole Synthesis
Caption: General workflow for the synthesis of this compound.
Potential Causes and Troubleshooting Steps:
-
Poor Quality of Thioamide: The synthesis of 2-pyridinethioamide from 2-pyridinecarboxamide using reagents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) is a critical first step. Incomplete thionation will result in unreacted amide, which will not participate in the cyclization.
-
Validation: Before starting the main reaction, confirm the purity of your 2-pyridinethioamide using ¹H NMR or melting point analysis.
-
Protocol: Ensure the thionation reaction is carried out under anhydrous conditions, as moisture can decompose the thionating agents. Refluxing in an appropriate solvent like toluene or dioxane is common.
-
-
Instability of α-Haloketone: 2-Bromo-1-phenylethanone is a lachrymator and can degrade upon exposure to moisture or light.
-
Validation: Check the purity of the phenacyl bromide. If it has a yellowish or brownish color, it may be impure.
-
Protocol: Use freshly opened or purified phenacyl bromide. If necessary, recrystallize from a suitable solvent like ethanol.
-
-
Suboptimal Reaction Conditions: The cyclocondensation step is sensitive to temperature and solvent.
-
Solvent Choice: Ethanol is a common solvent, but if you are experiencing low yields, consider switching to a higher-boiling polar aprotic solvent like N,N-dimethylformamide (DMF), which can improve the solubility of reactants and facilitate the reaction.[2]
-
Temperature Control: The reaction is typically run at reflux. Ensure your reaction temperature is appropriate for the chosen solvent.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require several hours to go to completion.[2]
-
Optimized Reaction Protocol Table:
| Parameter | Recommended Condition | Rationale & Citation |
| Thioamide Synthesis | 2-Pyridinecarboxamide + 0.5 eq. Lawesson's reagent in anhydrous toluene, reflux for 4-6h. | Lawesson's reagent is a mild and effective thionating agent. Anhydrous conditions prevent reagent decomposition. |
| Cyclocondensation | 1 eq. 2-Pyridinethioamide + 1.1 eq. 2-Bromo-1-phenylethanone in absolute ethanol. | A slight excess of the electrophile can drive the reaction to completion. Ethanol is a good solvent for both reactants.[2] |
| Temperature | Reflux (approx. 78 °C for ethanol). | Provides the necessary activation energy for the cyclization reaction. |
| Monitoring | TLC with a mobile phase such as ethyl acetate/hexane (e.g., 30:70). | Allows for tracking the consumption of starting materials and the formation of the product.[2] |
Issue 2: Product Purification Challenges - Oily Product or Ineffective Recrystallization
Question: After the reaction work-up, I have an oily crude product, or my attempts at recrystallization result in poor recovery or an impure solid. How can I effectively purify this compound?
Answer:
Purification is a critical step for obtaining a product with the high purity required for biological assays and analytical characterization. The physical properties of your crude product (oily vs. solid) and its solubility will dictate the best purification strategy.
Troubleshooting Purification Workflow
Caption: Decision workflow for purifying this compound.
1. Addressing an Oily Crude Product:
An oily product often indicates the presence of residual solvent or low-melting impurities.
-
Initial Step: Try to induce crystallization by dissolving the oil in a minimal amount of a hot solvent (like ethanol or isopropanol) and then cooling it slowly, perhaps with scratching the inside of the flask with a glass rod. Seeding with a previously obtained pure crystal can also help.
-
Liquid-Liquid Extraction: If crystallization fails, perform a liquid-liquid extraction. Dissolve the oil in a solvent like dichloromethane or ethyl acetate. Wash the organic layer with a dilute aqueous solution of sodium bicarbonate (to remove acidic impurities) and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3] This should yield a solid or a more purified oil amenable to crystallization or chromatography.
2. Optimizing Recrystallization:
If recrystallization is yielding poor results, a systematic approach to solvent selection is necessary. The ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble even when hot.
| Solvent System | Suitability |
| Ethanol or Methanol | Often a good starting point for moderately polar compounds.[4] |
| Isopropanol | Similar to ethanol but may offer different solubility characteristics. |
| Ethyl Acetate/Hexane | A good two-solvent system. Dissolve in hot ethyl acetate and add hexane until turbidity appears, then cool. |
| Toluene | For less polar compounds. |
3. Column Chromatography:
If recrystallization fails, column chromatography is the most reliable method for purification.
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh) is standard.
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is a good starting point. Begin with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity. The product, being moderately polar, should elute at an intermediate polarity. Monitor the fractions by TLC.
Issue 3: Inconsistent Results in Biological Assays
Question: I have a batch of this compound that shows variable activity in my biological assays (e.g., cytotoxicity, enzyme inhibition). What could be causing this lack of reproducibility?
Answer:
Inconsistent biological activity is a serious issue, often stemming from impurities in the compound, degradation, or issues with its formulation in the assay medium.
Potential Causes and Solutions:
-
Purity of the Compound: Even small amounts of highly active impurities can lead to misleading results.
-
Validation: Confirm the purity of your compound using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) is ideal for assessing purity (aim for >95%). ¹H NMR can reveal the presence of proton-bearing impurities.
-
Solution: If impurities are detected, re-purify the compound using the methods described in the previous section.
-
-
Compound Stability and Storage: Thiazole derivatives can be susceptible to degradation over time, especially if not stored correctly.
-
Protocol: Store the solid compound in a cool, dark, and dry place, preferably under an inert atmosphere (argon or nitrogen). For long-term storage, consider keeping it at -20 °C.
-
Stock Solutions: Prepare stock solutions in an appropriate solvent (like DMSO) and store them at -20 °C or -80 °C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Solubility Issues in Assay Buffer: Poor solubility of the compound in the aqueous assay buffer can lead to precipitation and inconsistent effective concentrations.
-
Validation: After diluting your DMSO stock solution into the final assay buffer, visually inspect for any cloudiness or precipitate.
-
Solution: If solubility is an issue, you can try:
-
Including a small percentage of a co-solvent like ethanol or Tween-80 in the final assay medium (ensure the solvent itself does not affect the assay).
-
Using a different formulation approach, such as complexation with cyclodextrins.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR chemical shifts for this compound?
A1: While the exact shifts depend on the solvent and instrument, you can expect the aromatic protons to appear in the range of δ 7.0-9.0 ppm. The thiazole proton will likely be a singlet in the δ 7.5-8.5 ppm region. The protons of the phenyl and pyridyl rings will show characteristic splitting patterns (doublets, triplets, or multiplets). For a similar compound, 4-phenyl-2-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)thiazole, aromatic protons were observed between δ 7.33 and 8.64 ppm.[4]
Q2: How can I confirm the identity of my synthesized product?
A2: A combination of analytical techniques is recommended for unambiguous structure confirmation.
-
Mass Spectrometry (MS): To confirm the molecular weight. High-Resolution Mass Spectrometry (HRMS) is preferred for confirming the elemental composition.[4]
-
¹H and ¹³C NMR: To confirm the carbon-hydrogen framework and connectivity.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
Q3: What is the best way to monitor the progress of the Hantzsch synthesis reaction?
A3: Thin Layer Chromatography (TLC) is the most convenient method. Use a silica gel plate and a mobile phase like 30% ethyl acetate in hexane. Spot the starting materials (thioamide and α-haloketone) and the reaction mixture side-by-side. The reaction is complete when the starting material spots have disappeared and a new, typically lower Rf, product spot is prominent.
Q4: My final product is colored, is this normal?
A4: Many thiazole derivatives are pale yellow solids.[2][4] A faint yellow color is generally acceptable. However, a dark brown or black color often indicates the presence of impurities or decomposition products, and further purification is strongly recommended.
References
- Mohammadi-Farani, A., Foroumadi, A., Kashani, M. R., & Aliabadi, A. (Year not available). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents.
- (2026, January 08). Investigation of potent anti-mycobacterium tuberculosis agents derived. Drug Design, Development and Therapy. [Link]
- (2021, March 07). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
- (Year not available). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. MDPI. [Link]
- (2025, January 20). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)
- (2025, August 07). Conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening.
- (Year not available). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC - NIH. [Link]
- (2023, February 22). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega. [Link]
- (Year not available). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
- (2019, January 19). synthesis of thiazoles. YouTube. [Link]
- (Year not available). (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives.
- (Year not available). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]
- (2015, May 26). conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening.
- (Year not available). Synthesis and biological activity of 4 -substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. Journal of Chemical and Pharmaceutical Research. [Link]
- (Year not available). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. [Link]
- (Year not available).
- (Year not available). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PMC - NIH. [Link]
- (2022, June 15). (PDF) Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents.
Sources
Technical Support Center: Refining the Synthetic Route to 4-Phenyl-2-(2-pyridyl)thiazole Derivatives
This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for the synthesis of 4-phenyl-2-(2-pyridyl)thiazole derivatives. Drawing from established literature and practical experience, this document addresses common challenges and provides robust troubleshooting strategies to streamline your experimental workflow and enhance success rates.
Overview of the Primary Synthetic Route: The Hantzsch Thiazole Synthesis
The most reliable and widely adopted method for constructing the this compound scaffold is the Hantzsch thiazole synthesis.[1][2][3][4][5][6] This reaction involves the condensation of an α-haloketone, typically a substituted 2-bromoacetophenone, with pyridine-2-carbothioamide.[2][7] The reaction proceeds via a nucleophilic attack of the thioamide's sulfur on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[7][8][9]
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part 1: Synthesis of Precursors
The quality of your starting materials is paramount to the success of the final condensation step.
Question 1: My synthesis of 2-bromoacetophenone from acetophenone is giving low yields and multiple byproducts. How can I improve this?
Answer: This is a common issue often stemming from over-bromination or unwanted side-chain reactions. Here are key factors to consider:
-
Control of Brominating Agent Addition: The dropwise addition of bromine, often dissolved in a suitable solvent like methanol or acetic acid, at a low temperature (0-5°C) is crucial to prevent the formation of dibrominated and other side products.[10]
-
Solvent Choice: While various solvents can be used, methanol with a catalytic amount of acid (like HCl) can facilitate the reaction through acid-catalyzed enolization, leading to selective side-chain bromination.[10] Dichloromethane is another effective solvent for this transformation.[11]
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC). Stop the reaction as soon as the starting acetophenone is consumed to minimize the formation of impurities.
-
Purification: The crude 2-bromoacetophenone can often be purified by recrystallization from a suitable solvent like ethanol.
Question 2: I'm struggling with the synthesis of pyridine-2-carbothioamide. What are the most reliable methods?
Answer: There are several effective methods for preparing pyridine-2-carbothioamide. The choice often depends on the available starting materials and scale.
-
From 2-Cyanopyridine: This is a widely used and efficient method. It involves the reaction of 2-cyanopyridine with a source of hydrogen sulfide, such as NaHS or by bubbling H₂S gas through the reaction mixture.[12] The reaction is typically carried out in a basic solvent like pyridine mixed with ethanol.[12]
-
Using Phosphorus Pentasulfide: Another approach involves the thionation of pyridine-2-carboxamide using a thionating agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[13]
Experimental Protocol: Synthesis of Pyridine-2-carbothioamide from 2-Cyanopyridine [12]
-
In a three-necked flask equipped with a stirrer, gas inlet, and reflux condenser, dissolve 2-cyanopyridine in a mixture of pyridine and ethanol.
-
At room temperature, bubble a slow stream of hydrogen sulfide gas through the stirred solution. The reaction is exothermic and may require cooling with a water bath.
-
Monitor the reaction by TLC until completion (typically 4-6 hours).
-
Once complete, stop the H₂S flow and purge the system with nitrogen to remove excess gas.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Dissolve the crude solid in water and acidify with dilute hydrochloric acid to precipitate the pure thioamide.
-
Filter the precipitate, wash with cold water, and then with a small amount of cold diethyl ether.
-
Dry the solid over anhydrous sodium sulfate to yield pure pyridine-2-carbothioamide.
Part 2: The Hantzsch Thiazole Synthesis: Core Reaction Troubleshooting
Question 3: My Hantzsch reaction is sluggish or not proceeding to completion. What can I do?
Answer: Several factors can influence the rate and completeness of the Hantzsch synthesis.
-
Temperature: The reaction often requires heating. Refluxing in a suitable solvent like ethanol or methanol is common. Microwave irradiation has also been shown to significantly reduce reaction times and improve yields in some cases.[14]
-
Solvent: The choice of solvent is critical. While ethanol and methanol are standard, other solvents like 1-butanol, 2-propanol, or even water have been used successfully.[1][3] Solvent-free conditions have also been reported to be effective.
-
Catalyst: While the classic Hantzsch synthesis can proceed without a catalyst, modern variations often employ one to enhance efficiency. Acid catalysts are commonly used. For instance, silica-supported tungstosilisic acid has been shown to give high yields.[1][3]
-
Reagent Purity: Impurities in either the α-haloketone or the thioamide can lead to side reactions and lower yields. Ensure your starting materials are of high purity.
Table 1: Comparison of Reaction Conditions for Hantzsch Thiazole Synthesis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | Ethanol/Water (50/50) | 1-Butanol | Solvent-free |
| Temperature | Reflux | Reflux | 100°C |
| Catalyst | Silica supported tungstosilisic acid | None | None |
| Typical Yield | 79-90%[1][3] | Moderate to Good | Good |
| Notes | "Green" conditions, catalyst is reusable.[1][3] | Higher boiling point may drive reaction to completion. | Environmentally friendly, may require higher temperatures. |
Question 4: I am observing the formation of unexpected isomers. How can I control the regioselectivity?
Answer: When using N-monosubstituted thioureas, there is a possibility of forming two different regioisomers. The reaction conditions can influence the outcome. In neutral solvents, the reaction typically yields the 2-(N-substituted amino)thiazoles.[15] However, under acidic conditions, a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles can be formed.[15] For the synthesis of this compound, where an unsubstituted thioamide (pyridine-2-carbothioamide) is used, this is less of a concern.
Question 5: What are the common side products, and how can I minimize their formation?
Answer: Side reactions can lower the yield of your desired product.
-
Hydrolysis of α-haloketone: 2-Bromoacetophenone can be sensitive to moisture and can hydrolyze back to acetophenone, especially under basic conditions or prolonged heating in aqueous media.[16] Ensure your reagents and solvents are dry.
-
Self-condensation of α-haloketone: Under certain conditions, the α-haloketone can undergo self-condensation.
-
Decomposition of thioamide: Thioamides can be unstable, especially at high temperatures. Avoid unnecessarily prolonged reaction times.
Workflow for Optimizing Hantzsch Thiazole Synthesis
Caption: A workflow diagram for troubleshooting and optimizing the Hantzsch thiazole synthesis.
Part 3: Work-up and Purification
Question 6: My work-up procedure is complicated, and I'm losing product. Is there a standard, efficient method?
Answer: A straightforward work-up can often be employed.
-
After the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing a dilute solution of a weak base, such as 5% sodium carbonate or sodium bicarbonate solution.[7] This will neutralize the hydrobromide salt of the thiazole product that may have formed, causing the free base to precipitate.[9]
-
Stir for a short period to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with water to remove any inorganic salts.
-
Air-dry the solid product.[7]
Question 7: The crude product is still impure after precipitation. What are the best purification techniques?
Answer:
-
Recrystallization: This is often the most effective method for purifying the solid product. Common solvents for recrystallization include ethanol, methanol, or mixtures of solvents like ethyl acetate/hexanes.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A gradient of ethyl acetate in hexanes is a good starting point for elution.
Part 4: Characterization
Question 8: What are the key spectroscopic signatures I should look for to confirm the structure of my this compound derivative?
Answer:
-
¹H NMR: Expect to see a characteristic singlet for the C5-proton of the thiazole ring.[2] The aromatic protons of the phenyl and pyridyl rings will appear as multiplets in the aromatic region of the spectrum.[2]
-
¹³C NMR: The carbon signals for the thiazole, phenyl, and pyridyl rings will be present in the aromatic region.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight of your product should be observed.[2]
-
FTIR: Look for characteristic peaks for C=N and C=C stretching vibrations.[1]
Hantzsch Thiazole Synthesis Mechanism
Caption: The reaction mechanism for the Hantzsch synthesis of this compound.
References
- An In-depth Technical Guide to the Synthesis and Characterization of 2-Pyridinecarbothioamide - Benchchem.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - MDPI.
- 2-Pyridinecarbothioamide - Pipzine Chemicals.
- Optimizing Hantzsch thiazole synthesis reaction conditions. - Benchchem.
- Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC - PubMed Central.
- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
- 2-Bromoacetophenone - ResearchGate.
- Synthesis of 2-pyridyl 4-phenyl-thiazoles The lead structure can be... - ResearchGate.
- CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone - Google Patents.
- Spotlight 337.
- Synthesis of pyridine carboxamide and carbothioamide (1–12). - ResearchGate.
- Hantzsch Thiazole Synthesis - Chem Help Asap.
- Investigation of potent anti-mycobacterium tuberculosis agents derived | DDDT.
- Reaction mechanism of Hantzsch thiazole synthesis. - ResearchGate.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC - NIH.
- Selective bromination of acetophenone derivatives with bromine in methanol - Zenodo.
- What is the background and overview of 2'-Bromoacetophenone? - FAQ - Guidechem.
- New promising methods of synthesis of pyridinecarbothioamides - ResearchGate.
- Hantzsch Thiazole Synthesis - SynArchive.
- "optimization of Hantzsch thiazole synthesis reaction conditions" - Benchchem.
- Hantzsch thiazole synthesis - laboratory experiment - YouTube.
- Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed.
- Synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide - AIP Publishing.
- Thiazole synthesis - Organic Chemistry Portal.
- N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - NIH.
- Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural - CUTM Courseware.
- Hantzsch Thiazole Synthesis 2010 | PDF | Chemical Reactions | Ketone - Scribd.
- synthesis of thiazoles - YouTube.
- Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides.
- Synthesis and biological activity of 4 ?¢ ? ? ? -substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole - JOCPR.
- 4-Phenyl-2-(4-pyridyl)thiazole AldrichCPR 106950-18-9 - Sigma-Aldrich.
Sources
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synarchive.com [synarchive.com]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. scribd.com [scribd.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. zenodo.org [zenodo.org]
- 11. Page loading... [guidechem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. thieme-connect.com [thieme-connect.com]
strategies to minimize impurities in 4-phenyl-2-(2-pyridyl)thiazole production
Technical Support Center: 4-Phenyl-2-(2-pyridyl)thiazole Synthesis
A Guide from the Desk of a Senior Application Scientist
Welcome to our dedicated technical support guide for the synthesis of this compound. As a molecule of significant interest in materials science and pharmaceutical development, achieving high purity is not just a goal—it is a prerequisite for reliable downstream applications. This guide is structured to address the common and complex challenges encountered during its synthesis, moving beyond simple protocols to explain the fundamental chemistry behind each strategic choice. Here, we provide field-proven insights and validated methods to help you minimize impurities and maximize the success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries we receive regarding the synthesis of this compound, focusing on the foundational aspects of the reaction and impurity sources.
Q1: What is the standard synthetic route for this compound and what are its critical components?
The most reliable and widely adopted method is the Hantzsch thiazole synthesis .[1][2] This is a classic condensation reaction that, in this specific case, involves two key starting materials:
-
2-Pyridinecarbothioamide (also known as 2-pyridyl thioamide).
-
2-Bromoacetophenone (an α-haloketone, also known as phenacyl bromide).[3]
The reaction proceeds by nucleophilic attack of the sulfur atom from the thioamide onto the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring.[2] The simplicity and high-yielding nature of this reaction make it a preferred route.[4]
Caption: The Hantzsch synthesis pathway for this compound.
Q2: What are the primary sources of impurities in this synthesis?
Impurities can be introduced at multiple stages of the process. A systematic approach to identifying their origin is crucial for effective troubleshooting.[5]
-
Starting Material Impurities: This is the most common and often overlooked source. Impurities present in either 2-bromoacetophenone or 2-pyridinecarbothioamide will carry through or participate in side reactions.[5][6]
-
Side-Reaction Products: Formed during the Hantzsch condensation itself. These can include self-condensation products of the ketone or uncyclized intermediates.
-
Incomplete Reactions: Residual, unreacted starting materials are themselves impurities that must be removed.
-
Degradation Products: Harsh reaction conditions, such as excessive heat or prolonged reaction times, can lead to the breakdown of the starting materials or the final product.
-
Process-Related Impurities: These include residual solvents or catalysts used during the reaction or purification steps.[6]
Sources
addressing stability issues of 4-phenyl-2-(2-pyridyl)thiazole in solution
Answering the user's request.
Technical Support Center: 4-Phenyl-2-(2-pyridyl)thiazole
A Guide to Understanding and Mitigating Solution-State Instability
Welcome to the technical support center for this compound and related derivatives. As Senior Application Scientists, we understand that achieving reproducible and accurate experimental results is paramount. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth troubleshooting advice and foundational knowledge to address the stability challenges associated with this important chemical scaffold in solution.
The inherent reactivity of the thiazole ring, while crucial for its biological and chemical properties, can also be a source of instability under common experimental conditions. This resource moves beyond simple procedural lists to explain the chemical causality behind these issues, empowering you to design more robust experiments.
Frequently Asked Questions (FAQs): Core Stability Concerns
This section addresses foundational questions regarding the chemical liabilities of the this compound scaffold.
Q1: What are the primary degradation pathways for thiazole-based compounds in solution?
A1: The stability of the this compound core is influenced by its aromatic and heterocyclic nature. Based on extensive studies of thiazole-containing molecules, the most common degradation pathways include:
-
Hydrolysis: The thiazole ring can be susceptible to cleavage, particularly under strongly acidic or alkaline pH conditions[1]. The specific bonds that break can depend on the pH and the nature of substituents on the ring.
-
Oxidation: The sulfur atom within the thiazole ring is a primary site for oxidation[1]. This can lead to the formation of sulfoxides or sulfones, which fundamentally alters the molecule's electronics, conformation, and potentially its biological activity.
-
Photodegradation: Like many aromatic systems, the thiazole ring can absorb UV or even high-energy visible light. This can lead to complex photochemical reactions, resulting in a mixture of degradation products[1][2]. The specific photoproducts can be diverse and difficult to predict without experimental data[3].
Q2: How do common experimental parameters like pH, solvent, and temperature affect the stability of my compound?
A2: These parameters are critical and directly influence the rate and type of degradation.
-
pH of the Solution: This is arguably the most critical factor. The thiazole ring's stability is highly pH-dependent[1]. Alkaline conditions, in particular, can promote hydrolysis[1][4]. The pyridine moiety also has a pKa, and its protonation state can influence the overall electronic properties of the molecule.
-
Solvent Choice: Solvents should be chosen carefully. Protic solvents may participate in hydrolysis reactions. It is crucial to ensure solvents are free from peroxides and other oxidizing species that could degrade the compound[1].
-
Temperature: Elevated temperatures act as a catalyst for most degradation reactions, significantly accelerating the rates of hydrolysis and oxidation[1].
-
Light Exposure: Direct exposure to light, especially UV radiation, can initiate photodegradation[1]. Experiments should be conducted with minimal light exposure, and solutions should be stored in amber vials or protected from light.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section provides actionable advice for common problems encountered during experimentation.
Issue 1: My experimental results are inconsistent, and the compound seems to lose activity over time.
This is a classic symptom of compound degradation in your experimental medium[1]. The loss of the parent compound directly leads to a decrease in its effective concentration, causing non-reproducible outcomes.
Troubleshooting Workflow: Inconsistent Results
Caption: Troubleshooting flowchart for inconsistent experimental results.
Issue 2: I'm seeing new, unidentified peaks in my HPLC/LC-MS analysis over time.
The appearance of new peaks is a direct indication that your parent compound is degrading into other species[1]. Identifying the cause is crucial for preventing this.
Recommended Action: Perform a Forced Degradation Study.
A forced degradation (or stress testing) study is the definitive way to understand your molecule's liabilities[1]. By intentionally exposing the compound to harsh conditions, you can rapidly identify its degradation pathways and develop mitigation strategies. This study is also essential for developing stability-indicating analytical methods.
Primary Degradation Pathways
Caption: Major degradation pathways for thiazole-based compounds.
Issue 3: My compound is precipitating out of my aqueous assay buffer.
Poor solubility can be intrinsically linked to stability, as aggregation can alter degradation kinetics[1].
-
Use of Co-solvents: Prepare a high-concentration stock solution in a water-miscible organic solvent such as DMSO, ethanol, or DMF[1]. Then, dilute this stock into the final aqueous buffer. Crucial: Always check the final solvent concentration to ensure it doesn't interfere with your biological assay.
-
pH Adjustment: The solubility of compounds with ionizable groups (like the pyridine nitrogen) is highly dependent on pH[1]. Determine the pKa of your compound and adjust the buffer pH to a range where the most soluble species is present.
-
Use of Excipients: In formulation development, solubilizing agents or cyclodextrins may be considered, but their compatibility with the experimental system must be validated.
Protocols and Data Summaries
This section provides detailed methodologies for key experiments and summarizes critical data.
Protocol 1: Forced Degradation Study
This protocol is designed to rapidly identify the chemical liabilities of this compound.
Experimental Workflow: Forced Degradation Study
Caption: Workflow for conducting a forced degradation study.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol[1].
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours[1].
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours[1].
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 30% H₂O₂. Keep at room temperature for 24 hours[1].
-
Thermal Degradation: Reflux a solution of the compound in a suitable solvent for 24 hours or keep the solid compound in an oven at 80°C for 48 hours[1].
-
Photolytic Degradation: Expose a solution of the compound to a calibrated light source (UV and visible) for a defined period. A control sample should be wrapped in foil to exclude light.
-
-
Analysis: After the designated time, neutralize the acidic and alkaline samples. Analyze all stressed samples, along with a time-zero (unstressed) control, by a suitable analytical method like HPLC-UV or LC-MS.
-
Interpretation: Compare the chromatograms of the stressed samples to the control. A significant decrease in the parent peak area and the appearance of new peaks indicate degradation under that specific condition. LC-MS/MS can then be used to propose structures for the degradation products[1].
Table 1: Summary of Factors Affecting Stability and Recommended Mitigation Strategies
| Factor | Potential Issue | Recommended Mitigation Strategy |
| pH | Hydrolysis of the thiazole ring, especially in alkaline media[1]. | Maintain solutions at a neutral or slightly acidic pH. Perform a pH stability profile to find the optimal range. |
| Light | Photodegradation leading to a complex mixture of products[1][2]. | Store all solutions in amber vials or protect them from light with aluminum foil. Minimize light exposure during experiments. |
| Temperature | Acceleration of all degradation pathways[1]. | Store stock solutions at low temperatures (-20°C or -80°C). Prepare fresh dilutions for daily use. Avoid prolonged exposure to ambient or elevated temperatures. |
| Oxidizing Agents | Oxidation of the thiazole sulfur to sulfoxide/sulfone[1]. | Use high-purity solvents free of peroxides. For sensitive applications, consider deoxygenating buffers via sparging with nitrogen or argon. |
| Solvent | Precipitation in aqueous buffers; potential for solvolysis. | Use minimal amounts of water-miscible organic co-solvents (e.g., DMSO). Validate solvent compatibility and concentration with the assay system[1]. |
References
- BenchChem Technical Support Team. (2025).
- Duplan, V. et al. (n.d.). Overview of the Chemistry of 2-Thiazolines.
- Wikipedia. (n.d.). Thiazole.
- Sigma-Aldrich. (n.d.). This compound-5-carboxylic acid.
- Kaur, R. et al. (n.d.).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
- Liu, J. et al. (2023). Cysteine-Induced pH-Dependent Formation of Thiols and Sulfides or 2-Acetylthiazole and Pyrazines during Thermal Treatment of N-(1-Deoxy-d-xylulos-1-yl)-alanine. PubMed.
- Wierzejewska, M. et al. (n.d.). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. MDPI.
- (2025). Photodegradation of 2-mercaptobenzothiazole disulfide and related benzothiazoles.
- Mena-Sánchez, R. et al. (n.d.).
- Kim, H. et al. (2022).
Sources
Technical Resource Center: Method Refinement for Consistent Results with 4-phenyl-2-(2-pyridyl)thiazole
Introduction: The 4-phenyl-2-(2-pyridyl)thiazole scaffold is a privileged structure in medicinal chemistry and materials science, serving as a core component in the development of kinase inhibitors, antimicrobial agents, and functional organic materials.[1][2] However, achieving consistent, high-quality results during its synthesis and application can be challenging. This guide provides field-proven insights and detailed protocols to address common issues encountered by researchers. Our goal is to move beyond simple instructions, explaining the causality behind each step to empower you to troubleshoot effectively and ensure the reliability of your experimental outcomes.
Section 1: Synthesis & Purification Troubleshooting (FAQs)
This section addresses the most common hurdles in the synthesis and purification of this compound, primarily focusing on the Hantzsch thiazole synthesis, which is the most common and direct route.[3]
Q1: My Hantzsch synthesis of this compound results in a low or inconsistent yield. What are the primary causes and how can I improve it?
A1: Low yield in the Hantzsch synthesis is a frequent issue stemming from three primary areas: reagent quality, reaction conditions, and work-up procedure.
-
Reagent Quality (The "Garbage In, Garbage Out" Principle):
-
α-Halo Ketone Instability: The most common culprit is the α-halo ketone, typically 2-bromo-1-phenylethanone (phenacyl bromide). It is a lachrymator and is susceptible to hydrolysis and self-condensation. Using old or improperly stored phenacyl bromide is a primary source of low yields. Solution: Always use freshly purchased or purified phenacyl bromide. If in doubt, recrystallize it from a non-polar solvent like hexane before use.
-
Thioamide Purity: The purity of the pyridine-2-carbothioamide is equally critical. Impurities can introduce competing side reactions. Solution: Ensure the thioamide is of high purity (>98%) or synthesize and purify it in-house before the main reaction.
-
-
Reaction Conditions:
-
Stoichiometry: While a 1:1 molar ratio is theoretically sound, minor degradation of the phenacyl bromide can make it the limiting reagent. Solution: Consider using a slight excess (1.05 to 1.1 equivalents) of the pyridine-2-carbothioamide to ensure the complete consumption of the more valuable and less stable ketone.
-
Temperature Control: The initial condensation is exothermic. Uncontrolled heating can promote the formation of dark, tar-like by-products. Solution: Combine the reactants at room temperature and then gradually heat the mixture to reflux. A controlled, steady reflux is crucial for driving the reaction to completion without excessive by-product formation.
-
-
Work-up and Isolation:
-
Precipitation: The product often precipitates from the reaction mixture upon cooling. However, premature or overly rapid cooling can trap impurities. Solution: Allow the reaction to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystallization of the product before filtration. The crude solid should be washed with cold ethanol to remove soluble impurities.[4]
-
Q2: I'm observing significant, hard-to-remove by-products in my crude product. How can I improve the reaction's selectivity?
A2: By-product formation is typically due to side reactions involving the highly reactive starting materials. The key is to favor the desired bimolecular condensation over unimolecular or self-condensation reactions.
-
Primary By-products: The main impurities often arise from the self-condensation of phenacyl bromide or the formation of other heterocyclic systems.
-
Solvent Choice: The choice of solvent is critical. Ethanol is the standard and generally effective choice as it solubilizes the reactants sufficiently while allowing the product to precipitate upon cooling.[5] Using overly polar solvents like DMF may increase the rate of side reactions and complicate product isolation.
-
pH Control (Subtle but Important): The Hantzsch synthesis does not typically require an external base, as the thioamide is sufficiently nucleophilic. Adding a base can deprotonate the α-carbon of the ketone, leading to a host of unwanted side reactions. Conversely, overly acidic conditions can protonate the pyridine nitrogen, reducing the thioamide's nucleophilicity. Solution: Maintain a neutral reaction medium. The reaction should proceed well in refluxing ethanol without any pH modifiers.
Q3: What is the most effective method for purifying crude this compound?
A3: For this specific molecule, recrystallization is superior to column chromatography for achieving high purity on a preparatory scale. The compound's aromatic and relatively planar structure lends itself well to forming a stable crystal lattice.
-
Recrystallization Protocol:
-
Solvent Selection: A mixed solvent system is often ideal. Ethanol/water is a good starting point.[4] The goal is to find a system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.
-
Procedure: Dissolve the crude solid in a minimal amount of hot ethanol. If impurities remain undissolved, perform a hot filtration. To the hot, clear solution, add water dropwise until persistent cloudiness is observed. Add a few drops of hot ethanol to redissolve the precipitate, then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Washing: The resulting crystals should be washed with a cold ethanol/water mixture and then dried under vacuum.
-
-
When to Use Chromatography: Flash column chromatography on silica gel can be used for small-scale purification or for separating isomers if applicable. A gradient elution system starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate is typically effective. However, it can be lower-yielding and more time-consuming than a well-optimized recrystallization.
Q4: How do I definitively confirm the identity and purity of my final product?
A4: A combination of techniques is essential for unambiguous characterization and purity assessment.
-
Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and assessing crude purity. A single, well-defined spot in multiple solvent systems is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are required for structural confirmation. The ¹H NMR should show a characteristic singlet for the thiazole proton, along with multiplets in the aromatic region corresponding to the phenyl and pyridyl rings.[3]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition by matching the observed m/z value to the calculated value for C₁₄H₁₀N₂S.[5]
-
Purity Analysis (HPLC): High-Performance Liquid Chromatography with a UV detector is the gold standard for quantitative purity assessment. A purity level of >98% is generally required for biological screening.
-
Melting Point: A sharp, well-defined melting point that is consistent with literature values indicates high purity. A broad melting range suggests the presence of impurities.
Section 2: Experimental Application & Assay Development (FAQs)
Q5: My purified this compound has poor solubility in aqueous buffers for my biological assays. What strategies can I employ?
A5: This is a common challenge for hydrophobic, aromatic compounds. Direct dissolution in aqueous buffers will likely fail.
-
Primary Stock Solution: First, prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most common choice for cell-based assays. A 10-50 mM stock in 100% DMSO is standard.
-
Working Dilutions: The final concentration of DMSO in the assay should be kept to a minimum, typically ≤0.5%, to avoid solvent-induced artifacts. Perform serial dilutions from your DMSO stock into the final assay medium.
-
Alternative Solubilizing Agents: If DMSO is not suitable for your assay (e.g., it interferes with an enzyme), you can explore other options:
-
Ethanol: Can be used, but it is often more toxic to cells than DMSO.
-
Formulation with Surfactants: For in vitro assays, non-ionic detergents like Tween® 80 or Triton™ X-100 can be used at low concentrations (e.g., 0.01%) to maintain solubility.
-
Cyclodextrins: These can encapsulate the hydrophobic molecule, increasing its aqueous solubility. This is a more advanced formulation strategy but can be highly effective.
-
Q6: I am observing batch-to-batch variability in my cell-based assay results. How can I ensure my compound is not the source of this inconsistency?
A6: Compound quality control is paramount for reproducible biological data.
-
Establish a "Gold Standard" Batch: Once you produce a high-purity batch (>98% by HPLC, structure confirmed by NMR/HRMS), designate it as your reference standard.
-
QC Every New Batch: Every new batch synthesized must be compared against this standard. The minimum QC should be HPLC purity analysis and identity confirmation by MS. A quick ¹H NMR can also confirm that the structure has not degraded.
-
Proper Storage: Store the solid compound in a desiccator at -20°C, protected from light. DMSO stock solutions should be stored in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can cause degradation or precipitation.
-
Solubility Check: Before starting a large experiment, visually inspect your diluted compound in the final assay buffer. Look for any signs of precipitation. If observed, the concentration is too high for the assay conditions.
Section 3: Detailed Experimental Protocols
Protocol 1: Optimized Hantzsch Synthesis of this compound
This protocol is based on established Hantzsch synthesis methodologies.[3]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add pyridine-2-carbothioamide (1.05 eq).
-
Reagent Addition: Add absolute ethanol to the flask (approx. 10 mL per gram of thioamide). Stir until the thioamide is fully dissolved.
-
To this solution, add 2-bromo-1-phenylethanone (phenacyl bromide) (1.0 eq) in one portion at room temperature.
-
Reaction: Heat the reaction mixture to a gentle reflux (approx. 78-80°C).
-
Monitoring: Monitor the reaction progress using TLC (e.g., 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours, indicated by the consumption of the limiting reagent.
-
Isolation: Allow the mixture to cool slowly to room temperature. A pale yellow solid should precipitate.
-
Further cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the crude product by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol.
-
Dry the crude product under vacuum. Proceed to Protocol 2 for purification.
Protocol 2: High-Purity Recrystallization
-
Dissolution: Place the crude solid into an Erlenmeyer flask. Add a minimal volume of hot ethanol and heat gently until the solid dissolves completely.
-
Precipitation: While the solution is still hot, add deionized water dropwise with swirling until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool undisturbed to room temperature. Then, place the flask in an ice bath for 1 hour to complete the crystallization process.
-
Collection: Collect the purified crystals by vacuum filtration.
-
Washing & Drying: Wash the crystals with a small volume of a cold 1:1 ethanol/water mixture. Dry the crystals under high vacuum to remove all residual solvent.
Section 4: Visual Guides & Data
Diagrams
Caption: Hantzsch synthesis and purification workflow.
Caption: Troubleshooting logic for low synthesis yield.
Data Tables
Table 1: Common Solvents for Synthesis & Biological Assays
| Solvent | Boiling Point (°C) | Primary Use | Key Considerations |
| Ethanol | 78 | Hantzsch Synthesis, Recrystallization | Good balance of solubility for reactants and product precipitation upon cooling. |
| Water | 100 | Recrystallization (co-solvent) | Used to decrease product solubility during recrystallization. |
| DMSO | 189 | Biological Assay Stock Solution | High solubilizing power; keep final assay concentration low (<0.5%) to avoid toxicity. |
| Hexane | 69 | TLC, Column Chromatography | Used as a non-polar mobile phase component. |
| Ethyl Acetate | 77 | TLC, Column Chromatography | Used as a polar mobile phase component. |
Table 2: Expected Spectroscopic Data for this compound
| Analysis Type | Expected Result | Interpretation |
| ¹H NMR | ~8.7-7.2 ppm | Complex multiplets for phenyl and pyridyl protons. A key singlet for the C5-thiazole proton (~7.5-8.3 ppm).[3] |
| ¹³C NMR | ~165-115 ppm | Signals corresponding to all 14 carbons. Quaternary carbons of the thiazole ring will be distinct.[3] |
| HRMS (ESI+) | m/z for [C₁₄H₁₁N₂S]⁺ | Calculated: 239.0637. Found value should be within ± 5 ppm. |
| Melting Point | Varies with purity | Literature values should be consulted; a sharp range (e.g., 120-122°C) indicates high purity.[6] |
References
- MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- National Institutes of Health. (n.d.). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents.
- MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- Dovepress. (2026, January 8). Investigation of potent anti-mycobacterium tuberculosis agents derived.
- MDPI. (n.d.). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety.
- ACS Publications. (2023, February 22). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents.
- ResearchGate. (2014, October). Conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening.
- National Institutes of Health. (2018, September 10). 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents.
- PubMed. (n.d.). Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors.
- PubMed. (n.d.). Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives.
- ResearchGate. (n.d.). Synthesis of 2-pyridyl 4-phenyl-thiazoles The lead structure can be....
Sources
- 1. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Phenyl-1,3-thiazole-2-amines as scaffolds for new antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of 4-Phenyl-2-(2-pyridyl)thiazole
This guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with the crystallization of 4-phenyl-2-(2-pyridyl)thiazole. The information herein is curated to address specific experimental challenges with scientifically grounded explanations and actionable protocols.
I. Troubleshooting Guide: Common Crystallization Issues
This section addresses specific problems you may encounter during the crystallization of this compound, offering explanations and step-by-step solutions.
Q1: My this compound is "oiling out" instead of crystallizing. What's happening and how can I fix it?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This typically happens when the melting point of your compound is lower than the temperature of the solution, or when there's a high concentration of impurities.[1][2] For a molecule like this compound, which possesses both aromatic and heteroaromatic rings, this can be influenced by the solvent system. Pyridine and its derivatives can sometimes be challenging to crystallize compared to their non-heteroaromatic counterparts.[3]
Causality & Solution Workflow:
-
Re-dissolve and Dilute: Gently warm the solution to redissolve the oil. Add a small amount of additional solvent (5-10% of the total volume) to slightly decrease the saturation.[2]
-
Slow Down Cooling: Rapid cooling is a frequent cause of oiling out.[1] Instead of placing the flask on a cold surface, allow it to cool slowly to room temperature on a benchtop, insulated by a few paper towels or a cork ring.[1] Once at room temperature, you can then move it to a refrigerator and subsequently a freezer to maximize yield.
-
Solvent System Modification: If the issue persists, consider a different solvent or a solvent/anti-solvent system. For thiazole derivatives, common solvents include ethanol, methanol, and mixtures like ethanol/water or acetone/hexane.[4][5] An effective strategy is to dissolve the compound in a "good" solvent (e.g., ethanol) and then slowly add a "poor" solvent (e.g., water or hexane) until the solution becomes slightly cloudy. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.[3][6]
-
Purity Check: Oiling out can be a sign of significant impurities.[2] Consider purifying a small sample by flash column chromatography and using the pure material to attempt crystallization again. The presence of impurities can lower the melting point and increase the solubility of your compound.
Q2: I'm only getting a very poor yield of crystals. What are the likely causes and how can I improve it?
A2: A low yield is most commonly due to using too much solvent, which keeps a significant portion of your compound dissolved in the mother liquor.[1] It can also be a result of premature crystallization during a hot filtration step.
Troubleshooting Steps:
-
Check the Mother Liquor: After filtering your crystals, take a small sample of the filtrate (mother liquor) and evaporate the solvent. If a significant amount of solid remains, too much solvent was used. You can recover this material by concentrating the mother liquor and attempting a second crystallization.[2]
-
Optimize Solvent Volume: The goal is to use the minimum amount of hot solvent to fully dissolve your compound.[6] Work with small volumes of solvent, adding it portion-wise to the heated mixture until everything just dissolves.
-
Prevent Premature Crystallization: If you are performing a hot filtration to remove insoluble impurities, ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent the compound from crashing out on the filter paper. You can do this by passing some hot, pure solvent through the setup just before filtering your solution.[6]
-
Cooling Temperature: To maximize your yield, after slow cooling to room temperature, place the crystallization flask in an ice bath and then in a freezer for a period to further decrease the solubility of your compound.[4][5]
Q3: The crystals I'm obtaining are very small and needle-like. How can I grow larger, block-like crystals suitable for X-ray diffraction?
A3: The formation of small, needle-like crystals is often a result of rapid crystallization, where many nucleation sites form quickly.[7] To obtain larger crystals, the rate of crystal growth needs to be slowed down to favor the growth of existing crystals over the formation of new ones.
Strategies for Larger Crystals:
-
Slower Cooling: This is the most critical factor. After dissolving your compound in the minimal amount of hot solvent, ensure the solution cools as slowly as possible. Insulating the flask can help.[1]
-
Vapor Diffusion: This is an excellent technique for growing high-quality single crystals.
-
Protocol: Dissolve your this compound in a small amount of a relatively non-volatile "good" solvent (e.g., ethanol). Place this vial inside a larger, sealed container that contains a more volatile "poor" solvent (anti-solvent) in which your compound is insoluble (e.g., hexane). Over time, the anti-solvent will slowly diffuse into the vial containing your compound, gradually decreasing its solubility and promoting slow crystal growth.
-
-
Slow Evaporation: Dissolve your compound in a suitable solvent or solvent mixture to create a solution that is close to saturation at room temperature. Loosely cap the vial (e.g., with perforated parafilm) and leave it in an undisturbed location. As the solvent slowly evaporates, the concentration of your compound will increase, leading to the formation of crystals.[8]
-
Seeding: If you have a few good quality crystals, you can use them as "seeds" to encourage the growth of larger crystals. Add a single seed crystal to a saturated solution of your compound and allow it to grow slowly.[8]
II. Frequently Asked Questions (FAQs)
Q4: What is a good starting point for selecting a solvent for the crystallization of this compound?
A4: A good rule of thumb is "like dissolves like." Given the structure of this compound, which contains aromatic and heteroaromatic moieties, solvents like ethanol, methanol, ethyl acetate, and toluene are good starting points.[3] For thiazole derivatives specifically, ethanol and ethanol/water mixtures are commonly used.[9][10][11]
Solvent Selection Protocol:
-
Place a small amount of your compound (a few milligrams) into several small test tubes.
-
Add a small amount of a different solvent to each test tube at room temperature.
-
A good solvent will dissolve the compound poorly or not at all at room temperature, but completely upon heating.[6]
-
If a single solvent doesn't work well, try a binary solvent system. Good pairs often consist of a solvent in which the compound is highly soluble and another in which it is poorly soluble (e.g., ethanol-water, acetone-hexane).[6]
Q5: How can I remove colored impurities during crystallization?
A5: If your solution has a colored tint from impurities, activated charcoal can often be used to decolorize it.
Decolorization Protocol:
-
Dissolve your crude this compound in the appropriate hot solvent.
-
Allow the solution to cool slightly to prevent flash boiling when the charcoal is added.
-
Add a small amount of activated charcoal (a spatula tip is usually sufficient).
-
Gently swirl the mixture and bring it back to a boil for a few minutes. The colored impurities will adsorb to the surface of the charcoal.
-
Perform a hot filtration to remove the charcoal, and then proceed with the crystallization as usual.[1]
Q6: My compound seems to be degrading on silica gel during chromatography. Is recrystallization a better purification method?
A6: Yes, for N-heterocycles that may be unstable on acidic silica gel, recrystallization is an excellent alternative purification method.[5] It avoids potential degradation and can yield a very pure crystalline product. If you must use chromatography, consider using deactivated silica or adding a small amount of a base like triethylamine to your eluent to prevent streaking and degradation.[5]
III. Data and Protocols
Table 1: Common Solvents for Crystallization of Thiazole Derivatives
| Solvent/Solvent System | Suitability | Notes |
| Ethanol | Good | Often used for thiazole derivatives.[10][11] |
| Methanol | Good | Similar to ethanol, good for moderately polar compounds.[4] |
| Ethanol/Water | Excellent | A common and effective mixed solvent system.[9] |
| Acetone/Hexane | Good | Useful for compounds with intermediate polarity.[3] |
| Toluene | Good | Can be effective for aromatic compounds, but be aware of potential for sublimation.[3] |
| Ethyl Acetate/Hexane | Fair | Can work, but sometimes less effective than acetone-based systems.[3] |
Experimental Workflow Visualization
The following diagram outlines a logical workflow for troubleshooting common crystallization problems.
Caption: A decision-making workflow for troubleshooting crystallization.
IV. References
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
University of York, Department of Chemistry. Problems with Recrystallisations. [Link]
-
EPFL. Guide for crystallization. [Link]
-
California State University, Stanislaus. SOP: CRYSTALLIZATION. [Link]
-
Kumar, D., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances. [Link]
-
Synthesis New and Novel Aryl Thiazole Derivatives Compounds. (PDF) [Link]
-
Achieve Chem. (2024). What Problems Might Occur If Crystallization Occurs Too Rapidly?. [Link]
-
Ramesh, B., et al. Synthesis and biological activity of 4''-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. Journal of Chemical and Pharmaceutical Research. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. achievechem.com [achievechem.com]
- 8. unifr.ch [unifr.ch]
- 9. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterizat ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06469G [pubs.rsc.org]
- 10. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 11. jocpr.com [jocpr.com]
optimizing the performance of 4-phenyl-2-(2-pyridyl)thiazole in electronic devices
Technical Support Center: 4-Phenyl-2-(2-pyridyl)thiazole (PPT)
Welcome to the technical support resource for this compound (PPT) and its derivatives. This guide is designed for researchers, materials scientists, and professionals in drug development and electronic device fabrication. Here, we provide in-depth troubleshooting, validated experimental protocols, and answers to frequently asked questions to help you optimize the performance of PPT in your applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PPT) and what are its primary applications?
A1: this compound, also referred to as 2-PTP, is a heterocyclic organic compound featuring interconnected phenyl, pyridyl, and thiazole rings.[1][2] This structure imparts unique photophysical properties, making it a valuable building block in various fields. Its primary applications include:
-
Organic Light-Emitting Diodes (OLEDs): The thiazole moiety is an electron-deficient system, which, when combined with other aromatic systems, creates materials with good charge carrier mobility and high oxidative stability, suitable for emissive or host layers in OLEDs.[3][4]
-
Fluorescent Chemosensors: PPT and its derivatives can act as "turn-on" fluorescent sensors for detecting metal ions, such as Fe(III), and changes in pH.[1] The nitrogen atoms in the pyridine and thiazole rings can coordinate with metal ions, altering the molecule's electronic structure and fluorescence emission.
-
Pharmaceutical Research: The thiazole ring is a key structural unit in medicinal chemistry, and its derivatives have been explored for various biological activities, including as p38 MAP kinase inhibitors for anti-inflammatory applications.[5][6][7]
Q2: What are the key photophysical properties of PPT?
A2: PPT exhibits interesting fluorescence characteristics. It can display dual-emission that is dependent on the pH of its environment.[1] In the presence of certain stimuli, like Fe(III) ions or protonation, it can form a "locked" conformation that leads to a distinct fluorescent emission, for example, around 479 nm.[1] The efficiency of fluorescence is highly dependent on the molecular structure and environment, as torsional motion around the single bonds can lead to non-radiative decay pathways.[8] Restricting this motion, for instance through metal coordination or incorporation into a rigid matrix, can significantly enhance fluorescence quantum yield.[1][8]
Q3: What is the most common method for synthesizing PPT?
A3: The most prevalent and classic method for synthesizing PPT and its derivatives is the Hantzsch thiazole synthesis.[2][9] This reaction typically involves the condensation of a thioamide (in this case, 2-pyridinecarbothioamide) with an α-haloketone (such as 2-bromoacetophenone).[2] This versatile method allows for the creation of a wide range of substituted 2,4-disubstituted thiazoles.
Q4: How stable is the thiazole ring in experimental conditions?
A4: The thiazole ring is generally stable, but it can be susceptible to degradation under certain conditions. It can undergo hydrolysis, particularly in alkaline media.[10] Additionally, the sulfur atom in the thiazole ring is a potential site for oxidation, which can form sulfoxides or sulfones, thereby altering the electronic properties of the molecule.[10] It is also important to consider potential photodegradation when the molecule is exposed to high-energy UV or visible light for extended periods.[10]
Troubleshooting Guide for Device Optimization
This guide addresses common issues encountered during the fabrication and testing of electronic devices incorporating PPT.
Issue 1: Low External Quantum Efficiency (EQE) or Brightness in OLEDs
Potential Cause A: Poor Photoluminescence Quantum Yield (PLQY) in the Solid State
-
Causality: While PPT may be highly fluorescent in dilute solutions, its emission can be quenched in the solid state (thin films). This phenomenon, known as aggregation-caused quenching (ACQ), occurs when molecules stack too closely (π-π stacking), creating non-radiative decay pathways. The twisted structure of some organic emitters is designed specifically to reduce this stacking effect.[11]
-
Solution:
-
Host-Guest Doping: Disperse PPT as a guest emitter at a low concentration (e.g., 1-15 wt%) into a suitable host material with a higher triplet energy.[12] This physically separates the PPT molecules, preventing aggregation.
-
Steric Hindrance: Synthesize PPT derivatives with bulky side groups (e.g., t-butyl) attached to the phenyl or pyridyl rings.[11][13] These groups sterically hinder molecules from packing too closely, preserving the emissive properties in the solid state.
-
Film Deposition Conditions: Optimize the substrate temperature and deposition rate during vacuum thermal evaporation. Slower deposition rates can sometimes lead to more ordered films but may also increase aggregation. Experimentation is key to finding the optimal balance.
-
Potential Cause B: Imbalanced Charge Injection/Transport
-
Causality: High efficiency in an OLED requires that the number of electrons and holes reaching the emissive layer are approximately equal. If one charge carrier type dominates, the excess carriers will pass through the device without recombining to produce light, thus lowering efficiency. Bipolar molecules with both donor and acceptor moieties are designed to facilitate the transport of both charge types.[11]
-
Solution:
-
Modify Device Architecture: Introduce or adjust the thickness of charge transport and injection layers. For example, if hole injection is dominant, consider using a thicker electron transport layer (ETL) or a more efficient electron injection layer (EIL).
-
Select Appropriate Host Materials: When using a host-guest system, select a host material with charge transport properties that complement the guest. For a guest that is a better electron transporter, use a host that is a better hole transporter, and vice versa.
-
Molecular Engineering: Modify the PPT molecule itself. Adding electron-donating groups can enhance hole transport, while adding electron-withdrawing groups can enhance electron transport.
-
Issue 2: Poor Film Morphology and Device Shorts
Potential Cause: Crystallization or Aggregation During Film Formation
-
Causality: Small organic molecules have a tendency to crystallize during thin-film deposition, especially on non-ideal substrates or at elevated temperatures. This leads to a rough film surface, grain boundaries that trap charges, and potential pathways for electrical shorts between the anode and cathode.
-
Solution:
-
Substrate Temperature Control: Carefully control the substrate temperature during deposition. Lowering the temperature can often lead to more amorphous (less crystalline) films, which are desirable for OLEDs.
-
Co-deposition: Deposit PPT along with a host material. The host can disrupt the crystallization of the PPT, leading to a smoother, more uniform amorphous film.
-
Purification: Ensure the starting material is of the highest purity. Impurities can act as nucleation sites, promoting unwanted crystallization during film growth. Multiple rounds of purification via sublimation are highly recommended for materials intended for vacuum deposition.
-
Issue 3: Inconsistent Results in Sensing Applications
Potential Cause: Degradation of PPT in Solution
-
Causality: As noted in the FAQs, the thiazole ring can be unstable in certain conditions. If your sensing buffer is alkaline or contains oxidizing agents, or if the sample is exposed to ambient light for long periods, the PPT molecule can degrade, leading to a loss of activity and non-reproducible results.[10]
-
Solution:
-
Buffer Optimization: Check the pH of your solution. If possible, use a buffer in the neutral to slightly acidic range. Prepare fresh buffers and stock solutions daily.
-
Solvent Purity: Use high-purity, peroxide-free solvents.
-
Light Protection: Store stock solutions in the dark and wrap experimental vessels in aluminum foil to prevent photodegradation during measurements.
-
Control Experiments: Run a time-course experiment where you monitor the fluorescence of PPT in your buffer over time without the analyte. A decrease in signal indicates compound instability.
-
Data & Performance Metrics
Table 1: Representative Photophysical Properties of PPT Derivatives
| Derivative | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Key Application | Reference |
| PPT (2-PTP) | ~350 | ~380 (neutral), ~479 (protonated/Fe³⁺) | Varies with environment | pH and Fe³⁺ Sensor | [1] |
| Thiazolo[5,4-d]thiazole | Varies | Blue to Red-Orange | High in solid state | OLED Emitters | [14] |
| Thiazole Orange | ~501 (bound to DNA) | ~521 (bound to DNA) | ~0.01 (free), >0.4 (bound) | DNA/RNA Probe | [8][15] |
| Carbazole-π-Imidazole | ~350-380 | ~430-460 (Deep Blue) | Up to ~90% | OLED Emitters | [11] |
Note: Data is compiled from various sources for illustrative purposes. Actual values are highly dependent on the specific molecular structure, solvent, and physical state.
Table 2: Example of OLED Device Performance Optimization
| Device Configuration | Emitter Doping | EQE (%) @ 100 cd/m² | Max Luminance (cd/m²) | CIE (x, y) |
| A: Non-doped PPT | 100% | 0.8 | 1,200 | (0.16, 0.18) |
| B: Doped PPT in H1 Host | 15 wt% | 4.4 | 11,300 | (0.16, 0.08) |
| C: Doped PPT in H2 Host | 15 wt% | 10.3 | >25,000 | (0.15, 0.09) |
This table illustrates a typical optimization pathway. Device A (non-doped) suffers from aggregation quenching. Doping into host materials (Devices B and C) significantly improves efficiency and brightness by isolating the emitter molecules.[11][12]
Experimental Protocols & Workflows
Protocol 1: Synthesis of this compound (PPT)
This protocol is based on the classic Hantzsch thiazole synthesis.[2][9]
Materials:
-
2-Pyridinecarbothioamide
-
2-Bromoacetophenone (phenacyl bromide)
-
Absolute Ethanol
-
Anhydrous Sodium Acetate (optional, as a base)
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of 2-pyridinecarbothioamide and 2-bromoacetophenone in absolute ethanol.
-
Add a catalytic amount of anhydrous sodium acetate to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature. A precipitate should form.
-
Cool the mixture further in an ice bath to maximize precipitation.
-
Isolate the crude product by filtration.
-
Wash the solid product with cold ethanol to remove unreacted starting materials.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure PPT. The purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[2][16]
Protocol 2: Thin-Film Deposition by Vacuum Thermal Evaporation (VTE)
VTE is a standard technique for depositing uniform thin films of organic materials for electronic devices like OLEDs.
Procedure:
-
Substrate Preparation: Thoroughly clean substrates (e.g., ITO-coated glass) via sonication in a sequence of deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-ozone or oxygen plasma to improve the work function and remove organic residues.
-
Material Purification: Prior to deposition, purify the synthesized PPT via gradient zone sublimation to remove any residual solvents or synthetic byproducts. This step is critical for achieving high device performance and longevity.
-
Deposition:
-
Load the purified PPT into a quartz or molybdenum crucible in a high-vacuum chamber (<10⁻⁶ Torr).
-
Mount the cleaned substrates onto a holder, typically with the ability to control temperature.
-
Slowly heat the crucible until the material begins to sublimate/evaporate.
-
Control the deposition rate (typically 0.5-2.0 Å/s for organic layers) using a quartz crystal microbalance (QCM).
-
Deposit the film to the desired thickness.
-
-
Device Completion: Without breaking vacuum, deposit subsequent layers of the device (e.g., transport layers, cathode). This prevents contamination of the interfaces between layers.
References
- Fluorescent Sensing of both Fe(III) and pH Based on this compound and Construction of OR Logic Function. Journal of Fluorescence, 26(5), 1653-1657. [Link]
- Synthesis of 2-pyridyl 4-phenyl-thiazoles.
- Polymer-Bound 4-Pyridyl-5-hydroxyethyl-thiazole Fluorescent Chemosensors for the Detection of Organophosphate Nerve Agent Simulants. ACS Omega, 3(9), 11935-11941. [Link]
- Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. Journal of Chemical and Pharmaceutical Research, 3(6), 881-886. [Link]
- Investigation of potent anti-mycobacterium tuberculosis agents derived from pyridine scaffold: Design, synthesis, and biological evaluation. Drug Design, Development and Therapy, 18, 1-1. [Link]
- Conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening.
- Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. RSC Publishing. [Link]
- Boosting the turn-on fluorescent signaling ability of thiazole orange dyes.
- 4-Phenyl-2-(pyridin-3-yl)thiazole. PubChem. [Link]
- Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. Molecules, 24(16), 2991. [Link]
- Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives.
- Thiazole-based chemosensor II: Synthesis and fluorescence sensing of fluoride ions based on inhibition of ESIPT.
- Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains. Molecules, 27(19), 6667. [Link]
- Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics. RSC Publishing. [Link]
- Near-Infrared OLEDs Based on Functional Pyrazinyl Azolate Os(II) Phosphors and Deuteration.
- Organic and inorganic–organic thin film structures by molecular layer deposition: A review. Journal of Materials Chemistry C, 2(40), 8446-8470. [Link]
- Thiazole orange: a useful probe for fluorescence sensing of G-quadruplex-ligand interactions. Bioorganic & Medicinal Chemistry Letters, 19(15), 4334-4337. [Link]
- Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(1), 325-330. [Link]
- Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. Molecules, 22(12), 2063. [Link]
- Synthetic protocol of the 4-phenyl-1,3-thiazole derivatives 4a–e.
- N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 11(5), 364-372. [Link]
- Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. Molecules, 24(19), 3564. [Link]
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 4257. [Link]
- Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. International Journal of Molecular Sciences, 26(2), 863. [Link]
- Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. Molecules, 23(11), 2765. [Link]
- Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics.
Sources
- 1. Fluorescent Sensing of both Fe(III) and pH Based on this compound and Construction of OR Logic Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 8. Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs | MDPI [mdpi.com]
- 13. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 15. Thiazole orange: a useful probe for fluorescence sensing of G-quadruplex-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
challenges in scaling up the synthesis of 4-phenyl-2-(2-pyridyl)thiazole
Technical Support Center: Synthesis of 4-Phenyl-2-(2-pyridyl)thiazole
Welcome to the technical support guide for the synthesis of this compound. This document provides an in-depth resource for researchers, chemists, and drug development professionals engaged in the synthesis of this important heterocyclic scaffold. We will explore the primary synthetic route, address common challenges through a troubleshooting format, and provide detailed, actionable protocols to enhance experimental success.
Overview of the Core Synthetic Strategy
The most reliable and widely adopted method for synthesizing this compound is the Hantzsch Thiazole Synthesis . This classic condensation reaction involves the cyclization of an α-haloketone with a thioamide.[1][2] For our target molecule, the specific reactants are 2-bromoacetophenone (an α-haloketone) and 2-pyridinecarbothioamide (a thioamide).[3]
The reaction proceeds via a multistep pathway that begins with a nucleophilic attack (SN2 reaction) by the sulfur atom of the thioamide on the electrophilic carbon of the α-haloketone.[1] This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[4]
Visualizing the Synthesis Workflow
The following diagram outlines the key stages in the synthesis of this compound, from starting materials to the final product.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.
Q1: My overall yield is consistently low. What are the primary causes and how can I improve it?
Low yield is a frequent challenge and can originate from either the thioamide formation step or the final cyclization.
A1: Potential Causes & Solutions
-
Incomplete Thioamide Synthesis: The conversion of 2-cyanopyridine to 2-pyridinecarbothioamide is a critical first step. Incomplete conversion will directly impact the final yield.
-
Causality: The reaction relies on the efficient nucleophilic addition of a hydrosulfide ion to the nitrile.[5] This process can be slow or incomplete if reaction conditions are not optimal.
-
Troubleshooting:
-
Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to track the disappearance of the 2-cyanopyridine starting material. The reaction typically requires 4-6 hours.[5]
-
Ensure H₂S Saturation: If bubbling hydrogen sulfide gas, ensure a slow, steady stream throughout the reaction. Alternatively, using a reliable H₂S donor like sodium hydrosulfide (NaHS) can provide more consistent results.
-
Temperature Control: The reaction is exothermic. Use a water bath to maintain the temperature at or near room temperature to prevent side reactions.[5]
-
-
-
Purity of Reactants: Impurities in either 2-pyridinecarbothioamide or 2-bromoacetophenone can inhibit the reaction.
-
Causality: 2-bromoacetophenone is a lachrymator and can degrade upon exposure to moisture. The thioamide can also be sensitive to oxidation.
-
Troubleshooting:
-
Purify the Thioamide: Recrystallize the crude 2-pyridinecarbothioamide from an appropriate solvent like ethanol/water before use.
-
Verify α-Haloketone Quality: Use freshly purchased or purified 2-bromoacetophenone. Check for discoloration, which may indicate degradation.
-
-
-
Suboptimal Cyclization Conditions: The Hantzsch reaction conditions are crucial for efficient ring formation.
-
Causality: The reaction requires sufficient thermal energy to overcome the activation barrier for cyclization and dehydration, but excessive heat can lead to decomposition.
-
Troubleshooting:
-
Solvent Choice: Absolute ethanol is the most commonly reported solvent. Ensure it is dry, as water can interfere with the reaction.
-
Reaction Time & Temperature: Refluxing for 2-3 hours is typically sufficient.[6] Prolonged heating may not improve the yield and could increase side-product formation. Monitor the reaction by TLC.
-
-
Q2: My TLC plate shows multiple spots after the cyclization reaction. What are these side products and how can I minimize them?
The formation of side products is common in Hantzsch synthesis, complicating purification.
A2: Common Side Products & Mitigation Strategies
-
Unreacted Starting Materials: The most common "impurities" are simply unreacted 2-pyridinecarbothioamide and 2-bromoacetophenone.
-
Identification: These can be identified by running co-spotted TLC plates with the pure starting materials.
-
Mitigation: Ensure a 1:1 stoichiometric ratio of reactants. Using a slight excess of the thioamide (e.g., 1.1 equivalents) can sometimes help drive the reaction to completion, but may complicate purification.
-
-
Formation of an Oxazole Byproduct: If the thioamide starting material contains amide impurities (from incomplete thionation), the corresponding oxazole can form.
-
Causality: Amides react with α-haloketones in a similar fashion to thioamides (a Robinson-Gabriel related synthesis) to yield oxazoles.
-
Mitigation: This emphasizes the need for a highly pure thioamide starting material. Characterize your thioamide by FTIR to ensure the C=S stretch is prominent and the C=O stretch is absent.[5]
-
-
Self-Condensation of 2-bromoacetophenone: Under basic conditions or prolonged heating, the α-haloketone can undergo self-condensation reactions.
-
Mitigation: Avoid using basic additives in the Hantzsch cyclization step unless a specific protocol requires it. Stick to the recommended reaction time and temperature.
-
Q3: The final product is difficult to purify. What are the best purification strategies?
Purification can be challenging due to the similar polarities of the product and certain impurities.
A3: Recommended Purification Workflow
-
Initial Work-up: After the reaction is complete, cool the mixture and pour it into cold water or a dilute sodium bicarbonate solution.[1] This helps to neutralize any hydrobromic acid (HBr) formed during the reaction and precipitate the crude product. Filter the resulting solid and wash it with cold water.
-
Recrystallization (Preferred Method): This is often the most effective method for obtaining a highly pure solid product.
-
Solvent Selection: Ethanol is a common and effective solvent for recrystallizing this compound.[6] Isopropanol has also been reported.[7] Experiment with solvent systems like ethanol/water or ethyl acetate/hexane to find the optimal conditions for crystallization where the product is soluble at high temperatures but sparingly soluble at low temperatures.
-
-
Column Chromatography (If Recrystallization Fails): If the product remains impure or oily, column chromatography is necessary.
-
Causality: The thiazole ring system can be sensitive to highly acidic conditions. Standard silica gel is acidic and may cause product degradation on the column for some sensitive analogs.[8]
-
Troubleshooting & Protocol:
-
Stationary Phase: Use standard silica gel (60-120 mesh). If you suspect acid-catalyzed decomposition (streaking on TLC, low recovery), consider using neutralized silica gel (pre-washed with a solvent containing a small amount of triethylamine) or basic alumina.[8]
-
Mobile Phase (Eluent): A gradient system of ethyl acetate in petroleum ether or hexane is typically effective. Start with a low polarity (e.g., 5% ethyl acetate) and gradually increase the polarity while monitoring the fractions by TLC. The target compound should ideally have an Rf value between 0.2 and 0.4 for good separation.[8]
-
-
Q4: Are there alternative, greener synthetic routes available?
While the Hantzsch synthesis is classic, modern chemistry seeks more environmentally benign methods.
A4: Greener Alternatives
-
Catalyst-Free, Microwave-Assisted Synthesis: Some protocols utilize microwave irradiation in water to promote the reaction, reducing the need for volatile organic solvents and significantly shortening reaction times.
-
Use of Greener Catalysts: Research has shown that silica-supported catalysts, such as tungstosilicic acid, can be used to promote Hantzsch-type reactions. These catalysts are often reusable, reducing waste.[9][10]
-
Avoiding α-Haloketones: A significant drawback of the classic Hantzsch synthesis is the use of toxic and lachrymatory α-haloketones.[11] Alternative methods that avoid these reagents are being developed, such as reactions of thioamides with alkynes or α,β-unsaturated carbonyl compounds.[11]
Detailed Experimental Protocol
This section provides a step-by-step methodology for the synthesis of this compound via the Hantzsch reaction.
Part A: Synthesis of 2-Pyridinecarbothioamide
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and reflux condenser, dissolve 2-cyanopyridine (1.0 eq) in a mixture of pyridine and ethanol (e.g., a 1:1 ratio).
-
Reaction: While stirring at room temperature, bubble a slow, steady stream of hydrogen sulfide (H₂S) gas through the solution.
-
Temperature Control: Monitor the flask for heat generation. If it becomes noticeably warm, place it in a cool water bath to maintain the temperature near ambient.[5]
-
Monitoring: Track the reaction's progress using TLC (e.g., with a 30% ethyl acetate in hexane eluent) until the 2-cyanopyridine spot has disappeared (typically 4-6 hours).[5]
-
Work-up: Stop the H₂S flow and bubble nitrogen gas through the mixture to remove any dissolved H₂S. Remove the solvent under reduced pressure.
-
Purification: Dissolve the crude solid in water and acidify with dilute hydrochloric acid to precipitate the thioamide. Filter the solid, wash it with cold water, followed by a small amount of cold diethyl ether, and dry to yield pure 2-pyridinecarbothioamide.[5]
Part B: Synthesis of this compound
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-pyridinecarbothioamide (1.0 eq) in absolute ethanol.
-
Addition: Add 2-bromoacetophenone (1.0 eq) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 3 hours.[6]
-
Monitoring: Follow the formation of the product by TLC. The product is typically more fluorescent under UV light than the starting materials.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of cold water or a dilute aqueous solution of sodium bicarbonate.
-
Isolation: Stir the aqueous mixture. The crude product should precipitate as a solid. Collect the solid by vacuum filtration, wash it thoroughly with water, and air dry.[6]
-
Purification: Recrystallize the crude solid from hot ethanol to obtain the purified this compound as a solid.[6]
Mechanistic Insight & Data Summary
Hantzsch Thiazole Synthesis Mechanism
The mechanism involves several key steps, starting with the formation of a thioimidate intermediate followed by cyclization and dehydration.
Caption: Key steps of the Hantzsch thiazole synthesis mechanism.
Data Summary Table
The following table summarizes typical reaction parameters and expected outcomes based on literature reports.
| Parameter | Condition | Expected Yield | Reference |
| Solvent | Ethanol | Good to Excellent | [1][6] |
| Temperature | Reflux | ~87% (for 2a) | [6] |
| Reaction Time | 3 hours | High Conversion | [6] |
| Purification | Recrystallization (Ethanol) | High Purity Solid | [6] |
References
- BenchChem. (2025).
- Chem Help Asap. Hantzsch Thiazole Synthesis.
- ResearchGate. Synthesis of 2-pyridyl 4-phenyl-thiazoles.
- ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis.
- PMC, NIH.
- SynArchive. Hantzsch Thiazole Synthesis.
- ResearchGate.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole.
- AIP Publishing. (2021). Synthesis of 4-methyl-2-phenyl-N-(pyridin-2-yl) thiazole-5-carboxamide.
- BenchChem. (2025).
- Organic Chemistry Portal. Thiazole synthesis.
- BEPLS. (2018).
- Ishwarya, M., & Raj, V. (2023). Synthesis and In vitro Pharmacological Evaluation of Novel Variants of 4-Pyridyl Compound and Pyridyl Thiazole Substituents.
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pharmacology.imedpub.com [pharmacology.imedpub.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bepls.com [bepls.com]
Validation & Comparative
A Senior Application Scientist's Guide to the In Vivo Validation of 4-phenyl-2-(2-pyridyl)thiazole's Anticancer Activity
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the preclinical in vivo validation of 4-phenyl-2-(2-pyridyl)thiazole, a promising small molecule candidate in oncology. Moving from in vitro promise to in vivo efficacy is a critical inflection point in drug development. It demands a meticulously designed, ethically sound, and rigorously executed experimental plan. Here, we eschew a rigid template, instead offering a strategic, causality-driven approach to generate a robust data package for this specific class of compounds.
The core of this guide is a comparative analysis. The efficacy of our lead compound, this compound, will be benchmarked against both a standard-of-care chemotherapeutic agent and a structurally similar but biologically less active analog. This three-pronged approach allows for a nuanced interpretation of the results, contextualizing the compound's potency and specificity.
Strategic Framework for In Vivo Evaluation
The transition from a controlled in vitro environment to a complex biological system necessitates a multi-faceted validation strategy. Our primary objective is to assess the compound's ability to inhibit tumor growth in a living model that recapitulates key aspects of human cancer. This process is not merely about administering the drug and measuring tumors; it involves careful model selection, precise protocol execution, and insightful data interpretation.
The overall workflow is designed to ensure reproducibility and ethical compliance while maximizing data output.[1][2]
Caption: High-level workflow for in vivo validation.
Rationale for Model and Comparator Selection
The choice of an appropriate animal model is paramount for the clinical relevance of preclinical data.[3] Thiazole derivatives have shown promise across various cancer types, including breast, lung, and colon cancers.[4][5][6][7] For this guide, we will focus on a Triple-Negative Breast Cancer (TNBC) xenograft model . TNBC is an aggressive subtype with limited targeted therapies, making it an area of high unmet medical need.[8][9]
-
In Vivo Model: Human TNBC cell line (e.g., MDA-MB-231) xenograft in female athymic nude mice. This is a standard ectopic model where human cancer cells are implanted subcutaneously.[3][10] It is well-established, reproducible, and allows for easy monitoring of tumor growth via caliper measurements.[11][12]
-
Test Compound: this compound.
-
Positive Control Comparator: Paclitaxel. This is a standard-of-care chemotherapy agent for TNBC.[13][14] Its inclusion provides a benchmark for clinical relevance.
-
Negative Control Comparator: 4-phenylthiazol-2-amine. This analog lacks the 2-pyridyl group, which is hypothesized to be crucial for its anticancer activity. Its inclusion helps to demonstrate the specific contribution of the pyridyl moiety.
Experimental Design and Detailed Protocols
All animal experiments must be conducted in compliance with institutional and national guidelines for the welfare and use of animals in cancer research and receive prior approval from an Institutional Animal Care and Use Committee (IACUC).[1][15][16][17]
Protocol 1: Cell Culture and Xenograft Implantation
Causality: The goal is to establish a uniform cohort of tumor-bearing animals to minimize variability between treatment groups. Using cells in their exponential growth phase ensures a high "take rate" and consistent tumor establishment.[18]
-
Cell Culture: Culture MDA-MB-231 cells in appropriate media (e.g., DMEM with 10% FBS) to ~80-90% confluency.
-
Cell Harvesting: Harvest cells using trypsin, wash with sterile PBS, and perform a cell count using a hemocytometer. Cell viability must be >95% as determined by Trypan Blue exclusion.
-
Implantation: Resuspend cells in a sterile, serum-free medium or PBS at a concentration of 5 x 10^7 cells/mL. Subcutaneously inject 100 µL (containing 5 million cells) into the right flank of 6-8 week old female athymic nude mice.[10]
-
Tumor Monitoring: Monitor animals twice weekly for tumor formation.
Protocol 2: Compound Formulation and Administration
Causality: The formulation and route of administration are critical for achieving adequate drug exposure at the tumor site.[19] Many small molecules have poor aqueous solubility, necessitating a vehicle that can maintain the compound in suspension or solution for accurate dosing.[20][21][22][23]
-
Vehicle Preparation: Prepare a sterile vehicle solution suitable for oral gavage, such as 0.5% carboxymethylcellulose (CMC) in sterile water.
-
Drug Formulation:
-
This compound: Prepare a suspension at two dose levels (e.g., 25 mg/kg and 50 mg/kg) in the vehicle.
-
4-phenylthiazol-2-amine: Prepare a suspension at 50 mg/kg in the vehicle.
-
Paclitaxel: Formulate according to established protocols for intraperitoneal (IP) injection (e.g., in a solution of Cremophor EL and ethanol, diluted with saline).
-
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group) ensuring the average tumor volume is similar across all groups.[18]
-
Administration:
-
Administer the thiazole compounds and vehicle control daily via oral gavage (p.o.).
-
Administer Paclitaxel via IP injection on a specified schedule (e.g., twice weekly).
-
Protocol 3: In-Life Monitoring and Efficacy Endpoints
Causality: Regular and systematic monitoring is essential to assess both the efficacy and the toxicity of the treatments. Tumor volume is the primary efficacy endpoint, while body weight and clinical signs are key indicators of tolerability.[1][2]
-
Tumor Measurement: Using digital calipers, measure the length (L) and width (W) of the tumors twice weekly. Calculate tumor volume using the modified ellipsoid formula: Volume = (L x W²) / 2 .[24]
-
Body Weight: Record the body weight of each animal twice weekly. A sustained body weight loss of >15-20% is a common sign of toxicity and may require euthanasia.
-
Clinical Observations: Examine animals daily for any signs of distress, such as changes in posture, activity, or grooming.[16]
-
Study Endpoint: The study is typically terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 21 days). All animals are humanely euthanized.
Data Analysis and Comparative Interpretation
The primary goal of data analysis is to quantify the antitumor activity and assess the therapeutic window.
Efficacy Analysis: Tumor Growth Inhibition (TGI)
Tumor Growth Inhibition (TGI) is a standard metric for assessing efficacy. It measures the percentage difference in tumor growth between the treated and control groups.[24][25]
The TGI can be calculated at the end of the study using the formula: TGI (%) = [1 - (Tf - Ti) / (Cf - Ci)] x 100
Where:
-
Tf = Mean tumor volume of the treated group at the final day.
-
Ti = Mean tumor volume of the treated group at the initial day.
-
Cf = Mean tumor volume of the control group at the final day.
-
Ci = Mean tumor volume of the control group at the initial day.
Statistical significance between groups should be determined using appropriate tests, such as a one-way ANOVA followed by post-hoc tests.[26][27]
Comparative Data Summary
The results should be summarized in a clear, tabular format to facilitate direct comparison between the different treatment arms.
| Group | Dose (mg/kg) | Route | Mean Final Tumor Volume (mm³) | TGI (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | p.o. | 1650 ± 210 | - | +2.5 |
| This compound | 25 | p.o. | 980 ± 150 | 45% | -1.8 |
| This compound | 50 | p.o. | 550 ± 95 | 75% | -4.5 |
| 4-phenylthiazol-2-amine | 50 | p.o. | 1420 ± 190 | 15% | -1.2 |
| Paclitaxel | 10 | i.p. | 610 ± 110 | 70% | -8.0 |
Data shown are hypothetical and for illustrative purposes.
Mechanistic Insights and Signaling Pathways
While the primary goal is efficacy validation, in vivo studies offer an opportunity to gain mechanistic insights. Thiazole derivatives have been reported to induce apoptosis and may target key signaling pathways involved in cell survival and proliferation.[28][29][30] One potential mechanism involves the inhibition of pathways that regulate hypoxia and angiogenesis, such as those involving Hypoxia-Inducible Factor 1-alpha (HIF-1α).[30]
Caption: Hypothesized mechanism of action via HIF-1α inhibition.
Conclusion
This guide outlines a robust, comparative framework for the in vivo validation of this compound. By benchmarking against both a standard-of-care agent and a structural analog in a clinically relevant TNBC xenograft model, researchers can generate a comprehensive data package. The detailed protocols and analytical strategies provided herein are designed to ensure scientific rigor, ethical compliance, and the generation of clear, interpretable results, paving the way for the further development of this promising anticancer compound.
References
- BenchChem. (n.d.). Application Notes and Protocols for Xenograft Mouse Model of Anticancer Agent 3.
- Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer, 102(11), 1555–1577. [Link]
- ResearchGate. (2014). How can one calculate tumor growth inhibition?
- Lee, J. J., et al. (2008). Statistical inference for tumor growth inhibition T/C ratio. Statistics in Medicine, 27(29), 6045–6056. [Link]
- Fiebig, H. H., & Berger, D. P. (2019). Beyond The T/C Ratio: Old And New Anticancer Activity Scores In Vivo. Cancer Management and Research, 11, 8491–8499. [Link]
- Hothorn, L. A. (2006). Statistical Analysis of in Vivo Anticancer Experiments: Tumor Growth Inhibition.
- ResearchGate. (2010). Guidelines for the welfare and use of animals in cancer research.
- MDPI. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI. [Link]
- Norecopa. (2021). Guidelines for the welfare and use of animals in cancer research.
- Lee, C. H., et al. (2017). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 33(4), 311–316. [Link]
- ACS Omega. (2024). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega.
- Netherlands National Committee for the protection of animals used for scientific purposes. (n.d.). CODE OF PRACTICE ANIMAL EXPERIMENTS IN CANCER RESEARCH. Retrieved from Netherlands National Committee for the protection of animals used for scientific purposes website.
- International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs. Retrieved from International Journal of Pharmacy and Biological Sciences website.
- Altogen Labs. (2023). Validated preclinical xenograft models for in vivo efficacy testing of INDs.
- Cancer Research UK. (n.d.). Involving animals in research.
- ResearchGate. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics.
- Welm, A. L., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Current Protocols in Pharmacology, 76, 14.23.1–14.23.17. [Link]
- MDPI. (2020). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. MDPI. [Link]
- Pharmaceutical Technology. (2023). Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing.
- Kniess, T., et al. (2018). In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery. Pharmaceuticals, 11(4), 100. [Link]
- Criscitiello, C., et al. (2021). Standard of Care and Promising New Agents for the Treatment of Mesenchymal Triple-Negative Breast Cancer. Cancers, 13(5), 1133. [Link]
- ResearchGate. (2012). Small Molecule Formulation Screening Strategies in Drug Discovery.
- Improved Pharma. (2023). Accelerated Small Molecule Drug Development.
- HMP Global. (2020). How is the standard of care for triple-negative breast cancer expected to change in the coming year?
- Zagami, M., et al. (2018). Standard of Care and Promising New Agents for Triple Negative Metastatic Breast Cancer. Cancers, 10(11), 415. [Link]
- Oncology News Central. (2025). New Standard of Care in Triple-Negative Breast Cancer?
- The Jackson Laboratory. (n.d.). Triple-negative breast cancer: the basics.
- PubMed Central. (2024). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2).
- Shaukath, A., et al. (2018). The Novel 4-Phenyl-2-Phenoxyacetamide Thiazoles modulates the tumor hypoxia leading to the crackdown of neoangiogenesis and evoking the cell death. European Journal of Medicinal Chemistry, 143, 1636–1646. [Link]
- Laddha, P. R., et al. (2024). Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. Authorea. [Link]
- Abdallah, A. E. M., et al. (2021). Synthesis and Anticancer Evaluations of Novel Thiazole Derivatives Derived from 4-Phenylthiazol-2-amine. Acta Chimica Slovenica, 68(3), 604–616. [Link]
- MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]
- MDPI. (2024). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)
Sources
- 1. Guidelines for the welfare and use of animals in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. theaspd.com [theaspd.com]
- 6. Synthesis and Anticancer Evaluations of Novel Thiazole Derivatives Derived from 4-Phenylthiazol-2-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. fpadvisory.net [fpadvisory.net]
- 9. Triple-negative breast cancer: the basics [jax.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ijpbs.com [ijpbs.com]
- 12. Validated preclinical xenograft models for in vivo efficacy testing of INDs - Altogen Labs [altogenlabs.com]
- 13. Standard of Care and Promising New Agents for the Treatment of Mesenchymal Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Standard of Care and Promising New Agents for Triple Negative Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Guidelines for the welfare and use of animals in cancer research [norecopa.no]
- 16. rug.nl [rug.nl]
- 17. cancerresearchuk.org [cancerresearchuk.org]
- 18. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing - Pharmaceutical Technology [pharmaceutical-technology.com]
- 22. researchgate.net [researchgate.net]
- 23. improvedpharma.com [improvedpharma.com]
- 24. researchgate.net [researchgate.net]
- 25. dovepress.com [dovepress.com]
- 26. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]
- 27. repo.uni-hannover.de [repo.uni-hannover.de]
- 28. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 30. The Novel 4-Phenyl-2-Phenoxyacetamide Thiazoles modulates the tumor hypoxia leading to the crackdown of neoangiogenesis and evoking the cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Photophysical Properties of 4-Phenyl-2-(2-pyridyl)thiazole Derivatives
In the realm of molecular probes and functional materials, the 4-phenyl-2-(2-pyridyl)thiazole scaffold has emerged as a significant structural motif. These compounds are of considerable interest due to their inherent fluorescence and the tunability of their photophysical properties through synthetic modification. This guide provides a comparative analysis of different this compound derivatives, offering insights into their structure-property relationships, supported by experimental data. This document is intended for researchers, scientists, and professionals in drug development and materials science who are leveraging the unique optical properties of these heterocyclic systems.
Introduction: The this compound Core
The this compound core is a conjugated system comprising a central thiazole ring linked to a phenyl group at the 4-position and a pyridyl group at the 2-position. This arrangement gives rise to intramolecular charge transfer (ICT) characteristics upon photoexcitation, which is a key determinant of their photophysical behavior. The nitrogen atom in the pyridyl ring and the sulfur and nitrogen atoms in the thiazole ring act as electron-accepting and electron-donating/accepting moieties, respectively, contributing to the electronic landscape of the molecule.
The versatility of this scaffold lies in the ability to introduce various substituents at different positions, primarily on the phenyl and pyridyl rings. These modifications can profoundly influence the electronic distribution, and consequently, the absorption and emission properties of the molecule. Understanding these effects is crucial for the rational design of novel derivatives with tailored photophysical characteristics for specific applications, such as fluorescent probes, sensors, and organic light-emitting diodes (OLEDs).
Comparative Photophysical Data
The following table summarizes the key photophysical properties of a selection of this compound derivatives, highlighting the impact of substituent variation. The data has been compiled from various studies to provide a comparative overview.
| Derivative | λabs (nm) | λem (nm) | Quantum Yield (Φf) | Stokes Shift (cm-1) | Reference(s) |
| This compound | ~330 | ~400 | Low | ~5300 | [1] |
| 4-(4-Methoxyphenyl)-2-(2-pyridyl)thiazole | 345 | 425 | 0.35 | ~5000 | [1] |
| 4-(4-Bromophenyl)-2-(2-pyridyl)thiazole | 338 | 410 | 0.12 | ~5000 | [1] |
| 4-(4-Chlorophenyl)-2-(3-pyridyl)thiazole | N/A | N/A | N/A | N/A | [1] |
| 4-(4-Methoxyphenyl)-2-(4-pyridyl)thiazole | 350 | 430 | 0.42 | ~4800 | [1] |
| 4-(4-Cyanophenyl)-2-(4-pyridyl)thiazole | 342 | 420 | 0.28 | ~5000 | [1] |
N/A: Data not available in the cited sources.
Structure-Property Relationship Analysis
The data presented in the table reveals distinct trends in the photophysical properties of this compound derivatives as a function of their molecular structure.
Effect of Substituents on the Phenyl Ring
The nature of the substituent at the 4-position of the phenyl ring significantly modulates the electronic properties and, consequently, the fluorescence of the molecule.
-
Electron-Donating Groups (EDGs): The introduction of an electron-donating methoxy (-OCH3) group leads to a bathochromic (red) shift in both the absorption and emission maxima. This is attributed to the enhanced intramolecular charge transfer from the electron-rich methoxyphenyl group to the pyridylthiazole core. More importantly, the presence of the methoxy group results in a substantial increase in the fluorescence quantum yield.[1]
-
Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups like bromo (-Br) and cyano (-CN) also influence the photophysical properties. While the shifts in absorption and emission are less pronounced compared to the methoxy derivative, these groups generally lead to a lower quantum yield than their electron-donating counterparts. This phenomenon can be attributed to the alteration of the energy levels of the molecular orbitals involved in the electronic transitions.[1] The effect of substituents on the fluorescence of organic molecules is a well-documented phenomenon, often involving processes like photoinduced electron transfer (PET) that can quench fluorescence.[2][3]
Effect of the Pyridyl Isomer
The position of the nitrogen atom in the pyridyl ring (2-pyridyl, 3-pyridyl, or 4-pyridyl) also plays a crucial role in determining the photophysical outcome. Studies have shown that 2-pyridyl and 4-pyridyl isomers generally exhibit superior photophysical properties compared to the 3-pyridyl series.[1] This can be rationalized by the more effective electronic communication and charge transfer pathways in the 2- and 4-isomers due to the alignment of the nitrogen lone pair with the π-system of the molecule. The 4-pyridyl isomer with a methoxy substituent on the phenyl ring was found to exhibit a particularly high luminescence quantum yield.[1]
Experimental Protocols
The characterization of the photophysical properties of these derivatives relies on standard spectroscopic techniques.[4]
UV-Visible Absorption Spectroscopy
This technique is used to determine the wavelengths at which a molecule absorbs light.
Methodology:
-
Prepare a dilute solution of the compound in a suitable spectroscopic grade solvent (e.g., ethanol, dichloromethane).
-
Record the absorbance spectrum using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).
-
The wavelength of maximum absorbance (λabs) is determined from the resulting spectrum.
Fluorescence Spectroscopy
This technique measures the emission of light from a molecule after it has absorbed light.
Methodology:
-
Using the same solution from the UV-Vis measurement, excite the sample at its λabs.
-
Record the fluorescence emission spectrum using a spectrofluorometer.
-
The wavelength of maximum emission (λem) is identified from the spectrum.
Fluorescence Quantum Yield Determination
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is often determined using a relative method.[5]
Methodology:
-
Choose a standard fluorescent molecule with a known quantum yield that absorbs in the same spectral region as the sample. Naphthalene is a common standard for compounds absorbing in the UV region.[1]
-
Prepare a series of solutions of both the sample and the standard with low absorbance (typically < 0.1) at the excitation wavelength.
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for all solutions.
-
The quantum yield of the sample (Φs) is calculated using the following equation:
Φs = Φr * (Is / Ir) * (Ar / As) * (ηs2 / ηr2)
Where:
-
Φr is the quantum yield of the reference.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
The subscripts 's' and 'r' refer to the sample and the reference, respectively.
-
Visualizations
Molecular Structure of this compound Derivatives
Caption: General structure and common derivatives of this compound.
Experimental Workflow for Photophysical Characterization
Caption: Workflow for determining key photophysical properties of fluorescent molecules.
Conclusion
The photophysical properties of this compound derivatives are highly sensitive to structural modifications. The strategic introduction of electron-donating or electron-withdrawing groups on the phenyl ring, as well as the variation of the nitrogen position in the pyridyl ring, provides a powerful means to tune their absorption and emission characteristics, and most notably, their fluorescence quantum yields. This guide has provided a comparative overview of these relationships, supported by experimental data, to aid researchers in the rational design of novel this compound-based materials for a wide array of applications in science and technology.
References
- Synthesis, characterization and photophysical properties of novel thiazole substituted pyridine deriv
- A practical guide to measuring and reporting photophysical d
- Fluorescence Quantum Yields—Methods of Determination and Standards. (n.d.).
- The effect of phenyl substitution on the fluorescence characteristics of fluorescein derivatives via intramolecular photoinduced electron transfer. (n.d.). Semantic Scholar.
- The effect of phenyl substitution on the fluorescence characteristics of fluorescein derivatives via intramolecular photoinduced electron transfer. (2025).
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. [PDF] The effect of phenyl substitution on the fluorescence characteristics of fluorescein derivatives via intramolecular photoinduced electron transfer | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of 4-phenyl-2-(2-pyridyl)thiazole as a Specific p38 MAPK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the pyridinyl-thiazole scaffold has emerged as a promising framework for targeting key signaling nodes in cellular pathways. This guide provides an in-depth validation of 4-phenyl-2-(2-pyridyl)thiazole as a specific inhibitor of p38 mitogen-activated protein kinase (MAPK), a central regulator of inflammatory responses. Through a comparative analysis with established p38 MAPK inhibitors, supported by experimental data and detailed protocols, we aim to equip researchers with the necessary insights to critically evaluate this compound for therapeutic development.
The Central Role of p38 MAPK in Inflammatory Signaling
The p38 MAPKs are a family of serine/threonine kinases that are activated by a variety of extracellular stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β, as well as environmental stresses.[1][2] Once activated, p38 MAPK initiates a signaling cascade that culminates in the phosphorylation of downstream transcription factors and kinases, leading to the expression of inflammatory mediators.[3] This central role in the inflammatory process has made p38 MAPK a highly attractive target for the development of novel anti-inflammatory therapies.[1]
This compound: A Promising Scaffold for p38 MAPK Inhibition
Comparative Analysis with Alternative p38 MAPK Inhibitors
To objectively assess the potential of this compound, a comparison with well-characterized p38 MAPK inhibitors is essential. We have selected two prominent examples with distinct mechanisms of action:
-
SB 203580: A first-generation, ATP-competitive pyridinylimidazole inhibitor with selectivity for p38α and p38β isoforms.
-
BIRB 796 (Doramapimod): A highly potent, allosteric inhibitor that binds to a region adjacent to the ATP-binding pocket, stabilizing the kinase in an inactive conformation.[4][5]
Quantitative Comparison of Inhibitory Potency
The following table summarizes the inhibitory potency (IC50) of 4-phenyl-5-pyridyl-1,3-thiazole analogues and the comparator compounds against p38 MAPK. It is important to note that IC50 values can vary depending on the specific assay conditions.
| Inhibitor | Target | IC50 (nM) | Mechanism of Action | Reference(s) |
| 4-phenyl-5-pyridyl-1,3-thiazole analogues | p38 MAPK | Varies (nanomolar range) | ATP-competitive | [1] |
| SB 203580 | p38α/SAPK2a | 50 | ATP-competitive | |
| p38β2/SAPK2b | 500 | ATP-competitive | ||
| BIRB 796 (Doramapimod) | p38α | 38 | Allosteric | [5][6] |
| p38β | 65 | Allosteric | [5][6] | |
| p38γ | 200 | Allosteric | [5][6] | |
| p38δ | 520 | Allosteric | [5][6] |
Selectivity and Off-Target Effects
A critical aspect of inhibitor validation is determining its selectivity profile. While SB 203580 is considered selective for p38α/β, it has been shown to inhibit other kinases at higher concentrations.[1][7] BIRB 796 exhibits broader inhibition across the p38 MAPK family and has demonstrated high selectivity against a panel of other kinases.[3][8] The potential for off-target effects is a significant consideration in drug development, as it can lead to unforeseen toxicities.[9]
Experimental Validation Protocols
To rigorously validate this compound as a specific p38 MAPK inhibitor, a series of biochemical and cell-based assays are required.
Biochemical Assay for p38 MAPK Activity
This protocol outlines a non-radioactive, in vitro kinase assay to determine the direct inhibitory effect of the compound on p38 MAPK activity.
Principle: This assay measures the phosphorylation of a specific substrate (e.g., ATF-2) by purified, active p38 MAPK. The amount of phosphorylated substrate is then quantified, typically using an antibody that specifically recognizes the phosphorylated form.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a serial dilution of the inhibitor in kinase assay buffer.
-
Prepare a solution of active p38 MAPK enzyme in kinase assay buffer.
-
Prepare a solution of the ATF-2 substrate and ATP in kinase assay buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the serially diluted inhibitor or vehicle control (DMSO).
-
Add the active p38 MAPK enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATF-2 substrate and ATP mixture.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated ATF-2 using a phospho-specific antibody, followed by a secondary antibody conjugated to a detectable label (e.g., HRP for colorimetric or chemiluminescent detection, or a fluorophore for fluorescent detection).
-
-
Data Analysis:
-
Measure the signal in each well using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Assay for p38 MAPK Inhibition
This protocol describes a method to assess the ability of the inhibitor to block p38 MAPK signaling in a cellular context.
Principle: This assay measures the phosphorylation of a downstream target of p38 MAPK (e.g., HSP27) in cells that have been stimulated to activate the p38 MAPK pathway.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa or A549) in a 96-well plate and culture until they reach the desired confluency.
-
Pre-incubate the cells with serial dilutions of this compound or vehicle control for 1 hour.
-
Stimulate the cells with a known p38 MAPK activator (e.g., anisomycin or TNF-α) for a specified time (e.g., 30 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells and determine the protein concentration of each lysate.
-
-
Detection of Phosphorylated Target:
-
Use a method such as Western blotting or a cell-based ELISA to detect the levels of phosphorylated HSP27 (or another downstream target) in each cell lysate.
-
Normalize the phosphorylated protein levels to the total protein concentration.
-
-
Data Analysis:
-
Calculate the percent inhibition of target phosphorylation for each inhibitor concentration relative to the stimulated vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Visualizing the p38 MAPK Signaling Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the p38 MAPK signaling pathway and a typical experimental workflow for inhibitor validation.
Caption: The p38 MAPK signaling cascade and the point of inhibition by this compound.
Caption: A comprehensive workflow for the validation of a specific enzyme inhibitor.
Conclusion
The validation of this compound as a specific p38 MAPK inhibitor requires a multifaceted approach that combines robust biochemical and cell-based assays with a thorough assessment of its selectivity profile. The available data on closely related analogues strongly suggest its potential as a potent and specific inhibitor. By following the experimental protocols outlined in this guide and comparing its performance against established inhibitors like SB 203580 and BIRB 796, researchers can generate the critical data needed to advance this promising compound through the drug discovery pipeline. This rigorous validation process is paramount to ensuring the development of safe and effective therapeutic agents targeting the p38 MAPK pathway.
References
- Selectivity of SB203580, SB202190 and Other Commonly Used p38 Inhibitors: Profiling Against a Multi-Enzyme Panel. Letters in Drug Design & Discovery. [Link]
- Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. Chemical & Pharmaceutical Bulletin. [Link]
- p38 MAP Kinase (MAPK) participates in a signaling cascade controlling cellular responses to cytokines and stress. Sino Biological. [Link]
- p38 MAPK inhibitor | BIRB 796. opnMe by Boehringer Ingelheim. [Link]
- Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. PubMed. [Link]
- Potential adverse effects associated with inhibition of p38alpha/beta MAP kinases. PubMed. [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. SB203580 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. apexbt.com [apexbt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BIRB 796 (Doramapimod) | pan-p38 MAPK inhibitor | p38α/β/γ/δ inhibitor | CAS 285983-48-4 | Buy BIRB-796 from Supplier InvivoChem [invivochem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Selectivity of SB203580, SB202190 and Other Commonly Used p38 Inh...: Ingenta Connect [ingentaconnect.com]
- 8. Pardon Our Interruption [opnme.com]
- 9. Potential adverse effects associated with inhibition of p38alpha/beta MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 4-Phenyl-2-(2-pyridyl)thiazole Analogs as Anticancer Agents
The 4-phenyl-2-(2-pyridyl)thiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a prominent subclass, 4-phenyl-2-((pyridin-2-ylmethylene)hydrazinyl)thiazole analogs, as potent anticancer agents. We will delve into the key structural modifications that influence their cytotoxic effects and explore the experimental methodologies used to evaluate their efficacy. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology drug discovery.
Introduction: The Therapeutic Potential of the this compound Scaffold
The unique arrangement of aromatic and heterocyclic rings in the this compound core provides a versatile platform for designing molecules that can interact with various biological targets implicated in cancer progression. The pyridine and thiazole moieties offer hydrogen bonding capabilities and can participate in pi-stacking interactions, while the phenyl ring provides a site for substitution to modulate lipophilicity, electronic properties, and steric bulk, all of which are critical for target binding and pharmacokinetic profiles.
Recent research has highlighted the significant anticancer potential of derivatives incorporating a hydrazinyl linker at the 2-position of the thiazole ring, connecting it to a pyridylmethylene group. These analogs have demonstrated potent cytotoxicity against a panel of human cancer cell lines, including lung (A549), breast (MCF-7), and liver (HepG2) cancer.[1][2][3] This guide will focus on dissecting the SAR of these specific analogs to provide a clear understanding of the chemical features driving their anticancer activity.
Structure-Activity Relationship (SAR) Analysis
The anticancer activity of 4-phenyl-2-((pyridin-2-ylmethylene)hydrazinyl)thiazole analogs is profoundly influenced by the nature and position of substituents on the phenyl ring at the 4-position of the thiazole. The following sections compare the cytotoxic effects of various analogs, with a focus on how different functional groups impact their potency.
Impact of Phenyl Ring Substitution at the Thiazole C4-Position
The substitution pattern on the 4-phenyl ring is a critical determinant of anticancer activity. Both electron-donating and electron-withdrawing groups have been explored, revealing key insights into the electronic and steric requirements for optimal cytotoxicity.
Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of 4-Phenyl-2-((pyridin-2-ylmethylene)hydrazinyl)thiazole Analogs
| Compound ID | R (Substitution on 4-phenyl ring) | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HepG2 (Liver) IC50 (µM) | Reference |
| 1a | H | 7.30 | >50 | >50 | [1] |
| 1b | 4-OCH3 | 9.85 | >50 | >50 | [1] |
| 1c | 4-Cl | 5.12 | 10.63 | 8.76 | [1] |
| 1d | 4-NO2 | 3.45 | 5.36 | 6.14 | [1][3] |
| 1e | 2,4-diCl | 4.21 | 7.89 | 7.23 | [1] |
| Cisplatin | - | 12.65 | - | - | [1] |
| Doxorubicin | - | - | ~0.05 | ~0.72 | [3] |
Data is compiled and synthesized from multiple sources for comparative analysis.
Key SAR Insights:
-
Unsubstituted Phenyl Ring (1a): The parent compound with an unsubstituted phenyl ring exhibits moderate activity against the A549 cell line but is significantly less potent against MCF-7 and HepG2 cells.[1]
-
Electron-Donating Groups (1b): The introduction of an electron-donating methoxy group at the para-position of the phenyl ring (1b) generally leads to a decrease in cytotoxic activity compared to the unsubstituted analog.[1]
-
Electron-Withdrawing Groups (1c, 1d, 1e): A clear trend is observed with the incorporation of electron-withdrawing substituents. A single chloro group at the para-position (1c) enhances activity against all tested cell lines.[1] This effect is even more pronounced with a strong electron-withdrawing nitro group at the para-position (1d), which consistently demonstrates the highest potency across the series.[1][3] Dichloro substitution (1e) also results in potent compounds.[1] This suggests that a more electron-deficient 4-phenyl ring is favorable for anticancer activity.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step methodologies for the synthesis of the core scaffold and the evaluation of anticancer activity.
Synthesis of 4-Phenyl-2-(pyridin-2-yl)thiazole (Core Scaffold)
The synthesis of the core this compound scaffold is typically achieved via the Hantzsch thiazole synthesis.[4][5]
Step 1: Synthesis of 2-Pyridinecarbothioamide
-
In a round-bottom flask, dissolve 2-cyanopyridine (1 equivalent) in a mixture of pyridine and triethylamine.
-
Stir the solution at room temperature for 15 minutes.
-
Bubble hydrogen sulfide (H₂S) gas through the reaction mixture. The solution will typically turn green.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice with stirring to precipitate the product.
-
Filter the crude thioamide, wash thoroughly with water, and recrystallize from ethanol to obtain pure 2-pyridinecarbothioamide.
Step 2: Cyclization to form 4-Phenyl-2-(pyridin-2-yl)thiazole
-
Dissolve 2-pyridinecarbothioamide (1 equivalent) in ethanol in a round-bottom flask.
-
Add 2-bromoacetophenone (1 equivalent) to the solution.
-
Reflux the reaction mixture for 3-4 hours, monitoring its completion by TLC.
-
After cooling, pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from ethanol to yield pure 4-phenyl-2-(pyridin-2-yl)thiazole.
In Vitro Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[2][6]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin or Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Conclusion and Future Directions
The structure-activity relationship studies of 4-phenyl-2-((pyridin-2-ylmethylene)hydrazinyl)thiazole analogs have revealed critical insights for the design of potent anticancer agents. The presence of strong electron-withdrawing groups on the 4-phenyl ring is consistently associated with enhanced cytotoxicity against various cancer cell lines. This guide provides a framework for understanding these relationships and offers detailed experimental protocols to facilitate further research in this promising area.
Future investigations should focus on expanding the diversity of substituents on both the phenyl and pyridine rings to further optimize potency and selectivity. Moreover, elucidation of the precise molecular mechanism of action, including the identification of the primary cellular target(s), will be crucial for the rational development of these compounds into novel anticancer therapeutics.
References
- Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega.
- Application Notes and Protocols: Thiazole Deriv
- Synthesis and In vitro Pharmacological Evaluation of Novel Variants of 4-Pyridyl Compound and Pyridyl Thiazole Substituents. Journal of Pharmaceutical Sciences.
- Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). PubMed.
- Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. PMC.
- Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. PubMed.
- Synthesis of 2-pyridyl 4-phenyl-thiazoles The lead structure can be...
- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
- Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. MDPI.
- Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest.
- Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. Preprints.org.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. researchgate.net [researchgate.net]
- 6. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Binding Mode of 4-phenyl-2-(2-pyridyl)thiazole to its Biological Target: A Comparative Guide
For researchers in drug discovery and development, unequivocally defining how a small molecule engages its biological target is a cornerstone of a successful campaign. This guide provides a comprehensive, technically-grounded framework for confirming the binding mode of a novel compound, using 4-phenyl-2-(2-pyridyl)thiazole as a case study. We will navigate a multi-pronged approach, integrating biophysical, structural, and cellular techniques to build a robust and validated model of interaction. For the purpose of this illustrative guide, we will hypothesize that our target of interest is the p38 Mitogen-Activated Protein (MAP) Kinase , a well-validated therapeutic target for inflammatory diseases, based on literature precedents for similar thiazole-pyridine scaffolds.[1][2]
The Imperative of a Multi-Modal Approach
Relying on a single experimental technique to define a binding mode is fraught with peril. Each method possesses inherent strengths and weaknesses. A truly trustworthy understanding emerges from the convergence of orthogonal data. This guide is structured to reflect a logical, iterative workflow, moving from initial confirmation of interaction to high-resolution structural elucidation and functional validation.
Workflow for Binding Mode Confirmation
Caption: A multi-phase workflow for robust binding mode confirmation.
Phase 1: Quantifying the Interaction - Biophysical Approaches
The initial step is to confirm a direct physical interaction between this compound and p38 MAP kinase and to quantify the thermodynamics and kinetics of this binding event. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are the gold-standard techniques for this purpose.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[3]
Experimental Protocol: ITC
-
Sample Preparation:
-
Dialyze purified p38 MAP kinase and a stock solution of this compound into the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). Precise buffer matching is critical to minimize heats of dilution.
-
The final concentration of the small molecule should be 10-20 times that of the protein.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell and the compound solution into the injection syringe of the ITC instrument.
-
Perform a series of small, sequential injections of the compound into the protein solution while monitoring the heat changes.
-
-
Data Analysis:
-
Integrate the heat-flow peaks and plot the heat change per injection against the molar ratio of the ligand to the protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of binding.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor macromolecular interactions in real-time.[4] This allows for the determination of both binding affinity and kinetics (association and dissociation rates).
Experimental Protocol: SPR
-
Immobilization:
-
Covalently immobilize purified p38 MAP kinase onto a sensor chip (e.g., a CM5 chip via amine coupling).
-
-
Binding Analysis:
-
Inject a series of increasing concentrations of this compound over the sensor surface.
-
Monitor the change in the SPR signal (response units) over time to generate sensorgrams.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Data Comparison: ITC vs. SPR
| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Primary Output | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) | Binding affinity (Kd), association rate (ka), dissociation rate (kd) |
| Assay Format | In-solution | Protein is immobilized on a surface |
| Throughput | Lower | Higher |
| Sample Consumption | Higher | Lower |
| Key Advantage | Provides a complete thermodynamic profile. | Provides kinetic information (on- and off-rates). |
Phase 2: Confirming Target Engagement in a Cellular Milieu
While biophysical methods confirm a direct interaction with the purified protein, it is crucial to demonstrate that the compound engages its target within the complex environment of a cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand stabilizes its target protein, leading to an increase in the protein's melting temperature.
Experimental Protocol: CETSA
-
Cell Treatment:
-
Treat cultured cells (e.g., a human monocytic cell line like THP-1) with either a vehicle control or various concentrations of this compound.
-
-
Thermal Challenge:
-
Heat aliquots of the cell lysates to a range of temperatures.
-
-
Protein Analysis:
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble p38 MAP kinase remaining at each temperature by Western blotting.
-
-
Data Analysis:
-
Plot the fraction of soluble p38 MAP kinase as a function of temperature to generate melting curves. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
-
Phase 3: Unveiling the Atomic Details of the Interaction
To truly understand the binding mode, high-resolution structural information is indispensable. X-ray crystallography, cryo-electron microscopy (cryo-EM), and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this.
X-Ray Crystallography
X-ray crystallography is considered the "gold standard" for determining the three-dimensional structure of protein-ligand complexes at atomic resolution.[5][6]
Experimental Protocol: X-Ray Crystallography
-
Co-crystallization:
-
Set up crystallization trials with purified p38 MAP kinase in the presence of an excess of this compound.
-
-
Data Collection:
-
Harvest suitable crystals and expose them to a high-intensity X-ray beam.
-
Collect the diffraction data.
-
-
Structure Determination:
-
Process the diffraction data and solve the crystal structure using molecular replacement with a known p38 MAP kinase structure.
-
Build and refine the model of the protein-ligand complex to fit the electron density map.
-
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has emerged as a powerful alternative to X-ray crystallography, particularly for large protein complexes or proteins that are difficult to crystallize.
Experimental Protocol: Cryo-EM
-
Sample Preparation:
-
Prepare a solution of the p38 MAP kinase in complex with this compound.
-
Apply a small volume of the sample to an EM grid and rapidly freeze it in liquid ethane to create a thin layer of vitrified ice.
-
-
Data Collection:
-
Image the frozen-hydrated particles using a transmission electron microscope.
-
-
Image Processing and 3D Reconstruction:
-
Select images of individual protein particles and align and classify them.
-
Reconstruct a three-dimensional density map of the complex.
-
-
Model Building:
-
Build an atomic model of the protein-ligand complex into the cryo-EM density map.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the structure and dynamics of molecules in solution, offering a complementary approach to the static pictures provided by crystallography and cryo-EM.[7]
Experimental Protocol: NMR (Chemical Shift Perturbation)
-
Sample Preparation:
-
Prepare a sample of ¹⁵N-labeled p38 MAP kinase.
-
-
NMR Titration:
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum of the protein alone.
-
Titrate in increasing amounts of this compound and acquire a spectrum at each concentration.
-
-
Data Analysis:
-
Monitor the changes in the chemical shifts of the protein's backbone amide signals upon ligand binding.
-
Map the residues with significant chemical shift perturbations onto the protein structure to identify the binding site.
-
Comparison of Structural Biology Techniques
| Technique | X-Ray Crystallography | Cryo-Electron Microscopy (Cryo-EM) | NMR Spectroscopy |
| Sample State | Crystalline solid | Vitrified ice (near-native) | Solution |
| Resolution | Typically atomic | Near-atomic to lower | Atomic (for smaller proteins) |
| Protein Size | No theoretical limit | Best for >50 kDa | Practically limited to <70 kDa |
| Key Advantage | Highest resolution for well-ordered crystals. | Can handle difficult-to-crystallize proteins and complexes. | Provides information on dynamics and solution-state interactions. |
Phase 4: Functional Confirmation and Validation
The final and arguably most critical phase is to correlate the structural and biophysical data with the functional consequences of ligand binding. This involves demonstrating that the compound modulates the protein's activity and that this modulation is dependent on the identified binding site.
In Vitro Kinase Assay
A biochemical assay to measure the enzymatic activity of p38 MAP kinase in the presence of the inhibitor.
Experimental Protocol: In Vitro Kinase Assay
-
Assay Setup:
-
In a multi-well plate, combine recombinant p38 MAP kinase, a specific substrate (e.g., ATF-2), and ATP.[8]
-
Include a range of concentrations of this compound.
-
-
Kinase Reaction:
-
Incubate the reaction to allow for substrate phosphorylation.
-
-
Detection:
-
Data Analysis:
-
Plot the kinase activity as a function of the inhibitor concentration to determine the IC50 value.
-
Site-Directed Mutagenesis
To confirm that the observed binding mode is responsible for the compound's activity, key interacting residues identified from the structural studies can be mutated, and the impact on binding and activity can be assessed.[10][11]
Experimental Protocol: Site-Directed Mutagenesis
-
Mutant Generation:
-
Based on the high-resolution structure, identify key amino acid residues in the binding pocket of p38 MAP kinase that interact with this compound.
-
Use site-directed mutagenesis to change these residues to alanine or another non-interacting amino acid.
-
-
Protein Expression and Purification:
-
Express and purify the mutant p38 MAP kinase proteins.
-
-
Binding and Activity Assays:
-
Repeat the ITC or SPR experiments to measure the binding affinity of the compound to the mutant proteins.
-
Perform the in vitro kinase assay to determine the IC50 of the compound against the mutant proteins.
-
Expected Outcome: A significant decrease in binding affinity and a corresponding increase in the IC50 value for the mutant proteins would strongly validate the identified binding mode.
Conclusion
Confirming the binding mode of a small molecule to its biological target is a meticulous process that demands a convergence of evidence from multiple, orthogonal techniques. By systematically progressing through the phases outlined in this guide—from initial biophysical characterization to high-resolution structural elucidation and functional validation—researchers can build a highly confident and defensible model of molecular recognition. This detailed understanding is paramount for structure-based drug design, lead optimization, and ultimately, the development of safe and effective therapeutics.
References
- Structure of cyclin-dependent kinase 2 (CDK2) in complex with the specific and potent inhibitor CVT-313.
- HUMAN P38 MAP KINASE INHIBITOR COMPLEX.
- Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors.
- The structure of mitogen-activated protein kinase p38
- Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole deriv
- Computational protein-ligand docking and virtual drug screening with the AutoDock suite.
- Binding of inhibitors to p38α. Stereo view of the binding sites for the complexes of p38 with (a) compound 1, yellow.
- CDK2 in Complex with Synthetic Inhibitors.
- Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines.
- Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase.
- 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors: Synthesis, SAR Analysis, X-ray Crystallography, and Biological Activity.
- Structural Analysis of Noncovalent Interactions in CDK2 Inhibitor Complexes.
- Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Tre
- p38 MAP Kinase Assay Kit (Nonradioactive).
- Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Prolifer
- Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity.
- THE STRUCTURE OF THE MAP KINASE P38
- Biochemical and cellular effects of p38 MAP Kinase Inhibitor III.
- Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases.
- Protein-Ligand Docking.
- (A) Structure of the inhibitor−CDK2 complex, and CDK2 is displayed in cartoon modes.
- CDK2 Assay Kit.
- Protein-Ligand Interactions: Comput
- p38 MAP Kinase Assay.
- p38α Kinase Assay.
- Mechanism of p38 MAP kinase activ
- CDK2 Assay Kit, 79599.
- CDK2 Assay Kit 79599
- Docking strategies for predicting protein-ligand interactions and their applic
- CDK2/CyclinA2 Kinase Assay.
- Protein‐Ligand Interactions: Comput
- Chemical-genetic analysis of cyclin dependent kinase 2 function reveals an important role in cellular transformation by multiple oncogenic p
- Identification of a new nucleotide binding site by structural alignment and site directed mutagenesis.
- Site-directed mutagenesis.
- Site-directed Mutagenesis Identifies Residues Involved in Ligand Recognition in the Human A2a Adenosine Receptor.
- Site-directed mutagenesis of amino acid residues of protein phosphatase 1 involved in c
- How Is Site-Directed Mutagenesis Used in Protein Engineering?
- P38 MAP Kinase Inhibitors: Evolution of Imidazole-Based and pyrido-pyrimidin-2-one Lead Classes.
- Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candid
- p38 MAP Kinase Inhibitors in Clinical Trials.
Sources
- 1. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P38 MAP kinase inhibitors: evolution of imidazole-based and pyrido-pyrimidin-2-one lead classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rcsb.org [rcsb.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. promega.com [promega.com]
- 7. kavrakilab.org [kavrakilab.org]
- 8. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 9. promega.com [promega.com]
- 10. Identification of a new nucleotide binding site by structural alignment and site directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Site-directed mutagenesis - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthesis of 4-phenyl-2-(2-pyridyl)thiazole for Researchers and Drug Development Professionals
The 4-phenyl-2-(2-pyridyl)thiazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique structural features contribute to a wide range of biological activities, making the efficient and scalable synthesis of its derivatives a topic of significant interest for researchers and drug development professionals. This guide provides an in-depth, objective comparison of various synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and comparative data to inform methodological choices in a research and development setting.
Introduction to this compound
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a cornerstone in the design of bioactive molecules. When substituted with phenyl and pyridyl groups at the 4- and 2-positions respectively, the resulting this compound exhibits a remarkable propensity for biological target engagement. This is attributed to its rigid, planar structure and the presence of heteroatoms that can participate in hydrogen bonding and other non-covalent interactions. Consequently, this scaffold is a key component in the development of novel therapeutics. The choice of synthetic route to this important molecule can significantly impact yield, purity, scalability, and cost-effectiveness, making a thorough understanding of the available methods essential.
Comparative Analysis of Synthetic Routes
This guide will focus on three prominent synthetic strategies for the construction of the this compound core:
-
The Classical Hantzsch Thiazole Synthesis: A time-honored and widely adopted method.
-
The Microwave-Assisted Hantzsch Synthesis: A modern variation leveraging microwave technology for rapid and efficient synthesis.
-
The Brønsted Acid-Promoted One-Pot Synthesis: An approach that utilizes readily available starting materials in a convergent manner.
The following table provides a high-level summary of the key performance indicators for each of these synthetic routes.
| Synthetic Route | General Yield | Reaction Time | Key Advantages | Common Drawbacks |
| Classical Hantzsch Synthesis | Good to Excellent (70-90%) | 3 - 12 hours | Well-established, reliable, broad substrate scope. | Requires pre-functionalized starting materials, longer reaction times, and often elevated temperatures. |
| Microwave-Assisted Hantzsch Synthesis | Excellent (85-95%) | 10 - 30 minutes | Dramatically reduced reaction times, often higher yields, improved reaction control. | Requires specialized microwave instrumentation. |
| Brønsted Acid-Promoted One-Pot Synthesis | Moderate to Good (60-85%) | 8 - 12 hours | Use of simple, readily available starting materials (acetophenones, benzylamines, and sulfur). | Requires high temperatures, yields can be moderate, and may require careful optimization. |
In-Depth Analysis of Synthetic Routes
The Classical Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone of heterocyclic chemistry due to its reliability and broad applicability. The reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, this translates to the reaction of a phenacyl halide with pyridine-2-carbothioamide.
Mechanism:
The reaction proceeds through a well-established mechanism. The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone in an SN2 reaction to form an intermediate. This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon. Subsequent dehydration of the resulting thiazoline intermediate leads to the formation of the aromatic thiazole ring.
Experimental Protocol: Hantzsch Synthesis of this compound
-
Materials:
-
Pyridine-2-carbothioamide (1.0 mmol)
-
2-Bromoacetophenone (1.0 mmol)
-
Ethanol (10 mL)
-
-
Procedure:
-
To a solution of pyridine-2-carbothioamide (1.0 mmol) in ethanol (10 mL), add 2-bromoacetophenone (1.0 mmol).
-
Reflux the reaction mixture for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
The crude product can be purified by recrystallization from ethanol to afford this compound as a solid.[1]
-
Causality of Experimental Choices:
-
Solvent: Ethanol is a common solvent for Hantzsch synthesis as it effectively dissolves both reactants and facilitates the reaction at reflux temperature.
-
Reflux Conditions: Heating is necessary to overcome the activation energy for both the initial SN2 reaction and the subsequent cyclization and dehydration steps.
-
Purification: The product is typically a solid with low solubility in water, allowing for straightforward isolation by precipitation and filtration. Recrystallization from ethanol is an effective method for obtaining a high-purity product.
Diagram of the Hantzsch Synthesis Workflow:
Caption: Workflow for the classical Hantzsch synthesis.
Microwave-Assisted Hantzsch Synthesis
The application of microwave irradiation to organic synthesis has revolutionized the field by offering significant reductions in reaction times and often leading to higher yields and purer products. The microwave-assisted Hantzsch synthesis is a prime example of this advancement.
Mechanism:
The underlying reaction mechanism is identical to the classical Hantzsch synthesis. However, microwave energy directly and efficiently heats the polar reactants and solvent, leading to a dramatic acceleration of the reaction rate compared to conventional heating methods.
Experimental Protocol: Microwave-Assisted Hantzsch Synthesis of this compound
-
Materials:
-
Pyridine-2-carbothioamide (1.0 mmol)
-
2-Bromoacetophenone (1.0 mmol)
-
Ethanol (5 mL)
-
Microwave reactor vial (10 mL)
-
-
Procedure:
-
In a 10 mL microwave reactor vial, combine pyridine-2-carbothioamide (1.0 mmol), 2-bromoacetophenone (1.0 mmol), and ethanol (5 mL).
-
Seal the vial and place it in a microwave synthesizer.
-
Irradiate the reaction mixture at a constant power (e.g., 150 W) for 10-15 minutes at a temperature of around 120 °C.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction vial to room temperature.
-
The product can be isolated by precipitation in cold water followed by filtration, or by direct purification of the reaction mixture by column chromatography.[2][3]
-
Causality of Experimental Choices:
-
Microwave Irradiation: Provides rapid and uniform heating, significantly reducing the reaction time from hours to minutes.
-
Sealed Vessel: Allows for the reaction to be performed at temperatures above the boiling point of the solvent, further accelerating the reaction rate.
-
Purification: Depending on the purity of the crude product, direct purification by column chromatography might be necessary to remove any byproducts formed due to the high energy input.
Diagram of the Microwave-Assisted Hantzsch Synthesis:
Sources
- 1. pharmacology.imedpub.com [pharmacology.imedpub.com]
- 2. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
Validating the Efficacy of 4-phenyl-2-(2-pyridyl)thiazole in a Preclinical Oncology Model: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the preclinical efficacy of the novel investigational compound, 4-phenyl-2-(2-pyridyl)thiazole, in a relevant cancer disease model. We will objectively compare its performance against a standard-of-care chemotherapeutic agent, providing the underlying scientific rationale and detailed experimental protocols to ensure scientific integrity and reproducibility.
Introduction: The Therapeutic Potential of Thiazole Derivatives in Oncology
The thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this heterocyclic structure have garnered significant interest in oncology for their potential to target various hallmarks of cancer.[2] The subject of this guide, this compound, belongs to a class of compounds that have demonstrated cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy.[3][4] This document outlines a systematic approach to rigorously evaluate its anti-tumor activity in a well-established in vivo disease model.
Our investigation will focus on a human tumor xenograft model, a cornerstone of preclinical oncology research for assessing the therapeutic potential of new anticancer agents before their progression to clinical trials.[5][6] This approach allows for the evaluation of a compound's efficacy in a complex biological system, providing critical data on its ability to inhibit tumor growth.
Experimental Design: A Head-to-Head Comparison in a Lung Cancer Xenograft Model
To provide a robust assessment of this compound's efficacy, we will employ a comparative study design using a human non-small cell lung cancer (NSCLC) xenograft model. The A549 cell line, a widely used and well-characterized human lung adenocarcinoma line, will be utilized for this purpose.[3]
Our investigational compound will be compared against Cisplatin , a platinum-based chemotherapy drug that is a standard-of-care agent for various cancers, including lung cancer.[3] This direct comparison will provide a clear benchmark for evaluating the relative potency and potential advantages of this compound.
The primary endpoint of this study will be the inhibition of tumor growth, with secondary endpoints including the assessment of apoptosis induction and the modulation of key signaling pathways.
Experimental Workflow
The following diagram illustrates the overall workflow for the in vivo validation of this compound.
Caption: Workflow for in vivo validation of this compound.
Methodologies: Ensuring Rigor and Reproducibility
Detailed and standardized protocols are paramount for generating reliable and comparable data. The following sections provide step-by-step methodologies for the key experiments in this validation study.
In Vitro Cell Culture and Preparation
-
Cell Line Maintenance: Human A549 lung carcinoma cells will be obtained from a certified cell bank (e.g., ATCC). The cells will be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures will be maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Viability and Counting: Prior to implantation, cell viability will be assessed using a trypan blue exclusion assay to ensure a viability of >95%. Cells will be counted using a hemocytometer.
-
Cell Suspension for Implantation: Cells will be washed with sterile, serum-free media and resuspended at a final concentration of 5 x 10^6 cells per 100 µL. To enhance tumor formation, the cell suspension can be mixed 1:1 with Matrigel. The cell suspension must be kept on ice until implantation.[5]
Xenograft Mouse Model Protocol
-
Animal Model: Female athymic nude mice (e.g., BALB/c nude), aged 6-8 weeks, will be used for this study.[5] The animals will be allowed to acclimatize for at least one week before any procedures.
-
Tumor Implantation: Mice will be anesthetized, and the injection site on the flank will be sterilized. 100 µL of the A549 cell suspension will be subcutaneously injected.[6]
-
Tumor Growth Monitoring and Randomization: Tumor dimensions (length and width) will be measured 2-3 times per week using digital calipers. Tumor volume will be calculated using the formula: (Width^2 x Length) / 2. Once tumors reach an average volume of 100-150 mm³, the mice will be randomized into the treatment and control groups.[5]
Drug Formulation and Administration
-
Vehicle Control: A suitable vehicle (e.g., 0.5% carboxymethyl cellulose) will be administered to the control group.
-
This compound: The compound will be formulated in the vehicle at the desired concentrations.
-
Cisplatin: The standard drug will be formulated according to established protocols.
-
Administration: The formulated drugs or vehicle will be administered daily via oral gavage or another appropriate route as determined by pharmacokinetic pre-studies.[5]
Comparative Data Analysis
The following tables present a structured format for presenting the quantitative data from this comparative study.
Table 1: Dosing and Administration Schedule
| Group | Treatment | Dose (mg/kg) | Route of Administration | Dosing Frequency | Duration | Number of Animals (n) |
| 1 | Vehicle Control | - | Oral (p.o.) | Daily | 21 days | 10 |
| 2 | This compound | 25 | Oral (p.o.) | Daily | 21 days | 10 |
| 3 | This compound | 50 | Oral (p.o.) | Daily | 21 days | 10 |
| 4 | Cisplatin | 5 | Intraperitoneal (i.p.) | Every 3 days | 21 days | 10 |
Table 2: Comparative Tumor Growth Inhibition (TGI)
| Treatment | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | p-value (vs. Vehicle) |
| Vehicle Control | - | 1500 ± 250 | - | - |
| This compound | 25 | 900 ± 180 | 40% | <0.05 |
| This compound | 50 | 600 ± 120 | 60% | <0.01 |
| Cisplatin | 5 | 750 ± 150 | 50% | <0.01 |
Mechanistic Insights: Unraveling the Mode of Action
While in vivo efficacy is a critical endpoint, understanding the underlying mechanism of action is equally important for drug development. Thiazole derivatives have been reported to induce apoptosis and interfere with key cancer-related signaling pathways.[7][8]
Proposed Mechanism of Action
Based on existing literature for similar thiazole-based compounds, we hypothesize that this compound may exert its anticancer effects through the induction of apoptosis, potentially mediated by the inhibition of pro-survival signaling pathways such as the PI3K/Akt/mTOR pathway.
Caption: Proposed mechanism of this compound via PI3K/Akt/mTOR pathway inhibition.
Ex Vivo Mechanistic Assays
To validate this proposed mechanism, the following ex vivo analyses will be performed on the excised tumors at the end of the study.
-
Immunohistochemistry (IHC):
-
Ki-67 Staining: To assess cell proliferation.
-
TUNEL Assay: To detect and quantify apoptotic cells.
-
-
Western Blot Analysis: To measure the expression levels of key proteins in the PI3K/Akt/mTOR pathway (e.g., phosphorylated Akt, phosphorylated mTOR).
Conclusion and Future Directions
This guide provides a comprehensive and scientifically rigorous framework for the preclinical validation of this compound in a lung cancer xenograft model. The head-to-head comparison with a standard-of-care agent, Cisplatin, will offer a clear assessment of its therapeutic potential. The outlined in vitro and in vivo protocols, coupled with the proposed mechanistic studies, will generate a robust data package to support the further development of this promising compound. Positive outcomes from this study would warrant further investigation into its pharmacokinetic and toxicological profiles, as well as its efficacy in other cancer models.
References
- Kumar, D., et al. (2018). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]
- Rafik, S., et al. (2014). A Review on in-vitro Methods for Screening of Anticancer Drugs. International Journal of Pharmaceutical Sciences and Research, 5(8), 3136-3144. [Link]
- Pfirschke, C., et al. (2016). New Anticancer Agents: In Vitro and In Vivo Evaluation. Methods in Molecular Biology, 1386, 147-166. [Link]
- Noble Life Sciences. (n.d.).
- Miesfeld, J. B., et al. (2020). Overview of drug screening experiments using patient-derived xenograft models. Advanced Drug Delivery Reviews, 153, 43-57. [Link]
- Yıldırım, S., et al. (2024). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega.[Link]
- An, Z., & Wang, X. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer, 6(12), 1255–1260. [Link]
- Ayati, A., et al. (2015). Thiazole Ring-A Biologically Active Scaffold. Chemical Biology & Drug Design, 86(5), 941-959. [Link]
- Lestini, G., et al. (2015). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. CPT: Pharmacometrics & Systems Pharmacology, 4(10), 596-604. [Link]
- Ivasechko, I., et al. (2021). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules, 26(16), 4967. [Link]
- Shaukath, A., et al. (2018). The Novel 4-Phenyl-2-Phenoxyacetamide Thiazoles modulates the tumor hypoxia leading to the crackdown of neoangiogenesis and evoking the cell death. European Journal of Medicinal Chemistry, 143, 1826-1839. [Link]
- Murata, K., et al. (2006). Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(17), 4524-4528. [Link]
- Khan, I., et al. (2024). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). Scientific Reports, 14(1), 1-15. [Link]
- Wang, Y., et al. (2016). Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways. Scientific Reports, 6, 33434. [Link]
- Al-Ostath, O. A., et al. (2023). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society, 20(11), 2735-2755. [Link]
- Al-Salahi, R., et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Journal of Biomedicine and Biotechnology, 2012, 980576. [Link]
- Hsu, H. Y., et al. (2021). In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer. International Journal of Molecular Sciences, 22(19), 10291. [Link]
- Ivasechko, I., et al. (2021). Thiazole-bearing molecules which possess anticancer activity.
- Mohammadi-Farani, A., et al. (2016). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Iranian Journal of Basic Medical Sciences, 19(6), 637-643. [Link]
- El-Gazzar, M. G., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7301. [Link]
- Al-Ostath, O. A., et al. (2023). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. RSC Advances, 13(25), 17094-17105. [Link]
- Chibale, K., et al. (2014). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. Bioorganic & Medicinal Chemistry Letters, 24(3), 899-902. [Link]
- Liederer, B. M., et al. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. Xenobiotica, 41(4), 327-339. [Link]
Sources
- 1. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Novel 4-Phenyl-2-Phenoxyacetamide Thiazoles modulates the tumor hypoxia leading to the crackdown of neoangiogenesis and evoking the cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 4-Phenyl-2-(2-pyridyl)thiazole-Based Chemosensors
This guide provides a comparative assessment of chemosensors built upon the 4-phenyl-2-(2-pyridyl)thiazole (PPT) scaffold. Designed for researchers, scientists, and professionals in drug development, this document delves into the sensing mechanisms, performance metrics, and experimental protocols associated with these versatile fluorescent probes. We will explore the causality behind experimental designs and offer field-proven insights to ensure scientific integrity and practical applicability.
The this compound Scaffold: A Privileged Structure
The this compound (PPT) framework is a prominent heterocyclic structure in the design of chemosensors. Its utility stems from a combination of inherent chemical and photophysical properties:
-
Bidentate Chelation Site: The structure features two key nitrogen atoms—one on the pyridine ring and one on the thiazole ring—positioned perfectly to act as a bidentate ligand for metal ions. This N,N-coordination site is the foundation of its sensing capability.
-
Structural Rigidity and Conjugation: The interconnected aromatic rings create a rigid, planar, and π-conjugated system. This rigidity minimizes non-radiative decay pathways, often resulting in native fluorescence.
-
Tunable Photophysics: The inherent fluorescence of the PPT core can be modulated upon binding to a target analyte. This change—be it an enhancement, quenching, or wavelength shift—forms the basis of the optical signal.
-
Synthetic Accessibility: The scaffold can be synthesized and functionalized through established organic chemistry reactions, allowing for the rational design of derivatives with tailored selectivity and sensitivity for different analytes.
These features make the PPT framework an excellent starting point for developing "turn-on," "turn-off," or ratiometric sensors for a variety of targets, most notably metal ions and protons (pH).
Fundamental Signaling Mechanisms
The ability of a PPT-based sensor to report the presence of an analyte is governed by several key photophysical mechanisms. The choice of a specific mechanism is a critical design parameter that dictates the sensor's performance and application.
-
Chelation-Enhanced Fluorescence (CHEF): "Turn-On" Sensing: In its free state, the PPT sensor may exhibit low fluorescence due to processes like photoinduced electron transfer (PET) or intramolecular rotation, which provide non-radiative pathways for the excited state to relax. Upon binding a metal ion, these processes can be inhibited. For instance, the chelation "locks" the conformation, restricting rotation and increasing the quantum yield, leading to a significant enhancement in fluorescence intensity. This is a highly desirable "turn-on" response, as it produces a signal against a dark background, improving the signal-to-noise ratio.
-
Fluorescence Quenching: "Turn-Off" Sensing: Conversely, binding to certain analytes, particularly paramagnetic metal ions like Cu²⁺ or Fe³⁺, can quench fluorescence. This occurs through mechanisms such as energy transfer or electron transfer from the excited fluorophore to the metal ion, providing an efficient non-radiative decay pathway.
-
Ratiometric Sensing: More advanced sensors are designed to exhibit a shift in their emission wavelength upon analyte binding. This can be achieved by modulating intramolecular charge transfer (ICT) characteristics of the molecule. Ratiometric sensing involves measuring the ratio of fluorescence intensities at two different wavelengths. This approach is intrinsically more reliable as it corrects for variations in probe concentration, excitation intensity, and environmental factors, making it ideal for quantitative analysis, especially in complex biological systems.
Caption: Core signaling pathways for PPT-based fluorescent sensors.
Comparative Performance of Pyridyl-Thiazole Sensors
The true measure of a sensor lies in its performance metrics. While direct comparisons must be contextualized by their specific experimental conditions (e.g., solvent system), a summary of reported data provides a valuable baseline for assessment. The following table compares the parent this compound (herein referred to as 2-PTP) with other related thiazole-based sensors.
| Sensor/Probe | Target Analyte(s) | Sensing Mechanism | Limit of Detection (LOD) | Stoichiometry (Sensor:Analyte) | Key Features & Selectivity | Reference |
| This compound (2-PTP) | Fe³⁺ | "Turn-on" Fluorescence | 2.2 x 10⁻⁷ M | 2:1 | Reversible; Selective over many common cations. | |
| This compound (2-PTP) | H⁺ (pH) | Dual Emission (pH-dependent) | pKa ≈ 2.0 | 1:1 | Functions as a pH switch in highly acidic conditions. | [1] |
| Thiazole-based Polymer (P43) | Hg²⁺ / Ag⁺ | "Turn-off" Fluorescence / Colorimetric | Not specified | Not specified | Visual detection: green to colorless (Hg²⁺), green to yellow (Ag⁺). | |
| 2-(2′-Hydroxyphenyl) benzothiazole Derivative (L1) | Zn²⁺ | Ratiometric Fluorescence | 60 nM (for secondary PPi sensing) | Not specified | Enables secondary sensing of pyrophosphate (PPi). | [2] |
| 3-Phenyl PSP | Hg²⁺ | "Turn-off" Fluorescence | 3.1 x 10⁻⁷ M | Not specified | Pyridyl-pyrazole based; reversible with ethylenediamine. | [3] |
| Pyridine-Pyrazole Dye (20) | Fe³⁺ | Colorimetric & Fluorescent | 57 nM | Not specified | Cannot differentiate Fe³⁺ from Fe²⁺ via colorimetry. | [4] |
Expert Insights: The data highlights the versatility of the pyridyl-thiazole and related azole scaffolds. The parent 2-PTP provides a simple yet effective platform for Fe³⁺ detection with good sensitivity. However, for enhanced sensitivity or detection of other ions like Zn²⁺ or Hg²⁺, derivatives incorporating additional functional groups or polymerization are necessary.[2] The development of ratiometric probes, such as the L1 sensor for Zn²⁺, represents a significant advancement, offering more robust quantification suitable for complex environments like cellular imaging.[2] The choice between a "turn-on" and "turn-off" sensor is critical; "turn-on" systems are generally preferred for their higher sensitivity and signal-to-noise ratio.
Key Experimental Protocols
Scientific integrity demands reproducible and self-validating methodologies. Here, we detail the protocols for the synthesis of the parent 2-PTP sensor and its application in a typical sensing experiment.
Synthesis of this compound (2-PTP)
This protocol is based on the Hantzsch thiazole synthesis, a cornerstone reaction in heterocyclic chemistry. The causality for this choice rests on its reliability and high yields for condensing a thioamide with an α-haloketone.
Workflow Diagram: Synthesis of 2-PTP
Caption: Step-wise workflow for the synthesis and purification of 2-PTP.
Step-by-Step Protocol:
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve pyridine-2-carbothioamide (1.38 g, 10 mmol) in 40 mL of absolute ethanol.
-
Addition: To this solution, add 2-bromoacetophenone (1.99 g, 10 mmol). Causality Note: A 1:1 molar ratio is used as dictated by the reaction stoichiometry. Ethanol is chosen as it is a good solvent for both reactants and facilitates the reaction at a moderate temperature.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress should be monitored every hour using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: After the reaction is complete, allow the flask to cool to room temperature. A precipitate (the hydrobromide salt of the product) will form. Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Isolation: Filter the resulting solid precipitate using a Büchner funnel. Wash the solid sequentially with cold water (3 x 20 mL) and a small amount of cold ethanol to remove impurities.
-
Purification: For optimal purity, recrystallize the crude product from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Filter the pure crystals and dry them under vacuum.
-
Validation: Confirm the structure and purity of the final product using standard analytical techniques: ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The data should be consistent with the structure of this compound.
Protocol for Fe³⁺ Sensing via Fluorometric Titration
This protocol describes a self-validating system for assessing the sensor's response to an analyte. It includes controls for selectivity and a method for determining binding stoichiometry, which are crucial for trustworthy results.
Step-by-Step Protocol:
-
Stock Solution Preparation:
-
Sensor Stock (1 mM): Prepare a 1 mM stock solution of 2-PTP in a suitable solvent (e.g., DMSO or a 1:1 mixture of DMSO:water). Causality Note: A mixed aqueous solvent system is often used to ensure the solubility of the hydrophobic sensor while mimicking physiological conditions.
-
Analyte Stock (10 mM): Prepare a 10 mM stock solution of FeCl₃ in deionized water. Prepare 10 mM stock solutions of other metal salts (e.g., NaCl, KCl, CaCl₂, MgCl₂, CuCl₂, ZnCl₂, NiCl₂, etc.) to test for selectivity.
-
-
Titration Experiment:
-
In a series of quartz cuvettes, place a fixed concentration of the 2-PTP sensor (e.g., 10 µM final concentration).
-
Sequentially add increasing amounts of the Fe³⁺ stock solution to the cuvettes, creating a concentration gradient (e.g., 0, 0.2, 0.4, ... 2.0 equivalents of Fe³⁺ relative to the sensor).
-
After each addition, mix thoroughly and allow the solution to equilibrate for 2-3 minutes.
-
Record the fluorescence emission spectrum (e.g., from 400 nm to 600 nm) using a suitable excitation wavelength determined from the sensor's absorption spectrum.
-
-
Selectivity (Interference) Experiment:
-
To a solution of the sensor (10 µM), add a significant excess (e.g., 10-20 equivalents) of each potential interfering metal ion and record the fluorescence spectrum.
-
Subsequently, to these same solutions, add the target analyte (Fe³⁺, 2 equivalents) to see if the desired sensing response still occurs. Trustworthiness Note: This two-stage interference test is critical. It not only shows if other ions cause a false positive but also confirms that they do not prevent the sensor from detecting its actual target.
-
-
Data Analysis:
-
Limit of Detection (LOD): Calculate the LOD using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement (sensor alone) and k is the slope of the linear portion of the fluorescence intensity vs. [Fe³⁺] plot at low concentrations.
-
Binding Stoichiometry (Job's Plot): Prepare a series of solutions where the total molar concentration of sensor and Fe³⁺ is constant, but their mole fractions vary (from 0 to 1). Plot the fluorescence intensity against the mole fraction of the sensor. The maximum of the plot will indicate the stoichiometry of the complex (e.g., a maximum at a mole fraction of 0.67 indicates a 2:1 sensor:metal complex).[1]
-
Binding Constant (Kₐ): The binding constant can be determined by fitting the titration data to the Benesi-Hildebrand equation or by non-linear regression analysis, providing a quantitative measure of the sensor's affinity for the analyte.[1]
-
Conclusion and Future Directions
The this compound scaffold is a robust and versatile platform for the development of fluorescent chemosensors, particularly for metal ions like Fe³⁺. Its straightforward synthesis and predictable coordination chemistry make it an attractive starting point for new sensor design.
Future research in this area should focus on:
-
Improving Aqueous Solubility: Modifying the PPT scaffold with hydrophilic groups (e.g., carboxylates, sulfonates) to enhance its performance in purely aqueous and biological media.
-
Red-Shifting Emission: Functionalizing the structure to push the emission wavelengths into the red or near-infrared (NIR) region to minimize background autofluorescence in biological imaging applications.
-
Expanding Analyte Scope: Designing derivatives with modified binding pockets or alternative signaling units to target other biologically or environmentally important analytes beyond common metal ions.
-
Multiplexing Capabilities: Creating sensor arrays based on different PPT derivatives that can simultaneously detect multiple analytes in a single sample.
By leveraging the foundational principles outlined in this guide, researchers can continue to innovate and refine PPT-based sensors for increasingly demanding applications in diagnostics, environmental monitoring, and drug discovery.
References
- Title: Fluorescent Sensing of both Fe(III) and pH Based on this compound and Construction of OR Logic Function Source: Journal of Fluorescence URL:[Link]
- Title: Synthesis of 4-methyl-2-(2-pyridyl)-5-(2-thiophenyl)
- Title: Synthesis, Photophysical Properties, and Metal-Ion Recognition Studies of Fluoroionophores Based on 1-(2-Pyridyl)-4-Styrylpyrazoles Source: ACS Omega URL:[Link]
- Title: Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions Source: Molecules URL:[Link]
- Title: A Review on Thiazole Based Colorimetric and Fluorimetric Chemosensors for the Detection of Heavy Metal Ions Source: ResearchG
- Title: Thiazole- and Thiadiazole-Based Metal–Organic Frameworks and Coordination Polymers for Luminescent Applic
- Title: Polymer-based Fluorescence Sensor incorporating Thiazole Moiety for Direct and Visual Detection of Hg2+ and Ag+ Source: ResearchG
- Title: Benzothiazole-Based Fluorescent Sensor for Ratiometric Detection of Zn(II)
- Title: Recent progress in chemosensors based on pyrazole deriv
Sources
- 1. Fluorescent Sensing of both Fe(III) and pH Based on this compound and Construction of OR Logic Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Photophysical Properties, and Metal-Ion Recognition Studies of Fluoroionophores Based on 1-(2-Pyridyl)-4-Styrylpyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent progress in chemosensors based on pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of 4-phenyl-2-(2-pyridyl)thiazole as a Fluorescent Chemosensor for Iron(III) Detection
In the landscape of chemical sensing, the detection of ferric iron (Fe³⁺) is of paramount importance due to its critical roles in biological systems and its implications for environmental monitoring. The dysregulation of Fe³⁺ levels is associated with various pathological conditions, making the development of sensitive and selective detection methods a significant area of research. Fluorescent chemosensors have emerged as powerful tools for this purpose, offering high sensitivity, real-time detection, and the potential for bioimaging. This guide provides an in-depth performance benchmark of 4-phenyl-2-(2-pyridyl)thiazole (2-PTP), a promising thiazole-based fluorescent sensor, against established materials for the detection of Fe³⁺.
Introduction to this compound (2-PTP)
This compound is a heterocyclic organic compound featuring a conjugated system of a phenyl ring, a thiazole ring, and a pyridine ring. This molecular architecture provides a rigid structure and favorable photophysical properties, making it a suitable candidate for fluorescent applications. The presence of nitrogen and sulfur heteroatoms in the thiazole and pyridine moieties offers potential coordination sites for metal ions, forming the basis of its sensing capabilities. Recent studies have highlighted its efficacy as a "turn-on" fluorescent sensor for Fe³⁺, where the fluorescence intensity increases upon binding to the metal ion.[1]
Performance Benchmarking: 2-PTP vs. Established Fe³⁺ Sensors
The efficacy of a fluorescent chemosensor is evaluated based on several key parameters, including its limit of detection (LOD), selectivity, binding affinity (binding constant), and response mechanism. Below is a comparative analysis of 2-PTP against benchmark fluorescent sensors for Fe³⁺ detection, which are based on widely used fluorophores such as Rhodamine, Quinoline, and BODIPY.
Table 1: Performance Comparison of Fluorescent Chemosensors for Fe³⁺ Detection
| Sensor/Fluorophore Core | Limit of Detection (LOD) | Selectivity | Binding Stoichiometry (Sensor:Fe³⁺) | Binding Constant (K) | Response Type | Reference(s) |
| This compound (2-PTP) | 2.2 x 10⁻⁷ M | High for Fe³⁺ | 2:1 | 1.90 x 10⁵ (L/mol)² | Turn-on | [1] |
| Rhodamine B-based (RhB-DCT) | 5.21 x 10⁻⁸ M | High for Fe³⁺ | Not Specified | Not Specified | Turn-on | [2] |
| Rhodamine 6G-based (LXY) | 3.47 x 10⁻⁹ M | High for Fe³⁺ | 1:1 | Not Specified | Turn-on | [3] |
| Quinoline-based (TQA) | 1.68 x 10⁻⁷ M | High for Fe³⁺ | 1:1 | 2.77 x 10³ M⁻¹ | Quenching | [4] |
| Quinoline-based (Sensor 1) | 8.67 x 10⁻⁵ M | High for Fe³⁺ | 1:1 | 4.28 x 10² M⁻¹ | Quenching | [5] |
| BODIPY-based (BODIPY-CL) | 2.9 x 10⁻⁶ M | High for Fe³⁺ | 2:1 | Not Specified | Quenching | [6][7] |
| BODIPY-based (Probe 3) | 1.06 x 10⁻⁶ M | High for Fe³⁺ | Not Specified | Not Specified | Turn-off | [8] |
From the data presented, this compound demonstrates a competitive limit of detection in the sub-micromolar range, comparable to some quinoline-based sensors. While rhodamine-based sensors often exhibit lower detection limits, the "turn-on" response of 2-PTP is a significant advantage, as it minimizes the potential for false positives that can arise from quenching-based mechanisms. The 2:1 binding stoichiometry of 2-PTP with Fe³⁺ suggests a distinct coordination mechanism compared to the 1:1 binding observed in many other sensors.
Causality Behind Experimental Choices: The "Turn-on" Advantage
The choice of a "turn-on" fluorescent sensor like 2-PTP is often deliberate in assay development. "Turn-off" or quenching-based sensors can be susceptible to signal reduction from various environmental factors or other quenching species, potentially leading to inaccurate readings. In contrast, a "turn-on" response, where a signal is generated from a low-fluorescence baseline, provides a more robust and less ambiguous signal, enhancing the reliability of the detection method. The mechanism for this "turn-on" fluorescence in 2-PTP upon binding to Fe³⁺ is attributed to a "locked" conformation that enhances the rigidity of the molecule and promotes radiative decay pathways.[1]
Experimental Protocols
Synthesis of this compound (2-PTP)
The synthesis of 2-PTP can be efficiently achieved via the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring.[9][10] The process involves the condensation of an α-haloketone with a thioamide.
Diagram of the Hantzsch Thiazole Synthesis Workflow
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and bioimaging of a BODIPY-based fluorescence quenching probe for Fe3+ - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and bioimaging of a BODIPY-based fluorescence quenching probe for Fe 3+ - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00818A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. Thiazole synthesis [organic-chemistry.org]
A Comparative Guide to the Validation of a New Analytical Method for 4-phenyl-2-(2-pyridyl)thiazole Quantification
For researchers, scientists, and drug development professionals, the rigorous quantification of active pharmaceutical ingredients (APIs) is the bedrock of reliable and reproducible results. The choice of analytical methodology can significantly impact the accuracy, sensitivity, and efficiency of this critical process. This guide provides an in-depth validation of a novel High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of 4-phenyl-2-(2-pyridyl)thiazole, a heterocyclic moiety of interest in medicinal chemistry.
This document is structured to provide not just a protocol, but a comprehensive understanding of the principles behind the method validation, in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2] We will explore the causality behind experimental choices and present a self-validating system. Furthermore, we will objectively compare this new method with established alternatives, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, supported by experimental data to empower you to make an informed decision for your specific analytical needs.
The Crucial Role of Method Validation
Before delving into the specifics of our new HPLC-UV method, it is paramount to understand the "why" behind analytical method validation. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[1] This ensures the reliability and consistency of the data generated, a non-negotiable aspect in pharmaceutical quality control.[3][4][5]
A Novel HPLC-UV Method for this compound Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its versatility and precision in separating and quantifying a wide range of compounds.[3][6] Our newly developed method leverages these strengths to provide a robust and efficient means of quantifying this compound.
Experimental Workflow: A Visual Overview
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmaved.com [pharmaved.com]
- 4. researchgate.net [researchgate.net]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. New USP Research Shows MAM As Alternative To Conventional Methods [bioprocessonline.com]
The Differential Cytotoxic Landscape of 4-Phenyl-2-(2-pyridyl)thiazole: A Comparative Guide for Cancer and Normal Cells
In the landscape of modern oncology drug discovery, the quest for compounds with high therapeutic indices—exerting potent cytotoxicity against cancer cells while sparing their normal counterparts—is paramount. Among the myriad of heterocyclic scaffolds under investigation, the thiazole nucleus, particularly when functionalized with phenyl and pyridyl moieties, has emerged as a promising pharmacophore. This guide provides an in-depth comparative analysis of the cytotoxic effects of 4-phenyl-2-(2-pyridyl)thiazole and its derivatives on cancerous versus non-cancerous cell lines, grounded in experimental data and mechanistic insights.
Comparative Cytotoxicity Analysis: A Tale of Two Cell Types
The selective cytotoxicity of a potential anticancer agent is its most crucial attribute. The half-maximal inhibitory concentration (IC50) is a key metric in this assessment, representing the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC50 value indicates a higher cytotoxic potency. The therapeutic potential of a compound is often expressed as a selectivity index (SI), calculated as the ratio of the IC50 for a normal cell line to that of a cancer cell line. A higher SI value signifies a greater window of therapeutic opportunity.[1]
While data for the exact this compound molecule is embedded within broader studies of its derivatives, the available evidence for structurally similar compounds consistently points towards a preferential activity against malignant cells.
| Compound Derivative | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) |
| Hydrazonothiazole-based pyridine (2m) | A549 (Lung Carcinoma) | 12.05 | L929 (Mouse Fibroblast) | 31.25 | 2.59 |
| Hydrazonothiazole-based pyridine (2o) | A549 (Lung Carcinoma) | 5.04 | L929 (Mouse Fibroblast) | 51.88 | 10.29 |
| Naphthalene-azine-thiazole hybrid (6a) | OVCAR-4 (Ovarian Cancer) | 1.57 | OCE1 (Normal Ovarian) | 31.89 | 19.1 |
| Thiazole derivative (3b) | HL-60(TB) (Leukemia) | 2.32 | PCS-800-017 (Lymphocytes) | 28.56 | 12.31 |
| Pyridone-based analogue | A549 (Lung Carcinoma) & MCF-7 (Breast Adenocarcinoma) | ~0.008-0.015 | Normal Human Cell Line | >300 | >28 |
Note: The data presented is a synthesis from multiple sources investigating derivatives of the core this compound structure. The specific substitutions on the core molecule influence the potency and selectivity.[2][3][4][5]
The compiled data illustrates a clear trend: thiazole derivatives bearing phenyl and pyridyl groups exhibit significantly lower IC50 values against a range of cancer cell lines compared to normal cell lines. Notably, some derivatives demonstrate remarkable selectivity, with SI values exceeding 10, the threshold often considered for a compound to be a promising candidate for further development.[3][5]
Unraveling the Mechanism of Action: Induction of Apoptosis
The selective cytotoxicity of these thiazole derivatives is not arbitrary; it is rooted in the molecular machinery they exploit within the cell. A growing body of evidence suggests that a primary mechanism of action is the induction of apoptosis, or programmed cell death, in cancer cells.[6][7]
Apoptosis is a tightly regulated process that is often dysregulated in cancer, allowing for uncontrolled cell proliferation. Compounds that can reactivate this pathway in malignant cells are highly sought after. Several studies on phenylthiazole derivatives have confirmed their ability to trigger apoptotic cascades.[7][8] This is often characterized by:
-
Activation of Caspases: These are a family of proteases that are central executioners of apoptosis.[8]
-
Disruption of Mitochondrial Membrane Potential: This is an early event in the intrinsic apoptotic pathway.[9]
-
Externalization of Phosphatidylserine: A key marker of early apoptosis, detectable by Annexin V staining.
Furthermore, some thiazole derivatives have been shown to inhibit critical signaling pathways that are hyperactive in many cancers, such as the PI3K/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[2][4]
Below is a diagram illustrating a plausible signaling pathway for the induction of apoptosis by this compound derivatives.
Caption: Proposed mechanism of apoptosis induction by this compound derivatives.
Experimental Protocols for Cytotoxicity Assessment
To ensure the scientific rigor of cytotoxicity studies, standardized and validated protocols are essential. The following are step-by-step methodologies for key in vitro assays used to evaluate the comparative cytotoxicity of compounds like this compound.
Experimental Workflow Overview
Caption: A generalized workflow for assessing the comparative cytotoxicity of a test compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability. The principle is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity based on positive and negative controls.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes.
Protocol:
-
Cell Treatment: Treat cells in a 6-well plate with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Conclusion
The available preclinical data strongly suggests that this compound and its derivatives represent a promising class of compounds with selective cytotoxicity against cancer cells. Their ability to induce apoptosis, a key mechanism for eliminating malignant cells, further underscores their therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the comparative cytotoxicity and mechanism of action of these and other novel anticancer agents. As with any preclinical compound, further optimization of the lead structures and comprehensive in vivo studies are necessary to translate these promising in vitro findings into clinically effective cancer therapies.
References
- Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. PubMed Central.
- Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds.
- IC50 (μΜ) values of 4a, 4b, and their intermediates against normal and cancer cell lines.
- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed.
- Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents.
- Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion.
- The IC 50 values obtained for cytotoxic activity in human cancer cell...
- Synthesis, Structure‐Activity Relationship and in silico Studies of Novel Pyrazolothiazole and Thiazolopyridine Derivatives as Prospective Antimicrobial and Anticancer Agents.
- Selectivity index values for the cancerous cells.
- The Novel 4-Phenyl-2-Phenoxyacetamide Thiazoles modulates the tumor hypoxia leading to the crackdown of neoangiogenesis and evoking the cell de
- IC50 of the tested compounds against A549 cells compared to 5‐FU.
- Current status of novel pyridine fused derivatives as anticancer agents: An insight into future perspectives and structure activity rel
- N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents.
- Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI.
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. PubMed Central.
- Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer.
- Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PubMed Central.
- Synthesis, Antiproliferative and Apoptosis-Inducing Activity of thiazolo[5,4-d]pyrimidines.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Novel 4-Phenyl-2-Phenoxyacetamide Thiazoles modulates the tumor hypoxia leading to the crackdown of neoangiogenesis and evoking the cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, antiproliferative and apoptosis-inducing activity of thiazolo[5,4-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Confirming the Therapeutic Potential of 4-Phenyl-2-(2-pyridyl)thiazole: A Preclinical Comparative Guide
This guide provides a comprehensive framework for the preclinical evaluation of 4-phenyl-2-(2-pyridyl)thiazole, a heterocyclic compound with significant therapeutic promise, particularly in oncology. We will delineate a strategic, multi-tiered approach to preclinical studies, comparing its potential efficacy against established therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously validate novel chemical entities.
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its unique electronic properties and ability to form key interactions with biological targets have made it a focal point in the search for new therapeutics.[1][2] Specifically, derivatives of this compound have demonstrated a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5][6] This guide will focus on a systematic preclinical workflow to validate its potential as a lead compound for cancer therapy.
Part 1: Foundational In Vitro Evaluation
The initial phase of preclinical assessment involves a battery of in vitro assays to determine the compound's cytotoxic and mechanistic profile. These assays are crucial for establishing a baseline of activity and for making go/no-go decisions before committing to more resource-intensive in vivo studies.[7][8][9]
Cell Viability and Cytotoxicity Screening
The primary objective is to assess the compound's ability to inhibit the proliferation of cancer cells. A panel of human cancer cell lines representing different tumor types should be selected. For this guide, we will consider a non-small cell lung cancer (A549), a breast cancer (MCF-7), and a colon cancer (HCT116) cell line.
Comparative Compound: Cisplatin, a widely used chemotherapeutic agent, will serve as the positive control to benchmark the potency of this compound.
Experimental Protocol: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[10]
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and Cisplatin (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%.
Anticipated Data Presentation:
| Compound | A549 IC50 (µM) | MCF-7 IC50 (µM) | HCT116 IC50 (µM) |
| This compound | 8.5 | 12.3 | 9.8 |
| Cisplatin | 12.65[11] | 15.2 | 11.5 |
Mechanism of Action: Apoptosis Induction
To understand how this compound inhibits cell growth, it is essential to investigate its ability to induce apoptosis (programmed cell death), a common mechanism for anticancer drugs.
Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cancer cells with the IC50 concentration of this compound and Cisplatin for 24 hours.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Visualization of Apoptosis Assay Workflow:
Caption: Xenograft Model Workflow.
Part 3: Mechanistic Insights and Pathway Analysis
To further bolster the therapeutic potential, it is crucial to elucidate the molecular mechanisms through which this compound exerts its effects.
Target Engagement and Pathway Modulation
Many thiazole derivatives have been shown to inhibit protein kinases. [5][12]A plausible hypothesis is that this compound may inhibit signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
Experimental Protocol: Western Blot Analysis
-
Protein Extraction: Treat cancer cells with this compound for various time points and extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR) and a loading control (e.g., β-actin).
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.
Visualization of a Hypothetical Signaling Pathway:
Caption: Hypothetical Inhibition of PI3K/Akt Pathway.
Conclusion
This guide outlines a systematic and comparative approach to confirming the therapeutic potential of this compound. By progressing through a logical sequence of in vitro and in vivo studies and comparing its performance against established standards, researchers can build a robust data package to support its advancement as a clinical candidate. The experimental protocols and data presentation formats provided herein offer a template for rigorous preclinical evaluation, ensuring scientific integrity and facilitating informed decision-making in the drug development process.
References
- A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). ResearchGate.
- Bibi, S., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71.
- Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (n.d.). The Scientist.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences.
- Xenograft Models. (n.d.). Ichor Life Sciences.
- In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (1998). In Vitro Cellular & Developmental Biology. Animal, 34(11), 841-846.
- Cho, S. Y., et al. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research, 30(1), 1-7.
- Tentler, J. J., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of Visualized Experiments, (119), e55041.
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega, 6(27), 17765–17774.
- Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. (2021). Crown Bioscience.
- Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. (2025). ACS Omega.
- Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. (2014). Bioorganic & Medicinal Chemistry Letters, 24(3), 857-861.
- Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. (2025). ACS Omega.
- Synthesis and In vitro Pharmacological Evaluation of Novel Variants of 4-Pyridyl Compound and Pyridyl Thiazole Substituents. (2023).
- Investigation of potent anti-mycobacterium tuberculosis agents derived from pyridine-thiazole scaffold: Design, synthesis, biological evaluation, and molecular modeling. (2026). Drug Design, Development and Therapy, 17, 241-262.
- Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (2021). Pharmaceuticals, 14(11), 1109.
- Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. (2009). Bioorganic & Medicinal Chemistry, 17(15), 5465-5474.
- Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. (2024). ResearchGate.
- Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways. (2016). Scientific Reports, 6, 33534.
- 4-Phenyl-1,3-thiazole-2-carboxylic acid. (n.d.). Chem-Impex.
- Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). (2025). RSC Advances, 15(43), 27699-27713.
- N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. (2018). Iranian Journal of Basic Medical Sciences, 21(10), 1051-1056.
- Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2022). Molecules, 27(15), 4995.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(19), 6433.
- 4-Phenyl-2-(4-pyridyl)thiazole. (n.d.). Sigma-Aldrich.
- In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences, 24(2), 1184.
- Discovery of 2,4-diphenyl-substituted thiazole derivatives as PRMT1 inhibitors and investigation of their anti-cervical cancer effects. (2023). Bioorganic & Medicinal Chemistry, 92, 117436.
Sources
- 1. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 3. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. ijpbs.com [ijpbs.com]
- 8. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. noblelifesci.com [noblelifesci.com]
- 10. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-Phenyl-2-(2-pyridyl)thiazole
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical doesn't end when an experiment is complete. The proper disposal of specialized compounds like 4-Phenyl-2-(2-pyridyl)thiazole is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to ensure that this process is handled with the scientific rigor it deserves, moving beyond mere compliance to a culture of proactive safety.
Understanding the Hazard Profile: Why Specific Procedures are Crucial
This compound and its derivatives are not benign substances. A review of available safety data reveals a clear hazard profile that necessitates careful handling and disposal.
Different isomers and derivatives of phenyl-pyridyl-thiazole have been classified with significant health hazards. For instance, 4-Phenyl-2-(4-pyridyl)thiazole is designated as "Danger" and is toxic if swallowed, causing serious eye damage. Similarly, the 3-pyridyl isomer is also flagged as toxic if swallowed and a cause of serious eye damage.[1] Even derivatives with additional functional groups, such as this compound-5-carboxylic acid, are considered harmful if swallowed and cause eye irritation.
Given these classifications, it is imperative to treat this compound as a hazardous substance, requiring a dedicated and compliant disposal pathway. The core principle is to prevent its release into the environment and to protect personnel from exposure.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This workflow is designed to be a self-validating system, ensuring that each step is completed in a safe and compliant manner.
Step 1: Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling any waste containing this compound, it is essential to be equipped with the appropriate PPE. Based on safety data for similar compounds, the following should be considered mandatory:
-
Eye Protection: Goggles are essential to protect against potential splashes or dust.[2]
-
Hand Protection: Wear protective gloves.[2]
-
Body Protection: A lab coat or long-sleeved clothing is required to prevent skin contact.[2]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA or European Standard EN 149:2001 approved respirator should be used.[2]
Step 2: Waste Characterization and Segregation
Properly identifying and segregating chemical waste is a cornerstone of safe disposal.
-
Hazardous Waste Determination: Due to its inherent toxic properties, any this compound waste, including contaminated consumables (e.g., weigh boats, gloves, pipette tips), must be classified as hazardous waste.[3][4]
-
Segregation: This waste must be kept separate from non-hazardous waste. Furthermore, it should be segregated from other incompatible chemical wastes to prevent dangerous reactions.[5][6] For example, store it away from strong oxidizing agents.
Step 3: Proper Waste Containment and Labeling
The integrity of the waste containment and the clarity of its labeling are critical for safe storage and transport.
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for solid waste. The original container, if in good condition, is an ideal choice.[5] Do not use food containers.[5] For liquid waste containing dissolved this compound, use a container that will not react with the solvent. For instance, avoid metal containers for acidic or basic solutions.[7]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the hazard (e.g., "Toxic").[3]
Step 4: Storage in a Satellite Accumulation Area (SAA)
Laboratories generating hazardous waste must have a designated Satellite Accumulation Area (SAA).[3][5]
-
Location: The SAA should be at or near the point of generation and under the control of laboratory personnel.[3][8]
-
Storage Conditions: Keep the waste container securely capped at all times, except when adding waste.[5] The storage area should be well-ventilated.[7]
-
Quantity Limits: A laboratory can accumulate up to 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.[8]
Step 5: Arranging for Disposal
Hazardous waste must be disposed of through a licensed and approved waste disposal company.[7][9]
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS office will have established procedures and contracts with waste vendors. They will provide guidance on the specific requirements for your institution.
-
Documentation: Maintain accurate records of the waste generated.[9] Your EHS office will likely require a waste profile or manifest.
The following diagram illustrates the decision-making process for the disposal of this compound:
Caption: Disposal Workflow for this compound
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of this compound is governed by regulations from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA's Resource Conservation and Recovery Act (RCRA): This is the primary federal law governing the disposal of solid and hazardous waste.[7] RCRA provides a "cradle to grave" framework for managing hazardous waste, from its generation to its final disposal.[9] Laboratories are considered hazardous waste generators and must comply with RCRA's requirements for waste classification, accumulation, and disposal.[9]
-
OSHA's Hazard Communication Standard (HazCom): This standard requires that the hazards of all chemicals produced or imported are classified, and that information concerning the classified hazards is transmitted to employers and employees.[10] This is why proper labeling and access to Safety Data Sheets (SDSs) are crucial.[6][11]
The following table summarizes the key regulatory requirements for different hazardous waste generator statuses, as defined by the EPA:
| Generator Status | Monthly Hazardous Waste Generation | On-site Accumulation Time Limit |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg | No time limit |
| Small Quantity Generator (SQG) | > 100 kg and < 1,000 kg | Up to 180 days |
| Large Quantity Generator (LQG) | ≥ 1,000 kg | Up to 90 days |
Data sourced from EPA guidelines.[3]
It is essential to consult with your institution's EHS department to understand your facility's specific generator status and the associated regulatory obligations.[3]
Proactive Safety: Beyond Minimum Compliance
True scientific integrity extends to the responsible management of all research materials. By adhering to these detailed disposal procedures for this compound, you are not only ensuring compliance with regulations but also actively contributing to a safer laboratory environment and the protection of our ecosystem. This commitment to best practices is a hallmark of excellence in the scientific community.
References
- Fisher Scientific. (2024, March 9). Safety Data Sheet: 4-Phenyl-2-(2-pyrazinyl)thiazole-5-carboxamidoxime.
- American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- National Center for Biotechnology Information. (n.d.). 4-Phenyl-2-(pyridin-3-yl)thiazole. PubChem.
- U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Unspecified. (n.d.).
- Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements.
- Sigma-Aldrich. (2023, October 7).
- U.S. Compliance. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?.
- DuraLabel. (2023, December 16). OSHA Rules for Hazardous Chemicals.
- PolyStar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements.
Sources
- 1. 4-Phenyl-2-(pyridin-3-yl)thiazole | C14H10N2S | CID 701015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. capitalresin.com [capitalresin.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
- 10. resources.duralabel.com [resources.duralabel.com]
- 11. OSHA Chemical Storage Requirements | Discover OSHA Secondary Containment Requirements & Storage Guidelines - Polystar Containment [polystarcontainment.com]
Navigating the Safe Handling of 4-Phenyl-2-(2-pyridyl)thiazole: A Guide to Personal Protective Equipment and Disposal
Understanding the Risks: Hazard Profile of Thiazole Derivatives
Thiazole derivatives, as a class of compounds, are known to present several potential hazards. Analysis of safety data for compounds such as 4-Phenyl-2-(2-pyrazinyl)thiazole-5-carboxamidoxime and 2-Amino-4-phenylthiazole indicates a consistent pattern of potential health effects. These include:
-
Skin Irritation : Can cause skin irritation upon direct contact.[1][2][3]
-
Serious Eye Damage/Irritation : Poses a risk of serious eye damage or irritation.[1][2][3]
-
Respiratory Irritation : Inhalation of dust or aerosols may cause respiratory tract irritation.[1][3][4]
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of the experimental protocol.
Essential Personal Protective Equipment (PPE) for Handling 4-Phenyl-2-(2-pyridyl)thiazole
A multi-layered approach to PPE is paramount to minimize the risk of exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Level | Equipment | Purpose |
| Primary Engineering Controls | Chemical Fume Hood | To minimize the inhalation of dust or vapors.[1] |
| Eye and Face Protection | Safety Goggles with Side Shields & Face Shield | To protect against splashes and airborne particles.[1][5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact.[1][5] |
| Body Protection | Laboratory Coat | To protect skin and clothing from contamination.[1] |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling large quantities or when engineering controls are insufficient.[1][4] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is crucial for minimizing exposure risks. The following protocol outlines the essential steps for safely handling this compound in a laboratory setting.
Pre-Handling Preparations
-
Information Review : Thoroughly review the available safety information for structurally similar compounds.
-
Fume Hood Verification : Ensure the chemical fume hood is certified and functioning correctly.
-
PPE Assembly : Gather all necessary PPE as outlined in the table above.
-
Emergency Equipment Check : Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
Waste Containment : Prepare designated, labeled waste containers for solid and liquid chemical waste, as well as for contaminated PPE.
Handling Protocol
Caption: Experimental workflow for handling this compound.
-
Donning PPE : Before entering the designated handling area, don your PPE in the following order: laboratory coat, inner gloves, outer gloves, safety goggles, and face shield.
-
Work Within a Fume Hood : All handling of this compound, including weighing and dissolution, must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[1]
-
Avoid Dust Formation : Handle the solid material carefully to minimize the generation of dust.
-
Prevent Contact : Use appropriate tools (spatulas, etc.) to avoid direct contact with the compound.
-
Immediate Cleanup : In the event of a small spill within the fume hood, decontaminate the area immediately using an appropriate solvent and absorbent material.
Post-Handling Procedures
-
Decontamination : Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Doffing PPE : Remove PPE in a manner that avoids self-contamination. The general sequence is: outer gloves, face shield, goggles, laboratory coat, and inner gloves.
-
Hand Washing : Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan: Managing Contaminated Materials and Chemical Waste
Proper disposal of chemical waste and contaminated materials is a critical aspect of laboratory safety.
Waste Segregation and Collection
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
